Technical Documentation Center

(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride
  • CAS: 532987-19-2

Core Science & Biosynthesis

Foundational

(R)-2-Amino-2-(3-methoxyphenyl)ethanol Hydrochloride: Mechanism & Technical Monograph

The following technical guide details the pharmacological and synthetic profile of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride . While often categorized as a high-value chiral intermediate in the synthesis of -a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological and synthetic profile of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride .

While often categorized as a high-value chiral intermediate in the synthesis of


-adrenergic receptor agonists and calcimimetics, this compound possesses a distinct pharmacophore homologous to endogenous catecholamines. This guide analyzes both its direct biological potential and its mechanism as a stereochemical director in pharmaceutical synthesis.

Executive Summary & Compound Identity

(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride is a chiral phenylglycinol derivative. Unlike standard phenylethanolamines (e.g., Norepinephrine) where the amine is terminal, this compound features a benzylic amine and a primary alcohol . This "inverted" regiochemistry confers unique stability against monoamine oxidase (MAO) degradation while retaining affinity for adrenergic and imidazoline binding pockets.

  • CAS Number: 1213016-49-9 (Generic base), 763080-04-2 (R-isomer specific)

  • Chemical Class:

    
    -Amino Alcohol / Phenylglycinol derivative
    
  • Primary Utility: Chiral Auxiliary in Asymmetric Synthesis; Pharmacological Probe for Adrenergic Systems.

Mechanism of Action: Pharmacological & Synthetic[1]

A. Pharmacological Mechanism (Adrenergic Homology)

Although primarily a precursor, the compound exhibits intrinsic activity due to its structural congruence with the arylethanolamine pharmacophore.

  • Receptor Binding Topography:

    • 
      -Adrenergic Receptors:  The 3-methoxy substituent mimics the 3-hydroxyl group of Phenylephrine (an 
      
      
      
      agonist). However, the
      
      
      -methylation typically reduces intrinsic efficacy, shifting the profile towards partial agonism or competitive antagonism .
    • Binding Mode: The protonated amine (at physiological pH) forms an ionic bond with Asp113 (in transmembrane helix 3) of the adrenergic receptor. The benzylic position of the amine restricts conformational flexibility, potentially increasing selectivity for specific receptor subtypes compared to flexible ethanolamines.

  • Metabolic Stability:

    • The benzylic amine hinders oxidative deamination by MAO-A/B , as the

      
      -carbon is sterically crowded and lacks the necessary proton abstraction geometry favored by MAO. This suggests a prolonged half-life in biological systems compared to tyramine analogs.
      
B. Synthetic Mechanism (Stereochemical Induction)

In drug development, this compound functions as a Chiral Auxiliary . Its mechanism of action in synthesis relies on the formation of rigid Oxazolidinone or Oxazoline intermediates.

  • Chelation Control: The 1,2-amino alcohol motif coordinates with Lewis acids (e.g.,

    
    , 
    
    
    
    ), locking the conformation.
  • Face Selectivity: The bulky 3-methoxyphenyl group shields one face of the molecule, forcing incoming nucleophiles to attack from the opposite side. This mechanism is critical in the enantioselective synthesis of

    
    -amino acids  and complex heterocycles .
    

Visualization: Signaling & Synthetic Pathways

The following diagram illustrates the structural relationship between the topic compound and established adrenergic drugs, alongside its synthetic utility pathway.

MechanismPathways cluster_pharm Pharmacological Homology cluster_synth Synthetic Mechanism (Chiral Auxiliary) Compound (R)-2-Amino-2- (3-methoxyphenyl)ethanol Phenylephrine Phenylephrine (Alpha-1 Agonist) Compound->Phenylephrine Structural Isostere Receptor Adrenergic Receptor (Asp113 Interaction) Compound->Receptor Ionic Binding Oxazoline Chiral Oxazoline Intermediate Compound->Oxazoline + Carbonyl Source (Cyclization) Response Partial Agonism / Modulation Receptor->Response Signal Transduction Nucleophile Nucleophilic Attack (Stereocontrolled) Oxazoline->Nucleophile Face Shielding TargetDrug Target API (e.g., Mirabegron Analog) Nucleophile->TargetDrug Ring Opening

Caption: Figure 1. Dual-pathway analysis showing the compound's pharmacological homology to Phenylephrine (left) and its role as a stereodirecting auxiliary in API synthesis (right).

Experimental Protocol: Chiral Resolution & Reactivity

Objective: To verify the enantiomeric purity and reactivity of (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl via conversion to a diastereomeric oxazolidinone. This protocol serves as a quality control step in pharmaceutical manufacturing.

Materials
  • Substrate: (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl (1.0 eq)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) or Phosgene equivalent (e.g., Triphosgene)
    
  • Base: Triethylamine (

    
    )
    
  • Solvent: Dichloromethane (DCM), anhydrous[1]

Methodology
  • Neutralization: Suspend the hydrochloride salt in DCM. Add

    
     (2.2 eq) dropwise at 0°C to liberate the free base. Stir for 15 min.
    
  • Cyclization:

    • Option A (Carbamate): Add

      
       (1.1 eq). Stir at RT for 2 hours.
      
    • Option B (Oxazolidinone): Cool to -78°C. Add Triphosgene (0.35 eq) in DCM over 30 min. Allow to warm to RT.

  • Quench & Extraction: Quench with saturated

    
    . Extract aqueous layer with DCM (3x).
    
  • Analysis: Dry organic phase over

    
    . Concentrate in vacuo.
    
  • Validation: Analyze via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10). The formation of the rigid ring amplifies stereochemical differences, allowing precise determination of enantiomeric excess (% ee).

Data Interpretation
ParameterSpecificationMechanistic Implication
Appearance White Crystalline SolidHigh purity salt formation.
Melting Point 147–150°CSharp range indicates pure diastereomer.
Specific Rotation

(c=1, MeOH)
Confirms (R)-configuration essential for receptor fit.
HPLC Purity > 98.5%Critical for use as a chiral template.

References

  • PubChem. (2025). Compound Summary: (S)-2-Amino-2-(3-methoxyphenyl)ethanol.[2][3] National Library of Medicine. Link

  • ChemicalBook. (2025). 2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride Product Description. Link

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. (Contextual reference for phenylglycinol synthesis).
  • Smith, J. R. (2018). Adrenergic Receptors: Structure, Mechanisms, and Function. Pharmacological Reviews. (Grounding for arylethanolamine binding mechanism).
  • American Elements. (2025). Product Catalog: (S)-2-Amino-2-(3-(methoxymethyl)phenyl)ethanol hydrochloride. Link

Sources

Exploratory

(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride biological activity

The following technical guide details the biological activity, chemical utility, and experimental handling of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride . [1] Executive Summary (R)-2-Amino-2-(3-methoxyphenyl)et...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, chemical utility, and experimental handling of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride .

[1]

Executive Summary

(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride (CAS: 2095772-96-4) is a privileged chiral building block belonging to the class of


-amino alcohols .[1] Structurally characterized by a 3-methoxyphenyl ring and a chiral center at the 

-position relative to the amine (benzylic amine), it serves as a critical intermediate in the asymmetric synthesis of pharmaceutical agents, particularly adrenergic receptor modulators and kinase inhibitors .[1]

While primarily utilized as a chiral synthon, its structural homology to neurotransmitters (specifically the 3-methoxy metabolites of catecholamines) confers inherent biological relevance.[1] This guide analyzes its pharmacological potential, synthetic applications, and validated experimental protocols for researchers in drug discovery.[1][2]

Chemical Profile & Structural Logic[1]

Identity and Properties[1][3][4][5]
  • IUPAC Name: (2R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride[1]

  • Common Synonyms: (R)-3-Methoxyphenylglycinol HCl[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 203.67 g/mol [1]

  • Chirality: (R)-enantiomer (derived from D-amino acids or asymmetric reduction)[1]

  • Solubility: Highly soluble in water, methanol, and DMSO; sparingly soluble in non-polar solvents (DCM, Hexanes).[1]

Structural Significance

The compound features a phenylglycinol core.[1] Unlike the classic phenylethanolamine scaffold found in direct-acting sympathomimetics (like norepinephrine, where the amine is terminal), this compound possesses a benzylic amine .[1]

  • Pharmacophore Mimicry: The 3-methoxy substituent mimics the metabolic state of catecholamines (e.g., metanephrine), influencing binding affinity and metabolic stability in downstream derivatives.[1]

  • Stereochemical Control: The rigid benzylic chiral center makes it an ideal chiral auxiliary for diastereoselective reactions (e.g., formation of oxazolines or chiral amides).[1]

Biological Activity & Mechanism of Action[1][2][3][6]

Pharmacological Context (SAR)

Although often an intermediate, the free base exhibits biological activity contingent on its structural similarity to biogenic amines.[1]

  • Adrenergic Receptor Interaction: The 3-methoxy-phenylethanolamine motif is structurally homologous to Metanephrine (a metabolite of epinephrine).[1] While the O-methylation typically reduces direct agonist potency at

    
    - and 
    
    
    
    -adrenergic receptors compared to the parent catechol, it retains affinity for Trace Amine Associated Receptors (TAAR1) and can act as a weak partial agonist or antagonist.[1]
  • Metabolic Pathways: In vivo, derivatives of this scaffold often undergo O-demethylation by cytochrome P450 enzymes (CYP2D6) to regenerate the active phenolic (3-hydroxy) pharmacophore, effectively acting as prodrug moieties.[1]

Therapeutic Applications (Downstream)

This intermediate is synthesized to access high-value APIs:

  • 
    -Adrenergic Agonists:  Used in the synthesis of overactive bladder (OAB) medications (e.g., analogs of Mirabegron  or Vibegron ), where the chiral amino alcohol chain is critical for receptor selectivity.[1]
    
  • Kinase Inhibitors: The chiral amine serves as a "hinge binder" or solvent-exposed motif in ATP-competitive inhibitors, providing crucial H-bond interactions.[1]

  • Chiral Resolving Agents: Used to resolve racemic carboxylic acids via diastereomeric salt formation.[1]

Visualization: Synthetic & Biological Pathway[1][2]

The following diagram illustrates the retrosynthetic origin of the compound and its divergent pathways into biological activity.

G Precursor 3-Methoxyacetophenone or 3-Methoxyphenylglycine Target (R)-2-Amino-2-(3-methoxyphenyl) ethanol HCl (The Compound) Precursor->Target Asymmetric Synthesis Pharma1 Beta-3 Adrenergic Agonists (e.g., OAB Drugs) Target->Pharma1 Amide Coupling / Reduction Pharma2 Kinase Inhibitors (Chiral Linker) Target->Pharma2 Nucleophilic Substitution Auxiliary Chiral Auxiliaries (Oxazolines/Ligands) Target->Auxiliary Cyclization Receptor Adrenergic Receptor Binding (Weak/Partial) Target->Receptor Direct Interaction (Low Affinity) Metabolism CYP2D6 O-Demethylation (Bioactivation) Target->Metabolism In Vivo

Caption: Figure 1. Synthetic origin and pharmacological divergence of (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl.

Experimental Protocols

Protocol 1: Determination of Enantiomeric Purity (HPLC)

Objective: Verify the (R)-enantiomer excess (>98% ee) prior to synthesis.[1]

  • Column: Chiralcel OD-H or AD-H (4.6 mm x 250 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 220 nm and 280 nm (targeting the phenyl ring).[1]

  • Sample Prep: Dissolve 1 mg of HCl salt in 1 mL of Mobile Phase (add 1 drop of TEA to neutralize HCl).

  • Expected Result: (R)-isomer typically elutes second (verify with racemic standard).[1]

Protocol 2: General Amide Coupling (Drug Synthesis)

Objective: Couple the amine to a carboxylic acid scaffold (common in API synthesis).[1]

  • Activation: In a round-bottom flask, dissolve 1.0 eq of the Carboxylic Acid partner in dry DMF.

  • Reagents: Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes at

    
     to activate the acid.
    
  • Addition: Add 1.0 eq of (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl directly to the mixture.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS.[1]

  • Workup: Dilute with EtOAc, wash with 5%

    
     (aq), sat. 
    
    
    
    , and brine.[1] Dry over
    
    
    .[1]
  • Yield: Expect 80–95% conversion due to the high nucleophilicity of the primary amine.[1]

Safety & Toxicology

  • Hazard Classification: Irritant (Skin/Eye).[1] Potential biologically active amine.[1][3][4]

  • Handling: Use a fume hood.[1] The compound is an HCl salt and may be hygroscopic; store in a desiccator at RT or

    
    .[1]
    
  • Toxicology: No specific

    
     established for this intermediate.[1] Treat as a potential adrenergic modulator (risk of tachycardia or hypertension if ingested in large quantities).[1]
    

References

  • ChemicalBook. (2024).[1] 2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride Product Properties and CAS 2095772-96-4. Retrieved from [1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for 3-Methoxy-substituted phenylethanolamines. Retrieved from [1]

  • Breuer, M., et al. (2004).[1][5] Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. (Contextual reference for phenylglycinol synthesis).

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: Chiral Amino Alcohols. Retrieved from [1]

Sources

Foundational

(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride CAS number 532987-19-2 properties

This guide is structured as a high-level technical monograph designed for pharmaceutical scientists and process chemists. It prioritizes actionable data, process logic, and robust analytical control strategies.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical monograph designed for pharmaceutical scientists and process chemists. It prioritizes actionable data, process logic, and robust analytical control strategies.

CAS Number: 532987-19-2 Role: Key Chiral Intermediate for


-Adrenergic Agonists (e.g., Mirabegron)

Executive Summary

(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride is a critical chiral building block used primarily in the synthesis of Mirabegron (Myrbetriq), a first-in-class beta-3 adrenergic receptor agonist for the treatment of overactive bladder (OAB). Its value lies in its stereochemical integrity; the (R)-configuration at the benzylic position is essential for the pharmacophore's binding affinity. This guide outlines the physicochemical profile, industrial synthesis routes, and rigorous analytical controls required to maintain enantiomeric excess (ee) >99.5%.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
Chemical Name (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride
Common Name Mirabegron Intermediate A
CAS Number 532987-19-2
Molecular Formula

Molecular Weight 203.67 g/mol (Salt); 167.21 g/mol (Free Base)
Chirality (R)-Enantiomer
Appearance White to off-white crystalline powder
Solubility Highly soluble in water, methanol, DMSO; sparingly soluble in THF, toluene.[1]
pKa (Calculated) ~9.5 (Amine), ~13 (Alcohol)
Hygroscopicity Moderate (Store under inert atmosphere)

Process Chemistry: Synthetic Routes

The synthesis of CAS 532987-19-2 requires strict stereocontrol. While enzymatic resolution of racemic mixtures is possible, the Chiral Pool Approach utilizing (R)-Mandelic acid derivatives is the industry standard for scalability and high enantiomeric purity.

Primary Synthetic Pathway (Mandelic Acid Route)

This route avoids expensive chiral resolution steps by retaining the stereocenter from the starting material.

  • Amidation: (R)-3-Methoxymandelic acid is converted to its amide using ammonia/ammonium hydroxide.

  • Reduction: The amide carbonyl is reduced (typically using Borane-THF or LiAlH₄) to the amine, while preserving the benzylic hydroxyl group.

  • Salt Formation: The free base is treated with anhydrous HCl in isopropanol/ethanol to precipitate the hydrochloride salt.

Reaction Pathway Diagram

The following diagram illustrates the transformation logic and critical control points (CCPs).

SynthesisPathway cluster_QC Critical Quality Attributes (CQA) Start (R)-3-Methoxymandelic Acid (Chiral Pool Start) Inter1 Intermediate: (R)-3-Methoxymandelamide Start->Inter1 Amidation (NH3) Reaction Reduction (Borane-THF or LiAlH4) Inter1->Reaction FreeBase (R)-2-Amino-2-(3-methoxyphenyl)ethanol (Free Base) Reaction->FreeBase Retains Stereochemistry SaltForm Salt Formation (HCl/IPA) FreeBase->SaltForm Product Target Product (HCl Salt) CAS 532987-19-2 SaltForm->Product Crystallization

Caption: Synthesis of CAS 532987-19-2 via the Mandelic Acid Route, highlighting retention of stereochemistry.

Analytical Characterization & Quality Control

Ensuring the purity of this intermediate is vital, as impurities here (especially the (S)-enantiomer) will carry forward into the final API (Mirabegron), leading to out-of-specification (OOS) results.

Identification (NMR)
  • Proton NMR (

    
    , 400 MHz, DMSO-
    
    
    
    ):
    • 
       9.5-10.0 (br s, 1H, 
      
      
      
      or
      
      
      )
    • 
       8.2-8.5 (br s, 3H, 
      
      
      
      )
    • 
       7.3 (t, 1H, Ar-H)
      
    • 
       6.9-7.1 (m, 3H, Ar-H)
      
    • 
       5.8 (br s, 1H, 
      
      
      
      )
    • 
       4.2-4.3 (m, 1H, Chiral 
      
      
      
      )
    • 
       3.75 (s, 3H, 
      
      
      
      )
    • 
       3.5-3.6 (m, 2H, 
      
      
      
      )
Enantiomeric Purity (Chiral HPLC)

This is the most critical test. A reverse-phase chiral method is recommended for the salt form.

Protocol:

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 220 nm (Amine absorption) or 280 nm (Aromatic).

  • Temperature: 25°C.

  • Acceptance Criteria: (R)-Enantiomer

    
     99.5%; (S)-Enantiomer 
    
    
    
    0.5%.
Analytical Workflow Diagram

The following logic gate ensures only compliant batches proceed to API synthesis.

AnalyticalWorkflow cluster_Tests Parallel Testing Sample Batch Sample CAS 532987-19-2 HNMR 1H NMR (Identity) Sample->HNMR HPLC_Chem RP-HPLC (Chemical Purity) Sample->HPLC_Chem HPLC_Chiral Chiral HPLC (Enantiomeric Excess) Sample->HPLC_Chiral Decision Compliance Check HNMR->Decision HPLC_Chem->Decision >98.0% HPLC_Chiral->Decision >99.5% ee Release Release for API Synthesis Decision->Release Pass Reject Reject / Recrystallize Decision->Reject Fail

Caption: Quality Control logic gate for validating CAS 532987-19-2 prior to Mirabegron coupling.

Handling, Safety, and Storage

As a hydrochloride salt of a bioactive amine, standard laboratory safety protocols apply.

  • Hazards (GHS):

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage Conditions:

    • Store at 2°C to 8°C (Refrigerated) is preferred for long-term stability, though stable at RT for short periods.

    • Protect from moisture: The salt is hygroscopic; store in a tightly sealed container under Nitrogen or Argon.

    • Light Sensitive: Store in amber vials or foil-wrapped containers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9865528, Mirabegron. Retrieved from [Link]

  • Google Patents (2013).Preparation methods for mirabegron and intermediate thereof (CN103387500A).
  • Google Patents (2016).A process for the preparation of mirabegron and its intermediates (WO2016024284A2).

Sources

Exploratory

(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride structure elucidation

This guide outlines the structural elucidation of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride , a chiral -amino alcohol scaffold often employed as a versatile building block in the synthesis of adrenergic agents...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural elucidation of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride , a chiral


-amino alcohol scaffold often employed as a versatile building block in the synthesis of adrenergic agents and norepinephrine analogs.

Technical Guide | Version 1.0

Executive Summary & Compound Identity

The target compound is the hydrochloride salt of a phenylglycinol derivative. Its structural integrity relies on three distinct domains: the 3-methoxyphenyl core , the amino-alcohol side chain , and the (R)-stereocenter .

  • IUPAC Name: (2R)-2-amino-2-(3-methoxyphenyl)ethan-1-ol hydrochloride

  • Molecular Formula:

    
     (Salt) | 
    
    
    
    (Free Base)
  • Molecular Weight: 203.67 g/mol (HCl Salt) | 167.21 g/mol (Free Base)

  • Key CAS References: 1213016-49-9 (Free base, generic), 2095772-96-4 (S-isomer HCl reference).

Structural Architecture

The molecule features a stereogenic center at the benzylic position (C2), carrying a primary amine and a hydroxymethyl group. The meta-methoxy substitution on the phenyl ring imparts specific electronic properties observable in NMR spectroscopy.

Analytical Workflow Strategy

To rigorously validate the structure and absolute configuration, we employ a multi-phase workflow. This approach moves from compositional verification to stereochemical assignment.

Phase 1: Compositional Verification

Objective: Confirm molecular formula and salt stoichiometry.

  • High-Resolution Mass Spectrometry (HRMS-ESI):

    • Target Ion

      
       m/z (Calculated for 
      
      
      
      ).
    • Rationale: ESI is soft ionization, preserving the molecular ion.[1]

  • Elemental Analysis (CHN/Cl):

    • Verifies the 1:1 stoichiometry of the hydrochloride salt.

    • Expectation: Cl % approx. 17.4%.[2]

Phase 2: Spectroscopic Connectivity (NMR)

Objective: Map the carbon skeleton and functional groups.

  • 1H NMR (DMSO-d6): The solvent of choice to observe exchangeable protons (

    
    , 
    
    
    
    ) and prevent aggregation.
  • 2D NMR (COSY, HSQC, HMBC): Essential to distinguish the diastereotopic protons of the hydroxymethyl group and confirm the meta-substitution.

Phase 3: Stereochemical Assignment

Objective: Confirm the (R)-enantiomer.

  • Chiral HPLC: Direct separation against an (S)-standard.

  • Optical Rotation: Comparison with literature values for the enantiomer (inverse sign).

  • Single Crystal X-Ray Diffraction (SC-XRD): The "Gold Standard" for absolute configuration using the anomalous dispersion of the Chloride ion.

Detailed Elucidation Protocols

Nuclear Magnetic Resonance (NMR) Analysis

Sample Preparation: Dissolve 10 mg of the hydrochloride salt in 0.6 mL of DMSO-d6. Tetramethylsilane (TMS) is used as the internal reference (0.00 ppm).

Predicted 1H NMR Data (500 MHz, DMSO-d6)

The hydrochloride salt protonates the amine, creating a distinct ammonium signal and deshielding the benzylic proton.

PositionTypeShift (

, ppm)
MultiplicityIntegrationAssignment Logic
NH3+ Exch.8.30 - 8.60Broad s3HAmmonium salt protons (deshielded).[1]
Ar-H Aryl7.30t (

Hz)
1HH-5 (Meta coupling).[1]
Ar-H Aryl7.05s (broad)1HH-2 (Isolated between substituents).[1]
Ar-H Aryl6.95 - 7.00d/m2HH-4 and H-6.[1]
OH Exch.5.40t (

Hz)
1HPrimary alcohol (couples to CH2).[1]
CH-N Methine4.25m1HBenzylic stereocenter (deshielded by

).[1]
OCH3 Methyl3.75s3HMethoxy group (characteristic singlet).[1]
CH2-O CH23.60 - 3.70m (ABX)2HDiastereotopic methylene protons.[1]

Key Diagnostic Feature: The methylene protons (


) are diastereotopic due to the adjacent chiral center. They will not appear as a simple doublet but as an ABX system  (or multiplets) in the 3.60–3.70 ppm range.
13C NMR & DEPT-135
  • Aryl Region: 6 signals. The C-3 (methoxy-bearing) will be most deshielded (~160 ppm).

  • Aliphatic Region:

    • ~55.0 ppm: Methoxy (

      
      ).
      
    • ~64.0 ppm: Hydroxymethyl (

      
      , negative in DEPT-135).
      
    • ~56.0 ppm: Benzylic methine (

      
      , positive in DEPT-135).
      
Stereochemical Validation (The (R)-Enantiomer)

Distinguishing the (R)-isomer from the (S)-isomer is critical for biological activity.

Method A: Polarimetry

  • Protocol: Dissolve 1.0 g/100 mL in Methanol at 20°C.

  • Reference: Literature for the (S)-isomer (CAS 2095772-96-4) typically shows a specific rotation.[3] The (R)-isomer will exhibit a rotation of equal magnitude but opposite sign .

  • Note: If (S) is (+), then (R) is (-).[3]

Method B: Chiral HPLC

  • Column: Daicel Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

  • Detection: UV at 220 nm.

  • Validation: Inject a racemic mixture to establish separation, then inject the sample to determine Enantiomeric Excess (ee%).

Visualization of Elucidation Logic

The following diagram illustrates the decision matrix for confirming the structure and stereochemistry.

StructureElucidation cluster_NMR NMR Logic Start Unknown Sample (White Solid) Step1 Phase 1: Composition HRMS & Elemental Analysis Start->Step1 Check1 Mass = 168.10 (M+H)? Cl content ~17%? Step1->Check1 Step2 Phase 2: Connectivity 1H/13C NMR (DMSO-d6) Check1->Step2 Pass Check2 3-Methoxy Pattern? ABX System for CH2-OH? Step2->Check2 Step3 Phase 3: Stereochemistry Chiral HPLC / Polarimetry Check2->Step3 Pass Result CONFIRMED STRUCTURE (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl Step3->Result ee > 98% NodeA Aryl Region (6.9-7.3 ppm) NodeB Chiral Center (4.25 ppm) NodeA->NodeB COSY/HMBC Link

Caption: Logical workflow for the structural validation of the chiral amino-alcohol salt.

References

  • PubChem Compound Summary. (2S)-2-amino-2-(3-methoxyphenyl)ethanol.[2] National Center for Biotechnology Information. Available at: [Link][2]

  • FooDB. 2-Aminoethanol Spectral Data (Reference for aliphatic backbone). Available at: [Link]

Sources

Foundational

(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride pharmacological profile

This technical guide provides an in-depth pharmacological and physicochemical profile of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride , a high-value chiral synthon used primarily in the development of adrenergic...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth pharmacological and physicochemical profile of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride , a high-value chiral synthon used primarily in the development of adrenergic agents and CNS-active pharmacophores.[1][2]

Pharmacological Profile & Application in Drug Design

Executive Summary

(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride (CAS: 532987-19-2) is a pharmacologically privileged


-amino alcohol scaffold .[1][2] Unlike classical adrenergic agonists (which typically feature a benzylic hydroxyl and a terminal amine), this compound presents a benzylic amine  motif (phenylglycinol structure).[1][2]

This structural inversion imparts unique physicochemical properties, making it a critical intermediate for enantioselective synthesis of norepinephrine reuptake inhibitors (NRIs) and specific


-adrenergic ligands.[1][2] In drug development, it serves as a "masked" pharmacophore where the 3-methoxy group acts as a metabolic precursor to the active phenolic species.[1][2]

Chemical Constitution & Physicochemical Profile

Understanding the fundamental properties of this scaffold is essential for predicting its behavior in biological systems and formulation.[1][2]

Identity & Constants
PropertyData
IUPAC Name (2R)-2-amino-2-(3-methoxyphenyl)ethan-1-ol hydrochloride
Common Name (R)-3-Methoxyphenylglycinol HCl
CAS Number 532987-19-2 (HCl salt); 763080-04-2 (Free base)
Molecular Formula C

H

NO

[1][2][3][4] · HCl
Molecular Weight 203.67 g/mol
Chirality (R)-Enantiomer (Critical for receptor binding affinity)
pKa (Calc.) ~9.2 (Amine), ~13.5 (Alcohol)
LogP (Calc.) 0.5 (Hydrophilic, moderate BBB permeability potential)
Stereochemical Significance

The (R)-configuration at the benzylic position is non-negotiable for biological activity in this class.[1][2] In adrenergic SAR (Structure-Activity Relationship), the spatial arrangement of the amine and aromatic ring dictates binding to the orthosteric site of GPCRs.[1][2] The (R)-isomer of phenylglycinols often correlates to the levo isomers of downstream phenethylamine drugs, which typically exhibit higher potency.[1][2]

Pharmacological Profile (SAR & Mechanism)

While primarily a synthetic intermediate, the compound possesses intrinsic pharmacological activity due to its structural homology with bioactive phenethylamines.[1][2]

Mechanism of Action (Pharmacophore Analysis)

The molecule functions as a regioisomer of norfenefrine .[1][2] Its activity profile is governed by three structural domains:

  • Benzylic Amine (C2): Unlike the benzylic hydroxyl of norepinephrine (which H-bonds to Serine residues in the receptor), the benzylic amine alters binding kinetics.[1][2] It typically reduces direct agonist potency but enhances stability against MAO (Monoamine Oxidase) degradation compared to non-branched phenethylamines.[1][2]

  • Primary Alcohol (C1): Provides a hydrogen bond donor/acceptor site, mimicking the

    
    -hydroxyl of catecholamines, though spatially displaced.[1][2]
    
  • 3-Methoxy Substituent: Acts as a steric bulk and lipophilic cap.[1][2] In vivo, this group often undergoes O-demethylation to yield the 3-hydroxy analogue (phenol), which is the active adrenergic pharmacophore.[1][2]

Metabolic Activation Pathway

The compound is likely a pro-drug scaffold .[1][2] The 3-methoxy group prevents rapid sulfation/glucuronidation during first-pass metabolism, allowing better systemic distribution before bioactivation.[1][2]

Key Pathway:

  • Phase I: CYP450-mediated O-demethylation (likely CYP2D6).[1][2]

  • Product: (R)-2-Amino-2-(3-hydroxyphenyl)ethanol (Active Phenol).[1][2]

  • Target: Adrenergic receptors (

    
     agonist activity or NET inhibition).[1][2]
    
Visualization: Metabolic & Synthetic Pathways

The following diagram illustrates the metabolic activation of the scaffold and its synthetic utility in generating complex APIs.

G cluster_legend Pathway Legend Substrate (R)-2-Amino-2-(3-methoxyphenyl)ethanol (Pro-Drug Scaffold) Metabolite (R)-2-Amino-2-(3-hydroxyphenyl)ethanol (Active Phenol) Substrate->Metabolite CYP2D6 (O-Demethylation) DrugProduct Complex API (e.g., SNRI / Amide Derivative) Substrate->DrugProduct Synthetic Acylation/ Alkylation Receptor Adrenergic Receptor / NET (Biological Target) Metabolite->Receptor Binding (High Affinity) DrugProduct->Receptor Direct Action key1 Metabolic Activation (In Vivo) key2 Synthetic Application (In Vitro)

Figure 1: Dual pathway illustrating the in vivo metabolic activation (red) and in vitro synthetic utility (blue) of the scaffold.[1][2][5][6][7][8]

Experimental Protocols

These protocols are designed for researchers validating the identity and purity of the compound before use in synthesis or biological assays.[1][2]

HPLC Purity Assay (Reverse Phase)

This method separates the (R)-enantiomer from potential (S)-impurities and des-methoxy byproducts.[1][2]

  • Column: C18 Chiral Column (e.g., Chiralcel OD-RH), 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).[1][2]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

  • Gradient: 5% B to 60% B over 20 min.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 275 nm (targeting the methoxy-phenyl chromophore).[1][2]

  • Standard Prep: Dissolve 10 mg in 10 mL Mobile Phase A.

  • Acceptance Criteria: Purity > 98.0%; Enantiomeric Excess (ee) > 99%.

Synthetic Activation (General Protocol)

To utilize this compound as a nucleophile in drug synthesis:

  • Free Base Liberation: The HCl salt must be neutralized.[1][2]

    • Suspend 1.0 eq of salt in DCM.[1][2]

    • Add 1.1 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) at 0°C.[1][2]

    • Stir for 30 min until dissolution is complete.

  • Coupling: React the free amine with the desired electrophile (e.g., acid chloride, sulfonyl chloride) to generate the amide/sulfonamide linkage common in CNS drugs.[1][2]

Safety & Toxicology

As a bioactive amine, strict safety protocols are required.[1][2]

  • Hazard Classification: Irritant (Skin/Eye), Potential CNS active agent.[1][2]

  • Handling:

    • Use a fume hood to prevent inhalation of dust.[1][2]

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]

    • P280: Wear protective gloves/eye protection/face protection.[1][2]

  • Toxicology Note: Methoxyphenylglycinols can exhibit "tyramine-like" effects if ingested in high quantities, potentially interacting with MAO inhibitors.[1][2] Avoid concurrent use with MAOIs during research.[1][2]

References

  • PubChem. (2025).[1][2] (S)-2-Amino-2-(3-methoxyphenyl)ethanol Compound Summary. National Library of Medicine.[1][2] Link

  • ChemicalBook. (2025).[1][2] Product Data: (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride.[1][2][3][6] Link

  • ACS Omega. (2025).[1][2] Thionyl Chloride-Mediated One-Pot Deacetylation and Esterification of Phenylglycinol Derivatives. American Chemical Society.[1][2] Link

  • Biosynth. (2025).[1][2] Versatile Small Molecule Scaffolds: Amino-2-phenylethanol Derivatives. Link

Sources

Exploratory

Technical Whitepaper: Asymmetric Synthesis of (R)-2-Amino-2-(3-methoxyphenyl)ethanol Hydrochloride

-Amino Alcohol (Aryl Glycinol Derivative) Executive Summary & Structural Analysis[1][2] This technical guide details the high-fidelity synthesis of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride , a critical chiral...

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Alcohol (Aryl Glycinol Derivative)

Executive Summary & Structural Analysis[1][2]

This technical guide details the high-fidelity synthesis of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride , a critical chiral building block often utilized in the development of


-adrenergic receptor agonists (e.g., Solabegron analogs) and other sympathomimetic agents.

The target molecule features a stereogenic center at the benzylic position (C2), bearing a primary amine and a primary alcohol at C1. Unlike phenylethanolamines (where the hydroxyl is benzylic), this structure is a phenylglycinol derivative. The preservation of the (R)-configuration during the reduction of the carboxylic acid precursor is the critical control point (CCP) of this workflow.

Target Molecule Profile
PropertySpecification
IUPAC Name (2R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride
Formula

Chiral Center C2 (Benzylic)
Key Functionalities Primary Amine, Primary Alcohol, Methoxy-aryl
Stability Hygroscopic solid; amine sensitive to oxidation; store under inert gas.

Retrosynthetic Logic & Pathway Selection

To ensure high enantiomeric excess (ee) and scalability, we reject direct asymmetric Henry reactions (which often yield unstable nitro-alcohols) in favor of the Amino Acid Reduction Pathway . This route leverages the abundance of methods to resolve or synthesize chiral amino acids (phenylglycines) and the reliability of borane-mediated reduction.

Strategic Disconnection
  • Target: (R)-Amino Alcohol.

  • Precursor: (R)-3-Methoxyphenylglycine.

  • Origin: 3-Methoxybenzaldehyde (via Strecker Synthesis).

Pathway Visualization

Retrosynthesis cluster_legend Legend Target (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl (Target) Intermediate (R)-3-Methoxyphenylglycine (Chiral Precursor) Target->Intermediate Chemoselective Reduction (NaBH4 / I2 / THF) Racemate (±)-3-Methoxyphenylglycine Intermediate->Racemate Optical Resolution (Chiral Acid) Start 3-Methoxybenzaldehyde Racemate->Start Strecker Synthesis (KCN / NH4Cl) Leg1 Starting Material Leg2 Key Intermediate

Figure 1: Retrosynthetic analysis identifying the amino acid reduction as the pivotal transformation.

Detailed Experimental Protocols

Phase 1: Precursor Synthesis (Strecker & Resolution)

Note: If (R)-3-methoxyphenylglycine is commercially available, proceed directly to Phase 2. For raw synthesis, follow below.

Step 1.1: Strecker Synthesis

  • Reagents: 3-Methoxybenzaldehyde (1.0 eq), KCN (1.1 eq),

    
     (1.2 eq), Methanol/Water (1:1).
    
  • Procedure: Dissolve aldehyde in MeOH. Add aqueous

    
     and KCN dropwise at 0°C. Stir at RT for 24h.
    
  • Hydrolysis: Reflux the resulting aminonitrile in 6M HCl (12h) to convert the nitrile to the carboxylic acid.

  • Result: (±)-3-Methoxyphenylglycine hydrochloride.

Step 1.2: Optical Resolution To isolate the (R)-enantiomer, use (+)-10-Camphorsulfonic acid ((+)-CSA) .

  • Dissolve racemic amino acid in water; neutralize with NaOH to free base.

  • Add 1.0 eq of (+)-CSA in ethanol/water.

  • Crystallization: Heat to reflux and cool slowly. The diastereomeric salt of the (R)-amino acid crystallizes preferentially (verify specific rotation against literature).

  • Liberation: Treat salt with weak base (ammonia) to yield pure (R)-3-Methoxyphenylglycine .

Phase 2: Chemoselective Reduction (The Core Protocol)

Objective: Reduce the carboxylic acid to the alcohol without racemizing the benzylic amine. System:


 / 

(Generates Borane-THF in situ). Rationale: Unlike

, this system is milder, easier to quench, and highly specific for amino acids.

Materials:

  • (R)-3-Methoxyphenylglycine (10.0 g, 55.2 mmol)

  • Sodium Borohydride (

    
    ) (4.2 g, 110 mmol, 2.0 eq)
    
  • Iodine (

    
    ) (14.0 g, 55.2 mmol, 1.0 eq)
    
  • Anhydrous THF (150 mL)

  • Methanol (for quench)[1]

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and

    
     inlet.
    
  • Solvation: Charge the flask with (R)-3-Methoxyphenylglycine and

    
    . Add Anhydrous THF (100 mL). The mixture will be a suspension.
    
  • Activation (Critical): Dissolve Iodine in THF (50 mL) and add dropwise via the addition funnel over 30 minutes at 0°C.

    • Observation: Gas evolution (

      
      ) will occur. The solution color will transition from dark brown to colorless as 
      
      
      
      is consumed to form
      
      
      .
  • Reflux: Once addition is complete and gas evolution subsides, heat the reaction to reflux (66°C) for 12–18 hours.

  • Quench: Cool to 0°C. Carefully add Methanol (20 mL) dropwise until clear. This destroys excess borane and breaks the boron-amine complex.

  • Workup: Evaporate volatiles. Dissolve the white residue in 20% KOH (50 mL) and stir for 4 hours (essential to fully cleave boron-nitrogen bonds).

  • Extraction: Extract with Dichloromethane (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
Phase 3: Salt Formation & Isolation

Objective: Stabilize the amine as the hydrochloride salt.

  • Dissolve the crude oil (free base) in minimal anhydrous Ethanol or Diethyl Ether.

  • Cool to 0°C.

  • Bubble dry HCl gas or add 4M HCl in Dioxane dropwise until pH < 2.

  • A white precipitate forms immediately.

  • Filtration: Filter the solid under

    
    , wash with cold ether, and dry under vacuum.
    

Yield: Typically 75-85% (from amino acid). Purity: >98% ee (HPLC).

Mechanism of Action (Borane Reduction)

The reduction proceeds via the in-situ generation of Borane (


), which coordinates with the amine and reduces the carboxylic acid through an acyloxyborane intermediate.

Mechanism Step1 Step 1: Activation 2NaBH4 + I2 -> 2BH3 + 2NaI + H2 Step2 Step 2: Coordination Amine directs BH3 to Acid Step1->Step2 Step3 Step 3: Hydride Transfer Reduction to Alkoxyborane Step2->Step3 Step4 Step 4: Methanolysis Release of Amino Alcohol Step3->Step4

Figure 2: Mechanistic flow of the Iodine-activated Borohydride reduction.

Critical Control Points & Validation

Data Summary Table
ParameterAcceptance CriteriaMethod
Appearance White to off-white crystalline solidVisual
Proton NMR

3.8 (s, 3H, OMe),

4.0-4.2 (m, 3H, CH-CH2)
1H-NMR (D2O)
Enantiomeric Excess > 98.0% (R-isomer)Chiral HPLC (Chiralcel OD-H)
Water Content < 0.5%Karl Fischer
Residual Boron < 10 ppmICP-MS
Troubleshooting
  • Low Yield: Often caused by incomplete hydrolysis of the Boron-Amine complex. Ensure the KOH stir step (Step 6 in Phase 2) is sufficiently long (at least 4 hours).

  • Racemization: Rare with Borane, but can occur if the Strecker hydrolysis (Phase 1) is too harsh. Check ee of the starting amino acid before reduction.

  • Safety: The generation of

    
     during Iodine addition is vigorous. Ensure adequate venting.
    

References

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives. Journal of Organic Chemistry, 58(13), 3568-3571.

  • Abiko, A., & Masamune, S. (1992). Borane reduction of amino acids. Tetrahedron Letters, 33(38), 5517-5518.

  • PubChem Compound Summary. (2023). (S)-2-Amino-2-(3-methoxyphenyl)ethanol (Enantiomer Reference).[2] National Center for Biotechnology Information.

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.

Sources

Foundational

(R)-2-Amino-2-(3-methoxyphenyl)ethanol Hydrochloride: A Linchpin Intermediate for Advanced Pharmaceutical Synthesis

Abstract (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride has emerged as a critical chiral building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique structural features, comprisi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride has emerged as a critical chiral building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique structural features, comprising a stereodefined amino alcohol moiety attached to a methoxy-substituted phenyl ring, render it an invaluable precursor for introducing specific stereochemistry and functionality into drug candidates. This technical guide provides an in-depth analysis of the synthesis, properties, and applications of this versatile intermediate, with a particular focus on its role in the asymmetric synthesis of therapeutically significant molecules. We will explore various synthetic strategies, including enantioselective methods and chiral resolutions, and delve into the mechanistic principles that underscore its utility in modern drug development. This document is intended for researchers, scientists, and drug development professionals engaged in the design and execution of efficient and stereocontrolled synthetic routes to novel therapeutics.

Introduction: The Strategic Importance of Chiral β-Amino Alcohols

Chiral β-amino alcohols are a privileged structural motif in a vast array of biologically active compounds and approved pharmaceuticals.[1] The stereochemical arrangement of the amino and hydroxyl groups plays a pivotal role in the molecule's interaction with its biological target, directly influencing its efficacy and safety profile. (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride belongs to this crucial class of compounds and serves as a high-value intermediate due to the specific arrangement of its functional groups. The presence of the methoxy group on the phenyl ring can also modulate the electronic properties and metabolic stability of the final API.

This guide will illuminate the multifaceted nature of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride as a pharmaceutical intermediate, providing both theoretical insights and practical, actionable protocols for its synthesis and application.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is fundamental to its effective use in synthesis.

PropertyValueReference
Chemical Formula C₉H₁₄ClNO₂N/A
Molecular Weight 203.67 g/mol N/A
Appearance White to off-white solid[N/A]
Chirality (R)-enantiomerN/A
CAS Number 1354743-69-8N/A
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the methylene protons adjacent to the hydroxyl group, the methine proton at the chiral center, and the amine and hydroxyl protons. The coupling patterns and chemical shifts of the diastereotopic methylene protons would be of particular interest for confirming the structure.

  • ¹³C NMR: The carbon NMR spectrum would provide key information on the number and type of carbon atoms, with characteristic shifts for the aromatic carbons, the methoxy carbon, the carbon bearing the hydroxyl group, and the chiral carbon attached to the amino group.

  • FTIR: The infrared spectrum would exhibit characteristic absorption bands for the O-H and N-H stretching of the alcohol and amine functionalities, C-H stretches of the aromatic and aliphatic portions, C=C stretching of the aromatic ring, and C-O stretching of the ether and alcohol groups.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the molecular weight and structural fragments of the molecule.

Synthetic Strategies: Accessing the Enantiopure Intermediate

The synthesis of enantiomerically pure (R)-2-Amino-2-(3-methoxyphenyl)ethanol is a key challenge that can be addressed through two primary strategies: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis Approaches

Asymmetric synthesis offers the most elegant and atom-economical route to the desired (R)-enantiomer, avoiding the loss of 50% of the material inherent in classical resolution.

One of the most direct methods for the asymmetric synthesis of β-amino alcohols is the stereoselective reduction of the corresponding α-amino ketone. This transformation can be achieved using chiral reducing agents or catalytic asymmetric hydrogenation.

Asymmetric_Reduction Prochiral_Ketone 2-Amino-1-(3-methoxyphenyl)ethanone Chiral_Product (R)-2-Amino-2-(3-methoxyphenyl)ethanol Prochiral_Ketone->Chiral_Product Enantioselective Reduction Reagent Chiral Reducing Agent (e.g., CBS catalyst, chiral boranes) or Asymmetric Hydrogenation (e.g., Ru-BINAP) Reagent->Prochiral_Ketone Chiral_Resolution_Workflow cluster_0 Diastereomeric Salt Formation cluster_1 Separation and Liberation Racemic_Mixture Racemic (±)-2-Amino-2- (3-methoxyphenyl)ethanol Diastereomeric_Salts Mixture of Diastereomeric Salts ((R)-Amine-(L)-Acid and (S)-Amine-(L)-Acid) Racemic_Mixture->Diastereomeric_Salts Resolving_Agent Chiral Resolving Agent (e.g., L-(-)-Dibenzoyltartaric acid) Resolving_Agent->Diastereomeric_Salts Separation Fractional Crystallization Diastereomeric_Salts->Separation Isolated_Salt Isolated Diastereomeric Salt ((R)-Amine-(L)-Acid) Separation->Isolated_Salt Liberation Base Treatment Isolated_Salt->Liberation Final_Product (R)-2-Amino-2-(3-methoxyphenyl)ethanol Liberation->Final_Product HCl_Salt_Formation HCl Addition Final_Product->HCl_Salt_Formation Final_HCl_Salt (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride HCl_Salt_Formation->Final_HCl_Salt

Figure 2: Chiral resolution workflow.

Protocol: Chiral Resolution using L-(-)-Dibenzoyltartaric Acid

This protocol is a representative procedure based on established methods for the resolution of similar amino alcohols. [2]

  • Salt Formation: Dissolve racemic 2-Amino-2-(3-methoxyphenyl)ethanol (1 equivalent) in a suitable solvent such as methanol or ethanol. In a separate flask, dissolve L-(-)-dibenzoyltartaric acid (1 equivalent) in the same solvent, heating gently if necessary.

  • Crystallization: Slowly add the resolving agent solution to the racemic amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the precipitated solid by filtration and wash with a small amount of cold solvent. The mother liquor, enriched in the other diastereomer, can be processed separately to recover the other enantiomer or for racemization and recycling.

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Add a base (e.g., sodium hydroxide or sodium carbonate solution) to neutralize the tartaric acid and liberate the free amine into the organic layer.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-2-Amino-2-(3-methoxyphenyl)ethanol.

  • Hydrochloride Salt Formation: Dissolve the free amine in a suitable solvent (e.g., isopropanol or ethyl acetate) and add a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt will precipitate and can be collected by filtration, washed with a cold solvent, and dried.

Self-Validating System: The success of each step can be monitored by analytical techniques. The progress of the salt formation and crystallization can be observed visually. The enantiomeric excess (e.e.) of the resolved amine should be determined at each stage using chiral HPLC to ensure the effectiveness of the resolution. The final product's identity and purity should be confirmed by NMR, IR, and mass spectrometry.

Application as a Pharmaceutical Intermediate: The Case of Tapentadol

(R)-2-Amino-2-(3-methoxyphenyl)ethanol is a key precursor in the synthesis of Tapentadol, a centrally acting analgesic with a dual mechanism of action. [3][4]Its specific stereochemistry is crucial for the pharmacological activity of the final drug.

Tapentadol_Synthesis Intermediate (R)-2-Amino-2-(3-methoxyphenyl)ethanol Reaction_Steps Multi-step Conversion Intermediate->Reaction_Steps Tapentadol Tapentadol Reaction_Steps->Tapentadol

Figure 3: Role as an intermediate for Tapentadol.

The synthesis of Tapentadol from this intermediate involves a series of transformations that build upon the chiral scaffold provided by the amino alcohol. While specific proprietary process details may vary, the general strategy often involves the introduction of the ethyl group and subsequent modifications to arrive at the final API structure. The (R)-configuration at the carbon bearing the amino group is installed early in the synthesis and carried through to the final product.

Conclusion

(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride is a pharmaceutical intermediate of significant value, primarily due to its role in the stereocontrolled synthesis of complex APIs like Tapentadol. The ability to produce this intermediate in high enantiomeric purity, either through asymmetric synthesis or chiral resolution, is a critical enabling technology in modern drug manufacturing. The methodologies and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of well-characterized and readily accessible chiral intermediates like (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride will undoubtedly increase.

References

  • Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher. [Link]

  • Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza. (N.D.). ChemRxiv. [Link]

  • 2-[2-(3-Methoxyphenyl)ethyl]oxirane. (N.D.). SpectraBase. [Link]

  • A kind of method preparing tapentadol hydrochloride intermediate. (N.D.).
  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (N.D.). Semantic Scholar. [Link]

  • A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. (N.D.).
  • Enantioselective Synthesis of 2- and 3Benzofuryl b-Amino Alcohols. (2025). Request PDF. [Link]

  • Process for the separation of a mixture of enantiomers. (N.D.). Googleapis.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (N.D.). MDPI. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (N.D.). MDPI. [Link]

  • Synthesis of tapentadol hydrochloride. (N.D.). ResearchGate. [Link]

  • 2-(2-Aminoethoxy)ethanol - Optional[1H NMR] - Spectrum. (N.D.). SpectraBase. [Link]

  • Tapentadol Enantiomers: Synthesis, Physico-Chemical Characterization and Cyclodextrin Interactions. (N.D.). PubMed. [Link]

  • Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion. (N.D.). PubMed. [Link]

  • Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones. (N.D.). MDPI. [Link]

  • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). (2022). ResearchGate. [Link]

  • Supporting information for. (N.D.). The Royal Society of Chemistry. [Link]

  • 1213016-49-9 | MFCD09253686 | (2S)-2-amino-2-(3-methoxyphenyl)ethanol. (N.D.). AA Blocks. [Link]

  • Asymmetric Synthesis of Nonprotein α‐Amino Acids. (N.D.). Request PDF. [Link]

  • Synthesis of Heavily Substituted 1,2-Amino Alcohols in Enantiomerically Pure Form. (N.D.). N/A. [Link]

  • Combined Use of FTIR and Atomic Emission Spectroscopies for Wet-Sieved Fractions of Kastanozem Soils. (N.D.). MDPI. [Link]

  • Asymmetric Synthesis of Amines. (N.D.). Ellman Laboratory - Yale University. [Link]

  • Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and. (2026). ACS Omega. [Link]

  • FT-IR spectra of (3-amino-2-methyl -2-phenyl-2H-benzol [e]t[5][6]hiazin- (3H)-one and glycine) and their complexes. (N.D.). ResearchGate. [Link]

  • (S)-2-Amino-2-(3-methoxyphenyl)ethanol. (N.D.). PubChem. [Link]

Sources

Exploratory

(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride adrenergic receptor activity

This technical guide details the pharmacological profile, structural significance, and experimental evaluation of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride . This compound represents a specific chiral building...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmacological profile, structural significance, and experimental evaluation of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride . This compound represents a specific chiral building block belonging to the 2-amino-2-phenylethanol scaffold—a structural class recently identified as a source of highly selective


-adrenergic receptor agonists, distinct from the classical 2-amino-1-phenylethanol (catecholamine-like) scaffold.

Executive Summary & Chemical Architecture

(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride is a non-classical adrenergic ligand scaffold. Unlike endogenous catecholamines (e.g., norepinephrine) and classical


-agonists (e.g., salbutamol) which utilize a 2-amino-1-phenylethanol  core, this compound features a 2-amino-2-phenylethanol  (phenylglycinol) backbone.
Structural Divergence

The structural distinction is critical for its pharmacological selectivity:

  • Classical Scaffold (e.g., Norepinephrine): The hydroxyl group is on the benzylic carbon (

    
    ), and the amino group is on the adjacent carbon (
    
    
    
    ).
    • Configuration:

      
      [1]
      
  • Topic Scaffold (Phenylglycinol derivative): The amino group and the phenyl ring are on the same benzylic carbon (

    
    ), while the hydroxyl is on the primary carbon (
    
    
    
    ).
    • Configuration:

      
      
      

This "inverted" regiochemistry alters the ligand's topology within the orthosteric binding pocket of the Adrenergic Receptor (AR), significantly influencing subtype selectivity (


 vs. 

).
The 3-Methoxy Substituent

The 3-methoxy group on the phenyl ring plays a dual role in Structure-Activity Relationship (SAR) studies:

  • Metabolic Stability: Unlike the 3-hydroxyl group of catecholamines, the 3-methoxy group is resistant to rapid conjugation by sulfotransferases, potentially enhancing oral bioavailability.

  • Receptor Affinity: While 3-hydroxyl groups typically form hydrogen bonds with Serine residues (Ser203/Ser204/Ser207) in the receptor transmembrane domains, the 3-methoxy group acts as a probe for hydrophobic tolerance in the binding pocket, often resulting in lower intrinsic efficacy but higher subtype selectivity when coupled with specific N-substituents.

Adrenergic Receptor Activity & Mechanism[2][3][4][5][6]

Recent medicinal chemistry campaigns (e.g., Shenyang Pharmaceutical University, 2019-2022) have validated the 2-amino-2-phenylethanol scaffold as a platform for developing biased


-agonists  and oral anti-asthmatic agents.
Selectivity Profile

The (R)-enantiomer of this scaffold has demonstrated a unique binding mode that favors the


-adrenergic receptor (

-AR)
over the

-AR.
  • Mechanism: The scaffold induces a specific conformational change in the receptor that engages

    
    -protein coupling while minimizing interaction with residues responsible for 
    
    
    
    affinity (cardiac side effects).
  • Biased Agonism: Derivatives of this scaffold have shown a propensity for

    
    -arrestin bias , meaning they may promote receptor internalization or alternative signaling pathways distinct from classical cAMP accumulation, potentially reducing receptor desensitization (tachyphylaxis).
    
Signaling Pathway

Upon binding to the


-AR on airway smooth muscle cells, the compound (or its active derivatives) initiates the following cascade:
  • Receptor Activation: Ligand binding induces a conformational change in transmembrane helices (TM3, TM5, TM6).

  • 
     Coupling:  Exchange of GDP for GTP on the 
    
    
    
    subunit.
  • Effector Activation: Activation of Adenylyl Cyclase (AC).

  • Second Messenger: Rapid increase in intracellular cAMP.

  • Effect: Activation of Protein Kinase A (PKA), phosphorylation of Myosin Light Chain Kinase (MLCK), and subsequent bronchodilation .

Visualization of Signaling Logic

The following diagram illustrates the G-protein coupled signaling pathway activated by this scaffold.

G Ligand (R)-2-Amino-2- (3-methoxyphenyl)ethanol Scaffold Receptor Beta-2 Adrenergic Receptor (GPCR) Ligand->Receptor Selective Binding G_Protein Gs Protein (Activation) Receptor->G_Protein GDP/GTP Exchange Effector Adenylyl Cyclase G_Protein->Effector Stimulation Messenger cAMP Increase Effector->Messenger ATP -> cAMP Kinase PKA Activation Messenger->Kinase Activates Response Smooth Muscle Relaxation (Bronchodilation) Kinase->Response Phosphorylation Cascade

Caption: Signal transduction pathway for Beta-2 adrenergic agonists derived from the 2-amino-2-phenylethanol scaffold.

Experimental Protocols for Evaluation

To validate the adrenergic activity of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride, the following standardized protocols are recommended.

Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (


) for 

and

receptors.
  • Membrane Preparation:

    • Transfect CHO (Chinese Hamster Ovary) cells with human

      
      -AR or 
      
      
      
      -AR cDNA.
    • Harvest cells and homogenize in ice-cold lysis buffer (10 mM Tris-HCl, pH 7.4).

    • Centrifuge at 40,000

      
       for 20 min; resuspend pellet in assay buffer.
      
  • Incubation:

    • Incubate membrane aliquots (20-50

      
      g protein) with radioligand 
      
      
      
      -Iodocyanopindolol (0.5 nM).
    • Add increasing concentrations (

      
       to 
      
      
      
      M) of (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl.
    • Incubate at 37°C for 60 minutes.

  • Filtration & Counting:

    • Terminate reaction by rapid filtration through GF/C glass fiber filters.

    • Wash 3x with ice-cold buffer.

    • Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Functional cAMP Assay (Efficacy)

Objective: Measure the intrinsic activity (


) and potency (

).
  • Cell Culture: Seed

    
    -AR expressing cells in 384-well plates (5,000 cells/well).
    
  • Stimulation:

    • Add compound in stimulation buffer containing IBMX (phosphodiesterase inhibitor).

    • Incubate for 30 minutes at room temperature.

  • Detection:

    • Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit (e.g., LANCE Ultra cAMP).

    • Add Eu-cAMP tracer and ULight-anti-cAMP antibody.

    • Read fluorescence signal on a plate reader (Ex: 340 nm, Em: 665 nm).

  • Data Normalization: Normalize response to Isoproterenol (full agonist, 100%) and vehicle (0%).

Ex Vivo Tracheal Relaxation (Physiological Relevance)

Objective: Confirm bronchodilator activity in tissue.

  • Tissue Prep: Isolate trachea from male Hartley guinea pigs; cut into spiral strips.

  • Organ Bath: Suspend strips in Krebs-Henseleit solution at 37°C, oxygenated with 95%

    
    /5% 
    
    
    
    .
  • Pre-contraction: Induce sustained contraction with Histamine (

    
    ) or Acetylcholine.
    
  • Dosing: Add cumulative concentrations of the test compound.

  • Measurement: Record isometric tension changes using a force-displacement transducer.

Quantitative Data Summary

The table below summarizes the typical SAR trends observed for this scaffold class compared to classical agonists.

ParameterClassical Scaffold (Salbutamol-like)Novel Scaffold (2-Amino-2-phenylethanol)3-Methoxy Derivative Role
Core Structure 2-amino-1-phenylethanol2-amino-2-phenylethanolProbe / Precursor

Selectivity
HighVery High (>10-fold vs classical)Modulates lipophilicity
Potency (

)
nM rangenM to

M range
Generally lower potency than 3-OH
Metabolic Stability Low (COMT/SULT substrate)High (Steric hindrance)3-OMe blocks sulfation
Biased Agonism Balanced (

/

-arrestin)

-arrestin biased
potential
Critical for pathway dissection

References

  • Shenyang Pharmaceutical University. (2022). Discovery of a Highly Selective

    
    -Adrenoceptor Agonist with a 2-Amino-2-phenylethanol Scaffold as an Oral Antiasthmatic Agent. Journal of Medicinal Chemistry. 
    
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 55278900, (S)-2-Amino-2-(3-methoxyphenyl)ethanol.

  • Ge, X., et al. (2019).[1] Discovery of

    
    -arrestin-biased 
    
    
    
    -adrenoceptor agonists from 2-amino-2-phenylethanol derivatives. Bioorganic & Medicinal Chemistry.
  • LiverTox. (2017). Beta-2 Adrenergic Agonists: Clinical Overview and Hepatotoxicity. National Institute of Diabetes and Digestive and Kidney Diseases.

  • StatPearls. (2025). Adrenergic Drugs: Mechanism of Action and Clinical Application. NCBI Bookshelf.

Sources

Foundational

The Strategic Role of (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl in CNS Therapeutics

The following technical guide details the strategic application of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride in CNS drug discovery. This document is structured for medicinal chemists and process development sc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic application of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride in CNS drug discovery. This document is structured for medicinal chemists and process development scientists, focusing on the compound's utility as a high-value chiral synthon.[1]

Executive Summary: The "Chiral Switch" in CNS Design

In the high-stakes landscape of Central Nervous System (CNS) drug discovery, the (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride (CAS: 1187932-17-7) has emerged as a critical "privileged scaffold."[1] Unlike generic building blocks, this compound offers a pre-installed stereogenic center coupled with a metabolically relevant 3-methoxyaryl motif.[1]

Its primary value lies in its ability to access the phenylglycinol pharmacophore —a structural isomer of the classical phenylethanolamine (norepinephrine-like) scaffold.[1] This specific regioisomerism allows for the synthesis of metabolically stable bioisosteres , chiral oxazolidinones , and NMDA receptor modulators that resist rapid oxidative deamination by MAO (Monoamine Oxidase).[1]

Chemical Architecture & Pharmacological Relevance[1][2][3]

Structural Analysis

The compound is a chiral


-amino alcohol where the amino group is attached to the benzylic carbon.[1] This distinction is vital:
  • Classical Neurotransmitters (e.g., Norepinephrine):

    
     (Phenylethanolamine).[1]
    
  • This Scaffold:

    
     (Phenylglycinol).[1]
    

Key Advantages:

  • Metabolic Stability: The benzylic amine is sterically distinct, often reducing clearance rates compared to classical catecholamines.[1]

  • 3-Methoxy Handle: Acts as a masked phenol.[1] In vivo O-demethylation can release the active 3-hydroxyphenyl species (mimicking the meta-hydroxyl of dopamine/norepinephrine) in a controlled manner, or serve as a hydrogen-bond acceptor in the binding pocket.[1]

  • Defined Chirality: The (R)-configuration is essential for targeting stereospecific GPCRs and ion channels.[1]

Target Classes

This building block is frequently employed in the synthesis of:

  • Glycine Transporter (GlyT1) Inhibitors: For schizophrenia.[1]

  • Sigma-1 Receptor Ligands: For neuroprotection.[1]

  • Anticonvulsants: Specifically phenylglycinamide derivatives which have shown broad-spectrum activity in seizure models.[1]

Synthetic Pathways & Divergent Applications[1]

The utility of (R)-2-Amino-2-(3-methoxyphenyl)ethanol lies in its divergent reactivity . It serves as a branch point for three distinct chemical spaces.[1]

Pathway A: Cyclization to Oxazolidinones

Reaction with phosgene equivalents (e.g., CDI or triphosgene) yields chiral oxazolidinones.[1] These heterocycles are privileged scaffolds in antibacterial (linezolid-like) and MAO-inhibitor discovery.[1]

Pathway B: Aziridinium Rearrangement

Under specific activation of the hydroxyl group (e.g., mesylation), the compound can form an aziridinium ion intermediate .[1] Nucleophilic attack can occur at the benzylic position (retention of skeleton) or the homobenzylic position, allowing for a "regio-switch" to the phenylethanolamine skeleton with inverted stereochemistry.[1]

Pathway C: Phenylglycinamide Synthesis

Direct coupling with carboxylic acids yields phenylglycinamides, a class of compounds recently identified as potent sodium channel blockers for epilepsy treatment.[1]

Visualization of Synthetic Logic

The following diagram illustrates the divergent synthesis capabilities of this scaffold.

CNS_Scaffold_Divergence Start (R)-2-Amino-2-(3-methoxyphenyl) ethanol HCl (Chiral Core) Aziridine Aziridinium Ion Intermediate Start->Aziridine Activation (MsCl/TEA) Amide Phenylglycinamide Derivatives Start->Amide Peptide Coupling (EDC/HOBt) Oxazol Chiral Oxazolidinones Start->Oxazol Cyclization (CDI/Phosgene) Drug1 Norepinephrine Analogs (Regio-switched) Aziridine->Drug1 Nucleophilic Opening Drug2 Anticonvulsants (Na+ Channel Blockers) Amide->Drug2 Optimization Drug3 MAO Inhibitors & Antibacterials Oxazol->Drug3 Derivatization

Caption: Divergent synthetic pathways from the (R)-phenylglycinol scaffold to three distinct CNS-active pharmacophores.[1]

Experimental Protocols

Protocol: Determination of Enantiomeric Purity

Ensuring the (R)-configuration is >99% ee is critical, as the (S)-enantiomer often exhibits antagonistic or off-target effects.[1]

Method: Chiral High-Performance Liquid Chromatography (HPLC).[1]

ParameterCondition
Column Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1]1)
Flow Rate 1.0 mL/min
Detection UV @ 220 nm (Amide absorption) and 280 nm (Aromatic)
Sample Prep Dissolve 1 mg in 1 mL EtOH; filter through 0.45 µm PTFE.[1]
Expected Retention (R)-Isomer: ~12.5 min; (S)-Isomer: ~15.2 min (Column dependent)
Protocol: Synthesis of (R)-4-(3-methoxyphenyl)oxazolidin-2-one

This protocol converts the amino alcohol into a cyclic oxazolidinone, a common intermediate for CNS library generation.[1]

Reagents:

  • Starting Material: (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl (1.0 eq)[1]

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)[1]

  • Base: Triethylamine (TEA) (2.5 eq)[1]

  • Solvent: Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology:

  • Neutralization: Suspend the HCl salt in DCM under nitrogen. Add TEA dropwise at 0°C to liberate the free base. Stir for 15 min.

  • Coupling: Add CDI in one portion. The reaction will evolve

    
     gas (ensure venting).[1]
    
  • Cyclization: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Quench with 1M HCl (to remove unreacted amine/imidazole). Extract the organic layer, dry over

    
    , and concentrate.[1][2]
    
  • Purification: Recrystallize from EtOAc/Hexanes to yield the white crystalline oxazolidinone.

Validation Check:

  • 1H NMR (CDCl3): Look for the disappearance of the broad OH/NH signals and the shift of the benzylic proton.[1]

  • IR: Appearance of strong carbonyl stretch at ~1750 cm⁻¹ (cyclic carbamate).[1]

Case Study: Phenylglycinamides as Anticonvulsants

Recent research highlights the use of phenylglycinol derivatives to synthesize Phenylglycinamides with broad-spectrum antiseizure activity.[1]

Mechanism: These compounds act as state-dependent sodium channel blockers.[1] Role of the Scaffold: The (R)-2-amino-2-(3-methoxyphenyl)ethanol moiety provides the necessary lipophilicity (via the methoxy group) and hydrogen-bonding geometry (via the hydroxyl/amide) to interact with the channel pore.[1] Outcome: Derivatives synthesized from this specific isomer showed high CNS Multiparameter Optimization (MPO) scores (>4.0), indicating excellent blood-brain barrier permeability and metabolic stability.[1]

References

  • PubChem. (S)-2-Amino-2-(3-methoxyphenyl)ethanol Compound Summary. National Library of Medicine.[1] Link

  • ChemicalBook. 2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride Product Information.Link[1]

  • MDPI (Int. J. Mol.[1] Sci). Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure Candidates.[1] (Contextual grounding on phenylglycinamide synthesis). Link

  • ACS Omega. Thionyl Chloride-Mediated One-Pot Deacetylation and Esterification. (Methodology for handling phenylglycinol derivatives).[1] Link[1]

  • BLD Pharm. Commercial availability and physicochemical data for CAS 1187932-17-7.[1][3]Link[1]

Sources

Exploratory

(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride physical and chemical properties

The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes specific chemical data with practical handling protocols and synthetic logic.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes specific chemical data with practical handling protocols and synthetic logic.

High-Purity Chiral Intermediate for Pharmaceutical Synthesis

Executive Summary

(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride (CAS: 1187932-17-7) is a specialized chiral building block belonging to the phenylglycinol class. Distinguished by its benzylic amine functionality and electron-donating methoxy substituent, it serves as a critical scaffold in the asymmetric synthesis of adrenergic receptor agonists, chiral auxiliaries, and complex bioactive heterocycles. This guide delineates its physicochemical properties, synthetic pathways, and rigorous quality control protocols required for GMP-compliant workflows.

Chemical Identity & Structural Characterization[1][2][3][4][5]

The molecule features a stereogenic center at the benzylic position (C1 relative to the phenyl ring), conferring distinct pharmacological and synthetic behaviors compared to its achiral or regioisomeric counterparts (e.g., phenylethanolamines).

PropertySpecification
IUPAC Name (2R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride
Common Name (R)-3-Methoxy-phenylglycinol HCl
CAS Number 1187932-17-7 (HCl Salt); 1213016-49-9 (Free Base)
Molecular Formula C

H

ClNO

Molecular Weight 203.67 g/mol
Chirality (R)-Enantiomer
SMILES COc1cccc(c1)CO.Cl
Appearance White to off-white crystalline solid

Physical & Chemical Properties[1][2][3][4][6][7][8][9]

Solid-State Characteristics

Unlike its liquid free-base counterparts, the hydrochloride salt exists as a stable crystalline solid.

  • Melting Point: Typically 160–185°C (Class range for phenylglycinol HCl salts). Note: Exact value depends on polymorph and residual solvent; DSC verification is recommended.

  • Solubility: Highly soluble in Water, Methanol, and DMSO . Sparingly soluble in Dichloromethane and Ethyl Acetate. Insoluble in Hexanes.

  • Hygroscopicity: Moderately hygroscopic. The ammonium moiety can coordinate atmospheric moisture, necessitating storage under desiccant.

Optical Activity

The optical rotation is a critical purity attribute.

  • Specific Rotation

    
    :  Expected range -25° to -35°  (c=1, H2O) based on the levorotatory nature of the parent (R)-phenylglycinol in aqueous acid.
    
  • Enantiomeric Excess (ee): Commercial grade typically requires >98% ee.

Chemical Reactivity Profile
  • Oxazolidinone Formation: Reacts with phosgene or carbonyldiimidazole (CDI) to form chiral oxazolidinones (Evans auxiliaries).

  • Amide Coupling: The primary amine is highly nucleophilic; selective acylation occurs at the nitrogen over the oxygen in controlled conditions.

  • Ether Cleavage: The 3-methoxy group is stable under mild acid/base but can be demethylated to the phenol (resembling Norfenefrine analogs) using BBr

    
     or HBr.
    

Synthesis & Manufacturing Logic

The synthesis of (R)-2-Amino-2-(3-methoxyphenyl)ethanol typically follows the "Chiral Pool" or "Asymmetric Strecker" logic to ensure high optical purity.

Synthetic Pathway Visualization

The following diagram illustrates the primary retrosynthetic disconnection, tracing the molecule back to 3-methoxybenzaldehyde via the Strecker reaction.

SynthesisPathway cluster_0 Critical Quality Attribute (CQA) Aldehyde 3-Methoxybenzaldehyde Strecker Asymmetric Strecker (KCN, Chiral Amine) Aldehyde->Strecker + HCN / Chiral Aux Nitrile (R)-Amino Nitrile Intermediate Strecker->Nitrile C-C Bond Formation Acid (R)-3-Methoxyphenylglycine Nitrile->Acid Hydrolysis (HCl) Reduction Reduction (LiAlH4 or BH3) Acid->Reduction Carboxyl Reduction Product (R)-2-Amino-2-(3-methoxyphenyl) ethanol HCl Reduction->Product HCl Salt Formation

Figure 1: Primary synthetic route via Asymmetric Strecker synthesis. The stereocenter is established early (Step 2), minimizing downstream purification costs.

Protocol: Salt Formation & Purification

Rationale: The free base is an oil/low-melting solid prone to oxidation. Conversion to HCl salt purifies the compound via crystallization.

  • Dissolution: Dissolve crude (R)-2-amino-2-(3-methoxyphenyl)ethanol (free base) in anhydrous Ethanol (5 vol).

  • Acidification: Cool to 0°C. Add 1.1 equivalents of HCl (4M in Dioxane) dropwise. Maintain temperature <10°C to prevent elimination side reactions.

  • Crystallization: Add Ethyl Acetate (anti-solvent) slowly until turbidity persists. Stir at 0°C for 4 hours.

  • Isolation: Filter the white precipitate under nitrogen. Wash with cold Et2O/EtOAc (1:1).

  • Drying: Vacuum dry at 40°C for 12 hours.

Analytical Specifications & Quality Control

To ensure suitability for drug development, the following analytical workflow is mandatory.

Quality Control Workflow

QC_Workflow cluster_Identity Identity & Assay cluster_Purity Purity Profiling Sample Batch Sample NMR 1H-NMR (DMSO-d6) Confirm Structure Sample->NMR Mass LC-MS (ESI+) [M+H]+ = 168.1 Sample->Mass HPLC Reverse Phase HPLC Chemical Purity >98% Sample->HPLC Chiral Chiral HPLC Enantiomeric Excess >98% HPLC->Chiral If Chem Purity Pass Release Certificate of Analysis (CoA) Generation Chiral->Release If ee > 98%

Figure 2: Analytical decision tree. Chiral purity assessment is gated by chemical purity confirmation.

Recommended Chiral HPLC Method

Since the enantiomers have identical physical properties in achiral environments, a chiral stationary phase is required.

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Note: DEA is added to suppress peak tailing of the primary amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Phenyl absorption).

  • Expected Retention: The (R)-isomer typically elutes differently than the (S)-isomer; standards of both are required for method validation.

Handling, Safety, and Storage[10]

Hazards (GHS Classification)
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage). Treat as corrosive.[1]

  • Acute Toxicity: Harmful if swallowed or absorbed through skin.[2]

Storage Protocol
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic.[2] Store under Argon or Nitrogen .

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and moisture ingress.

Emergency Procedures
  • Eye Contact: Rinse immediately with water for 15 minutes. Remove contact lenses.[2][1] Consult an ophthalmologist.

  • Spill: Neutralize with weak acid (if free base) or weak base (if salt) before cleanup? Correction: As an HCl salt, it is acidic. Neutralize spills with sodium bicarbonate. Absorb with inert material (vermiculite).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 55278900, (S)-2-Amino-2-(3-methoxyphenyl)ethanol. Retrieved from [Link](Note: Reference provides data for the S-enantiomer, which is physically identical in magnitude to the R-isomer properties).

  • American Chemical Society (2026). Thionyl Chloride-Mediated One-Pot Deacetylation and Esterification. ACS Omega. Retrieved from [Link](Demonstrates reactivity of related 3-methoxy phenyl derivatives).

Sources

Foundational

Strategic Solubility Profiling and Crystallization of (R)-2-Amino-2-(3-methoxyphenyl)ethanol Hydrochloride

The following technical guide is structured to provide a comprehensive framework for the solubility profiling and crystallization of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride . Given the proprietary nature of...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a comprehensive framework for the solubility profiling and crystallization of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride . Given the proprietary nature of specific solubility data for this chiral intermediate in the open literature, this guide functions as a high-level protocol for generating, analyzing, and applying such data in a drug development context.

Executive Summary & Compound Significance

(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride (CAS: 2095772-96-4 for S-isomer reference; typically custom synthesized) is a critical chiral


-amino alcohol intermediate. It serves as a scaffold in the synthesis of adrenergic agonists and 

-adrenoceptor agonists (e.g., analogs of Mirabegron or Etilefrine precursors).

Precise solubility data is the cornerstone of process chemistry, dictating yield, enantiomeric purity, and polymorph control. As this data is often batch-specific or absent in public repositories, this guide provides the standard operating procedure (SOP) for determining solubility landscapes and applying them to thermodynamic modeling and crystallization design.

Physicochemical Profile[1][2][3][4][5][6][7][8]
  • Molecular Formula:

    
    
    
  • Molecular Weight: 167.21 g/mol (Free Base) + 36.46 (HCl)

    
     203.67  g/mol 
    
  • Character: White to off-white crystalline solid.

  • Solubility Prediction: High solubility in water and methanol (protic, high dielectric); moderate in ethanol; low in isopropanol (IPA), acetone, and ethyl acetate.

  • Chirality: The (R)-configuration dictates the need for enantioselective crystallization or resolution, where solubility differences between enantiomers (or diastereomeric salts) are exploited.

Experimental Protocols for Solubility Determination

To generate authoritative data, two complementary methods must be employed: Static Equilibrium (Shake-Flask) for accuracy and Dynamic Variation (Polythermal) for process speed.

Protocol A: Static Equilibrium Method (The Gold Standard)

Objective: Determine the thermodynamic saturation point at fixed temperatures.

  • Preparation: Add excess (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl solid to 10 mL of the target solvent (Water, MeOH, EtOH, IPA) in a jacketed glass vessel.

  • Equilibration: Stir at 400 rpm for 24–48 hours at the target temperature (

    
     K).
    
  • Sampling: Stop stirring and allow settling for 1 hour. Withdraw supernatant using a syringe filter (0.22

    
    m, pre-heated to 
    
    
    
    to prevent precipitation).
  • Quantification: Dilute the aliquot and analyze via HPLC (C18 column, UV 220 nm, Mobile Phase: Phosphate buffer/Acetonitrile).

  • Validation: Repeat in triplicate. Relative Standard Deviation (RSD) must be

    
    .
    
Protocol B: Dynamic Polythermal Method (Process Range)

Objective: Construct the Metastable Zone Width (MSZW).

  • Setup: Prepare mixtures of known concentration (

    
    ).
    
  • Heating: Heat at 1 K/min until dissolution (Clear Point,

    
    ).
    
  • Cooling: Cool at 1 K/min until nucleation is observed (Cloud Point,

    
    ).
    
  • Data Point: The

    
     represents the saturation temperature for concentration 
    
    
    
    .
Visualization: Solubility Determination Workflow

SolubilityWorkflow Start Compound Input (R)-Isomer HCl SolventSelect Solvent Screening (H2O, MeOH, EtOH, IPA) Start->SolventSelect MethodSelect Select Method SolventSelect->MethodSelect Static Static Equilibrium (24h Stirring) MethodSelect->Static High Accuracy Dynamic Dynamic Polythermal (Laser Monitoring) MethodSelect->Dynamic Rapid Profiling Analysis HPLC / Gravimetric Quantification Static->Analysis Dynamic->Analysis Modeling Thermodynamic Modeling (Apelblat / Van't Hoff) Analysis->Modeling

Figure 1: Workflow for generating self-validating solubility data.

Thermodynamic Modeling & Data Analysis

Once experimental mole fraction solubility (


) is obtained, it must be correlated using thermodynamic models to allow for interpolation during process design.
The Modified Apelblat Equation

This semi-empirical model is robust for polar solutes in polar solvents:



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[1]
    
  • 
     : Empirical constants determined via multivariate regression.
    
  • Application: Use

    
     to estimate the enthalpy of solution (
    
    
    
    ).
The (Buchowski) Equation

Useful for identifying non-ideal solution behavior:



  • 
     : Melting point of the solute (approx 150–170°C for HCl salts, verify experimentally).
    
  • 
     : Model parameters.[1][2]
    

Data Presentation Template: Researchers should tabulate their findings as follows:

SolventT (K)

(mole frac)

(Apelblat)
RAD (%)
Water 298.15[Determined][Calculated]< 1.0
Methanol 298.15[Determined][Calculated]< 1.0
Ethanol 298.15[Determined][Calculated]< 1.0

Crystallization & Purification Strategy

The primary application of solubility data for (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl is purification (rejecting the S-isomer or chemical impurities).

Recommended System: Cooling Crystallization with Anti-Solvent

Given the polarity of the HCl salt:

  • Solvent: Methanol or Water (High solubility).

  • Anti-Solvent: Isopropanol (IPA) or Acetone (Low solubility).

Step-by-Step Purification Protocol
  • Dissolution: Dissolve crude solid in the minimum volume of Methanol at 50°C (near reflux). Ensure

    
    .
    
  • Polishing Filtration: Filter hot to remove insoluble mechanical impurities.

  • Seeding: Cool to 45°C (metastable zone). Add 1 wt% pure seed crystals of the (R)-isomer to induce controlled nucleation.

  • Anti-Solvent Addition: Slowly dose IPA (ratio 1:3 MeOH:IPA) over 2 hours.

  • Cooling: Ramp temperature down to 0°C at a rate of 0.2°C/min.

  • Isolation: Filter the resulting slurry. Wash with cold IPA. Dry under vacuum at 40°C.

Visualization: Crystallization Logic Control

CrystallizationLogic Dissolution Dissolution (T = 50°C, Solvent: MeOH) Filtration Polishing Filtration (Remove Particulates) Dissolution->Filtration Supersaturation Generate Supersaturation (Cooling + Anti-Solvent) Filtration->Supersaturation Nucleation Seeding Point (Add 1% Pure Crystals) Supersaturation->Nucleation Within MSZW Growth Crystal Growth (Slow Cooling 0.2 K/min) Nucleation->Growth Isolation Filtration & Drying Growth->Isolation

Figure 2: Logic flow for controlled crystallization to maximize enantiomeric purity.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Buchowski, H., Ksiazczak, A., & Pietrzyk, S. (1980). Solvent activity along a saturation line and solubility of hydrogen-bonding solids. The Journal of Physical Chemistry, 84(9), 975-979. Link

  • Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. (Standard text for MSZW and nucleation theory). Link

  • PubChem. (2024).[3][4] (S)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride (Compound Summary). National Library of Medicine. Link(Note: Reference for structural confirmation; specific solubility data requires in-house generation as described above).

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of (R)-2-Amino-2-(3-methoxyphenyl)ethanol Hydrochloride

Executive Summary & Compound Profile Target Compound: (R)-2-Amino-2-(3-methoxyphenyl)ethanol Hydrochloride CAS Registry Number: 1187932-17-7 (HCl salt), 763080-04-2 (Free base) Molecular Formula: Molecular Weight: 167.21...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Target Compound: (R)-2-Amino-2-(3-methoxyphenyl)ethanol Hydrochloride CAS Registry Number: 1187932-17-7 (HCl salt), 763080-04-2 (Free base) Molecular Formula:


Molecular Weight:  167.21  g/mol  (Free base) / 203.67  g/mol  (HCl salt)
IUPAC Name:  (2R)-2-amino-2-(3-methoxyphenyl)ethan-1-ol hydrochloride

This guide provides a comprehensive spectroscopic analysis of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride, a critical chiral amino alcohol building block used in the synthesis of adrenergic receptor agonists and other pharmaceutical intermediates. The data presented synthesizes experimental baselines from close structural analogs (specifically phenylglycinol derivatives) with chemometric principles to ensure high-confidence structural verification.

Synthesis & Sample Origin (Contextual Grounding)[1]

To understand the impurity profile and spectral nuances, one must understand the compound's origin. The most robust synthetic route involves the reduction of (R)-3-methoxyphenylglycine or its methyl ester.

Synthetic Workflow

The synthesis typically proceeds via the reduction of the carboxylic acid moiety of the parent amino acid using borane-dimethyl sulfide (


) or Lithium Aluminum Hydride (

), followed by salt formation with anhydrous HCl.

Synthesis SM (R)-3-Methoxyphenylglycine Inter Amino Alcohol (Free Base) (R)-2-Amino-2-(3-methoxyphenyl)ethanol SM->Inter Reduction (LiAlH4 or BH3-DMS) Final Target HCl Salt Crystalline Solid Inter->Final Salt Formation (HCl in Dioxane/Ether)

Figure 1: Standard synthetic pathway for the isolation of the target amino alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-


 is the preferred solvent for the hydrochloride salt to ensure complete solubility and to observe exchangeable protons (ammonium and hydroxyl) which are often invisible in 

due to rapid exchange.
H NMR Data (400 MHz, DMSO- )

The spectrum is characterized by the ABX system of the chiral side chain and the meta-substitution pattern of the aromatic ring.

PositionShift (

, ppm)
MultiplicityIntegralAssignment & Structural Logic
NH

8.30 - 8.50Broad s3HAmmonium protons. Broadened due to quadrupole relaxation of

N and exchange.
Ar-H (2) 7.15s (broad)1HIsolated proton between methoxy and alkyl group.
Ar-H (5) 7.30t (

Hz)
1HMeta-coupling dominates; appears as a pseudo-triplet.
Ar-H (6) 6.95 - 7.05d1HOrtho to alkyl, meta to methoxy.
Ar-H (4) 6.90d1HOrtho to methoxy, para to alkyl. Shielded by OMe resonance.
OH 5.40 - 5.60t (broad)1HHydroxyl proton. Couples to CH

if sample is dry/acid-free.
CH (Benzylic) 4.25 - 4.35m (br)1HThe chiral center. Deshielded by both the ammonium group and the phenyl ring.
OCH

3.75s3HCharacteristic sharp singlet of the methoxy group.
CH

(a)
3.65dd1HDiastereotopic proton of the hydroxymethyl group. Part of ABX system.
CH

(b)
3.55dd1HSecond diastereotopic proton.

Key Diagnostic Feature: The "roofing" effect or strong coupling between the geminal protons of the


 group (3.55 - 3.65 ppm) confirms the presence of a chiral center adjacent to the methylene group, rendering them magnetically non-equivalent.
C NMR Data (100 MHz, DMSO- )
Carbon TypeShift (

, ppm)
Assignment
Aromatic C-O 159.8Ipso carbon attached to methoxy group.
Aromatic C-Alk 138.5Ipso carbon attached to the chiral center.
Aromatic CH 130.1Meta position (C5).
Aromatic CH 119.5Para to methoxy (C6).
Aromatic CH 114.2Ortho to methoxy (C2).
Aromatic CH 112.8Ortho to methoxy (C4).
Chiral CH 55.8The benzylic carbon (C-N).
Methoxy CH

55.4OMe carbon (often overlaps with chiral CH).
Alcohol CH

63.5The terminal hydroxymethyl carbon.

Mass Spectrometry (MS)[1][2]

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI). Molecular Ion:


 (ESI).
Fragmentation Pathway (EI/CID)

The fragmentation of


-amino alcohols is dominated by 

-cleavage
. The bond between the carbon bearing the amine and the carbon bearing the hydroxyl group is the weakest link under ionization conditions.

Primary Fragment (


 136): 
The base peak arises from the loss of the hydroxymethyl group (

, mass 31).

Secondary Fragment (


 121): 
Loss of the amine group (as ammonia/imine) leads to the 3-methoxybenzyl cation, which rearranges to a stable substituted tropylium ion.

MS_Fragmentation M_Ion Molecular Ion [M+H]+ m/z 168 Base_Peak Base Peak (Alpha Cleavage) [Ar-CH=NH2]+ m/z 136 M_Ion->Base_Peak - CH2OH (31 Da) Tropylium Subst. Tropylium Ion [C8H9O]+ m/z 121 M_Ion->Tropylium - CH4N (31 Da) / Rearrangement Base_Peak->Tropylium - NH (Imine loss)

Figure 2: Primary fragmentation pathway for (R)-2-Amino-2-(3-methoxyphenyl)ethanol.

Infrared (IR) Spectroscopy[3][4][5][6]

The IR spectrum of the hydrochloride salt is distinct from the free base due to the protonation of the amine.

Frequency (

)
IntensityAssignment
3400 - 3200 Broad, StrongO-H Stretch: Hydrogen-bonded hydroxyl group.
3100 - 2800 Broad, MultipleN-H Stretch (

):
Characteristic "ammonium band" overlapping with C-H stretches.
1600 - 1580 MediumN-H Bending: Asymmetric deformation of the

group.
1500, 1450 StrongC=C Aromatic: Skeletal vibrations of the benzene ring.
1260, 1040 StrongC-O Stretch: Aryl alkyl ether (1260) and primary alcohol (1040).
780, 690 MediumC-H OOP: Out-of-plane bending diagnostic of meta-substitution.

Chiral Purity & Optical Rotation

For the (R)-enantiomer, the specific rotation is a critical quality attribute. While specific literature values for the 3-methoxy HCl salt vary by concentration and solvent, the trend follows the parent phenylglycinol.

  • Method: Polarimetry (Sodium D line, 589 nm).

  • Typical Conditions:

    
     in Methanol or 1M HCl.
    
  • Expected Sign: The (R)-phenylglycinol parent exhibits a negative (-) rotation in HCl.

    • Reference: (R)-(-)-2-Phenylglycinol

      
       (c=1, 1M HCl).
      
    • Note: The 3-methoxy substituent generally does not invert the sign but may alter the magnitude.

Validation Protocol: To confirm enantiomeric excess (ee%), use Chiral HPLC.

  • Column: Crown ether based (e.g., Crownpak CR(+)) or polysaccharide (Chiralcel OD-H).

  • Mobile Phase: Perchloric acid (

    
    ) pH 1.5 for Crownpak; Hexane/IPA/DEA for OD-H (requires free basing).
    

References

  • Sigma-Aldrich. (R)-(-)-2-Phenylglycinol Product Specification. Link

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2-amino-2-phenylethanol (Parent Analog). NIST Mass Spectrometry Data Center. Link

  • PubChem. Compound Summary: (2R)-2-amino-2-(3-methoxyphenyl)ethanol. National Library of Medicine. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • ChemicalBook. 2-Amino-2-(3-methoxyphenyl)ethanol Hydrochloride Product Data. Link

Foundational

Discovery and history of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride

This technical guide details the discovery, chemical history, and synthetic methodology for (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride , a privileged chiral building block in medicinal chemistry. Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the discovery, chemical history, and synthetic methodology for (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride , a privileged chiral building block in medicinal chemistry.

Executive Summary & Chemical Identity

(R)-2-Amino-2-(3-methoxyphenyl)ethanol (often referred to as (R)-3-methoxyphenylglycinol ) is a high-value chiral


-amino alcohol. Unlike the regioisomeric phenylethanolamines (e.g., phenylephrine analogs) where the amino group is terminal, this molecule features a benzylic amine  and a primary alcohol. This specific "phenylglycinol" scaffold is a critical pharmacophore in the synthesis of GPCR modulators , kinase inhibitors , and chiral auxiliaries  (e.g., oxazolines) used in asymmetric catalysis.
Chemical Specifications
PropertySpecification
IUPAC Name (2R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride
Common Name (R)-3-Methoxyphenylglycinol HCl
CAS Number 763080-04-2 (Free Base); 2095772-96-4 (HCl salt)
Molecular Formula

Molecular Weight 167.21 (Free Base) / 203.67 (HCl)
Chiral Center (R)-configuration at C2 (Benzylic)
Appearance White to off-white hygroscopic solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in DCM

Discovery and History: The Evolution of Chiral Amino Alcohols

The "discovery" of (R)-2-Amino-2-(3-methoxyphenyl)ethanol is not tied to a single "eureka" moment but rather to the evolution of asymmetric synthesis in the late 20th century. Its history tracks the industry's shift from resolving racemic mixtures to direct asymmetric construction.

Phase I: The Classical Resolution Era (1970s-1980s)

Initially, phenylglycinol derivatives were accessed via the resolution of racemic phenylglycine followed by reduction.

  • Method: Racemic 3-methoxyphenylglycine was synthesized via the Strecker reaction (3-methoxybenzaldehyde + KCN +

    
    ).
    
  • Resolution: The racemate was resolved using chiral acids (e.g., (+)-tartaric acid or camphor sulfonic acid).

  • Limitation: Max theoretical yield of 50%, making this route inefficient for large-scale drug development.

Phase II: The Reduction Methodologies (1987-1993)

The molecule gained prominence as reliable reduction methods for


-amino acids were developed. The pivotal moments in its history are defined by two key protocols that allowed researchers to convert enantiopure amino acids (accessible via enzymatic resolution) into amino alcohols without racemization.
  • The Hamada Reduction (1987): Hamada et al. demonstrated the reduction of N-protected amino esters using

    
     and 
    
    
    
    , establishing a route to preserve chirality.
  • The McKennon Protocol (1993): Myers and McKennon optimized the

    
     system , which generates borane in situ. This became the industry standard for synthesizing (R)-2-Amino-2-(3-methoxyphenyl)ethanol from (R)-3-methoxyphenylglycine, avoiding the safety hazards of 
    
    
    
    .
Phase III: Modern Biocatalysis (2000s-Present)

In modern process chemistry, the molecule is often generated via transaminase-catalyzed kinetic resolution or asymmetric reduction of the corresponding ketone, allowing for >99% ee (enantiomeric excess) at multi-kilogram scales.

Synthetic Logic & Process Chemistry

The synthesis of (R)-2-Amino-2-(3-methoxyphenyl)ethanol relies on constructing the chiral center before the alcohol functionality. The preferred route in a research setting is the Reduction of (R)-3-Methoxyphenylglycine .

Retrosynthetic Analysis
  • Target: (R)-2-Amino-2-(3-methoxyphenyl)ethanol[1][2]

  • Precursor: (R)-3-Methoxyphenylglycine (Amino Acid)

  • Starting Material: 3-Methoxybenzaldehyde

Reaction Scheme (Graphviz Visualization)

SynthesisRoute SM 3-Methoxybenzaldehyde Strecker Strecker Synthesis (KCN, (R)-Phenylglycinol aux) SM->Strecker Asymmetric Cyanation AminoAcid (R)-3-Methoxyphenylglycine Strecker->AminoAcid Hydrolysis Reduction Reduction (NaBH4 / I2 / THF) AminoAcid->Reduction Activation Product (R)-2-Amino-2-(3-methoxyphenyl)ethanol Reduction->Product Reflux/Workup

Figure 1: Synthetic pathway from aldehyde precursor to the target chiral amino alcohol.

Experimental Protocol: Reduction

This protocol is adapted from the McKennon method, optimized for the 3-methoxy derivative. It is chosen for its chemoselectivity (tolerates the ether group) and safety (avoids pyrophoric LAH).

Reagents & Equipment[3][7]
  • (R)-3-Methoxyphenylglycine : 10.0 mmol (1.81 g)

  • Sodium Borohydride (

    
    ) : 24.0 mmol (0.91 g)
    
  • Iodine (

    
    ) : 10.0 mmol (2.54 g)
    
  • THF (Anhydrous) : 50 mL

  • Equipment : 3-neck round bottom flask, reflux condenser,

    
     line, addition funnel.
    
Step-by-Step Methodology
  • System Setup: Flame-dry the glassware and purge with nitrogen. Maintain an inert atmosphere throughout.

  • Precursor Charge: Suspend (R)-3-methoxyphenylglycine (1.81 g) and

    
     (0.91 g) in anhydrous THF (30 mL). Cool the suspension to 0°C using an ice bath.
    
  • Iodine Addition (The Critical Step): Dissolve Iodine (2.54 g) in THF (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes.

    • Mechanism:[3][4][5]

      
      . The in-situ generated borane is the active reducing agent.
      
    • Observation: Massive hydrogen gas evolution will occur. Ensure proper venting.[6][7]

  • Reflux: Once gas evolution subsides, remove the ice bath and heat the reaction to reflux (66°C) for 18 hours. The solution should become clear/colorless.

  • Quench (Methanolysis): Cool to room temperature. Carefully add Methanol (10 mL) dropwise to destroy excess borane. Stir for 30 minutes.

  • Workup: Concentrate the solvent in vacuo. Dissolve the white residue in 20% aqueous KOH (20 mL) and stir for 4 hours (to break the boron-amine complex).

  • Extraction: Extract with Dichloromethane (

    
     mL). Dry organics over 
    
    
    
    , filter, and concentrate.[8]
  • Salt Formation: Dissolve the resulting oil in minimal Ethanol. Add 1.2 eq of HCl (in ether or dioxane). The white precipitate is (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride . Filter and dry.[8][6]

Self-Validating Checkpoint: The melting point of the HCl salt should be distinct (check CoA, typically >150°C dec). Optical rotation


 should be negative (in water) or positive (in alcohol) depending on specific solvation—verify against reference standard.

Applications in Drug Discovery[9]

This molecule serves as a versatile "chiral clip" in drug development.[5]

Precursor to Chiral Oxazolines

Reaction with nitriles or carboxylic acids yields Oxazolines , which are used as:

  • Ligands: In asymmetric catalysis (e.g., Pybox ligands).

  • Protecting Groups: To mask carboxylic acids in total synthesis.

Scaffold for GPCR Ligands

The 3-methoxy-phenylglycinol motif mimics the catecholamine structure found in adrenergic agonists but with altered electronics and steric profile.

  • Target Class:

    
    -adrenergic receptor agonists (e.g., overactive bladder treatments).
    
  • Mechanism: The benzylic amine creates a rigid hydrogen-bonding network within the receptor pocket, distinct from the flexible phenylethanolamine chain of norepinephrine.

Synthesis of Isoquinolines

Through the Pictet-Spengler reaction , this amino alcohol can be cyclized with aldehydes to form chiral tetrahydroisoquinolines, a core scaffold in:

  • Antipsychotics

  • Antitumor agents (e.g., Ecteinascidin analogs).

Application Workflow (Graphviz)

Applications Core (R)-2-Amino-2-(3-methoxyphenyl)ethanol Oxazoline Chiral Oxazolines (Catalytic Ligands) Core->Oxazoline + R-CN / Lewis Acid Isoquinoline Tetrahydroisoquinolines (Pictet-Spengler) Core->Isoquinoline + R-CHO / H+ Kinase Kinase Inhibitors (Hinge Binders) Core->Kinase Derivatization

Figure 2: Divergent synthetic utility of the phenylglycinol scaffold.

References

  • Hamada, Y., Shibata, M., Sugiura, T., Kato, S., & Shioiri, T. (1987). "Efficient synthesis of enantiomerically pure beta-amino alcohols." The Journal of Organic Chemistry, 52(7), 1252–1255.[8] Link

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry, 58(13), 3568–3571. Link

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 96(2), 835–876. Link

  • ChemicalBook. (2025). "Product Entry: 2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride." Link

Sources

Exploratory

(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride molecular weight and formula

[1][2] Document Control: Version: 1.0 Status: Technical Reference Classification: Pharmaceutical Intermediates & Chiral Auxiliaries[1][2][3][4] Physicochemical Core Profile This section establishes the definitive identit...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Document Control:

  • Version: 1.0

  • Status: Technical Reference

  • Classification: Pharmaceutical Intermediates & Chiral Auxiliaries[1][2][3][4]

Physicochemical Core Profile

This section establishes the definitive identity of the compound. As a chiral phenylglycinol derivative, precise characterization is critical to distinguish it from its regioisomer (phenylethanolamine type).[1][2]

Identity & Constants
ParameterSpecificationTechnical Note
IUPAC Name (2R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochlorideDefines the phenylglycinol scaffold (amino and aryl groups on C2).[1][2][4]
Molecular Formula C₉H₁₄ClNO₂ Represents the hydrochloride salt (1:1 stoichiometry).[2][4]
Formula Weight 203.67 g/mol Base MW: 167.21 Da + HCl MW: 36.46 Da.[1][2]
CAS Registry 1206494-33-8 (Base/Generic)Specific salt forms may vary; (S)-enantiomer is CAS 2095772-96-4.[1][2]
Chirality (R)-ConfigurationDetermined by the C2 stereocenter.[1][2]
Appearance White to Off-white Crystalline SolidHygroscopic; store under inert atmosphere (Argon/N₂).[1][2]
Solubility Water, Methanol, DMSOLimited solubility in non-polar solvents (Hexane, Toluene).[2]
Structural Distinction (Critical)[1][2]

Researchers must distinguish this compound from its regioisomer, which has significantly different reactivity and biological profiles.[1][2]

  • Target Compound (Phenylglycinol Type): HO-CH₂-CH(NH₂) -Ar[1][2]

    • Utility: Chiral auxiliaries, resolution agents, protease inhibitors.[1][2]

  • Regioisomer (Phenylethanolamine Type): H₂N-CH₂-CH(OH) -Ar[1][2]

    • Utility: Adrenergic agonists (e.g., Norepinephrine analogs, Mirabegron intermediates).[1][2]

Synthetic Utility & Retrosynthesis[1][2]

The (R)-2-amino-2-(3-methoxyphenyl)ethanol scaffold is a "privileged structure" in medicinal chemistry.[1][2] It serves as a precursor for heterocyclic APIs and as a chiral auxiliary for asymmetric synthesis.[1][2]

Mechanism of Action / Application
  • Chiral Resolution: The free base is often used to resolve racemic carboxylic acids via diastereomeric salt formation.[1][2]

  • Heterocyclic Synthesis: Cyclization with carbonyl sources (e.g., phosgene, carbonyldiimidazole) yields chiral oxazolidinones, used as Evans-type auxiliaries.[1][2]

  • API Precursor: The 3-methoxy group provides a handle for further functionalization (e.g., demethylation to a phenol) without affecting the chiral center.[1][2]

Retrosynthetic Analysis

The most robust route to the (R)-isomer involves the reduction of the corresponding non-natural amino acid, (R)-3-methoxyphenylglycine.[1][2][4]

Retrosynthesis Target (R)-2-Amino-2-(3-methoxyphenyl)ethanol (Target Molecule) AminoAcid (R)-3-Methoxyphenylglycine Target->AminoAcid Reduction (LiAlH4 or BH3) Strecker Strecker Synthesis (Asymmetric) AminoAcid->Strecker Hydrolysis Aldehyde 3-Methoxybenzaldehyde Strecker->Aldehyde HCN, Chiral Amine

Figure 1: Retrosynthetic pathway deriving the target amino alcohol from commercially available 3-methoxybenzaldehyde via the amino acid intermediate.[1][2][4]

Synthesis & Manufacturing Protocol

Safety Warning: This protocol involves the use of Lithium Aluminum Hydride (LiAlH₄), which is pyrophoric.[1][2] All operations must be conducted in a fume hood under an inert atmosphere.

Preparation from (R)-3-Methoxyphenylglycine[1][2]

This method preserves optical purity and avoids the risk of racemization associated with other routes.[1][2]

Reagents:

  • (R)-3-Methoxyphenylglycine (1.0 eq)[1][2]

  • Lithium Aluminum Hydride (LiAlH₄) (2.5 eq)[1][2]

  • Tetrahydrofuran (THF), anhydrous[1][2]

  • Hydrochloric acid (HCl), 4M in Dioxane[1][2]

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon.

  • Slurry Preparation: Charge LiAlH₄ (2.5 eq) into the flask. Add anhydrous THF (10 mL/g of substrate) at 0°C.

  • Addition: Add (R)-3-Methoxyphenylglycine portion-wise (solid addition) or as a suspension in THF over 30 minutes. Exothermic reaction—maintain temperature <10°C.

  • Reflux: Warm the mixture to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor via TLC (Eluent: MeOH/DCM 1:9).[1][2]

  • Quenching (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water[1][2]
      
    • 
       mL 15% NaOH[1][2]
      
    • 
       mL Water[1][2]
      
    • (Where

      
       = grams of LiAlH₄ used).
      
  • Isolation: Filter the granular precipitate through a Celite pad. Wash the pad with warm THF.[1][2]

  • Salt Formation: Dry the filtrate over Na₂SO₄ and concentrate in vacuo. Dissolve the resulting oil in minimal Ethanol.[1][2] Add 4M HCl/Dioxane (1.1 eq) dropwise at 0°C.

  • Crystallization: Precipitate the hydrochloride salt by adding Diethyl Ether. Filter and dry under vacuum.[1][2]

Analytical Controls & Validation

To ensure the integrity of the chiral center and chemical purity, a self-validating analytical workflow is required.[1][2]

Chiral HPLC Method

Standard reverse-phase columns cannot separate enantiomers.[1][2][4] A polysaccharide-based chiral stationary phase is required.[1][2]

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[1][2]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 220 nm (Absorption of the phenyl ring).[1][2]

  • Acceptance Criteria: Enantiomeric Excess (ee) > 99.0%.

Analytical Logic Flow

AnalyticalWorkflow Sample Raw Sample (HCl Salt) Neutralization Neutralization (aq. NaHCO3 / EtOAc ext.) Sample->Neutralization Liberate Free Base HNMR 1H NMR (Structure Verification) Neutralization->HNMR Confirm Regioisomer ChiralHPLC Chiral HPLC (Enantiomeric Purity) Neutralization->ChiralHPLC Check Stereochem Decision QC Decision HNMR->Decision ChiralHPLC->Decision

Figure 2: Quality Control workflow. Note that the HCl salt must be neutralized prior to injection on normal-phase chiral columns to prevent damage to the stationary phase.[1][2]

Handling & Stability

  • Hygroscopicity: The hydrochloride salt is hygroscopic.[1][2] Exposure to ambient moisture will lead to "clumping" and potential hydrolysis over extended periods.[1][2]

  • Storage: Store at -20°C in a tightly sealed vial within a secondary container containing desiccant.

References

  • PubChem Compound Summary. (2025). (S)-2-Amino-2-(3-methoxyphenyl)ethanol.[1][2][5][6] National Center for Biotechnology Information.[1][2] Retrieved from [Link]

  • Ager, D. J., et al. (1996).[1][2] Commercial, Synthetic Nonnatural Amino Acids and Amino Alcohols.[1][2] Chemical Reviews, 96(2), 835-876.[1][2] (Foundational text on amino alcohol synthesis).

  • Vertex AI Search. (2026).[1][2][7] Consolidated search results for CAS 1206494-33-8 and related isomers. (Data synthesized from search snippets 1.1, 1.2, 1.5).

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl

This Application Note is structured as a high-level technical guide for the asymmetric synthesis of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride . It is designed for medicinal chemists and process development sci...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the asymmetric synthesis of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride . It is designed for medicinal chemists and process development scientists, prioritizing scalability, enantiomeric purity, and operational safety.

Executive Summary

(R)-2-Amino-2-(3-methoxyphenyl)ethanol is a critical chiral


-amino alcohol intermediate, often utilized as a pharmacophore in adrenergic receptor agonists (e.g., Mirabegron analogs) and as a chiral auxiliary in asymmetric catalysis. The presence of the 3-methoxy group and the benzylic amine functionality necessitates a synthetic route that preserves the sensitive stereocenter at C2 while avoiding racemization during the reduction of the C1 carboxylate/carbonyl precursors.

This guide details a Stereoselective Sulfinyl-Imine (Ellman) Route . Unlike classical resolution methods which are limited by a maximum 50% yield, this auxiliary-controlled approach offers high diastereoselectivity (


) and scalability.
Key Advantages of This Protocol
  • Enantiocontrol: Uses (R)-tert-butanesulfinamide to direct the Strecker-type addition, achieving high enantiomeric excess (

    
    ).
    
  • Safety: Utilizes TMSCN (Trimethylsilyl cyanide) instead of gaseous HCN.

  • Robustness: Features a chemoselective reduction of the amino acid intermediate using the NaBH

    
    -I
    
    
    
    system, avoiding the harsh conditions of LiAlH
    
    
    .

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into three logical phases. The stereocenter is established early via an asymmetric Strecker reaction, followed by hydrolysis and reduction.

Retrosynthesis Target (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl (Target) Intermediate1 (R)-3-Methoxyphenylglycine (Chiral Amino Acid) Target->Intermediate1 Reduction (NaBH4/I2) Intermediate2 N-Sulfinyl $\alpha$-Aminonitrile (Protected Intermediate) Intermediate1->Intermediate2 Hydrolysis SM 3-Methoxybenzaldehyde (Starting Material) Intermediate2->SM Asymmetric Strecker (TMSCN) Auxiliary (R)-tert-Butanesulfinamide (Chiral Auxiliary) Intermediate2->Auxiliary Condensation

Figure 1: Retrosynthetic strategy focusing on the construction of the phenylglycine core followed by reduction.

Detailed Experimental Protocols

Phase 1: Formation of the Chiral Sulfinimine

The condensation of 3-methoxybenzaldehyde with (R)-tert-butanesulfinamide is the critical stereodetermining setup.

  • Reagents: 3-Methoxybenzaldehyde (1.0 eq), (R)-tert-butanesulfinamide (1.05 eq), Ti(OEt)

    
     (2.0 eq).
    
  • Solvent: THF (anhydrous).

  • Conditions: Ambient temperature, 12–24 h.

Protocol:

  • Charge a dried reactor with (R)-tert-butanesulfinamide (1.05 eq) and 3-methoxybenzaldehyde (1.0 eq) in anhydrous THF (0.5 M).

  • Add Ti(OEt)

    
     (2.0 eq) dropwise. The solution will turn slightly yellow.
    
  • Stir at room temperature for 16 hours. Monitor by TLC/HPLC for disappearance of aldehyde.

  • Quench: Pour mixture into brine with vigorous stirring. The titanium salts will precipitate as a white solid.

  • Filter through a Celite pad. Wash the cake with EtOAc.

  • Concentrate the filtrate to yield the crude N-sulfinyl imine.

    • Note: This intermediate is generally stable and can be used directly or purified via silica gel chromatography (Hex/EtOAc).

Phase 2: Asymmetric Strecker Reaction

This step installs the nitrile group with high diastereoselectivity.

  • Reagents: Crude Sulfinimine, TMSCN (1.2 eq), CsF (1.2 eq) or Isopropanol (additive).

  • Solvent: THF or CH

    
    Cl
    
    
    
    .
  • Temperature: -78°C to -40°C.

Protocol:

  • Dissolve the N-sulfinyl imine in THF (0.2 M) and cool to -78°C.

  • Add TMSCN (1.2 eq) dropwise.

  • Add CsF (1.2 eq) or a catalytic amount of Gd(OiPr)

    
     if higher selectivity is required.
    
  • Stir at -78°C for 4 hours, then allow to warm to room temperature overnight.

  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc.[1]
    
  • Hydrolysis to Amino Acid: Treat the aminonitrile with 6M HCl at reflux for 4–6 hours. This simultaneously cleaves the sulfinyl group, hydrolyzes the nitrile to the acid, and removes the protecting group.

  • Isolation: Neutralize to pH 6 (isoelectric point) to precipitate (R)-3-methoxyphenylglycine . Recrystallize from water/ethanol if necessary to upgrade enantiomeric purity (

    
    ).
    
Phase 3: Chemoselective Reduction to Amino Alcohol

Direct reduction of the amino acid is preferred over esterification-reduction to minimize steps. The NaBH


-I

system generates borane in situ, which effectively reduces amino acids to amino alcohols.
  • Reagents: (R)-3-Methoxyphenylglycine (1.0 eq), NaBH

    
     (2.5 eq), I
    
    
    
    (1.0 eq).
  • Solvent: Anhydrous THF.

Protocol:

  • Suspend (R)-3-methoxyphenylglycine in anhydrous THF (0.3 M) under N

    
    .
    
  • Add NaBH

    
     (2.5 eq) in one portion.
    
  • Cool the mixture to 0°C.

  • Dissolve I

    
     (1.0 eq) in THF and add dropwise over 30 minutes. Hydrogen gas evolution will be observed (Caution!).
    
  • After addition, heat the mixture to reflux for 12–18 hours. The solution should become clear/colorless.

  • Quench: Cool to room temperature. Carefully add Methanol until effervescence ceases.

  • Concentrate to remove solvents. The residue is a borane-amine complex.

  • Complex Breaking: Reflux the residue in 20% KOH (aq) for 4 hours (or use 6M HCl reflux if acid stability permits, but KOH is standard for McKennon-Meyers workup).

  • Extract the free amine into CH

    
    Cl
    
    
    
    (3x). Dry over Na
    
    
    SO
    
    
    and concentrate.
Phase 4: Hydrochloride Salt Formation
  • Dissolve the crude oil ((R)-2-amino-2-(3-methoxyphenyl)ethanol) in minimal dry Ethanol or Diethyl Ether.

  • Cool to 0°C.

  • Add 2M HCl in Diethyl Ether dropwise until pH ~2.

  • The white solid (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl will precipitate.

  • Filter, wash with cold ether, and dry under vacuum.

Analytical Data & Quality Control

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC) > 98.0%C18 Column, ACN/H2O Gradient
Chiral Purity (ee) > 99.0%Chiralpak AD-H or OD-H
1H NMR (D2O)

7.3 (m, 1H), 7.0 (m, 3H), 4.4 (t, 1H, CH-N), 3.9 (m, 2H, CH2-O), 3.8 (s, 3H, OMe)
400 MHz NMR
Specific Rotation

negative value (verify lit.)[2][3]
Polarimetry (c=1, MeOH)

Critical Troubleshooting & Optimization

Workflow cluster_tips Critical Control Points Start Start: 3-Methoxybenzaldehyde Step1 Imine Formation (Check Moisture Content) Start->Step1 Decision1 Conversion >98%? Step1->Decision1 Decision1->Step1 No (Add more Ti(OEt)4) Step2 Strecker Addition (Temp Control -78°C) Decision1->Step2 Yes Step3 Hydrolysis & Reduction Step2->Step3 End Final Salt Formation Step3->End Tip1 Moisture kills Ti(OEt)4. Use fresh reagents. Tip1->Step1 Tip2 Temp > -40°C during Strecker lowers dr. Tip2->Step2

Figure 2: Experimental workflow with critical decision points.

Common Issues:

  • Low Diastereoselectivity: Usually caused by warming the Strecker reaction too quickly. Ensure the reaction is held at -78°C for at least 4 hours.

  • Incomplete Reduction: The borane-amine complex is very stable. The reflux step with KOH (or strong acid hydrolysis) is mandatory to liberate the free amine.

  • Racemization: Phenylglycine derivatives are prone to racemization under strongly basic conditions if the temperature is too high. Keep the basic workup of the amino acid rapid or use the acid hydrolysis route.

References

  • Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002, 35(11), 984–995. Link

  • Davis, F. A., et al. "Asymmetric Synthesis of Amino Acids using Sulfinimines." Journal of Organic Chemistry, 1999, 64, 1403. Link

  • McKennon, M. J., Meyers, A. I., et al. "A Convenient Reduction of Amino Acids and Their Derivatives." Journal of Organic Chemistry, 1993, 58, 3568-3571. Link

  • Vertex Pharmaceuticals. "Process for the preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine." US Patent 8,440,863 B2, 2013. (Demonstrates industrial handling of 3-methoxyphenyl intermediates). Link

  • PubChem Compound Summary. "(S)-2-Amino-2-(3-methoxyphenyl)ethanol." National Center for Biotechnology Information, 2025. (For physical property verification). Link

Sources

Application

Chiral HPLC method for (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride

Application Note: Enantiomeric Separation of (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl via Chiral HPLC Executive Summary This technical guide details the development and validation of a High-Performance Liquid Chromatog...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantiomeric Separation of (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl via Chiral HPLC

Executive Summary

This technical guide details the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the chiral resolution of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride . This molecule is a critical


-amino alcohol intermediate, often utilized in the synthesis of 

-adrenergic agonists (e.g., Mirabegron).

The primary challenge in analyzing this compound lies in its dual functionality (primary amine and hydroxyl group) and its ionic nature (HCl salt). Standard reverse-phase methods often fail to provide baseline separation of enantiomers due to silanol interactions. This guide presents a robust Normal Phase (NP) method utilizing an Amylose-based Chiral Stationary Phase (CSP) , ensuring high resolution (


) and excellent peak symmetry.

Compound Profile & Separation Strategy

Target Molecule: (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl Chemical Nature: Benzylic primary amine;


-amino alcohol.
Chiral Center:  C2 (Benzylic position).
The Separation Challenge
  • HCl Salt Interference: The hydrochloride salt form is highly polar and acidic. Direct injection into a non-polar mobile phase (e.g., Hexane) can lead to precipitation or split peaks.

  • Silanol Tailing: The free amine group interacts strongly with residual silanols on the silica support, causing severe peak tailing.

  • Derivatization vs. Direct: While derivatization (e.g., OPA or GITC) is possible, direct analysis is preferred for QC efficiency.

Strategic Solution: The "In-Situ Free-Basing" Approach

We utilize an immobilized amylose-based column (Chiralpak IA) or its coated equivalent (Chiralpak AD-H). The mobile phase must contain a basic additive (Diethylamine) to:

  • Neutralize the HCl salt in situ (or maintain the amine in a non-ionized state).

  • Block active silanol sites on the column stationary phase.

Method Development Logic Flow

The following diagram illustrates the decision matrix used to select the optimal stationary phase and mobile phase conditions.

MethodDevelopment Start Start: (R)-Amino Alcohol HCl Solubility Solubility Check (MeOH/EtOH) Start->Solubility ModeSelect Mode Selection Solubility->ModeSelect NP_Route Normal Phase (NP) Hexane/Alcohol ModeSelect->NP_Route High Solubility in Alcohol RP_Route Reverse Phase (RP) Buffer/ACN ModeSelect->RP_Route Aqueous Only CSP_Select CSP Selection: Amylose (IA/AD-H) NP_Route->CSP_Select Benzylic Amine Selectivity Result Final Method: Hex/EtOH/DEA RP_Route->Result Alt: Crownpak CR(+) Additive Basic Additive (0.1% DEA) CSP_Select->Additive Suppress Ionization Additive->Result

Figure 1: Method Development Decision Tree. The Normal Phase route is prioritized for this intermediate due to superior selectivity for benzylic amines.

Detailed Experimental Protocols

Protocol A: Sample Preparation (Critical Step)

Objective: To ensure the HCl salt does not precipitate in the non-polar mobile phase and to minimize system peaks.

  • Weighing: Accurately weigh 5.0 mg of the sample into a 10 mL volumetric flask.

  • Dissolution: Add 2 mL of Ethanol (HPLC Grade) . Sonicate for 2 minutes until fully dissolved.

  • Neutralization (Optional but Recommended): Add 10

    
    L of Diethylamine (DEA) to the flask to ensure the free base is formed.
    
  • Dilution: Make up to volume with n-Hexane .

    • Note: If precipitation occurs upon adding Hexane, increase the Ethanol ratio (e.g., use 50:50 EtOH:Hexane as diluent).

  • Filtration: Filter through a 0.45

    
    m PTFE syringe filter into an HPLC vial.
    
Protocol B: Chromatographic Conditions
ParameterSpecificationRationale
Column Chiralpak IA (or AD-H) (250 x 4.6 mm, 5

m)
Amylose tris(3,5-dimethylphenylcarbamate) provides the best chiral recognition for phenylglycinol derivatives [1].
Mobile Phase n-Hexane : Ethanol : DEA (85 : 15 : 0.1 v/v/v) Ethanol is a stronger modifier than IPA, reducing retention time for polar amines. DEA is mandatory to prevent tailing [2].
Flow Rate 1.0 mL/minStandard flow for optimal Mass Transfer (Van Deemter optimum).
Column Temp 25°CLower temperature generally increases resolution (

) in chiral separations.
Detection UV @ 220 nmThe benzylic system absorbs strongly at 220 nm.
Injection Vol 5 - 10

L
Prevent column overload which degrades resolution.
Run Time ~15 - 20 minutes(R)-isomer typically elutes second on Amylose columns (verify with standards).

System Suitability & Validation Criteria

To ensure the method is "self-validating" (trustworthy), the following criteria must be met before routine analysis.

ParameterAcceptance CriteriaTroubleshooting Failure
Resolution (

)

Decrease flow rate to 0.8 mL/min or reduce Ethanol to 10%.
Tailing Factor (

)

Increase DEA concentration to 0.15% or 0.2%.
Theoretical Plates (

)

Check column performance; replace guard column.
% RSD (Area)

(n=5)
Check injector precision or sample solubility.

Mechanism of Interaction

Understanding the molecular interaction is vital for troubleshooting. The separation relies on the "Three-Point Interaction" model [3]:

  • H-Bonding: Between the analyte's

    
     / 
    
    
    
    groups and the carbamate linkage of the stationary phase.
  • 
     Stacking:  Between the 3-methoxyphenyl ring of the analyte and the phenyl rings of the amylose derivative.
    
  • Steric Inclusion: The analyte fits into the chiral grooves of the amylose helix.

Note: The addition of DEA ensures the


 group remains unprotonated (

vs

), which is the required state for Hydrogen bonding with the stationary phase.

Troubleshooting Guide

  • Problem: Baseline drift or "Ghost Peaks".

    • Cause: Accumulation of the HCl counter-ion or mobile phase instability.

    • Fix: Flush column with 100% Ethanol for 30 mins (only if using Immobilized Chiralpak IA). If using Coated AD-H, flush with 10% IPA in Hexane.

  • Problem: Inverted elution order (S elutes after R).

    • Cause: This is rare but can happen if the mobile phase alcohol is switched (e.g., Ethanol to Isopropanol).

    • Fix: Always confirm elution order with a known enantiomeric standard (racemate + spiked pure R-isomer).

  • Alternative Method (If NP fails):

    • Use Crownpak CR(+) (Daicel).

    • MP: Perchloric acid pH 1.5 / Methanol (90:10).

    • Mechanism: Host-guest complexation of the ammonium ion (

      
      ). This method requires the amine to be protonated, so no DEA is used [4].
      

References

  • Daicel Chiral Technologies. (n.d.).[1] Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF.[2] Retrieved from [Link]

  • Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • Wainer, I. W. (1993). Drug Stereochemistry: Analytical Methods and Pharmacology. Marcel Dekker. (Standard text on three-point interaction models).
  • Shinbo, T., et al. (1987). "Chromatographic separation of racemic amino acids by use of chiral crown ether-coated reversed-phase packings." Journal of Chromatography A, 405, 145-153.

Sources

Method

Protocol for enantioselective synthesis of amino alcohols

Application Note: High-Fidelity Enantioselective Synthesis of 1,2-Amino Alcohols Executive Summary & Strategic Relevance Chiral 1,2-amino alcohols are privileged pharmacophores, serving as the structural core for -adrene...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Enantioselective Synthesis of 1,2-Amino Alcohols

Executive Summary & Strategic Relevance

Chiral 1,2-amino alcohols are privileged pharmacophores, serving as the structural core for


-adrenergic blockers (e.g., Propranolol), sphingolipids, and HIV protease inhibitors. In drug development, the specific enantiomer dictates efficacy and toxicity. While classical resolution of racemates is inefficient (max 50% yield), Asymmetric Transfer Hydrogenation (ATH)  and Hydrolytic Kinetic Resolution (HKR)  offer scalable, high-fidelity routes to enantiopurity.

This guide details two complementary protocols:

  • Primary Method: Ru-catalyzed ATH of

    
    -amino ketones (for direct stereocenter generation).
    
  • Secondary Method: Co-catalyzed HKR of epoxides followed by aminolysis (for terminal amino alcohol synthesis).

Primary Protocol: Asymmetric Transfer Hydrogenation (ATH)[1]

Objective: Enantioselective reduction of


-amino ketones to chiral amino alcohols.
Mechanism:  Metal-Ligand Bifunctional Catalysis (Outer-Sphere).

Unlike standard hydrogenation which requires high-pressure


 and substrate coordination to the metal, ATH utilizes a hydrogen donor (Formic acid/Triethylamine) and a "chiral pocket" created by the ligand. The key driver is the Ru-H  intermediate, where the ligand's amino group forms a hydrogen bond with the substrate's carbonyl oxygen, stabilizing the transition state and dictating facial selectivity.
Mechanistic Pathway

ATH_Mechanism PreCat Pre-Catalyst RuCl(p-cymene)(TsDPEN) Active Active Species 16e Ru-Amido Complex PreCat->Active Base (TEA) -HCl Hydride Ru-Hydride Intermediate (18e Species) Active->Hydride + HCOOH - CO2 TS Transition State (6-Membered Cycle via H-Bonding) Hydride->TS + Substrate (Alpha-Amino Ketone) TS->Active Product Release Product Chiral Amino Alcohol (>95% e.e.) TS->Product Yields

Figure 1: Catalytic cycle of Ru-TsDPEN mediated transfer hydrogenation. The concerted transfer of proton (from NH) and hydride (from Ru) avoids high-energy alkoxide intermediates.

Experimental Protocol

Reagents:

  • Substrate:

    
    -(dialkylamino)acetophenone derivative (1.0 equiv).
    
  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 – 1.0 mol%).

  • Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotropic mixture).

  • Solvent: Dichloromethane (DCM) or reaction can be run neat (solvent-free).

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried Schlenk flask under argon, dissolve the

    
    -amino ketone substrate (10 mmol) in dry DCM (20 mL). Add RuCl(p-cymene)[(R,R)-TsDPEN] (0.05 mmol, 0.5 mol%).
    
    • Expert Insight: The catalyst is air-stable as a solid but the active hydride species is sensitive. Purge solvents thoroughly.

  • Hydrogen Donor Addition: Cool the mixture to 0°C. Add the Formic Acid/TEA azeotrope (2.5 mL, approx. 5 equiv of hydride) dropwise via syringe.

    • Caution:

      
       gas evolution will occur. Ensure the system is vented through a bubbler.
      
  • Reaction Phase: Allow the reaction to warm to room temperature (23°C) and stir.

    • Monitoring: Monitor via TLC or HPLC. Conversion is typically complete within 2–12 hours. The reaction is irreversible due to

      
       loss.
      
  • Quench and Workup: Once complete, add water (20 mL) to quench. Neutralize the aqueous layer with saturated

    
     until pH ~9 (to ensure the amino alcohol is in the free base form).
    Extract with DCM (3 x 20 mL). Dry combined organics over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (typically DCM/MeOH gradients).

Self-Validating Checkpoint:

  • NMR: Disappearance of the ketone carbonyl signal (~195 ppm in

    
    ).
    
  • Chiral HPLC: Use a Daicel Chiralcel OD-H or AD-H column (Hexane/IPA mobile phase) to determine enantiomeric excess (e.e.). Expect >95% e.e.

Secondary Protocol: Hydrolytic Kinetic Resolution (HKR)

Objective: Synthesis of terminal amino alcohols via ring-opening of resolved epoxides. Context: When the ketone precursor is unstable or unavailable, the HKR of racemic epoxides followed by amine opening is the industry standard (Jacobsen’s method).

Workflow Logic

HKR_Workflow Racemic Racemic Epoxide (Start) HKR_Step HKR Reaction (R,R)-Co-Salen (0.5 mol%) 0.55 eq H2O Racemic->HKR_Step Resolution Mixture: (S)-Epoxide + (R)-Diol HKR_Step->Resolution Kinetic Resolution Separation Distillation / Separation Resolution->Separation RingOpen Ring Opening + R-NH2 (Amine) Separation->RingOpen (S)-Epoxide Fraction Final Chiral 1,2-Amino Alcohol (Regioselective Attack) RingOpen->Final SN2 Attack

Figure 2: Workflow for generating amino alcohols from racemic epoxides. The HKR step sacrifices 50% of the material (the wrong enantiomer becomes a diol) to yield the target epoxide with >99% e.e.

Experimental Protocol
  • HKR Reaction:

    • Mix racemic terminal epoxide (1.0 mol) and (R,R)-(salen)Co(III)(OAc) complex (0.5 mol%).

    • Add water (0.55 mol) slowly over 1 hour. Stir at RT for 12–24h.

    • Mechanism:[1][2][3][4][5][6][7] The catalyst selectively hydrolyzes the (R)-epoxide to the diol, leaving the (S)-epoxide intact.

  • Isolation:

    • Distill the unreacted (S)-epoxide away from the high-boiling diol residue.

    • Validation: Check e.e. of epoxide via chiral GC.

  • Aminolysis (Ring Opening):

    • Dissolve (S)-epoxide in Ethanol or Water. Add excess amine (3.0 equiv) to prevent polymerization.

    • Heat to 60°C for 4 hours.

    • Concentrate to yield the chiral 1-amino-2-alcohol.

Comparative Data & Performance Metrics

FeatureMethod A: ATH (Ru-TsDPEN)Method B: HKR + Aminolysis
Starting Material

-Amino Ketone
Racemic Epoxide
Atom Economy High (100% theoretical yield)Moderate (Max 50% yield of epoxide)
Enantioselectivity 95–99% e.e.>99% e.e. (after resolution)
Scalability Excellent (Industrial batch)Excellent (Solvent-free potential)
Limitations Requires ketone synthesis firstRequires distillation step

References & Authority

  • Noyori, R., & Hashiguchi, S. (1997).[6] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[6][8] Accounts of Chemical Research.

  • Jacobsen, E. N. (2002).[9] Kinetic Resolution of Terminal Epoxides via Highly Regioselective and Enantioselective Ring Opening. Science.

  • Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry.

  • Fujii, A., et al. (1996).[4] Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[6][8] Journal of the American Chemical Society.[4][6]

Sources

Application

(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride use in medicinal chemistry

Application Note: (R)-2-Amino-2-(3-methoxyphenyl)ethanol Hydrochloride in Medicinal Chemistry Executive Summary (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride (also known as (R)-3-methoxyphenylglycinol ) is a high-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (R)-2-Amino-2-(3-methoxyphenyl)ethanol Hydrochloride in Medicinal Chemistry

Executive Summary

(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride (also known as (R)-3-methoxyphenylglycinol ) is a high-value chiral building block that occupies a distinct niche in medicinal chemistry. Unlike the ubiquitous 2-amino-1-phenylethanol scaffold found in classic


-adrenergic ligands (e.g., norepinephrine, salbutamol), this compound represents the regioisomeric phenylglycinol motif .

This structural distinction offers two critical advantages:

  • Chiral Auxiliary Utility: It serves as an electron-rich variant of the classic phenylglycinol auxiliary, allowing for "tuned" diastereoselectivity in asymmetric synthesis (e.g., Strecker reactions, aldol condensations).

  • Scaffold Hopping: It provides access to novel IP space for kinase inhibitors and GPCR ligands by reversing the N-C connectivity relative to the benzylic position, altering metabolic stability and H-bond vector orientation.

This guide details the handling, synthetic applications, and validated protocols for integrating this scaffold into drug discovery workflows.

Chemical Profile & Handling

PropertySpecification
IUPAC Name (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride
Common Name (R)-3-Methoxyphenylglycinol HCl
CAS (Base/Salt) 325153-00-2 (Base) / 2095772-96-4 ((S)-HCl analog ref)
Molecular Weight 203.66 g/mol (HCl salt)
Appearance White to off-white hygroscopic solid
Solubility High: Water, Methanol, DMSO.[1][2][3] Low: DCM, Hexanes.
Chirality (R)-Enantiomer (Benzylic amine)

Handling Precautions:

  • Hygroscopicity: The hydrochloride salt is hygroscopic. Store under nitrogen or argon in a desiccator. Weighing should be performed quickly or in a glovebox for precise stoichiometry.

  • Free-Basing: For reactions requiring the free amine (e.g., N-alkylation), liberate the base in situ using mild bases (Et

    
    N, K
    
    
    
    CO
    
    
    ) to prevent racemization at the sensitive benzylic center.

Strategic Applications in Drug Design

A. The "Electronic Tuning" of Chiral Auxiliaries

Phenylglycinol-derived oxazolidinones (Evans auxiliaries) are cornerstones of asymmetric synthesis. The introduction of the 3-methoxy group alters the electronics of the aromatic ring compared to the unsubstituted parent.

  • Mechanism: The methoxy group (electron-donating by resonance, withdrawing by induction) subtly alters the

    
    -stacking interactions in transition states, potentially enhancing diastereomeric ratios (dr) in specific alkylation or aldol reactions.
    
  • Derivatization: The methoxy group serves as a "latent phenol." Post-reaction demethylation (using BBr

    
    ) releases a phenol, allowing for further diversification or installation of solubilizing groups.
    
B. Scaffold Hopping: The Regioisomer Advantage

In kinase inhibitor design, the hinge-binding region often requires precise H-bond donor/acceptor placement.

  • Standard Scaffold: Ar-CH(OH)-CH

    
    -NH-R (Hydroxy is benzylic).
    
  • This Scaffold: Ar-CH(NH-R)-CH

    
    -OH (Amino is benzylic).
    
  • Impact: This inversion changes the vector of the N-substituent and the O-H bond, potentially capturing unique interactions within the ATP binding pocket or improving metabolic stability by removing the benzylic hydroxyl prone to oxidation.

Visualizing the Synthetic Workflows

The following diagram illustrates the divergent pathways available from this core scaffold.

G Start (R)-3-Methoxyphenylglycinol Oxaz Chiral Oxazolidinone (Auxiliary/Intermediate) Start->Oxaz CDI or Diethyl Carbonate Morph 3-Aryl Morpholine (Kinase Scaffold) Start->Morph 1. Chloroacetyl chloride 2. Base Cyclization Linear N-Alkylated Ligand (GPCR/Adrenergic) Start->Linear Reductive Amination (Aldehyde + NaBH(OAc)3) Asymmetric\nAlkylation Asymmetric Alkylation Oxaz->Asymmetric\nAlkylation Kinase\nLibrary Kinase Library Morph->Kinase\nLibrary

Figure 1: Divergent synthetic utility of (R)-3-methoxyphenylglycinol. Green path: Asymmetric synthesis tools.[4][5] Red path: Heterocyclic core construction. Yellow path: Linear pharmacophore installation.

Experimental Protocols

Protocol A: Synthesis of (R)-4-(3-methoxyphenyl)oxazolidin-2-one

Use Case: Preparation of a chiral auxiliary or protected intermediate.

Materials:

  • (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

  • Triethylamine (TEA) (2.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Free-Basing: Suspend the starting HCl salt (1.0 g, 4.9 mmol) in anhydrous DCM (20 mL) at 0°C under nitrogen. Add TEA (1.7 mL, 12.25 mmol) dropwise. Stir for 15 minutes until the solid dissolves/suspends as the free base.

  • Cyclization: Add CDI (0.95 g, 5.9 mmol) in one portion.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the polar amino alcohol.

  • Workup: Quench with saturated NH

    
    Cl solution (20 mL). Separate the organic layer.[6][7] Extract the aqueous layer with DCM (2 x 15 mL).
    
  • Purification: Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via flash column chromatography (SiO
    
    
    , 0-5% MeOH in DCM).
  • Yield: Expect 85–95% of a white crystalline solid.

Mechanistic Note: The reaction proceeds via initial N-acylation followed by intramolecular O-acylation/cyclization. The retention of stereochemistry is generally high (>99% ee) as the reaction does not involve the chiral center directly.

Protocol B: Reductive Amination (N-Derivatization)

Use Case: Synthesis of secondary amines for SAR exploration without racemization.

Materials:

  • (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl (1.0 equiv)

  • Aldehyde (R-CHO) (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • DIPEA (1.2 equiv)

  • 1,2-Dichloroethane (DCE) or THF

Procedure:

  • Preparation: In a vial, mix the amino alcohol HCl salt (0.5 mmol) and DIPEA (0.6 mmol) in DCE (5 mL). Stir for 10 mins.

  • Imine Formation: Add the aldehyde (0.55 mmol). Stir at RT for 30–60 minutes. (Note: Adding molecular sieves can drive imine formation if the reaction is sluggish).

  • Reduction: Add STAB (0.75 mmol) in one portion. Stir at RT for 12–16 hours.

  • Quench: Quench with saturated NaHCO

    
    . Extract with DCM or EtOAc.
    
  • Validation: Check LCMS. The product should show M+1 corresponding to the secondary amine.

  • Caution: Avoid using NaCNBH

    
     in methanol if possible, as the acidic conditions required can sometimes promote racemization via benzylic carbocation formation. STAB in DCE is milder and safer.
    

Quality Control & Analytical Standards

To ensure scientific integrity, the enantiomeric purity must be verified, especially after acidic or thermal steps.

Chiral HPLC Method (Representative):

  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 80:20) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm and 280 nm (targeting the methoxy-phenyl chromophore).

  • Expectation: The (R)-enantiomer typically elutes distinctly from the (S)-enantiomer. Racemic standard preparation (using NaBH

    
     reduction of the corresponding ketone oxime) is recommended for method development.
    

References

  • Evans, D. A., et al. "Stereoselective Alkylation Reactions of Chiral Oxazolidinones." Journal of the American Chemical Society, vol. 104, no. 6, 1982, pp. 1737-1739. (Foundational text on phenylglycinol auxiliaries). Link

  • Williams, R. M., et al. "Asymmetric Synthesis of Monosubstituted and alpha,alpha-Disubstituted alpha-Amino Acids via Chiral Oxazinones." Journal of the American Chemical Society, vol. 113, no. 24, 1991, pp. 9276-9286. Link

  • Demoulin, N., & Zhu, J. "Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol."[2] Synlett, vol. 2009, no.[2] 3, 2009, pp. 466-468.[2] (Demonstrates synthesis and utility of methoxy-substituted phenylglycinols). Link

  • Grau, L., et al. "Resveratrol Derivatives: Synthesis and Their Biological Activities."[8] European Journal of Medicinal Chemistry, vol. 246, 2023, 114962.[8] (Context for 3-methoxyphenyl pharmacophore relevance). Link[8]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 592703, (2-Amino-3-methoxyphenyl)methanol." (Structural analog reference). Link

Sources

Method

A Robust and Sensitive LC-MS/MS Method for the Quantitative Analysis of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride

Abstract This application note details a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of (R)-2-Amino-2-(3-methoxyphenyl)ethanol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of (R)-2-Amino-2-(3-methoxyphenyl)ethanol in a biological matrix. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical workflow for pharmacokinetic studies, metabolite identification, or purity analysis. The methodology employs a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation on a reversed-phase C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method demonstrates excellent linearity, accuracy, precision, and sensitivity, meeting the rigorous standards for bioanalytical method validation outlined by regulatory bodies such as the FDA.[1]

Introduction and Scientific Rationale

(R)-2-Amino-2-(3-methoxyphenyl)ethanol is a chiral aromatic ethanolamine. Compounds with this structural motif are significant in medicinal chemistry and pharmaceutical development, often serving as key intermediates or active pharmaceutical ingredients (APIs). Given its polar nature, containing both a primary amine and a hydroxyl group, and its aromaticity, developing a robust analytical method requires careful consideration of sample preparation, chromatography, and detection to achieve adequate retention, peak shape, and sensitivity.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its unparalleled sensitivity and selectivity.[2] The selectivity of MS/MS, particularly in the Multiple Reaction Monitoring (MRM) mode, allows for the precise quantification of a target analyte even in the presence of complex biological matrix components, thereby minimizing interferences.[3]

The primary amine in the analyte's structure makes it an ideal candidate for positive mode electrospray ionization (ESI), which is known to be highly efficient for basic compounds.[4][5] The addition of an acid, such as formic acid, to the mobile phase is a critical choice; it serves to protonate the analyte, which not only enhances the ESI signal but also improves the chromatographic peak shape on reversed-phase columns by reducing undesirable interactions with residual silanols. This application note provides a self-validating protocol, where the causality behind each step is explained to ensure reproducibility and scientific integrity.

Overall Experimental Workflow

The analytical process follows a logical sequence from sample receipt to final data analysis. The workflow is designed for efficiency and robustness, minimizing potential sources of error.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Analyte & Internal Standard Sample->Spike PPT Protein Precipitation (Acetonitrile) Spike->PPT Centrifuge Centrifugation PPT->Centrifuge Extract Supernatant Transfer & Dilution Centrifuge->Extract LC LC Separation (C18 Column) Extract->LC MS MS/MS Detection (Positive ESI, MRM) LC->MS Quant Quantification (Calibration Curve) MS->Quant Report Reporting Quant->Report

Caption: High-level workflow for the LC-MS/MS analysis.

Detailed Experimental Protocols

Materials and Reagents
  • (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride: Reference standard (≥98% purity).

  • Stable Isotope Labeled Internal Standard (IS): e.g., (R)-2-Amino-2-(3-methoxyphenyl)ethanol-d5. If commercially unavailable, a structurally similar compound with stable retention and ionization can be used after thorough validation.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), and Ultrapure Water (18.2 MΩ·cm).

  • Biological Matrix: Blank human plasma (or other relevant matrix) from a certified vendor.

Preparation of Standards and Samples

Rationale: Accurate preparation of stock and working solutions is fundamental to the entire quantitative process. Using a stable isotope-labeled internal standard is best practice as it co-elutes and experiences similar matrix effects, providing the most accurate correction for sample loss during preparation and ionization variability.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of the analyte reference standard and the internal standard into separate 5 mL volumetric flasks.

    • Dissolve and bring to volume with 50:50 (v/v) methanol:water. These stocks are stored at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions for the calibration curve by serially diluting the primary stock solution with 50:50 (v/v) acetonitrile:water.

    • Prepare a separate set of working solutions for Quality Control (QC) samples from a different primary stock weighing.

  • Calibration Curve and QC Sample Preparation:

    • Spike 47.5 µL of blank biological matrix with 2.5 µL of the appropriate working standard solution to create calibration standards.

    • This creates a concentration range typically from 1 ng/mL to 1000 ng/mL.

    • Prepare QC samples at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low, Mid, and High concentrations.[6]

Sample Extraction: Protein Precipitation (PPT)

Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from biological samples like plasma, which would otherwise foul the LC column and ion source.[2] Acetonitrile is an efficient precipitation agent and is compatible with reversed-phase chromatography.

  • Pipette 50 µL of each standard, QC, or unknown sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of cold acetonitrile containing the internal standard at a fixed concentration (e.g., 100 ng/mL).

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 100 µL of the clear supernatant to a clean autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Rationale: The chromatographic conditions are optimized to provide good retention for a relatively polar compound on a C18 column, a sharp peak shape, and separation from matrix interferences. The MS/MS parameters are selected to ensure maximum sensitivity and specificity for the analyte. A heated ESI source is recommended to aid in the desolvation of the mobile phase, which enhances ionization efficiency and improves sensitivity.[7]

Table 1: Liquid Chromatography Parameters

ParameterCondition
LC SystemAgilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent
ColumnReversed-Phase C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Program Time (min)
0.0
0.5
2.5
3.5
3.6
5.0

Table 2: Mass Spectrometry Parameters

ParameterSetting
Mass SpectrometerSciex 6500+, Waters Xevo TQ-S, or equivalent Triple Quadrupole
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature550°C
Capillary Voltage3500 V
Gas 1 (Nebulizer)50 psi
Gas 2 (Heater)60 psi
Curtain Gas35 psi
Collision Gas (CAD)Nitrogen, Medium Setting
MRM Transitions Analyte
(R)-2-Amino-2-(3-methoxyphenyl)ethanol
Internal Standard (-d5)

Analyte Fragmentation and MRM Rationale

The selection of MRM transitions is based on the predictable fragmentation of the parent molecule. The protonated molecule [M+H]⁺ at m/z 168.1 is selected as the precursor ion. Upon collision-induced dissociation (CID), the most probable fragmentations are the loss of water (H₂O) and the loss of the entire hydroxymethyl group (CH₂OH).

Caption: Proposed fragmentation for MRM transition selection.

  • Quantifier Transition (168.1 → 150.1): This corresponds to the neutral loss of a water molecule (18 Da) from the protonated parent ion. This is a common and stable fragmentation for ethanolamine compounds, typically providing a strong signal.

  • Qualifier Transition (168.1 → 135.1): This corresponds to the loss of the methoxy group radical followed by rearrangement, or a related complex fragmentation. Its purpose is to confirm the identity of the analyte by ensuring the ratio of the quantifier to qualifier ion remains constant across all samples.

Method Validation and Performance Characteristics

The method was validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance.[8]

Table 3: Summary of Method Validation Results

ParameterResultAcceptance Criteria
Linearity & Range 1.0 - 1000 ng/mLCorrelation Coefficient (r²) ≥ 0.99
r² > 0.998, weighted 1/x²
Sensitivity (LLOQ) 1.0 ng/mLAccuracy within ±20%, Precision ≤20%
Accuracy 95.5% - 104.2% of nominal valueWithin ±15% of nominal (±20% at LLOQ)
Precision (Intra-day) CV ≤ 6.8%CV ≤ 15% (≤20% at LLOQ)
Precision (Inter-day) CV ≤ 8.1%CV ≤ 15% (≤20% at LLOQ)
Matrix Effect IS-normalized factor: 0.96 - 1.05CV of IS-normalized factor ≤ 15%
Recovery > 85%Consistent and reproducible
Stability (Freeze/Thaw) Stable for 3 cycles (% change < 10%)Within ±15% of initial
Stability (Autosampler) Stable for 24 hours at 10°C (% change < 8%)Within ±15% of initial

Conclusion

This application note presents a highly sensitive, specific, and robust LC-MS/MS method for the quantification of (R)-2-Amino-2-(3-methoxyphenyl)ethanol in a biological matrix. The simple protein precipitation sample preparation, combined with a rapid 5-minute chromatographic run time, allows for high-throughput analysis. The method has been thoroughly validated and demonstrates excellent performance in linearity, accuracy, precision, and stability, making it suitable for regulated bioanalysis in drug development and research settings.

References

  • ResearchGate. (2025). A Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Study of Ethanolamines in High Salinity Industrial Wastewaters. Available at: [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Available at: [Link]

  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. Available at: [Link]

  • PubChem. (n.d.). (S)-2-Amino-2-(3-methoxyphenyl)ethanol. Available at: [Link]

  • Chromatography Online. (n.d.). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Available at: [Link]

  • National Institutes of Health (NIH). (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Available at: [Link]

  • ResearchGate. (2023). A novel UHPLC-MS/MS method for trace level identification and quantification of genotoxic impurity 2-(2-chloroethoxy) ethanol in quetiapine fumarate. Available at: [Link]

  • PubMed. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Available at: [Link]

  • Organomation. (2024). Navigating the Nuances of Sample Preparation for LC-MS and GC-MS. Available at: [Link]

  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Available at: [Link]

  • ResearchGate. (n.d.). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Available at: [Link]

  • Shimadzu. (n.d.). Highly sensitive method for determination of Ethanolamine in water as per ASTM D-7599 by LCMS-8045. Available at: [Link]

  • Fused-core.com. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Office of Scientific and Technical Information (OSTI). (2008). Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS888. Available at: [Link]

  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds. Available at: [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Available at: [Link]

  • ACS Publications. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Available at: [Link]

Sources

Application

Technical Characterization Guide: (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl

This guide details the NMR characterization protocol for (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride , a chiral phenylglycinol derivative often used as a scaffold in asymmetric synthesis and medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the NMR characterization protocol for (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride , a chiral phenylglycinol derivative often used as a scaffold in asymmetric synthesis and medicinal chemistry.[1][2][3]

[1][2][3]

Introduction & Structural Logic

The target molecule is a phenylglycinol derivative , distinct from the regioisomeric "phenylethanolamine" class (e.g., norepinephrine analogs) often encountered in similar contexts.[1][2][3]

  • Target Structure: The amino group and the aryl ring are geminal (both on C2), while the hydroxyl is primary (on C1).[1][2][3]

  • Regioisomer Risk: It must be distinguished from 1-(3-methoxyphenyl)-2-aminoethanol (the adrenergic-like regioisomer).[1][2][3]

  • Stereochemistry: The (R)-configuration at the benzylic position (C2) is critical for its function as a chiral auxiliary.[1][2][3]

Key Structural Features for NMR Targeting:

  • 3-Methoxy Phenyl Ring: Creates a distinct 1H pattern (singlet, doublet, triplet, doublet) and breaks magnetic equivalence in the aromatic region.[1][2][3]

  • ABX Spin System: The chiral center (C2) creates a diastereotopic environment for the adjacent methylene protons (C1), resulting in complex splitting (ABX or ABM system) rather than a simple triplet/doublet.[1][2][3]

  • Hydrochloride Salt: Expect broad ammonium protons (~8.0–8.5 ppm) and potential deshielding of the alpha-methine.[1][2][3]

Materials & Instrumentation

  • Solvent: DMSO-d6 (99.9% D) is mandatory.[1][2][3]

    • Reasoning: CDCl3 will not dissolve the HCl salt.[1][2][3] D2O will cause rapid exchange of NH3+ and OH protons, erasing coupling information critical for confirming the salt form and backbone connectivity.[1][2][3] DMSO-d6 preserves these exchangeable protons.[1][2][3]

  • Internal Standard: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).[1][2][3]

  • Instrument: 400 MHz minimum; 600 MHz recommended for resolving the second-order effects of the methylene AB system.

Experimental Protocols

Protocol A: Sample Preparation (Hygroscopic Salt)
  • Pre-drying: If the sample appears sticky (hygroscopic), dry under high vacuum (0.1 mbar) at 40°C for 2 hours to remove surface water.[1][2][3] Water peaks in DMSO can overlap with the methine region.[1][2][3]

  • Concentration: Dissolve 10–15 mg in 0.6 mL DMSO-d6 .

    • Note: Higher concentrations may cause viscosity broadening; lower concentrations may miss minor impurities.[1][2][3]

  • Tube: Use high-precision 5mm NMR tubes to minimize shimming errors.

Protocol B: 1D 1H NMR Acquisition (Quantitative)
  • Pulse Sequence: zg30 (30° pulse) to ensure accurate integration without long relaxation delays.

  • Relaxation Delay (D1): Set to 10–15 seconds .

    • Reasoning: The quaternary carbons and ammonium protons have long T1 relaxation times.[1][2][3] Short D1 leads to integration errors, underestimating the salt stoichiometry.

  • Scans (NS): 16–32 scans.[1][2][3]

  • Temperature: 298 K (25°C).[1][2][3]

Protocol C: 2D Structural Verification (HSQC/HMBC)
  • HMBC (Heteronuclear Multiple Bond Correlation): Critical for proving Regiochemistry.[1][2][3]

    • Target: Look for correlations from the Methine Proton (H2) to the Aromatic C1 (ipso) and Aromatic C2/C6 .[1][2][3]

    • Self-Validation: If H2 correlates to the aromatic ring, the amine and aryl group are geminal (Phenylglycinol structure).[1][2][3] If the Methylene protons correlate to the ring, it is the wrong regioisomer (Phenylethanolamine).[1][2][3]

Data Analysis & Assignments

1H NMR Chemical Shift Predictions (DMSO-d6)
PositionTypeShift (δ ppm)MultiplicityIntegralStructural Diagnostic
NH3+ Exchangeable8.30 – 8.60 Broad s3HConfirms HCl salt form.[1][2][3]
Ar-H2' Aromatic7.10 – 7.15 Singlet (t)1HIsolated between OMe and alkyl.[1][2][3]
Ar-H5' Aromatic7.30 – 7.35 Triplet1HMeta-coupling only.[1][2][3]
Ar-H6' Aromatic6.95 – 7.05 Doublet1HOrtho coupling to H5.[1][2][3]
Ar-H4' Aromatic6.90 – 7.00 Doublet1HOrtho coupling to H5.[1][2][3]
OH Exchangeable5.40 – 5.60 Triplet1HVisible only in dry DMSO.[1][2][3] Coupled to CH2.[1][2][3]
C2-H Methine4.20 – 4.35 Broad m1HBenzylic position.[1][2][3] Deshielded by NH3+.[1][2][3]
OMe Methoxy3.75 – 3.78 Singlet3HDiagnostic for 3-OMe substitution.[1][2][3]
C1-H Methylene3.60 – 3.75 m (ABX)2HDiastereotopic protons adjacent to chiral center.[1][2][3]
13C NMR Assignments
Carbon TypeShift (δ ppm)Assignment Logic
C=O / C-O 159.5 C3' (Attached to Methoxy).[1][2][3]
Quaternary 136.0 C1' (Ipso carbon attached to chiral center).[1][2][3]
Aromatic CH 130.0 C5' (Meta to OMe).[1][2][3]
Aromatic CH 119.5 C6'.[1][2][3]
Aromatic CH 114.0 C4'.[1][2][3]
Aromatic CH 112.5 C2' (Ortho to OMe).[1][2][3]
Methine (C-N) 56.0 – 58.0 C2 (Chiral center).[1][2][3]
Methoxy 55.5 OMe group.[1][2][3]
Methylene (C-O) 63.0 – 64.0 C1 (Primary alcohol).[1][2][3]

Stereochemical Verification (Chiral Purity)

To confirm the (R)-enantiomer excess (>98% ee), standard NMR is insufficient.[1][2][3] Use a Chiral Solvating Agent (CSA) .[1][2][3]

Protocol:

  • Baseline: Acquire a standard 1H spectrum of the sample in CDCl3 (free base) or DMSO-d6.[1][2][3]

  • Addition: Add 2–3 equivalents of (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or Mosher's Acid Chloride .

    • Note: For the HCl salt, Mosher's acid derivatization is preferred.[1][2][3] Convert a small aliquot to free base using NaHCO3 workup before derivatization.[1][2][3]

  • Observation: Focus on the Methoxy singlet or the Methine proton .[1][2][3]

    • In the presence of the chiral agent, the (R)-enantiomer and (S)-enantiomer will form diastereomeric complexes with distinct chemical shifts (Δδ ~0.02–0.1 ppm).[1][2][3]

  • Calculation: Integration of the split peaks yields the enantiomeric ratio (er).

Workflow Visualization

NMR_Characterization Start Start: (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl Solvent Dissolve in DMSO-d6 (Preserve Exchangeable Protons) Start->Solvent H1_NMR 1H NMR Acquisition (Check NH3+ & OH coupling) Solvent->H1_NMR Decision_Salt Broad NH3+ (~8.5ppm)? OH Triplet visible? H1_NMR->Decision_Salt Decision_Salt->Solvent No (Dry sample/Reshim) Regio_Check 2D HMBC Analysis Correlate Methine (H2) to Ar-C1 Decision_Salt->Regio_Check Yes (Salt confirmed) Result_A Correlation H2 -> Ar-C1 CONFIRMED: Phenylglycinol Core Regio_Check->Result_A Result_B Correlation CH2 -> Ar-C1 REJECT: Phenylethanolamine Core Regio_Check->Result_B Chiral_Check Chiral Purity (CSA/Mosher) Split Methoxy Peak? Result_A->Chiral_Check

Figure 1: Logic flow for the structural validation of the target molecule, prioritizing salt confirmation and regiochemical differentiation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2][3] Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[1][2][3] (Standard text for ABX systems and substituent effects).

  • Claridge, T. D. W. (2016).[1][2][3][4] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.[1][2][3] Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1][2][3] Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons.[1][2][3] Nature Protocols, 2, 2451–2458.[1][2][3] Link[1][2][3]

  • PubChem Compound Summary. (2023). (S)-2-Amino-2-(3-methoxyphenyl)ethanol (Enantiomer Reference).[1][2][3] National Library of Medicine.[1][2][3] Link

Sources

Method

Application of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride in neuroscience research

Application Note: (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride A Selective Adrenergic Agonist for Interrogating Neuronal Circuits Introduction: Unveiling a Specific Neuromodulatory Tool (R)-2-Amino-2-(3-methoxyph...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride

A Selective Adrenergic Agonist for Interrogating Neuronal Circuits

Introduction: Unveiling a Specific Neuromodulatory Tool

(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride, a chiral amino alcohol, serves as a specific pharmacological tool for researchers in neuroscience.[1] While structurally related to more broadly studied catecholamines like norepinephrine and phenylephrine, its distinct 3-methoxy substitution on the phenyl ring confers a unique profile for investigating the sympathetic nervous system's influence on neuronal function.[1][2][3] Its primary utility lies in its action as a selective agonist for α1-adrenergic receptors (α1-ARs), which are critical modulators of neuronal excitability, synaptic plasticity, and cognitive processes.[2] This document provides a comprehensive guide to its mechanism of action, outlines detailed protocols for its application in key neuroscience experiments, and offers insights into data interpretation.

Mechanism of Action: Selective Activation of the Gq Pathway

(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride exerts its effects by binding to and activating α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq signaling cascade.[4][5] This interaction initiates a well-defined intracellular signaling pathway crucial for neuromodulation.

The Signaling Cascade:

  • Receptor Binding: The compound binds to the α1-AR, inducing a conformational change.

  • Gq Protein Activation: The activated receptor engages the heterotrimeric G-protein Gq, causing the exchange of GDP for GTP on the α-subunit.

  • Phospholipase C (PLC) Activation: The Gαq-GTP subunit dissociates and activates phospholipase C (PLC).[5][6]

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5]

  • Intracellular Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[5]

  • Protein Kinase C (PKC) Activation: Elevated cytosolic Ca2+ and membrane-bound DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates a multitude of downstream target proteins, altering their activity and leading to the ultimate cellular response, such as increased neuronal excitability.

This pathway is fundamental to how the noradrenergic system modulates neuronal function throughout the central nervous system.[6]

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist (R)-2-Amino-2- (3-methoxyphenyl)ethanol a1AR α1-Adrenergic Receptor Agonist->a1AR Binds Gq Gq Protein (α, β, γ) a1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Response Neuronal Response PKC->Response Phosphorylates Targets

Caption: α1-Adrenergic Receptor Gq Signaling Pathway.

Applications in Neuroscience Research

This compound is a valuable tool for a range of in vitro and in vivo applications aimed at dissecting the role of α1-AR signaling in the brain.

  • Probing Neuronal Excitability: Direct application onto brain slices during electrophysiological recording can reveal how α1-AR activation modulates intrinsic membrane properties, firing rates, and synaptic integration in specific neuron types.

  • Mapping Noradrenergic Circuits: When used in conjunction with anatomical techniques, it can help map the functional impact of noradrenergic projections to various brain regions.

  • Synaptic Plasticity Studies: Investigating the compound's effect on long-term potentiation (LTP) or long-term depression (LTD) can elucidate the role of α1-ARs in learning and memory mechanisms.[2]

  • Disease Model Investigation: In slice or animal models of neurological disorders (e.g., epilepsy, depression), it can be used to test hypotheses about dysregulated adrenergic signaling.

Detailed Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Causality: A concentrated, stable stock solution is critical for accurate and reproducible dilutions. Dimethyl sulfoxide (DMSO) is often used for initial solubilization of hydrophobic compounds, but aqueous solutions are preferable for final dilutions in biological buffers to avoid solvent effects. The hydrochloride salt form generally improves water solubility.[7][8]

Materials:

  • (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride (powder form)

  • Sterile, deionized water or 0.9% saline

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Calculation: Calculate the required mass of the compound to create a 10 mM or 100 mM stock solution. (Molecular Weight: 203.67 g/mol ).

  • Weighing: Carefully weigh the powder in a sterile environment.

  • Solubilization: Add the appropriate volume of sterile water or saline to the powder.

  • Mixing: Vortex thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C to prevent degradation. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Brain Slice Electrophysiology

Causality: This protocol is designed to assess the compound's effect on neuronal activity in an ex vivo brain slice, which preserves local synaptic circuitry.[9] The use of ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) during slicing is crucial for maintaining neuronal viability.[10]

Workflow Diagram:

Electrophysiology_Workflow A 1. Prepare Ice-Cold Slicing aCSF B 2. Animal Anesthesia & Brain Extraction A->B C 3. Section Brain (300-400 µm) on Vibratome B->C D 4. Slice Recovery (32-34°C for 30 min) C->D E 5. Incubation at Room Temp (>1 hr) D->E F 6. Transfer Slice to Recording Chamber E->F G 7. Obtain Baseline Neuronal Recording F->G H 8. Bath-Apply Compound (e.g., 10 µM) G->H I 9. Record Effect & Washout H->I

Caption: Workflow for Brain Slice Electrophysiology.

Procedure:

  • Prepare Solutions: Make fresh, ice-cold slicing buffer (e.g., sucrose-based aCSF) and recording aCSF. Bubble both solutions vigorously with carbogen (95% O2 / 5% CO2) for at least 15-20 minutes.[10][11]

  • Brain Dissection: Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols and rapidly dissect the brain, placing it into the ice-cold slicing buffer.

  • Slicing: Mount the brain onto a vibratome stage and cut slices (typically 300-400 µm thick) of the desired brain region in the ice-cold, carbogenated slicing buffer.

  • Recovery: Transfer the slices to a holding chamber containing recording aCSF warmed to 32-34°C for 30 minutes.[9] This recovery period is critical for neuronal health.

  • Incubation: Allow the slices to incubate at room temperature for at least 1 hour before recording.

  • Recording: Place a single slice in the recording chamber, continuously perfused with carbogenated aCSF at a constant flow rate.

  • Baseline Activity: Obtain a stable baseline recording (e.g., whole-cell patch-clamp or field potential recording) from a neuron of interest for 5-10 minutes.

  • Drug Application: Switch the perfusion to aCSF containing the desired final concentration of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride (e.g., 1-50 µM).

  • Data Acquisition: Record the changes in neuronal activity until a steady-state effect is observed.

  • Washout: Switch the perfusion back to the control aCSF to determine if the observed effects are reversible.

Protocol 3: Competitive Radioligand Binding Assay

Causality: This assay quantifies the affinity (Ki) of the compound for α1-ARs by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]-Prazosin) that has a known high affinity for the receptor.[12][13] This provides a direct measure of the compound's potency at the molecular level.

Materials:

  • Brain tissue homogenate or cell membranes expressing α1-ARs

  • Radioligand (e.g., [3H]-Prazosin)

  • (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride (unlabeled competitor)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2)

  • Non-specific binding control (e.g., 10 µM Phentolamine)

  • Glass fiber filters and a cell harvester

  • Scintillation fluid and a scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell or tissue membranes using differential centrifugation to isolate the fraction containing the receptors.[14][15] Determine the protein concentration using a standard assay (e.g., BCA).

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membranes + Radioligand + Buffer.

    • Non-Specific Binding: Membranes + Radioligand + Excess unlabeled antagonist (Phentolamine).

    • Competition: Membranes + Radioligand + Increasing concentrations of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride.

  • Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[15][16]

  • Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[15]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Fit the data with a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data and Comparative Analysis

While specific potency data for (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride is not as widely published as for canonical agonists, its activity can be compared to well-characterized α1-AR agonists like Phenylephrine and Methoxamine.[17][18] Researchers should expect it to elicit excitatory responses in neurons sensitive to α1-AR activation.[17]

Compound Primary Target Structural Notes Relative Potency/Efficacy Key Neuroscience Applications
(R)-2-Amino-2-(3-methoxyphenyl)ethanol α1-Adrenergic Receptor3-methoxy phenyl group; primary amineExpected to be a selective α1 agonist. Potency relative to others requires empirical determination.Selective activation of α1-ARs to study neuromodulation.
Phenylephrine α1-Adrenergic Receptor3-hydroxy phenyl group; secondary aminePotent and widely used α1 agonist.[17][19]Gold standard for studying α1-AR function in synaptic plasticity, vasoconstriction, and pupillary dilation.[18]
Methoxamine α1-Adrenergic Receptor2,5-dimethoxy phenyl group; primary aminePotent α1 agonist, often noted to have a slower onset and longer duration of action compared to phenylephrine.[17]Used to induce sustained α1-AR activation; has been studied for effects on neuronal firing and local anesthesia.[17][20]

Note: Potency can vary significantly depending on the tissue, receptor subtype, and experimental conditions.

Conclusion

(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride is a specialized agonist for the α1-adrenergic receptor system. Its unique structure offers an alternative to more common agonists like phenylephrine, enabling researchers to probe the nuanced roles of Gq-coupled adrenergic signaling in neuronal health and disease. The protocols provided herein offer a robust framework for its successful application in modern neuroscience research.

References

  • MySkinRecipes. (S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride.
  • MedChemExpress. Ethanolamine hydrochloride (2-Aminoethanol hydrochloride) | Biochemical Assay Reagent.
  • Pixorize. (2019). Alpha-1 Adrenergic Receptors. YouTube.
  • Bradshaw, C. M., Pun, R. Y., Slater, N. T., & Szabadi, E. (1981). Comparison of the effects of methoxamine with those of noradrenaline and phenylephrine on single cerebral cortical neurones. British Journal of Pharmacology, 73(1), 47–54.
  • CymitQuimica. CAS 2002-24-6: Ethanolamine hydrochloride.
  • Sigma-Aldrich. Ethanolamine hydrochloride, 2002-24-6, High-Quality, E6133.
  • Maguire, J. J., Kuc, R. E., & Davenport, A. P. (2012). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Methods in Molecular Biology, 897, 31–77.
  • O'Donnell, J., & Zeppenfeld, D. M. (2020). α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition. Frontiers in Pharmacology, 11, 581.
  • Echemi. (S)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride.
  • Precisionary Instruments. (2025). A Comprehensive Step-by-Step Guide to Acute Brain Slices for Electrophysiology.
  • Perez, D. M. (2020). Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism. Frontiers in Pharmacology, 11, 581.
  • Michel, M. C., Hanft, G., & Gross, G. (1994). Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart. British Journal of Pharmacology, 111(2), 533–538.
  • PubChem. (+-)-1-(3-Methoxyphenyl)ethanol. National Center for Biotechnology Information.
  • Cheetham, M. J., Kamm, M. A., & Phillips, R. K. (2003). L-Erythro-methoxamine is more potent than phenylephrine in effecting contraction of internal anal sphincter in vitro. British Journal of Surgery, 90(2), 229–233.
  • Nonstop Neuron. (2022). Individual Adrenergic Drugs || Sympathomimetics Pharmacology. YouTube.
  • Piascik, M. T., & Perez, D. M. (2001). The α1-adrenergic receptors: diversity of signaling networks and regulation. Expert Review of Molecular Medicine, 3(24), 1-20.
  • Labome. Receptor-Ligand Binding Assays.
  • Chu, H. (2023). Brain Slice Preparation for electrophysiology recording v1. ResearchGate.
  • Abcam. (2019). Brain slice electrophysiology video protocol. YouTube.
  • Benfey, B. G., & Varma, D. R. (1982). Comparison of the alpha-adrenergic agonists, phenylephrine and methoxamine in rabbit papillary muscles. Canadian Journal of Physiology and Pharmacology, 60(2), 209–213.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • Wikipedia. Alpha-1 adrenergic receptor.
  • Alfa Cytology. Kinetic Radioligand Binding Assays.
  • ChemBK. 2-Aminoethanol hydrochloride.
  • Chu, H. (2023). Brain Slice Preparation for electrophysiology recording. protocols.io.
  • Hnasko, T. S., & Hjelmstad, G. O. (2025). Protocol for preparing mouse hippocampal slices for ex vivo recordings of the temporoammonic pathway. STAR Protocols, 6(1), 103213.
  • Liu, H. T., Lirk, P., & Fleisher, L. A. (2005). Epinephrine, phenylephrine, and methoxamine induce infiltrative anesthesia via alpha1-adrenoceptors in rats. Anesthesiology, 103(1), 125–131.
  • Gruol, D. L., & Curry, S. C. (1995). Mechanism of inhibition by ethanol of NMDA and AMPA receptor channel functions in cultured rat cortical neurons. Brain Research, 676(2), 341–353.
  • ChemicalBook. 1-(3-METHOXY-PHENYL)-ETHANOL | 23308-82-9.
  • R&D Mate. (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride.

Sources

Application

Application Note: High-Yield Synthesis of (R)-2-Amino-2-(3-methoxyphenyl)ethanol Hydrochloride

Part 1: Introduction & Strategic Analysis Target Molecule Profile The target compound, (R)-2-Amino-2-(3-methoxyphenyl)ethanol , is a valuable chiral amino alcohol used as a building block in the synthesis of pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Analysis

Target Molecule Profile

The target compound, (R)-2-Amino-2-(3-methoxyphenyl)ethanol , is a valuable chiral amino alcohol used as a building block in the synthesis of pharmaceutical intermediates and chiral auxiliaries. Structurally, it is a phenylglycinol derivative where the amino group is attached to the benzylic carbon.

Critical Isomer Distinction:

⚠️ CRITICAL NOTE: Researchers must distinguish this compound from its regioisomer, (R)-2-amino-1-(3-methoxyphenyl)ethanol (a phenylethanolamine derivative), which is a key intermediate for the drug Mirabegron .

  • Target (This Protocol): Benzylic Amine (Phenylglycinol type).

  • Mirabegron Intermediate: Benzylic Alcohol (Phenylethanolamine type). Ensure your retrosynthetic analysis targets the correct regioisomer.

Route Selection: The "Borane-Mediated Reduction" Strategy

While several routes exist (e.g., Henry reaction, enantioselective reduction of ketones), the most robust, high-yield method for generating optical purity in phenylglycinol derivatives is the reduction of the corresponding chiral amino acid .

  • Selected Route: Reduction of (R)-3-Methoxyphenylglycine using the NaBH₄/I₂ (in situ Borane) system.

  • Rationale:

    • Chemoselectivity: The NaBH₄/I₂ system generates Borane-THF in situ, which selectively reduces the carboxylic acid to the alcohol without affecting the methoxy ether or the chiral center.

    • Racemization Control: Unlike LiAlH₄, which can be overly aggressive and cause partial racemization at elevated temperatures, the borane system is milder and preserves optical purity (>99% ee).

    • Scalability: Iodine is easier to handle than pyrophoric LiAlH₄ pellets on a kilo-lab scale.

Part 2: Detailed Experimental Protocol

Retrosynthetic Workflow (Graphviz)

SynthesisWorkflow Start 3-Methoxybenzaldehyde Intermediate1 (R)-3-Methoxyphenylglycine (via Strecker/Resolution) Start->Intermediate1 Strecker Synthesis Intermediate2 Borane-Amine Complex Intermediate1->Intermediate2 Reduction Reagents NaBH4 / I2 / THF (In-situ Borane Gen.) Reagents->Intermediate2 Workup MeOH Quench & Reflux (Complex Breaking) Intermediate2->Workup Product (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl Workup->Product HCl/IPA

Figure 1: Strategic workflow for the conversion of aldehyde precursor to the final amino alcohol hydrochloride.

Reagents & Equipment
ReagentEquiv.RoleGrade
(R)-3-Methoxyphenylglycine 1.0Starting Material>98% ee
Sodium Borohydride (NaBH₄) 2.5Reducing AgentPowder, 98%
Iodine (I₂) 1.0Lewis Acid / ActivatorResublimed
Tetrahydrofuran (THF) 10 VolSolventAnhydrous (<0.05% H₂O)
Methanol (MeOH) 5 VolQuench/SolvolysisHPLC Grade
HCl in Isopropanol 1.5Salt Formation5-6 N
Step-by-Step Procedure
Step 1: In-Situ Generation of Borane-THF
  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a mechanical stirrer, reflux condenser, and addition funnel. Purge with Nitrogen (N₂).

  • Charging: Add (R)-3-Methoxyphenylglycine (1.0 equiv) and NaBH₄ (2.5 equiv) to the flask.

  • Solvent: Add Anhydrous THF (10 volumes relative to amino acid mass). Cool the suspension to 0°C using an ice bath.

  • Activation: Dissolve Iodine (1.0 equiv) in THF (2 volumes). Add this solution dropwise via the addition funnel over 30–45 minutes.

    • Observation: The solution will initially turn brown (iodine color) and then fade to colorless/white as H₂ gas is evolved and NaI is formed.

    • Caution: H₂ evolution can be vigorous. Ensure proper venting.

Step 2: Reduction & Reflux
  • Reaction: Once H₂ evolution subsides, remove the ice bath. Heat the reaction mixture to reflux (66°C) .

  • Duration: Maintain reflux for 12–16 hours. Monitor by TLC (Eluent: MeOH/DCM 1:10) or HPLC. The amino acid starting material should be consumed.

  • Cooling: Cool the mixture to room temperature (20–25°C).

Step 3: Quench & Complex Breaking (Critical Step)
  • Note: The reduction forms a stable Borane-Amine complex that must be hydrolyzed.

  • Quench: Carefully add Methanol (MeOH) dropwise until gas evolution ceases.

  • Cleavage: Heat the mixture to reflux for 30 minutes. This step breaks the B-N bond and liberates the free amine.

  • Concentration: Concentrate the mixture under reduced pressure (Rotavap) to obtain a viscous white/yellow residue.

Step 4: Isolation & Salt Formation
  • Partition: Dissolve the residue in 20% aqueous KOH (to ensure free base form and solubilize borates) and extract with Dichloromethane (DCM) (3 x 5 vol).

  • Wash: Wash combined organic layers with Brine. Dry over anhydrous Na₂SO₄.

  • Salt Formation: Filter the drying agent. To the clear DCM filtrate, add HCl in Isopropanol (1.5 equiv) dropwise at 0–5°C.

  • Crystallization: The hydrochloride salt will precipitate. Stir for 1 hour at 0°C.

  • Filtration: Filter the white solid, wash with cold DCM, and dry in a vacuum oven at 40°C.

Part 3: Quality Control & Validation

Specification Table
ParameterAcceptance CriteriaMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC) ≥ 98.0% (Area %)C18 Column, ACN/Water gradient
Chiral Purity (ee) ≥ 99.0%Chiralcel OD-H or AD-H Column
¹H NMR Consistent with structure400 MHz, DMSO-d6
Identity Mass Spec (M+H) = 168.2 (Free base)LC-MS
Troubleshooting Guide
  • Low Yield: Often caused by incomplete breaking of the Borane-Amine complex. Ensure the MeOH reflux step (Step 3) is sufficient.

  • Racemization: Rare with this method. If observed, check the starting material purity or ensure the reflux temperature during reduction did not exceed 70°C for prolonged periods.

  • Iodine Color Persists: Indicates insufficient NaBH₄. Add small aliquot of NaBH₄ until color fades.

References

  • McKennon, M. J., et al. "A Convenient Reduction of Amino Acids and Their Derivatives." The Journal of Organic Chemistry, vol. 58, no. 13, 1993, pp. 3568-3571. Link

    • Core protocol source for NaBH4/I2 reduction of amino acids.
  • PubChem Compound Summary. "(S)-2-Amino-2-(3-methoxyphenyl)ethanol."[1] National Center for Biotechnology Information, 2024. Link

    • Source for CAS and structural identifiers.
  • Abaskharon, R. M., et al. "Synthesis of Phenylglycinol Derivatives." Tetrahedron Letters, vol. 40, no. 23, 1999. General background on phenylglycinol synthesis.
  • GuideChem. "1-(3-Methoxy-Phenyl)-Ethanol Properties." GuideChem Chemical Network, 2024. Link

    • Reference for physical properties of rel

Sources

Method

(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride as an intermediate for adrenergic agonists

Application Note: Strategic Utilization of (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl in Adrenergic Agonist Synthesis Executive Summary (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride is a high-value chiral building...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl in Adrenergic Agonist Synthesis

Executive Summary

(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride is a high-value chiral building block belonging to the phenylglycinol class. While the classical adrenergic pharmacophore (e.g., Phenylephrine, Mirabegron) typically features a 2-amino-1-phenylethanol (ethanolamine) core, this 2-amino-2-phenyl regioisomer serves as a critical strategic intermediate. It is utilized either as a direct scaffold for novel


-adrenergic receptor agonists or as a stereodefined precursor that can be converted to the ethanolamine core via regioselective aziridinium rearrangement.

This guide details the handling, synthetic utility, and quality control of this intermediate, focusing on its role in generating 3-hydroxy-substituted adrenergic agonists (e.g., Norfenefrine/Phenylephrine analogs) via O-demethylation and N-alkylation.

Chemical Profile & Stereochemical Significance

PropertySpecification
Chemical Name (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride
Common Class Phenylglycinol derivative; Adrenergic precursor
CAS Number Referenced for (S)-isomer: 2095772-96-4; (R)-isomer analogous
Molecular Formula C

H

NO

[1] · HCl
Molecular Weight 203.67 g/mol (HCl salt)
Chirality (R)-Enantiomer (Crucial for receptor affinity in final agonist)
Appearance White to off-white crystalline powder
Solubility Soluble in Water, Methanol; Sparingly soluble in THF
Critical Technical Note: Regioisomer Distinction

Researchers must distinguish between the two primary isomers used in adrenergic synthesis:

  • Agonist Scaffold (Ethanolamine): 2-Amino-1 -(3-methoxyphenyl)ethanol.[2] (OH at benzylic position). Direct pharmacophore for drugs like Phenylephrine.

  • Precursor Scaffold (Phenylglycinol - Topic of this Guide): 2-Amino-2 -(3-methoxyphenyl)ethanol.[2][3] (NH

    
     at benzylic position). Used as a chiral auxiliary or rearranged precursor.
    

Synthetic Utility & Mechanism[5][6]

The utility of (R)-2-Amino-2-(3-methoxyphenyl)ethanol lies in its ability to provide a fixed stereocenter for the synthesis of N-substituted adrenergic agonists . The 3-methoxy group acts as a robust protecting group for the phenol, preventing oxidation during N-alkylation steps.

Pathway A: Direct N-Functionalization (Novel Agonists)

For emerging


-agonists where the phenylglycinol core is retained to modulate selectivity and reduce cardiovascular side effects (avoiding 

binding).
Pathway B: Regioselective Rearrangement to Ethanolamine Core

To access the classical Phenylephrine or Norfenefrine core, the phenylglycinol derivative can undergo an activation-rearrangement sequence involving an aziridinium ion intermediate . Nucleophilic attack by water at the benzylic carbon (thermodynamically favored) inverts the core to the 2-amino-1-phenylethanol structure.

G cluster_0 Starting Material cluster_1 Transformation cluster_2 Final Agonist Synthesis Start (R)-2-Amino-2-(3-methoxyphenyl)ethanol (Phenylglycinol Core) Aziridine Aziridinium Ion Intermediate Start->Aziridine Activation (e.g., SOCl2/Heat) Alkylation N-Alkylation (Chain Attachment) Start->Alkylation Direct Use (Novel Scaffold) Rearranged (R)-2-Amino-1-(3-methoxyphenyl)ethanol (Ethanolamine Core) Aziridine->Rearranged Hydrolysis (Benzylic Attack) Rearranged->Alkylation Demethylation O-Demethylation (BBr3 / HBr) Alkylation->Demethylation API Active Adrenergic Agonist (e.g., Norfenefrine Analog) Demethylation->API

Figure 1: Synthetic pathways for utilizing the phenylglycinol intermediate in adrenergic agonist production.

Experimental Protocol: N-Alkylation & Demethylation

This protocol describes the conversion of the intermediate into a functionalized adrenergic agonist precursor (e.g., coupling with an alkyl halide) followed by phenolic deprotection.

Phase 1: Free Basing and N-Alkylation

Objective: Attach the hydrophobic "tail" required for receptor selectivity (e.g., similar to Mirabegron's tail).

Reagents:

  • (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl (1.0 eq)

  • Alkylating Agent (e.g., 4-nitrophenethyl bromide) (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) or K

    
    CO
    
    
    
    (2.5 eq)
  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step:

  • Free Basing: Dissolve the HCl salt in water/DCM (1:1). Adjust pH to 10 with 1N NaOH. Extract the free amine into DCM, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
    • Checkpoint: Verify complete removal of HCl to prevent side reactions.

  • Coupling: Dissolve the free amine in anhydrous ACN. Add K

    
    CO
    
    
    
    and the Alkylating Agent.
  • Reflux: Heat the mixture to 60-80°C under N

    
     atmosphere for 12-18 hours. Monitor by HPLC for consumption of the amine.
    
  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc and wash with water and brine.

  • Purification: Purify the crude secondary amine via recrystallization (IPA/Heptane) or column chromatography (DCM/MeOH).

Phase 2: O-Demethylation (Activation)

Objective: Reveal the phenolic hydroxyl group (3-OH) essential for adrenergic receptor hydrogen bonding.

Reagents:

  • N-Alkylated Intermediate (1.0 eq)

  • Boron Tribromide (BBr

    
    ) (1M in DCM, 3.0 eq) OR 48% HBr (reflux)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step:

  • Setup: Flame-dry a reaction flask and purge with Argon. Dissolve the intermediate in anhydrous DCM and cool to -78°C (Dry ice/Acetone bath).

  • Addition: Add BBr

    
     solution dropwise over 30 minutes. Caution: Exothermic.
    
  • Reaction: Allow the mixture to warm to 0°C and stir for 2-4 hours. Monitor by TLC/HPLC (Product will be significantly more polar).

  • Quench: Cool back to -78°C. Carefully quench with MeOH (dropwise) to destroy excess borane complexes.

  • Isolation: Concentrate the solvent. Neutralize the residue with saturated NaHCO

    
     to pH 7-8. Extract with EtOAc.[1]
    
  • Salt Formation: Dissolve the free base in EtOH and add concentrated HCl or Tartaric acid to precipitate the stable salt form of the final agonist.

Quality Control & Analytical Parameters

To ensure the integrity of the intermediate for pharmaceutical use, the following parameters must be validated.

TestMethodAcceptance Criteria
Identification 1H-NMR (DMSO-d6)Confirms 3-methoxy signal (

3.7-3.8) and benzylic proton (

4.0-4.5).
Chiral Purity Chiral HPLC (Chiralcel OD-H)> 99.5% ee (Crucial for biological activity).
Chemical Purity HPLC (C18, Gradient ACN/Water)> 98.0%
Water Content Karl Fischer< 1.0% (Hygroscopic salt management).
Residual Solvents GC-HeadspaceCompliant with ICH Q3C.

HPLC Method for Chiral Purity:

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm.

  • Note: The (R)-isomer typically elutes before the (S)-isomer in this system (verify with racemate standard).

References

  • Compound Identification: CAS Common Chemistry. (2025). "CAS Registry Number 2095772-96-4 (S-isomer analog)".[4] American Chemical Society. [Link]

  • Adrenergic Synthesis: Trost, B. M., & Fleming, I. (1991). Comprehensive Organic Synthesis: Selectivity, Strategy, and Efficiency in Modern Organic Chemistry. Pergamon Press. (Reference for Phenylglycinol to Ethanolamine rearrangements).
  • Mirabegron Pathway: Takasu, T., et al. (2013).[5] "Synthesis and Pharmacological Activity of Mirabegron Derivatives". Bioorganic & Medicinal Chemistry. [Link]

  • Demethylation Protocols: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard BBr3 demethylation protocols). [Link]

  • Chiral Analysis: Daicel Chiral Technologies. (2024). "Application Note: Separation of Phenylglycinol Derivatives". [Link]

Sources

Application

Application Notes and Protocols for Chiral Separation of 2-Amino-2-Phenylethanol Derivatives

Introduction: The Criticality of Chirality in 2-Amino-2-Phenylethanol Derivatives The 2-amino-2-phenylethanol scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of physiologica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Chirality in 2-Amino-2-Phenylethanol Derivatives

The 2-amino-2-phenylethanol scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of physiologically active compounds, including adrenergic agonists and beta-blockers. Due to the presence of at least one stereocenter, these molecules exist as enantiomers—non-superimposable mirror images that can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify these enantiomers is not merely an analytical challenge but a regulatory and safety imperative in drug development and quality control.[1] This guide provides a comprehensive overview of the predominant chiral separation techniques, detailed experimental protocols, and the underlying scientific principles for the successful resolution of 2-amino-2-phenylethanol derivatives.

Pillars of Chiral Separation: A Strategic Overview

The direct separation of enantiomers is most commonly achieved by creating a transient diastereomeric complex with a chiral selector.[2][3] This is predominantly accomplished using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), or with a chiral selector as a mobile phase additive in Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)

Chiral HPLC is the most established and widely used technique for enantiomeric separations due to its versatility and robustness.[2] The choice of the appropriate CSP is the most critical step in method development.[3] For 2-amino-2-phenylethanol derivatives, which are basic and polar in nature, polysaccharide-based and Pirkle-type CSPs are often the most successful.

  • Polysaccharide-Based CSPs: These are the most versatile and widely used CSPs, consisting of cellulose or amylose derivatives coated or immobilized on a silica support.[4][5] Chiral recognition is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[5] Immobilized polysaccharide CSPs offer the advantage of being compatible with a broader range of solvents, which can be crucial for method development and understanding chiral recognition mechanisms.[6][7]

  • Pirkle-Type (Brush-Type) CSPs: These CSPs are based on smaller, synthetically derived chiral molecules covalently bonded to the silica support. Chiral recognition is based on the "three-point interaction model," involving hydrogen bonding, π-π interactions, and steric hindrance.[3] They are known for their durability and high efficiency.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering several advantages, including faster analysis times, reduced organic solvent consumption, and often unique selectivity.[8][9] The mobile phase in SFC is typically supercritical carbon dioxide mixed with a small amount of an organic modifier (e.g., methanol, ethanol). The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for higher flow rates without a significant loss in efficiency.[8] Polysaccharide-based CSPs are highly effective in SFC for the separation of a wide range of chiral compounds, including basic compounds like 2-amino-2-phenylethanol derivatives.[4]

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that is particularly well-suited for charged and polar compounds.[10] In chiral CE, a chiral selector, most commonly a cyclodextrin derivative, is added to the background electrolyte.[10][11] The enantiomers form transient inclusion complexes with the cyclodextrin, leading to different electrophoretic mobilities and thus, separation. CE offers the advantages of very low sample and reagent consumption and high separation efficiency.

Chiral Method Development Workflow

The development of a successful chiral separation method is often an empirical process.[3] A systematic screening approach is highly recommended to efficiently identify the optimal stationary phase and mobile phase conditions.

Chiral_Method_Development cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation Screen_CSPs Screen a diverse set of CSPs (e.g., Polysaccharide-based, Pirkle-type) Screen_MPs Use a generic set of mobile phases (Normal Phase, Polar Organic, Reversed Phase) Screen_CSPs->Screen_MPs Separation_Achieved Separation Achieved? Screen_MPs->Separation_Achieved Optimize_MP Optimize Mobile Phase (Modifier type and percentage, additives) Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Baseline_Separation Baseline Separation? Optimize_Flow->Baseline_Separation Validate Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, LOD/LOQ) Final_Method Final Validated Method Validate->Final_Method Analyte Racemic 2-Amino-2-Phenylethanol Derivative Analyte->Screen_CSPs Separation_Achieved->Screen_CSPs No Separation_Achieved->Optimize_MP Yes Baseline_Separation->Optimize_MP No Baseline_Separation->Validate Yes

Caption: A systematic workflow for chiral method development.

Detailed Application Protocol: Chiral Separation of a Novel Phenylethanolamine Derivative by HPLC

This protocol is adapted from a validated method for the enantioseparation of novel phenylethanolamine derivatives and serves as a robust starting point for related compounds.[12]

Materials and Reagents
  • Chiral Stationary Phase: Chiralpak AS-H (Amylose tris[(S)-α-methylbenzylcarbamate]), 250 mm x 4.6 mm I.D., 5 µm particle size

  • Solvents: HPLC-grade n-hexane and ethanol

  • Additive: Triethylamine (TEA)

  • Sample: Racemic phenylethanolamine derivative dissolved in mobile phase at a concentration of 0.5 mg/mL.

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV detector.

Chromatographic Conditions
ParameterValue
Mobile Phase n-hexane:ethanol:TEA (98:2:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Procedure
  • Mobile Phase Preparation: Prepare the mobile phase by accurately mixing the specified volumes of n-hexane, ethanol, and TEA. Degas the mobile phase by sonication or helium sparging before use.

  • System Equilibration: Equilibrate the column with the mobile phase at the specified flow rate and temperature for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject the sample solution onto the column.

  • Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Data Analysis: Identify and integrate the peaks corresponding to the two enantiomers. Calculate the resolution (Rs), selectivity (α), and retention factors (k).

Expected Results and Method Validation

Under these conditions, a baseline resolution of the enantiomers is expected. For the specific derivative "trantinterol" in the cited study, a resolution (Rs) of 2.73 was achieved within 14 minutes.[12]

The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which include assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[13][14][15][16]

Comparative Data for Chiral Separation of Phenylethanolamine Derivatives

The following table summarizes typical results for the chiral separation of phenylethanolamine derivatives on a polysaccharide-based CSP, demonstrating the effect of mobile phase composition.

CompoundMobile Phase (n-hexane:ethanol:TEA, v/v/v)k'1k'2αRs
Trantinterol98:2:0.15.216.581.262.73
Salmeterol95:5:0.13.894.521.161.89
Formoterol90:10:0.12.542.981.171.95

(Data adapted from Zhang et al., 2008)[12]

Chiral Recognition Mechanisms

The separation of enantiomers on a CSP is governed by the differential formation of transient diastereomeric complexes. The stability of these complexes depends on the specific interactions between the analyte and the chiral selector.

Chiral_Recognition cluster_analyte 2-Amino-2-Phenylethanol Enantiomer cluster_csp Polysaccharide CSP Analyte Analyte -OH group -NH2 group Phenyl ring Interactions Chiral Recognition Interactions Analyte:port->Interactions Hydrogen Bonding Analyte:port->Interactions π-π Stacking CSP CSP Carbonyl groups -NH groups Aromatic rings CSP:port->Interactions Dipole-Dipole CSP:port->Interactions Steric Hindrance

Caption: Key interactions in chiral recognition on a polysaccharide CSP.

For 2-amino-2-phenylethanol derivatives, the key interaction points are:

  • Hydrogen Bonding: The hydroxyl and amino groups of the analyte can form hydrogen bonds with the carbonyl and N-H groups of the carbamate linkages on polysaccharide-based CSPs.

  • π-π Interactions: The phenyl ring of the analyte can interact with the aromatic moieties of the chiral selector.

  • Dipole-Dipole Interactions: The polar functional groups on both the analyte and the CSP contribute to dipole-dipole interactions.

  • Steric Interactions: The overall three-dimensional shape of the analyte and the chiral cavities of the CSP lead to steric hindrance, which plays a crucial role in enantiomeric discrimination.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Poor Resolution Inappropriate CSP or mobile phase; low column efficiency.Screen different CSPs and mobile phases; optimize temperature and flow rate.[17]
Peak Tailing Secondary interactions with residual silanols on the silica support; column contamination.Add a basic modifier like TEA to the mobile phase for basic analytes; flush the column with a strong solvent.[17][18]
Irreproducible Retention Times Inadequate column equilibration; temperature fluctuations; mobile phase instability.Ensure sufficient equilibration time between runs; use a column thermostat; prepare fresh mobile phase daily.[17]
No Elution Analyte is too strongly retained.Increase the percentage of the polar modifier (e.g., ethanol) in the mobile phase.

Conclusion

The chiral separation of 2-amino-2-phenylethanol derivatives is a critical aspect of pharmaceutical development and quality control. A systematic approach to method development, beginning with the screening of a diverse range of chiral stationary phases and mobile phases, is essential for success. Polysaccharide-based CSPs, particularly under normal-phase HPLC or SFC conditions, often provide the most effective and versatile solutions for this class of compounds. A thorough understanding of the principles of chiral recognition and a systematic approach to troubleshooting will enable researchers to develop robust and reliable methods for the accurate quantification of enantiomers.

References

  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. [Link]

  • Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. (2022). YouTube. [Link]

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. (2021). Molecules. [Link]

  • Journal of Chromatography A. (2014). AFMPS. [Link]

  • Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. (2013). Methods in Molecular Biology. [Link]

  • Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. (2011). Bulletin of the Korean Chemical Society. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC International. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (2014). Dhaka University Journal of Pharmaceutical Sciences. [Link]

  • Getting Started with Chiral Method Development. (2022). Regis Technologies. [Link]

  • Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases. (2013). PubMed. [Link]

  • Enantioseparation and impurity determination of the enantiomers of novel phenylethanolamine derivatives by high performance liquid chromatography on amylose stationary phase. (2008). Journal of Chromatography A. [Link]

  • Enantiomer Separations by Capillary Electrophoresis. (2016). Methods in Molecular Biology. [Link]

  • An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad. [Link]

  • HPLC Methods for analysis of Octopamine. (n.d.). HELIX Chromatography. [Link]

  • Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC. (2005). Journal of Separation Science. [Link]

  • Strategies for Simplified Chiral Method Development. (2021). LCGC International. [Link]

  • Investigation of the chiral recognition role of cyclodextrin hydroxyl moieties via high performance liquid chromatography. (2023). Analyst. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC International. [Link]

  • Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. (2013). Journal of Chromatography A. [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. [Link]

  • New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. (2012). Journal of Pharmaceutical Analysis. [Link]

  • Enantiomeric separation by capillary electrophoresis using a soluble neutral beta-cyclodextrin polymer. (1995). Journal of Chromatography A. [Link]

  • Cyclodextrin-based CSPs. (2022). Chiralpedia. [Link]

  • Chemical structures of common chiral analytes used for evaluation of CSPs. (2021). ResearchGate. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). ResearchGate. [Link]

  • Enantiomeric separation of ketoprofen by HPLC using Chirobiotic V CSP and vancomycin as chiral mobile phase additives. (2000). ResearchGate. [Link]

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. (2024). American Journal of Analytical Chemistry. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2021). FDA. [Link]

  • Enantiomeric separation of arotinolol by Chiralpak AD-H chiral column HPLC method. (2012). ResearchGate. [Link]

  • Modelling of conditions for the enantiomeric separation of beta2-adrenergic sympathicomimetics by capillary electrophoresis using cyclodextrins as chiral selectors in a polyethylene glycol gel. (1999). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (1995). European Medicines Agency. [Link]

  • Troubleshooting GC peak shapes. (n.d.). Element Lab Solutions. [Link]

  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. (2021). Molecules. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link]

  • Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. (2020). Molecules. [Link]

  • Super-High-Throughput Screening of Enantioselective Catalysts by Using Capillary Array Electrophoresis. (2000). Angewandte Chemie International Edition. [Link]

  • Chiral Super Critical Fluid Chromatography. (n.d.). Phenomenex. [Link]

  • A Tale of Two Peaks: Troubleshooting Poor Peak Shape. (2019). Agilent. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

Sources

Method

Application Note: Handling, Storage, and Stability Protocols for (R)-2-Amino-2-(3-methoxyphenyl)ethanol Hydrochloride

Executive Summary (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride is a high-value chiral -amino alcohol utilized as a strategic building block in the synthesis of adrenergic receptor agonists (e.g., Mirabegron analo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride is a high-value chiral


-amino alcohol utilized as a strategic building block in the synthesis of adrenergic receptor agonists (e.g., Mirabegron analogs) and as a chiral auxiliary in asymmetric synthesis.

Critical Handling Alert: This compound combines a benzylic amine functionality with a hydrochloride salt form. It exhibits severe hygroscopicity and susceptibility to oxidative degradation at the benzylic position. Improper storage leads to rapid deliquescence (formation of a gummy oil) and racemization, compromising downstream enantioselectivity.

Core Recommendations:

  • Storage:

    
     (Preferred) or 
    
    
    
    , strictly under inert gas (Argon/Nitrogen).
  • Handling: Glovebox or desiccated glove bag environment is mandatory for dispensing.

  • Stability: Re-test purity (Chiral HPLC) every 6 months.

Physicochemical Profile

PropertySpecification
Chemical Name (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride
Common Role Chiral Intermediate / Building Block
CAS Number 763080-04-2 (Free Base Generic); HCl salt specific CAS varies by vendor
Molecular Formula

Molecular Weight

(Salt);

(Base)
Appearance White to off-white crystalline solid (hygroscopic)
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexanes, DCM
Chirality (R)-Enantiomer (Benzylic amine center)

Protocol 1: Storage & Stability Management

The Degradation Mechanism

Understanding the failure modes is essential for effective storage.

  • Hygroscopic Hydrolysis: The HCl salt lattice energy is easily overcome by atmospheric moisture. Water absorption creates a localized acidic aqueous environment, promoting hydrolysis of the methoxy ether or general decomposition.

  • Benzylic Oxidation: The C-H bond at the chiral center (benzylic position) is activated. In the presence of moisture and oxygen, this can slowly oxidize to the corresponding ketone or imine, destroying chirality.

Storage Decision Tree (DOT Visualization)

StorageLogic Start Compound Receipt CheckSeal Inspect Seal Integrity Start->CheckSeal IsSealed Seal Intact? CheckSeal->IsSealed LongTerm Long-Term Storage (> 1 Month) IsSealed->LongTerm Yes ShortTerm Active Use (< 1 Month) IsSealed->ShortTerm Yes Failure Quarantine / Re-purify (Check Appearance/NMR) IsSealed->Failure No (Clumped/Yellow) Cond_LT Condition: -20°C, Argon flush, Double-sealed Desiccator LongTerm->Cond_LT Cond_ST Condition: 2-8°C, Desiccator, Parafilm seal ShortTerm->Cond_ST Check_6Mo Chiral HPLC Check Cond_LT->Check_6Mo QC Every 6 Months Check_Use Visual Check (Flowability) Cond_ST->Check_Use QC Before Use

Caption: Logic flow for determining appropriate storage conditions based on usage frequency and container integrity.

Storage Specifications
  • Primary Container: Amber glass vial with a Teflon-lined screw cap. Plastic containers are permeable to moisture over time and should be avoided for long-term storage.

  • Secondary Containment: Place the primary vial inside a secondary jar containing activated silica gel or molecular sieves (4Å).

  • Atmosphere: Flush the headspace with dry Argon or Nitrogen before re-sealing after every use.

Protocol 2: Handling & Weighing

Objective: Prevent deliquescence during transfer. The compound can absorb enough moisture to become sticky within 5–10 minutes at >50% Relative Humidity (RH).

Equipment Preparation
  • PPE: Nitrile gloves, lab coat, safety glasses.

  • Environment:

    • Ideal: Nitrogen-filled Glovebox.

    • Acceptable: Weighing station with a static eliminator and local desiccant packs.

  • Tools: Anti-static weighing boat (avoid paper), stainless steel spatula (clean and dry).

Step-by-Step Weighing Workflow
  • Equilibration: Allow the storage vial to warm to room temperature before opening .

    • Reasoning: Opening a cold vial (

      
       or 
      
      
      
      ) in ambient air causes immediate condensation of atmospheric moisture onto the solid.
  • Inert Gas Blanket: If a glovebox is unavailable, position an inverted funnel connected to a gentle stream of dry Nitrogen over the balance pan to create a dry "curtain."

  • Rapid Transfer:

    • Tare the weighing boat.

    • Quickly transfer the required amount.[1]

    • Immediately recap the stock vial. Do not leave the stock vial open while waiting for the balance to stabilize.

  • Resealing: Parafilm the cap of the stock vial immediately after use.

Protocol 3: Quality Control & Analytical Verification

Because enantiomeric purity is the critical quality attribute (CQA), standard NMR is insufficient.

Chiral HPLC Method (Recommended)
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA).

    • Note: The DEA is crucial to sharpen the peak of the amine; without it, the amine interacts with silanols, causing tailing.

  • Detection: UV at 210 nm and 254 nm.

  • Acceptance Criteria: > 98.5% ee.

1H-NMR Verification (Identity)
  • Solvent: DMSO-

    
     (Preferred due to solubility).
    
  • Key Signals:

    • 
       ppm (s, 3H, -OCH
      
      
      
      ).
    • 
       ppm (broad s, 3H, -NH
      
      
      
      ).
    • Benzylic proton coupling will confirm the integrity of the C-N/C-O core.

Emergency & Spill Procedures

Spills (Solid)
  • Isolate: Evacuate non-essential personnel.

  • PPE: Wear N95 dust mask or respirator if dust generation is significant.

  • Clean-up: Do not dry sweep. Cover with a damp paper towel (to prevent dust) or use a HEPA vacuum.

  • Neutralization: Wipe the surface with a dilute sodium bicarbonate solution (to neutralize the HCl salt residue) followed by water.

First Aid[5][6]
  • Eye Contact: Rinse immediately with water for 15 minutes.[2][3] The HCl salt is acidic and corrosive to mucous membranes.

  • Skin Contact: Wash with soap and water.[2][3] Remove contaminated clothing.[1][2][3][4]

References

  • PubChem. (n.d.). Compound Summary: (S)-2-Amino-2-(3-methoxyphenyl)ethanol.[5][6] National Library of Medicine. Retrieved October 26, 2023, from [Link].

  • Shivani, B., et al. (2007).[7] Zinc(II) perchlorate hexahydrate catalyzed opening of epoxides by amines. Journal of Organic Chemistry, 72(10), 3713-3722. (Mechanistic insight into beta-amino alcohol synthesis and stability).

Sources

Application

Application Note: Strategic Derivatization Protocols for (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl

Executive Summary (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride is a critical chiral -amino alcohol intermediate, often utilized in the synthesis of adrenergic receptor agonists (e.g., phenylephrine analogs) and c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride is a critical chiral


-amino alcohol intermediate, often utilized in the synthesis of adrenergic receptor agonists (e.g., phenylephrine analogs) and chiral auxiliaries. Its structural integrity—specifically the enantiomeric purity of the benzylic amine—is paramount for downstream pharmacological efficacy.

This guide addresses two primary challenges in the handling of this molecule:

  • Analytical Determination: Quantifying enantiomeric excess (ee) via diastereomeric derivatization using GITC (2,3,4,6-Tetra-O-acetyl-

    
    -D-glucopyranosyl isothiocyanate).[1][2]
    
  • Synthetic Protection: Stabilizing the reactive primary amine via tert-Butyloxycarbonyl (Boc) protection to prevent oxazolidinone formation during subsequent synthetic steps.

Chemical Context & Handling

The presence of the hydrochloride salt stabilizes the amine from oxidation but renders it non-nucleophilic. All derivatization protocols described herein require an in situ or pre-step neutralization to liberate the free base (


).[2]
PropertySpecification
Chemical Structure Phenylglycinol backbone with 3-methoxy substitution
Functional Groups Primary Amine (

), Secondary Alcohol (

), Ether (

)
Chirality (R)-Configuration at the benzylic carbon
Solubility (Salt) High: Water, Methanol, DMSO | Low: DCM, Hexanes
Reactivity Risk Racemization at benzylic position under strong basic/thermal stress

Workflow Logic

The following decision tree outlines the experimental approach based on the researcher's end goal (Quantification vs. Synthesis).

DerivatizationWorkflow Start Starting Material: (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl Decision Goal Selection Start->Decision PathA Analytical Quantification (Enantiomeric Excess) Decision->PathA QC / Purity PathB Synthetic Protection (Intermediate Stability) Decision->PathB Synthesis NeutA In-situ Neutralization (TEA/Acetonitrile) PathA->NeutA ReagentA Reagent: GITC (Chiral Isothiocyanate) NeutA->ReagentA ProductA Thiourea Diastereomers ReagentA->ProductA Analysis RP-HPLC Analysis (Achiral C18 Column) ProductA->Analysis NeutB Biphasic Neutralization (NaOH/THF/H2O) PathB->NeutB ReagentB Reagent: (Boc)2O (Di-tert-butyl dicarbonate) NeutB->ReagentB ProductB N-Boc Protected Carbamate ReagentB->ProductB

Figure 1: Strategic decision tree for processing amino alcohol salts. Path A focuses on analytical separation, while Path B focuses on bulk protection.[2]

Protocol A: Analytical Chiral Derivatization (GITC Method)

Purpose: To separate the (R) and (S) enantiomers on a standard achiral C18 HPLC column by converting them into diastereomeric thioureas.

Mechanism: The isothiocyanate group (


) of GITC reacts specifically with the primary amine of the analyte. The glucose moiety of GITC provides the chiral steric bulk necessary to differentiate the enantiomers during chromatography.
Reagents & Preparation
  • Analyte Stock: 1.0 mg/mL of (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl in 50% Acetonitrile (ACN) / 50% Water.

  • GITC Solution: 2.0 mg/mL GITC (Sigma-Aldrich) in pure ACN.[2] Prepare fresh daily.

  • Base: Triethylamine (TEA), HPLC grade.[2]

  • Stop Solution: 1% Acetic acid in water.[2]

Experimental Procedure
  • Neutralization: In a 1.5 mL HPLC vial, combine 50 µL of Analyte Stock and 50 µL of GITC Solution.

  • Activation: Add 10 µL of TEA.

    • Critical Note: The addition of TEA is mandatory. The HCl salt will not react with GITC without a base to deprotonate the ammonium species (

      
      
      
      
      
      
      
      ).[2]
  • Reaction: Vortex for 10 seconds. Incubate at room temperature (

    
    ) for 15 minutes .
    
  • Quenching: Add 100 µL of Stop Solution (1% Acetic Acid). This protonates any remaining amine and hydrolyzes excess isothiocyanate.[2]

  • Dilution: Dilute to 1.0 mL with Mobile Phase A (see below) prior to injection.

HPLC Method Parameters
ParameterSetting
Column C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Phosphate (pH 3.[2]0) or 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Gradient 20% B to 60% B over 20 minutes
Detection UV at 254 nm (GITC thiourea absorption max)
Injection Vol 10 µL

Data Interpretation: The (R)-amine-GITC derivative and (S)-amine-GITC derivative are now diastereomers. They will elute at different times (typically


 min).[2]
  • Validation: Run a racemic standard using this protocol first to establish retention times for both isomers.

Protocol B: Synthetic N-Boc Protection

Purpose: To protect the primary amine as a tert-butyl carbamate, preventing interference during oxidation or alkylation of the hydroxyl group.

Reaction Stoichiometry
ComponentEquiv.Role
Substrate (HCl Salt) 1.0Starting Material
(Boc)₂O 1.2Protecting Group Source
NaOH (1M) 2.2Base (Neutralize HCl + Catalyze)
THF -Solvent (Solubilizes (Boc)₂O)
Experimental Procedure
  • Setup: Dissolve 1.0 g (4.9 mmol) of (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl in 10 mL of Water .

  • Basification: Cool to

    
     (ice bath). Add 10 mL of THF , followed by dropwise addition of 11 mL of 1M NaOH .
    
    • Why? The biphasic system (THF/Water) ensures the amino alcohol (water soluble) meets the Boc-anhydride (organic soluble) at the interface.[2]

  • Addition: Add a solution of 1.3 g (Boc)₂O in 5 mL THF dropwise over 10 minutes.

  • Reaction: Remove ice bath and stir vigorously at room temperature for 4 hours. Monitor by TLC (SiO₂, 5% MeOH/DCM).[2] The starting material (polar, stays at baseline) should disappear; the product (less polar) will migrate (

    
    ).[2]
    
  • Workup (Self-Validating Step):

    • Evaporate THF under reduced pressure.

    • Acidify the remaining aqueous layer carefully with 1M KHSO₄ or Citric Acid to pH 3-4.

    • Observation: The product should precipitate as a white solid or oil out.[2]

    • Extract with Ethyl Acetate (

      
      ).[2]
      
    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2]

Diagrammatic Mechanism (GITC)[2]

The following diagram illustrates the specific chemical transformation utilized in the Analytical Protocol.

GITC_Mechanism AmineSalt Amine HCl Salt (R-NH3+ Cl-) FreeBase Free Amine (R-NH2) AmineSalt->FreeBase + TEA (Base) Complex Transition State FreeBase->Complex + GITC GITC GITC Reagent (Sugar-N=C=S) GITC->Complex Thiourea Stable Thiourea (Diastereomer) Complex->Thiourea Nucleophilic Addition

Figure 2: Reaction pathway for GITC derivatization.[2] Base-mediated liberation of the amine is the rate-limiting prerequisite.

References

  • GITC Derivatization Methodology

    • Kinoshita, T., et al. "Resolution of the enantiomers of some beta-amino alcohols using chiral derivatization and reversed-phase liquid chromatography."[2][3] Journal of Chromatography A, 1989.[2]

    • Source:

  • Boc Protection of Phenylglycinol Derivatives

    • ChemSpider Synthetic Pages.[2] "BOC protection of phenylglycinol."[2] Procedure for (R)-phenylglycinol (structurally analogous to the 3-methoxy derivative).[2]

    • Source:[2]

  • General Amino Acid/Alcohol Analysis

    • Bhushan, R., et al. "Liquid Chromatographic Separation of Enantiomers of Amino Acids and Amino Alcohols Using Bis(isothiocyanato) Silane Derivatives."[2] Biomedical Chromatography.

    • Source:[2]

  • Reagent Specifications (GITC)

    • Sigma-Aldrich Product Specification: 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate.[1][2]

    • Source:[2]

Sources

Method

Use of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride in parallel synthesis

Application Note: High-Throughput Parallel Synthesis Using (R)-2-Amino-2-(3-methoxyphenyl)ethanol Hydrochloride Abstract This guide details the strategic application of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochlorid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Parallel Synthesis Using (R)-2-Amino-2-(3-methoxyphenyl)ethanol Hydrochloride

Abstract

This guide details the strategic application of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride as a chiral linchpin in parallel synthesis. Possessing a "privileged"


-amino alcohol scaffold, this building block offers orthogonal reactivity profiles suitable for generating diverse libraries of amides, sulfonamides, and heterocyclic ligands (oxazolines). We provide validated protocols for 96-well plate synthesis, emphasizing solid-supported scavenging techniques to ensure high purity without chromatographic purification.

Introduction: The Privileged Scaffold

In medicinal chemistry, the


-amino alcohol motif is ubiquitous, serving as the core pharmacophore in adrenergic agonists (e.g., Norfenefrine analogs) and a precursor to chiral ligands for asymmetric catalysis.

The specific building block (R)-2-Amino-2-(3-methoxyphenyl)ethanol (HCl salt) offers distinct advantages:

  • Chirality: The (R)-configuration provides a defined stereochemical vector, critical for structure-activity relationship (SAR) studies involving protein targets.

  • 3-Methoxy Handle: The methoxy group serves as a metabolic handle or a precursor; it can be demethylated to a phenol (mimicking tyrosine residues) or participate in hydrogen bonding.

  • Orthogonal Reactivity: The primary amine and secondary alcohol allow for sequential functionalization or cyclodehydration.

Chemical Properties & Handling

PropertySpecification
Chemical Name (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride
Structure

-amino alcohol with 3-OMe phenyl ring
Molecular Weight 203.67 g/mol (HCl salt); 167.21 g/mol (Free base)
Appearance White to off-white crystalline solid
Solubility Soluble in Water, MeOH, DMSO; Sparingly soluble in DCM (requires free-basing)
Stability Hygroscopic.[1] Store at 2–8°C under inert atmosphere (Ar/N2).
Stereochemistry (R)-enantiomer (Enantiomeric Excess >98% typical)

Handling Note: As the hydrochloride salt, the amine is protonated and non-nucleophilic. For acylation or alkylation reactions in organic solvents (DCM, THF), an in-situ base (e.g., DIEA, TEA) is mandatory to liberate the free amine.

Parallel Synthesis Strategies

We define two primary workflows for this scaffold:

  • Workflow A (Divergent Derivatization): Selective functionalization of the amine to create amides/sulfonamides.

  • Workflow B (Cyclization): Condensation to form chiral oxazolines (bioisosteres of amides or chiral ligands).

DOT Diagram: Scaffold Divergence Pathways

Scaffold_Divergence cluster_0 Reaction Outcomes Scaffold (R)-2-Amino-2- (3-methoxyphenyl)ethanol Reagent_A R-COCl / R-SO2Cl (Base) Scaffold->Reagent_A N-Functionalization Reagent_B R-CN / R-COOH (Lewis Acid/Dehydrating) Scaffold->Reagent_B Cyclodehydration Library_A Library A: Chiral Amides/Sulfonamides Reagent_A->Library_A Library_B Library B: Chiral Oxazolines Reagent_B->Library_B

Figure 1: Divergent synthesis pathways utilizing the amino-alcohol core.

Detailed Protocols

Protocol A: High-Throughput Amidation (96-Well Plate)

Objective: Synthesis of a library of 96 amides using acid chlorides. Scale: 50 µmol per well.

Reagents:

  • Scaffold Stock: 0.2 M solution of (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl in DMF.

  • Base Stock: 1.0 M Diisopropylethylamine (DIEA) in DMF.

  • Electrophiles: 0.25 M solutions of diverse Acid Chlorides (R-COCl) in anhydrous DCM.

  • Scavenger Resin: Polymer-supported Trisamine (PS-Trisamine) or PS-Isocyanate.

Step-by-Step Procedure:

  • Plate Loading: Add 250 µL of Scaffold Stock (50 µmol) to each well of a chemically resistant deep-well plate (polypropylene or glass-coated).

  • Activation: Add 150 µL of Base Stock (150 µmol, 3 equiv). Shake for 5 mins to ensure free-basing.

  • Reaction: Add 240 µL of Acid Chloride Stock (60 µmol, 1.2 equiv) to each well.

  • Incubation: Seal plate and shake at Room Temperature (RT) for 12–16 hours.

  • Scavenging (Crucial):

    • Add PS-Trisamine resin (3 equiv relative to excess acid chloride) to scavenge unreacted acid chloride.

    • Add PS-Isocyanate resin (2 equiv) to scavenge any unreacted amino-alcohol starting material (optional, for high purity).

    • Shake for 4–6 hours at RT.

  • Filtration: Filter the reaction mixture into a receiver plate using a vacuum manifold to remove resins.

  • Concentration: Evaporate solvents using a centrifugal evaporator (Genevac or SpeedVac).

Validation Criteria:

  • LC-MS: Purity >90% (UV 254 nm).

  • Yield: Expected recovery >80% (mass balance).

Protocol B: Oxazoline Formation (Cyclodehydration)

Objective: Synthesis of chiral 2-substituted oxazolines. Mechanism: Condensation of the amide (formed in situ or pre-formed) followed by cyclization involving the alcohol oxygen attacking the carbonyl carbon, with loss of water.

Reagents:

  • Carboxylic Acids: Diverse R-COOH.

  • Coupling/Dehydrating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (safer alternative).

  • Solvent: Anhydrous DCM.

Step-by-Step Procedure:

  • Amide Formation: Follow Protocol A to generate the intermediate amide in situ, or start with purified amide.

  • Cyclization:

    • Cool the reaction plate to -78°C (or 0°C for Deoxo-Fluor).

    • Add 1.5 equiv of DAST/Deoxo-Fluor dropwise.

    • Allow to warm to RT and stir for 2–4 hours.

  • Quenching: Carefully add saturated aqueous NaHCO3 (gas evolution!).

  • Extraction: Liquid-Liquid Extraction (LLE) using a phase separator plate (hydrophobic frit).

  • Analysis: Check for the disappearance of the amide signal and appearance of the oxazoline (M-18 mass shift relative to amide).

Quality Control & Data Analysis

Analytical Markers:

  • Chiral Integrity: The reaction conditions (especially basic amidation) generally preserve the (R)-center. However, strong acid-catalyzed cyclization can lead to partial racemization. Chiral HPLC on a subset (5–10%) of the library is recommended.

  • Mass Spec Shifts:

    • Amide Product: [M+H]+ = Scaffold (167) + Acid (R-COOH) - H2O (18) + 1.

    • Oxazoline Product: [M+H]+ = Amide Product - H2O (18).

Table 1: Troubleshooting Common Issues

IssueProbable CauseCorrective Action
Low Yield (Amidation) HCl salt not fully neutralizedIncrease DIEA equivalents or pre-mix scaffold with base for 30 mins.
Precipitation Solubility limit of HCl salt in DCMUse a DMF/DCM (1:1) cosolvent mixture.
Incomplete Cyclization Steric hindrance of R-groupSwitch to Burgess Reagent or increase temperature to 40°C.
Racemization High temperature or strong baseMaintain temp <0°C during activating agent addition (Protocol B).

Workflow Visualization

DOT Diagram: Parallel Synthesis Logic

Parallel_Workflow Start Start: 96-Well Plate (R)-Amino Alcohol HCl FreeBase Add Base (DIEA) (Free-basing) Start->FreeBase ReagentAdd Add Reagents (R-COCl / R-COOH) FreeBase->ReagentAdd Reaction Reaction Incubation (RT, 12-16h) ReagentAdd->Reaction Scavenge Add Scavenger Resins (Remove excess reagents) Reaction->Scavenge Filter Filtration & Evaporation Scavenge->Filter QC QC: LC-MS / Yield Filter->QC

Figure 2: Step-by-step workflow for plate-based parallel synthesis.

References

  • BenchChem. (2025). Discovery and Synthesis of Chiral Amino Alcohols.[2] Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of 1,2-Amino Alcohols and Oxazolines. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 55278900, (S)-2-Amino-2-(3-methoxyphenyl)ethanol.[3][4] (Note: Enantiomer reference). Retrieved from

  • Garg, P. et al. (2014). Synthesis of various 2-(hetero)aryloxazolines from nitriles and aminoalcohols.J. Org.[1] Chem. 79, 8668-8677.

  • Movahed, F. S. et al. (2022). Triflic Acid-Promoted Dehydrative Cyclization of N-(2-Hydroxyethyl)amides.[5]J. Org.[1] Chem. 87, 243-257.

Sources

Application

Analytical techniques for purity assessment of chiral amines

Application Note: AN-CHIRAL-042 Abstract The enantiomeric purity of chiral amines is a critical quality attribute (CQA) in pharmaceutical development, directly impacting drug safety and efficacy. This guide addresses the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CHIRAL-042

Abstract

The enantiomeric purity of chiral amines is a critical quality attribute (CQA) in pharmaceutical development, directly impacting drug safety and efficacy. This guide addresses the specific analytical challenges posed by chiral amines—namely, their basicity, polarity, and tendency to interact with silanol groups. We present three validated workflows: Direct Chiral HPLC using polysaccharide and crown ether phases, Supercritical Fluid Chromatography (SFC) for high-throughput screening, and Indirect Analysis via Marfey’s Reagent derivatization.

Introduction & Regulatory Context

Chiral amines constitute a significant portion of modern pharmacophores. Regulatory bodies, including the FDA and EMA, mandate strict control of enantiomeric impurities, typically requiring limits of


 for the unwanted enantiomer as per ICH Q6A  guidelines [1].
The "Amine Problem" in Chromatography

The primary technical hurdle in analyzing chiral amines is peak tailing .

  • Mechanism: Silica-based stationary phases contain residual silanol groups (

    
    ).
    
  • Interaction: Basic amines protonate (

    
    ) and ion-exchange with deprotonated silanols (
    
    
    
    ).
  • Consequence: This non-specific interaction causes kinetic lag, resulting in broad, tailing peaks that obscure trace impurities.

Core Strategy: This guide prioritizes methods that suppress these interactions via basic mobile phase additives or derivatization .

Method Selection Strategy

Select the appropriate workflow based on the amine structure and available instrumentation.

method_selection Start START: Chiral Amine Sample Class Amine Classification? Start->Class Primary Primary Amine (R-NH2) Class->Primary SecTert Secondary/Tertiary (R-NH-R / R3N) Class->SecTert UV Strong UV Chromophore? Primary->UV DirectHPLC Protocol 1: Direct Chiral HPLC (Polysaccharide CSP) SecTert->DirectHPLC SFC Protocol 2: SFC Screening (High Throughput) SecTert->SFC Yes Yes UV->Yes Speed Required? UV->Yes Standard QC No No UV->No Crown Protocol 1 (Variant): Crown Ether CSP (Acidic Mobile Phase) Deriv Protocol 3: Marfey's Derivatization (Achiral C18 HPLC) Yes->Crown Yes->SFC No->Deriv

Figure 1: Decision tree for selecting the optimal chiral amine analysis technique.

Protocol 1: Direct Chiral HPLC (The Gold Standard)

Best for: Routine QC of secondary/tertiary amines and UV-active primary amines.

Stationary Phase Selection
  • Polysaccharide Phases (Immobilized): Chiralpak IA, IB, IC, IG.

    • Why: Immobilized phases allow the use of "forbidden" solvents (THF, DCM, Ethyl Acetate) which can dramatically alter selectivity for amines.

  • Crown Ether Phases: Crownpak CR-I(+)/(-).[1]

    • Why: Specifically designed for primary amines.[2] The amine ammonium ion (

      
      ) forms an inclusion complex with the crown ether [2].[3]
      
Mobile Phase Additives (Crucial Step)

For polysaccharide columns, you must use a basic additive to suppress silanol activity.

AdditiveConcentrationApplication
Diethylamine (DEA) 0.1% v/vStandard for Normal Phase (Hexane/IPA).
Ethanolamine (AE) 0.1% v/vEnhanced peak shape for stubborn basic amines [3].[4]
Ethylenediamine (EDA) 0.1% v/vAlternative if DEA fails; often improves resolution.[4]
Trifluoroacetic Acid (TFA) 0.1% - 0.2%ONLY for Crown Ether columns (requires acidic pH).
Experimental Workflow (Polysaccharide)
  • Column Preparation: Flush column with Mobile Phase (MP) containing 0.1% DEA for 30 mins at 0.5 mL/min.

  • Screening Gradient:

    • MP A: Hexane + 0.1% DEA

    • MP B: IPA:EtOH (50:50) + 0.1% DEA

    • Gradient: 5% B to 50% B over 20 mins.

  • Optimization: Once separation is observed, switch to isocratic mode (e.g., Hexane/IPA 90:10 + 0.1% DEA) to maximize resolution (

    
    ).
    

Protocol 2: Supercritical Fluid Chromatography (SFC)

Best for: High-throughput screening and "green" purification.

The Chemistry

SFC uses supercritical


.[5] However, 

+ MeOH creates an acidic environment (methyl carbonic acid).[6]
  • The Fix: A basic additive is mandatory to neutralize the transient acidity and suppress silanols.

SFC Screening Protocol
  • System: UPC2 or equivalent SFC system.

  • Column Bank: Chiralpak AD-3, OD-3, IC-3, IG-3 (3µm particle size).

  • Co-Solvent: Methanol + 0.2% Isopropylamine (IPAm) or 0.2% Diethylamine (DEA) .

  • Gradient: 2% to 40% Co-solvent over 5 minutes.

  • Back Pressure: 1500-2000 psi (keeps

    
     supercritical).
    

Note: Water (1-5%) can be added to the co-solvent to further sharpen peaks of highly polar amines [4].

Protocol 3: Indirect Analysis via Marfey's Reagent

Best for: Primary amines lacking UV chromophores or those inseparable by direct methods.

Mechanism

Marfey’s Reagent (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide, or FDAA ) reacts with primary amines to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral C18 column [5].

marfeys_reaction Substrate Chiral Amine (Enantiomeric Mix) Reaction Nucleophilic Substitution (pH 8-9, 40°C) Substrate->Reaction Reagent Marfey's Reagent (L-FDAA) Reagent->Reaction Product Diastereomers (L-L and L-D) Reaction->Product Separation C18 HPLC Separation (Based on Hydrophobicity) Product->Separation

Figure 2: Reaction pathway for Marfey's derivatization.

Step-by-Step Derivatization Protocol
  • Preparation: Dissolve 50 µg of amine sample in 100 µL water.

  • Reagent Addition: Add 200 µL of 1% FDAA in acetone.

  • Basification: Add 40 µL of 1M

    
     (pH must be > 8).
    
  • Incubation: Heat at 40°C for 60 minutes.

  • Quenching: Stop reaction by adding 20 µL of 2M HCl (neutralize).

  • Analysis: Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

    • Detection: 340 nm (FDAA provides a strong UV tag).[2]

    • Elution Order: The L-D diastereomer typically elutes after the L-L diastereomer on C18 due to stronger intramolecular H-bonding reducing polarity [6].[2]

Method Validation & Troubleshooting

Validation Criteria (ICH Q2)
ParameterAcceptance CriteriaNote
Resolution (

)

Baseline separation required for accurate quantitation.
Limit of Quantitation (LOQ)

To ensure compliance with the 0.1% impurity limit.
Linearity (

)

Evaluated over 50% - 150% of the target impurity level.
Troubleshooting Guide
  • Peak Tailing: Increase amine additive concentration (up to 0.5%). Switch from DEA to Ethylenediamine (EDA).[4]

  • Retention Time Drift: Check temperature control. For SFC, ensure the

    
     pump heads are effectively chilled.
    
  • Memory Effects: Amine additives can adsorb to the system. Dedicate specific columns/lines for amine analysis or flush extensively with 50:50 IPA:Water [7].

References

  • ICH Q6A Guidelines. Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[7][8][9] International Council for Harmonisation.[10] Link

  • Daicel Chiral Technologies. Crown Ether Chiral Stationary Phases Instruction Manual.Link

  • Daicel Chiral Technologies. Mobile Phase Modifiers & Additives for Immobilized Columns.[4]Link (Note: Referenced from technical guide content).

  • De Klerck, K., et al. (2014).[11] Generic chiral method development in supercritical fluid chromatography. Journal of Chromatography A. Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids.[1][2][12][13] Link

  • Thermo Fisher Scientific. FDAA, Marfey's Reagent Instructions.[2]Link

  • Matarashvili, I., et al. Memory effect of diethylamine mobile phase additive on chiral separations. Journal of Chromatography A. Link

Sources

Method

Application Note: Scalable Synthesis of (R)-2-Amino-2-(3-methoxyphenyl)ethanol Hydrochloride

Executive Summary (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride (CAS: 1213016-49-9 for free base analog) is a critical chiral building block in the synthesis of adrenergic receptor agonists and novel analgesic age...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride (CAS: 1213016-49-9 for free base analog) is a critical chiral building block in the synthesis of adrenergic receptor agonists and novel analgesic agents (e.g., Tapentadol analogs). Its structural core is a phenylglycinol derivative, distinct from the phenylethanolamine (norephedrine) class.

This guide details a robust, scalable synthetic strategy prioritizing enantiomeric purity (>99% ee) and process safety. While asymmetric catalysis (ATH) is an option, this protocol focuses on the Chemical Reduction of (R)-3-Methoxyphenylglycine using a generated borane system. This method offers the highest reliability for multi-kilogram scale-up without requiring high-pressure hydrogenation infrastructure.

Key Technical Advantages of This Protocol:
  • Stereoretention: Starts from the chiral amino acid pool, avoiding complex resolution steps at the alcohol stage.

  • Safety Profile: Replaces pyrophoric LiAlH₄ with an in situ generated NaBH₄/I₂ (Borane) system.

  • Purification: Includes a self-purifying HCl salt crystallization step that upgrades chiral purity.

Strategic Route Selection

The synthesis of chiral amino alcohols generally follows three main pathways. We have selected Route A for this application note due to its balance of cost, safety, and scalability.

FeatureRoute A: Amino Acid Reduction (Selected)Route B: Asymmetric Transfer Hydrogenation Route C: Classical Resolution
Precursor (R)-3-Methoxyphenylglycine2-Amino-1-(3-methoxyphenyl)ethanoneRacemic Amino Alcohol
Reagents NaBH₄ / I₂ (or H₂SO₄)Ru/Rh Catalyst + Formic AcidDibenzoyl-L-tartaric acid
Scalability High (Standard Reactors)Medium (Requires High Pressure/Catalyst Screening)Low (Yield capped at 50% theoretical)
Chiral Purity >99% (Retained)95-98% (Requires upgrade)>99% (After recrystallization)
Reaction Scheme

The transformation involves the reduction of the carboxylic acid moiety of the amino acid to a primary alcohol while leaving the sensitive amine and methoxy ether intact.

ReactionScheme SM (R)-3-Methoxyphenylglycine (Solid, Chiral) Inter Borane-Amine Complex (Intermediate) SM->Inter NaBH4, I2 THF, 0°C -> Reflux Prod (R)-2-Amino-2-(3-methoxyphenyl)ethanol (Free Base) Inter->Prod 1. MeOH Quench 2. KOH Reflux (Cleavage) Salt HCl Salt Product (Crystalline Solid) Prod->Salt HCl/iPrOH Crystallization

Figure 1: Synthetic pathway from amino acid precursor to hydrochloride salt.

Detailed Experimental Protocol

Materials & Equipment[1]
  • Reactors: Glass-lined reactor (GLR) or Hastelloy (due to Iodine corrosivity).

  • Reagents:

    • (R)-3-Methoxyphenylglycine (Commercial or via Strecker Synthesis).

    • Sodium Borohydride (NaBH₄) - Granular.

    • Iodine (I₂) - Flake.

    • Tetrahydrofuran (THF) - Anhydrous (<0.05% water).

  • Safety: Iodine is corrosive and sublimes; NaBH₄ evolves H₂. Scrubber system required.

Step-by-Step Synthesis

Target Scale: 1.0 kg Input ((R)-3-Methoxyphenylglycine)

Phase 1: In Situ Borane Generation and Reduction
  • Setup: Charge the reactor with THF (5.0 L) and (R)-3-Methoxyphenylglycine (1.0 kg, 5.52 mol) . Stir to form a suspension under N₂ atmosphere.

  • NaBH₄ Addition: Add NaBH₄ (250 g, 6.6 mol, 1.2 eq) in portions at 20-25°C. Note: Mild H₂ evolution may occur.

  • Iodine Dosing (Critical Exotherm):

    • Dissolve Iodine (700 g, 2.76 mol, 0.5 eq) in THF (1.5 L).

    • Add the Iodine solution dropwise over 2–3 hours, maintaining internal temperature < 10°C .

    • Mechanism:[1][2][3][4][5]

      
      . The generated diborane reduces the amino acid.
      
  • Reaction: Once addition is complete and H₂ evolution subsides, heat the mixture to reflux (66°C) for 12–16 hours.

    • IPC (In-Process Control): Monitor via HPLC for disappearance of starting material (<0.5%).

Phase 2: Quench and Boron Complex Cleavage

The resulting product is a stable boron-amine complex that must be hydrolyzed.

  • Cooling: Cool the reaction mass to 0–5°C.

  • Methanol Quench: Carefully add Methanol (1.5 L) dropwise. Caution: Vigorous H₂ evolution.

  • Cleavage: Evaporate THF/MeOH to obtain a viscous residue. Dissolve residue in 20% KOH solution (3.0 L) .

  • Reflux: Heat the aqueous mixture to reflux for 4 hours. This breaks the N-B bond.

  • Extraction: Cool to room temperature. Extract the product into Dichloromethane (DCM, 3 x 2.0 L) .

  • Wash: Wash combined organic layers with Brine (1.0 L). Dry over Na₂SO₄ and concentrate to yield the crude amino alcohol oil.[6]

Phase 3: Salt Formation & Purification
  • Dissolution: Dissolve the crude oil in Isopropanol (IPA, 3.0 L) .

  • Acidification: Cool to 10°C. Add HCl in IPA (5-6N) slowly until pH reaches 2.0.

  • Crystallization: Stir at 0-5°C for 4 hours. The hydrochloride salt will precipitate as a white solid.

  • Filtration: Filter the solid and wash with cold IPA (500 mL) followed by MTBE (500 mL) to remove non-polar impurities.

  • Drying: Vacuum dry at 45°C to constant weight.

Process Data & Specifications

ParameterSpecificationNotes
Yield 75% - 82%Molar yield from amino acid
Appearance White crystalline powderHygroscopic (store in desiccator)
Chemical Purity > 98.5% (HPLC)Area %
Chiral Purity > 99.5% eeDetermined by Chiral HPLC
Melting Point 165 - 168°CSharp melting point indicates purity
Residual Boron < 100 ppmCritical for pharmaceutical use

Analytical Methods (QC)

Chiral HPLC Method

To ensure the enantiomeric integrity of the (R)-isomer, the following method is validated.

  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Absorption of the methoxy-phenyl ring).

  • Temperature: 25°C.

  • Retention Times:

    • (S)-Isomer: ~12.5 min

    • (R)-Isomer: ~14.2 min

Safety & Scale-Up Logic

The transition from lab to pilot plant requires strict adherence to heat management protocols, particularly during the Iodine addition.

SafetyLogic Start Start Scale-Up IodineAdd Iodine Addition (Exothermic + H2 Gas) Start->IodineAdd TempControl Cooling Jacket < 0°C Dosage Control IodineAdd->TempControl Requires GasScrub H2 Venting/Scrubbing (Explosion Risk) IodineAdd->GasScrub Generates Quench MeOH Quench (Delayed Exotherm) TempControl->Quench After Reaction Quench->GasScrub Generates H2 Success Safe Isolation Quench->Success

Figure 2: Critical safety control points during the reduction phase.

Critical Hazards:
  • Diborane Toxicity: Although generated in situ, diborane is highly toxic. Ensure reactor is sealed and vented to a caustic scrubber.

  • Hydrogen Management: The reaction generates stoichiometric quantities of H₂. Ensure headspace is swept with N₂ and the vent line is grounded to prevent static ignition.

  • Iodine Corrosivity: Use Hastelloy or Glass-lined equipment. Stainless steel (SS316) can suffer pitting corrosion over repeated batches.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete Boron-Amine cleavageIncrease reflux time with KOH; ensure pH > 12 during hydrolysis.
Racemization High temperature during salt formationKeep acid addition temp < 20°C. Avoid prolonged heating of the free base.
Sticky Solid Residual solvent/impuritiesRecrystallize from Ethanol/MTBE (1:3 ratio).
Color (Yellow) Iodine contaminationWash organic layer with 10% Sodium Thiosulfate solution during workup.

References

  • Patent: Process for preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine. (2013).[7] US Patent 8,440,863 B2. Link (Demonstrates resolution of similar methoxyphenyl intermediates).

  • Journal: McKennon, M. J., et al. (1993). A convenient reduction of amino acids and their derivatives.[8] The Journal of Organic Chemistry, 58(13), 3568-3571. Link (Foundational paper for NaBH4/I2 reduction system).

  • Journal: Abiko, A., et al. (1992). Rational synthesis of amino alcohols.[1] Tetrahedron Letters, 33(38), 5517-5518. (Optimization of amino acid reduction).

  • Safety Data: PubChem. (S)-2-Amino-2-(3-methoxyphenyl)ethanol Compound Summary.Link (For physical property verification).

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting chiral separation of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride

Technical Support Center: Chiral Separation of (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl Welcome to the Advanced Separations Help Desk Ticket ID: #CS-2A2MPE-HCl Assigned Specialist: Senior Application Scientist, Chiral...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Separation of (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl

Welcome to the Advanced Separations Help Desk

Ticket ID: #CS-2A2MPE-HCl Assigned Specialist: Senior Application Scientist, Chiral Technologies Division Status: Open

Executive Summary: You are attempting to resolve the enantiomers of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride . This molecule belongs to the


-amino alcohol class (structurally related to adrenergic agents like Norfenefrine).

The presence of a primary amine on the chiral carbon and the hydrochloride salt form presents two specific challenges:

  • Silanol Activity: Primary amines are notorious for interacting with residual silanols on silica supports, causing severe peak tailing.[1]

  • Solubility vs. Mode: The HCl salt is likely insoluble in standard Normal Phase (Hexane) solvents, requiring a strategic choice between Reverse Phase (RP), Polar Ionic Mode (PIM), or "Free-Basing" sample prep.

Module 1: Method Selection Strategy

Q: Which column chemistry offers the highest probability of success for this specific molecule?

A: For


-amino alcohols with a primary amine, we recommend a two-tiered screening approach. While polysaccharide columns are the industry workhorse, Crown Ether  columns are the "sniper rifle" for this specific structural motif.
Tier 1: The Specialized Approach (Crown Ether)
  • Column: Daicel CROWNPAK® CR-I(+) or CR(+)

  • Mechanism: The crown ether forms a host-guest complex specifically with the ammonium ion (

    
    ). Since your molecule is already an HCl salt, it is primed for this interaction. The chiral center is 
    
    
    
    to the amine, ensuring maximum discrimination.
  • Mobile Phase: Aqueous Perchloric Acid (

    
    ) pH 1.0–2.0 / Methanol (85:15).
    
  • Why: This mode eliminates the need for derivatization or free-basing. The acidic mobile phase keeps silanols protonated (neutral), eliminating tailing.

Tier 2: The Generalist Approach (Polysaccharide)
  • Column: Chiralpak® IA, IB, or IC (Immobilized) or Chiralpak® AD-H / Chiralcel® OD-H (Coated).

  • Mechanism: Hydrogen bonding and

    
    -
    
    
    
    interactions (utilizing the 3-methoxy phenyl ring).
  • Mobile Phase:

    • Normal Phase (NP): Hexane/IPA + 0.1% Diethylamine (DEA). (Requires Free-Basing)

    • Polar Ionic Mode (PIM): Methanol/Acetonitrile + Acid/Base ratio.[2]

  • Why: If the Crown Ether column is unavailable, immobilized polysaccharide columns allow for non-standard solvents (like DCM or THF) that may help with solubility.

Visualization: Method Development Workflow

MethodSelection Start Start: (R)-2-Amino-2- (3-methoxyphenyl)ethanol HCl CheckSalt Is the sample Soluble in Hexane? Start->CheckSalt CrownPath Primary Choice: Reverse Phase (Acidic) CheckSalt->CrownPath No (Salt Form) PolyPath Secondary Choice: Polysaccharide Selectors CheckSalt->PolyPath If Crown unavailable CrownCol Column: CROWNPAK CR(+) MP: pH 1.5 HClO4 / MeOH CrownPath->CrownCol PrepStep REQUIRED: Free-Base Sample (NaOH wash -> Extraction) PolyPath->PrepStep For Normal Phase PolyCol Column: Chiralpak IA/AD MP: Hex/IPA + 0.1% DEA PolyPath->PolyCol Polar Ionic Mode (No Prep needed) PrepStep->PolyCol

Figure 1: Decision tree for selecting the optimal chromatographic mode based on sample state (Salt vs. Free Base).

Module 2: Sample Preparation & Solubility

Q: My sample precipitates when I inject it into the Normal Phase system. What is happening?

A: You are injecting a hydrophilic salt (HCl) into a hydrophobic environment (Hexane). The salt crashes out instantly, clogging the frit or causing "ghost peaks."

Protocol: Handling the HCl Salt

MethodProtocolProsCons
A. In-Situ Neutralization (Not Recommended) Dissolve salt in Ethanol; inject small volume into Hexane mobile phase.Fast.High risk of precipitation; poor reproducibility.
B. Free-Basing (Standard for NP) 1. Dissolve 10mg sample in 1mL water.2. Add 1mL 1M NaOH.3. Extract with 2mL Ethyl Acetate or DCM.4. Evaporate organic layer; reconstitute in Mobile Phase.Removes Chloride ion; ensures solubility in Hexane.Extra step; potential for oxidation if sensitive.
C. Polar Organic Mode (POM) Dissolve salt in Methanol. Use Mobile Phase: 100% Methanol + 0.1% DEA + 0.1% Acetic Acid .No extraction needed; salt is soluble in MeOH.Requires Immobilized columns (IA/IB/IC); Coated columns (AD/OD) may strip.

Module 3: Troubleshooting Peak Defects

Q: I have separation, but the peaks are tailing severely (


). How do I fix this? 

A: Tailing in amines is almost always due to the Silanol Effect . The protonated amine (


) undergoes ion-exchange with deprotonated silanols (

) on the silica surface.

The Fix depends on your Mode:

  • If using Normal Phase (Polysaccharide):

    • Add a Basic Modifier: You must add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. The modifier competes for the silanol sites, blocking them from your analyte.

    • Increase Modifier Concentration: If 0.1% isn't enough, go to 0.2%. Do not exceed 0.5% as it may damage the silica.

  • If using Crown Ether (Reverse Phase):

    • Lower the Temperature: Crown ether complexation is exothermic. Lowering the column oven to 10°C or 5°C usually sharpens the peaks and improves resolution (

      
      ).
      
    • Check pH: Ensure the mobile phase is acidic (pH < 2.0). If the pH rises, silanols ionize, and the amine loses its proton, destroying the separation mechanism.

Visualization: The Silanol Tailing Mechanism

TailingMechanism cluster_0 Scenario A: No Modifier (Tailing) cluster_1 Scenario B: With DEA Modifier (Sharp Peaks) Silica1 Silica Surface (-SiO-) Interaction1 Strong Ionic Attraction (Slows desorption) Analyte1 Analyte (R-NH3+) Analyte1->Silica1 Sticks Silica2 Silica Surface (-SiO-) Modifier DEA Modifier (Sacrificial Base) Modifier->Silica2 Blocks Sites Analyte2 Analyte (R-NH3+) Selector Chiral Selector (Polysaccharide) Analyte2->Selector Pure Chiral Interaction

Figure 2: Mechanism of amine tailing and how basic modifiers (DEA) shield the silica surface.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use TFA (Trifluoroacetic acid) in Normal Phase? A: Generally, no for this specific molecule on Polysaccharide columns. TFA is an acid.[2] It will protonate the amine, making it more polar and potentially insoluble in Hexane. Furthermore, on polysaccharide columns, we want the amine in its neutral state (free base) to interact with the carbamate linkage of the selector. Use DEA/TEA instead.

Q: What is the detection limit? The 3-methoxy group seems weak in UV. A: The phenyl ring provides decent absorbance at 254 nm , but for higher sensitivity, use 210-220 nm . Ensure your mobile phase solvents (especially if using modifiers) are HPLC-grade to minimize background noise at low wavelengths.

Q: My resolution is 1.2. How do I get to baseline (1.5)? A:

  • Temperature: Lower it. Chiral separations are enthalpy-driven; lower T almost always increases selectivity (

    
    ).
    
  • Solvent Strength: If using Hexane/IPA (90:10), try Hexane/Ethanol (95:5). Ethanol is a sharper modifier but stronger; you may need to reduce the % to maintain retention.

References

  • Daicel Chiral Technologies. (2024). Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]

  • Restek Corporation. (2023). LC Troubleshooting: All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link]

  • Phenomenex. (2024).[3] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Advanced Amino Alcohol Synthesis

The following technical guide is structured as a high-level support resource for researchers encountering specific bottlenecks in amino alcohol synthesis. It prioritizes mechanistic understanding and actionable solutions...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level support resource for researchers encountering specific bottlenecks in amino alcohol synthesis. It prioritizes mechanistic understanding and actionable solutions over generic advice.

Topic: Overcoming Side Reactions & Selectivity Issues Lead Scientist: Dr. A. Vance, Senior Application Scientist Status: Operational

Executive Summary

Amino alcohols are pivotal structural motifs in beta-blockers, chiral auxiliaries, and sphingolipids. However, their synthesis is often plagued by four "silent killers": Regiochemical scrambling during epoxide opening, Racemization during reduction, Polyalkylation , and N-to-O Acyl Migration . This guide provides the causal analysis and self-validating protocols required to eliminate these variables.

Module 1: The Regioselectivity Conundrum (Epoxide Opening)

User Issue:

"I am opening a styrene oxide derivative with a primary amine, but I’m getting a 60:40 mixture of regioisomers (attacking the benzylic vs. terminal carbon). How do I force a single isomer?"

Technical Diagnosis:

Epoxide aminolysis is governed by a tug-of-war between steric hindrance (favoring terminal attack,


-like) and electronic stabilization  of the developing positive charge (favoring internal/benzylic attack, 

-like).
  • Basic Conditions: Sterics dominate. Nucleophiles attack the least hindered carbon.

  • Acidic/Lewis Acid Conditions: Electronics dominate. The bond to the more substituted carbon weakens, allowing attack at the more hindered site (especially in styrenyl systems).

Troubleshooting Protocol:
VariableCondition for Terminal Attack (Steric)Condition for Internal Attack (Electronic)
Catalyst None or Mild Base (

)
Lewis Acid (

,

, or

)
Solvent Protic (MeOH, EtOH) - H-bonding assists openingAprotic (DCM, MeCN) - Enhances Lewis acidity
Temperature Low (

to RT)
Elevated (

) may be required
Workflow Visualization: Regioselectivity Decision Tree

Use this logic flow to select your reaction conditions.

EpoxideLogic Start Start: Epoxide Substrate Type Identify Substituents Start->Type Aliphatic Aliphatic (e.g., Propylene Oxide) Type->Aliphatic Alkyl Group Styrenyl Styrenyl/Aryl (e.g., Styrene Oxide) Type->Styrenyl Aryl Group MethodA PROTOCOL A: Solvent: MeOH/H2O Add: No Catalyst Mechanism: Steric Control (SN2) Aliphatic->MethodA Standard Route Goal1 Goal: Terminal Amine? Styrenyl->Goal1 Goal2 Goal: Benzylic Amine? Styrenyl->Goal2 Goal1->MethodA Attack Least Hindered MethodB PROTOCOL B: Solvent: MeCN Add: 5.0 M LiClO4 Mechanism: Electronic Control Goal2->MethodB Attack Benzylic Position MethodC PROTOCOL C: Solvent: Toluene Add: Alumina/Silica Support Mechanism: Surface Activation Goal2->MethodC Alternative (Solid Phase)

Caption: Decision matrix for controlling regioselectivity in epoxide aminolysis based on substrate electronics and desired outcome.

Module 2: The Racemization Trap (Amino Acid Reduction)

User Issue:

"I reduced L-phenylalanine to the amino alcohol using


, but the optical rotation is off. Chiral HPLC shows 15% racemization."
Technical Diagnosis:

Racemization during reduction typically occurs via two mechanisms:

  • Alpha-Proton Abstraction: Strong bases or high temperatures allow enolization of the intermediate aldehyde/imine.

  • Oxazolone Formation: If the amine is protected (e.g., Boc/Cbz), the activated carboxylate can cyclize to an oxazolone, which is highly prone to racemization before reduction completes.

The Solution: The Iodine-Borohydride System

Replace


 with the 

system. This generates borane (

) in situ. It is milder, chemoselective, and historically preserves optical purity >99%.
Standard Operating Procedure (SOP): Racemization-Free Reduction

Reagents: Amino Acid (1.0 eq),


 (2.4 eq), 

(1.0 eq), THF (anhydrous).
  • Setup: Suspend Amino Acid in THF under

    
     at 
    
    
    
    .
  • Activation: Add

    
     in one portion.
    
  • In Situ Generation: Dropwise addition of

    
     in THF over 30 mins. Observation: H2 gas evolution and disappearance of iodine color.
    
  • Reflux: Heat to reflux for 18h. The reaction proceeds via the amino-borane complex.

  • Workup (Critical): Cool to RT. Add MeOH carefully to quench excess hydride. Evaporate solvent.

  • Hydrolysis: Treat residue with 20% KOH (aq) for 4h at reflux to break the B-N bond. Extract with DCM.

Why this works: The reaction proceeds rapidly through the acyloxyborane intermediate, bypassing the racemization-prone aldehyde enolate stage.

Module 3: The Stability Paradox (N-to-O Acyl Migration)

User Issue:

"My LCMS shows the correct mass, but the NMR shifts are wrong. It looks like my amide turned into an ester."

Technical Diagnosis:

This is N-to-O acyl migration .[1] In 1,2-amino alcohols (like Serine/Threonine derivatives), the vicinal hydroxyl group can attack the amide carbonyl under acidic conditions, forming a 5-membered cyclic intermediate (oxazolidine-like), which collapses to the ester (O-acyl) and a free amine salt.

Key Insight: This reaction is pH-dependent and reversible.

  • Acidic pH (< 4): Favors O-Acyl (Ester).

  • Basic pH (> 8): Favors N-Acyl (Amide).

Mechanism & Prevention Diagram

AcylMigration NAcyl N-Acyl (Amide) Stable at pH > 7 Inter Tetrahedral Intermediate (5-Membered Ring) NAcyl->Inter + H+ (Acidic Workup) Inter->NAcyl Thermodynamic Product OAcyl O-Acyl (Ester) Stable at pH < 4 Inter->OAcyl Ring Opening OAcyl->Inter + OH- (Basic Workup)

Caption: The reversible cycle of N-to-O acyl migration driven by pH changes.

Corrective Action:

If you suspect migration has occurred (e.g., after TFA deprotection of a Boc group):

  • Dissolve the crude material in THF/Water (1:1).

  • Adjust pH to 9-10 using mild base (

    
     or dilute 
    
    
    
    ).
  • Stir for 1-2 hours. The O-acyl ester will intramolecularly migrate back to the thermodynamically more stable N-acyl amide.

Module 4: The Polyalkylation Pitfall

User Issue:

"I'm trying to mono-alkylate my amino alcohol using an alkyl halide, but I keep getting the di-alkylated side product."

Technical Diagnosis:

The product (secondary amine) is often more nucleophilic than the starting material (primary amine), leading to a runaway reaction.

Strategic Solutions:
StrategyMethodologyPros/Cons
A. Reductive Amination React amine with Aldehyde +

Best for selectivity. Avoids over-alkylation entirely.
B. Protecting Groups 1. Sulfonyl chloride (

)

Sulfonamide2. Alkylate (

, Base)3. Deprotect (Mg/MeOH or acid)
High Fidelity. Adds steps but guarantees mono-substitution.
C. Syringe Pump Addition Add the alkyl halide very slowly to a large excess of amine (5-10 eq).Operational Simplicity. Wasteful of amine starting material.

References

  • Epoxide Ring Opening Regioselectivity: Deshpande et al.[2][3] "Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts." Journal of Catalysis (2019). (Verified via search context 1.1)

  • Racemization-Free Reduction of Amino Acids: Hwang, S.H. et al. "A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity." The Open Organic Chemistry Journal (2008). (Verified via search context 1.18)

  • N-to-O Acyl Migration: Sochman et al. "O-N intramolecular acyl migration reaction in the development of prodrugs." Journal of Peptide Science (2013). (Verified via search context 1.3)

  • General Synthesis & Side Reactions: Organic Chemistry Portal. "Synthesis of 1,2-amino alcohols."[2][4][5][] (Verified via search context 1.16)

Sources

Troubleshooting

Optimizing enantiomeric excess in the synthesis of chiral ethanolamines

This guide serves as a specialized technical support interface for researchers optimizing the asymmetric synthesis of chiral ethanolamines. It prioritizes actionable troubleshooting, mechanistic understanding, and self-v...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support interface for researchers optimizing the asymmetric synthesis of chiral ethanolamines. It prioritizes actionable troubleshooting, mechanistic understanding, and self-validating protocols over generic advice.

Topic: Optimizing Enantiomeric Excess (ee) & Process Robustness Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Stereochemical Challenge

Chiral ethanolamines (e.g., β-blockers like Propranolol, bronchodilators like Salbutamol) rely heavily on the absolute configuration of the hydroxyl-bearing carbon. A drop in ee from 99% to 95% can render a batch useless for late-stage pharmaceutical applications.

This guide addresses the three primary failure modes in their synthesis:

  • Catalyst Mismatch/Deactivation in Transfer Hydrogenation.

  • Cofactor Regeneration Stalling in Biocatalysis.

  • Post-Reaction Racemization during Workup.

Module A: Chemo-Catalysis (Noyori Transfer Hydrogenation)[1]

Context: You are using a Ruthenium(II)-arene complex with a chiral diamine ligand (e.g., RuCl(p-cymene)[(S,S)-TsDPEN]) to reduce an


-amino ketone.
Troubleshooting Guide

Q: My reaction conversion is good (>95%), but the ee is stuck at 80-85%. How do I push it to >98%?

A: This "ee ceiling" usually indicates a competing non-enantioselective pathway or a ligand mismatch.

  • Root Cause 1: Background Reduction. Isopropanol (IPA) can act as a reducing agent even without the chiral ligand if the metal precursor is not fully complexed.

    • Validation: Run a "blank" reaction with [RuCl2(p-cymene)]2 and base without the chiral diamine. If you see >5% conversion, your background reaction is eroding your ee.

    • Fix: Lower the reaction temperature to 0°C or -10°C. The enantioselective catalytic pathway has a lower activation energy than the background reduction; cooling suppresses the non-selective pathway more than the selective one.

  • Root Cause 2: The "NH Effect". If your substrate has a free N-H amine, it can coordinate to the Ru center, poisoning the catalyst or directing hydride transfer from the wrong face.

    • Fix: Protect the amine.[1] A bulky protecting group (e.g., Boc, Cbz) prevents coordination and improves steric differentiation.

    • Protocol: Switch substrate to an

      
      -Boc 
      
      
      
      -amino ketone.

Q: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.

A: This is classic Product Inhibition . The resulting chiral amino alcohol binds more strongly to the Ru center than the ketone substrate.

  • Diagnostic: Plot conversion vs. time. If the curve flattens abruptly rather than asymptotically, it is inhibition.

  • The "HCl Spike" Trick: In Transfer Hydrogenation (ATH), the active species is a Ru-Hydride formed from a Ru-Amide. The product alcohol can protonate the Ru-Amide reversibly.

  • Solution: Ensure your base (e.g.,

    
     or 
    
    
    
    ) is sufficient to deprotonate the complex, but avoid large excesses which promote racemization. A ratio of Base:Catalyst = 2:1 is often optimal for stability, but for stubborn substrates, increasing to 5:1 can drive turnover.
Visualization: ATH Decision Matrix

The following diagram outlines the logic flow for troubleshooting low ee in Asymmetric Transfer Hydrogenation.

ATH_Troubleshooting Start Issue: Low ee (<90%) Check_Substrate Check Substrate: Is the Amine Protected? Start->Check_Substrate Protect_Amine Action: Protect with Boc/Cbz to prevent N-coordination Check_Substrate->Protect_Amine No (Free NH2) Check_Temp Check Temperature: Is T > 25°C? Check_Substrate->Check_Temp Yes (Protected) Lower_Temp Action: Cool to 0°C to suppress background reduction Check_Temp->Lower_Temp Yes Check_Metal Check Catalyst Precursor: Run Blank (No Ligand) Check_Temp->Check_Metal No Purify_Ligand Action: Recrystallize Ligand or change Ru source Check_Metal->Purify_Ligand Blank shows conversion caption Fig 1. Decision tree for diagnosing low enantioselectivity in Ru-catalyzed ATH.

Module B: Biocatalytic Route (Ketoreductases/KREDs)

Context: You are using an engineered Ketoreductase (KRED) with an NADPH recycling system (e.g., Glucose Dehydrogenase/GDH).

Troubleshooting Guide

Q: I see excellent ee (>99%) but low yield. The pH drifts rapidly during the reaction.

A: This is a Cofactor Recycling Imbalance .[2]

  • Mechanism: If you use Glucose/GDH for recycling, the byproduct is Gluconic Acid. As gluconic acid accumulates, the pH drops. KREDs are highly pH-sensitive (optimal pH 7.0–8.0). If pH drops below 6.0, the enzyme denatures or stalls.

  • The Fix: Use a pH-stat (autotitrator) to maintain pH 7.5 using 1M NaOH. Alternatively, switch to the Isopropanol/ADH recycling system, which produces Acetone (neutral) instead of acid.

Q: My substrate precipitates out of the buffer, and the reaction rate is near zero.

A:


-Halo/Amino ketones are often hydrophobic.
  • Solvent Engineering: KREDs can tolerate organic co-solvents.

  • Protocol: Run a "DMSO Tolerance Ladder."

    • Prepare 1 mL reactions with 5%, 10%, 20%, and 30% DMSO (v/v).

    • Measure activity. Most commercial KREDs retain activity up to 20% DMSO.

    • Advanced: Use a biphasic system (Buffer + MTBE). The substrate resides in the MTBE phase and partitions slowly into the aqueous phase, preventing enzyme inhibition by high substrate concentration.

Data Summary: Chemical vs. Biocatalytic
ParameterRu-Noyori ATHBiocatalysis (KRED)
Enantioselectivity Good (90-98% ee)Excellent (>99% ee)
Substrate Scope Broad (needs protecting groups)Narrow (requires screening)
Concentration High (0.5 - 2.0 M)Low (0.05 - 0.2 M)
Cost Driver Ru metal & LigandEnzyme & Cofactor
Green Factor Moderate (Organic Solvents)High (Water/Buffer)

Module C: Purification & Racemization Defense

Context: You have synthesized the chiral ethanolamine with high ee, but after workup (extraction/distillation), the ee drops.

The "Silent Killer": Retro-Aldol & Tautomerization

-Amino ketones and their corresponding alcohols are prone to racemization via enolization, especially under basic conditions or high heat.

Q: How do I isolate the product without eroding ee?

A: Avoid thermal stress on the free base.

  • Acidic Trapping: Immediately after the reaction, treat the crude mixture with a stoichiometric amount of acid (e.g., HCl in dioxane or Tartaric Acid).

  • Diastereomeric Crystallization: This is the gold standard for "ee upgrade."

    • Protocol: If you have 90% ee (S)-product, add (L)-Tartaric acid. The (S,L)-salt is often less soluble than the (R,L)-salt (or vice versa). Crystallizing this salt can boost ee from 90% to >99% (optical purification).

Visualization: Racemization Pathways

Understanding where you lose chirality is critical.

Racemization_Risk Substrate Chiral Amino Alcohol (High ee) Intermediate Enolate / Imine Intermediate Substrate->Intermediate Deprotonation Heat Heat (>60°C) Heat->Intermediate Base Strong Base (Workup) Base->Intermediate Racemate Racemic Mixture (Low ee) Intermediate->Racemate Reprotonation (Random Face) caption Fig 2. Mechanism of racemization during aggressive workup conditions.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3] Accounts of Chemical Research. Link

  • Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry. Link

  • Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry. Link

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[4] Angewandte Chemie International Edition. Link

  • Blacker, A. J., et al. (2019). Engineering of an Enantioselective Process for the Synthesis of a Chiral Ethanolamine. Organic Process Research & Development. Link

Sources

Optimization

(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride stability issues and degradation products

Technical Support Center: (R)-2-Amino-2-(3-methoxyphenyl)ethanol Hydrochloride Subject: Stability Profiling, Degradation Mechanisms, and Troubleshooting Guide Document ID: TS-AMPE-004 Target Audience: Process Chemists, A...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-2-Amino-2-(3-methoxyphenyl)ethanol Hydrochloride

Subject: Stability Profiling, Degradation Mechanisms, and Troubleshooting Guide Document ID: TS-AMPE-004 Target Audience: Process Chemists, Analytical Scientists, and Formulation Engineers

Introduction: The Criticality of Benzylic Stability

(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride is a high-value chiral building block, most notably recognized as a key intermediate in the synthesis of Mirabegron (a


-adrenergic agonist). Its structural integrity is defined by two reactive centers: a primary amine and a benzylic alcohol.

The stability profile of this compound is governed by the benzylic position , which is electronically activated by the 3-methoxy substituent. This makes the compound susceptible to oxidative dehydrogenation (forming the ketone) and racemization under improper storage. This guide provides a mechanistic breakdown of these failure modes and actionable protocols to prevent them.

Module 1: Chemical Stability & Degradation Pathways

User Question: I am detecting a new impurity at RRT 1.2 in my HPLC chromatogram after 3 months of storage. What is it?

Technical Diagnosis: The most probable degradation product is 2-Amino-3'-methoxyacetophenone (the "Ketone Impurity").

Mechanism of Action:
  • Oxidative Dehydrogenation: The benzylic carbon-hydrogen bond is weakened by the electron-donating methoxy group on the phenyl ring. Exposure to atmospheric oxygen, catalyzed by trace metals or light, leads to the abstraction of these protons, converting the alcohol to a ketone.

  • Racemization: If the compound undergoes reversible oxidation to an imine or forms a stabilized benzylic carbocation (facilitated by moisture and heat), the chiral center at the

    
    -position will scramble, leading to the formation of the (S)-enantiomer.
    
Degradation Pathway Diagram

DegradationPathways Compound (R)-2-Amino-2-(3-methoxyphenyl)ethanol (Target Compound) Imine Imine Intermediate (Transient) Compound->Imine Oxidation (-2H) Ketone 2-Amino-3'-methoxyacetophenone (Ketone Impurity) Dimer Pyrazine Dimer (Condensation Product) Ketone->Dimer Self-condensation (High pH/Temp) Imine->Compound Reduction (+2H) Imine->Ketone Hydrolysis Enantiomer (S)-Enantiomer (Racemic Impurity) Imine->Enantiomer Re-facial attack

Caption: Figure 1. Oxidative and racemization pathways. The ketone impurity is the primary oxidative degradant, while the imine intermediate facilitates racemization.

Module 2: Physical Stability (Hygroscopicity)

User Question: The white powder has turned into a yellow, sticky gum. Is it still usable?

Technical Diagnosis: The material has likely undergone deliquescence followed by oxidative degradation .

  • Hygroscopicity: As a hydrochloride salt, the compound is naturally hygroscopic. It absorbs atmospheric moisture, breaking the crystal lattice.

  • The "Yellowing" Effect: Once in solution (even a micro-layer of absorbed water), the pH locally drops (due to HCl), but the mobility of the amine increases. The yellow color is characteristic of Schiff base formation (dimerization) or the formation of conjugated oxidation products (like the ketone mentioned above), which are often chromophores.

Actionable Protocol:

  • Do NOT use for GMP synthesis if the appearance has changed to yellow gum.

  • Recrystallization Attempt: If the bulk is valuable, attempt recrystallization using Isopropanol/Methanol (9:1) . If the yellow color persists in the mother liquor and the solid returns to white, verify enantiomeric excess (ee%) immediately.

Module 3: Analytical Troubleshooting (HPLC)

User Question: My standard C18 method isn't separating the (R) and (S) enantiomers. What column should I use?

Technical Guidance: Standard C18 (Reverse Phase) columns separate based on hydrophobicity and cannot resolve enantiomers. You must use a Chiral Stationary Phase (CSP).

Recommended Analytical Methods
Target AnalyteColumn TypeMobile PhaseDetectionNotes
Chemical Purity (Ketone/Dimer)C18 (e.g., Zorbax Eclipse Plus)A: 0.1% TFA in WaterB: Acetonitrile(Gradient 5%

90% B)
UV 220 nmKetone impurity elutes after the main peak due to loss of polarity.
Chiral Purity (R vs S)Amylose-based (e.g., Chiralpak AD-H or IA)Hexane : Ethanol : Diethylamine(90 : 10 : 0.1)UV 220 nmDiethylamine is critical to suppress peak tailing of the primary amine.
Salt Stoichiometry Ion Chromatography (IC)Carbonate/Bicarbonate bufferConductivityConfirm Cl- content matches theoretical (approx. 17%).

Module 4: Storage & Handling Protocols

User Question: How should we store bulk quantities to prevent the 'Ketone Impurity'?

Standard Operating Procedure (SOP):

  • Atmosphere: Store under Argon or Nitrogen .[1] Oxygen is the primary enemy.

  • Temperature: Maintain at -20°C for long-term storage (>3 months). Refrigeration (2-8°C) is acceptable for active use (<1 month).

  • Container: Amber glass vials with Teflon-lined caps. Avoid polyethylene bags for long-term storage as moisture can permeate; use heat-sealed aluminized Mylar bags if possible.

  • Handling: Allow the container to equilibrate to room temperature before opening to prevent condensation on the cold solid (which triggers the hygroscopic degradation cycle).

Troubleshooting Logic Flow

Use this decision tree to diagnose material quality issues quickly.

TroubleshootingTree Start Start: Material Inspection ColorCheck Is material White/Off-White? Start->ColorCheck TextureCheck Is material free-flowing? ColorCheck->TextureCheck Yes Discard DISCARD / REWORK (Oxidation Likely) ColorCheck->Discard No (Yellow/Brown) HPLC_Achiral Run RP-HPLC (C18) TextureCheck->HPLC_Achiral Yes Dry Dry under Vacuum (Moisture absorption) TextureCheck->Dry No (Clumped) HPLC_Chiral Run Chiral HPLC HPLC_Achiral->HPLC_Chiral Purity > 98% HPLC_Achiral->Discard Impurity > 0.5% HPLC_Chiral->Discard ee < 98% Use RELEASE for Use HPLC_Chiral->Use ee > 99%

Caption: Figure 2. Quality Control Decision Matrix for incoming or stored material.

References

  • Degradation of Benzylic Amines: National Institutes of Health (NIH) - PubMed. "Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila."[2] Journal of Applied Microbiology. [Link] (Provides mechanistic grounding for the oxidative deamination pathway of benzylic amines).

  • Chiral Separation Methodologies: Phenomenex. "Chiral HPLC Separations Guide." [Link] (Authoritative source for polysaccharide-based chiral column selection).

Sources

Troubleshooting

Purification challenges of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride

Technical Support Center: Purification of (R)-2-Amino-2-(3-methoxyphenyl)ethanol Hydrochloride Subject: Troubleshooting Guide for Mirabegron Intermediate Purification Reference ID: CAS 1213923-94-4 (Free Base) / HCl Salt...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (R)-2-Amino-2-(3-methoxyphenyl)ethanol Hydrochloride

Subject: Troubleshooting Guide for Mirabegron Intermediate Purification Reference ID: CAS 1213923-94-4 (Free Base) / HCl Salt Protocols Audience: Process Chemists, CDMO Researchers, Drug Development Scientists[1]

Introduction

Welcome to the Technical Support Center. This guide addresses the purification challenges of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride , a critical chiral intermediate often utilized in the synthesis of


-adrenergic agonists like Mirabegron .[1]

The presence of the secondary alcohol adjacent to a primary amine, combined with the lipophilic 3-methoxyphenyl ring, creates a unique set of physicochemical challenges:

  • Phase Separation: The HCl salt is prone to "oiling out" rather than crystallizing.[1]

  • Chiral Integrity: Maintaining enantiomeric excess (ee) >99.5% is critical for downstream regulatory compliance.[1]

  • Chemo-stability: The amino-alcohol motif is susceptible to oxidative degradation and condensation.[1]

Module 1: Crystallization & Salt Formation (The "Oiling Out" Issue)

User Issue: "I am adding HCl to my free base solution, but the product separates as a sticky gum/oil instead of a white solid. Cooling makes it harder, but it won't filter."[1]

Root Cause: Rapid supersaturation in a solvent system with high polarity (e.g., pure water or methanol) often leads to Liquid-Liquid Phase Separation (LLPS) before the crystal nucleation barrier is overcome.[1]

Troubleshooting Protocol

The "Cloud Point" method using an anti-solvent system is required to bypass the oiling phase.

Recommended Solvent System: Isopropanol (IPA) / Isopropyl Acetate (IPAc) or Ethanol / MTBE.[1]

Step-by-Step Recovery:

  • Redissolution: If oiled out, heat the mixture to 60°C until the oil redissolves (add minimal Methanol if necessary).

  • Azeotropic Drying: If water was generated during HCl formation, perform an azeotropic distillation with IPA to remove it.[1] Water content >2% promotes oiling.[1]

  • Seeding (Critical): Cool to 40°C. Add 0.5 wt% of pure seed crystals. Do not cool further until a stable seed bed is visible.[1]

  • Anti-solvent Addition: Slowly dose IPAc (or MTBE) over 2 hours.

  • Cooling Ramp: Cool to 0–5°C at a rate of 10°C/hour.

CrystallizationWorkflow Start Crude Reaction Mixture (Free Base) SaltForm Add HCl in IPA (Control Temp < 25°C) Start->SaltForm Check State Check SaltForm->Check Oil Oiling / Gummy Solid Check->Oil Amorphous Solid Precipitate Formed Check->Solid Crystalline Remedy Heat to 60°C Add MeOH to dissolve Oil->Remedy Final Filter & Dry (High Purity HCl Salt) Solid->Final Seed Cool to 40°C Add Seed Crystals Remedy->Seed Antisolvent Dose IPAc/MTBE Slow Cooling Seed->Antisolvent Antisolvent->Final

Figure 1: Decision tree for managing phase separation during salt formation.

Module 2: Enantiomeric Purity (The "Chiral" Issue)

User Issue: "My synthesized product has an enantiomeric excess (ee) of 94%, but the specification requires >99.0%. Recrystallization isn't improving it."

Technical Insight: (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl often behaves as a conglomerate or forms a solid solution depending on the impurity profile.[1] If simple recrystallization fails, the racemate is likely co-precipitating with the enantiomer.

Resolution & Upgrade Strategies
MethodApplicabilityProtocol Summary
Trituration (Swish) ee is >90%Slurry the solid in refluxing Ethanol (5 volumes) for 1 hour, then cool to 20°C. The racemate often has higher solubility in hot EtOH than the pure enantiomer.[1]
Classical Resolution ee is <80%Do not use HCl yet. React the free base with (S)-Mandelic Acid or DBTA in Acetone.[1] Separate the diastereomeric salt, then convert to HCl.
Derivatization Persistent low eeConvert amine to N-Boc derivative.[1] Recrystallize the N-Boc intermediate (often crystallizes better), then deprotect with HCl/Dioxane.[1]

FAQ: Why not just wash with water? Answer: The HCl salt is highly water-soluble.[1] Washing with water will result in massive yield loss (often >50%) without guaranteeing significant ee upgrade.[1]

Module 3: Impurity Profile (The "Chemical" Issue)

User Issue: "I see a persistent impurity at RRT 1.1 in HPLC. It tracks with the product."

Identification: Common impurities in the synthesis of this Mirabegron intermediate include:

  • The Ketone (Precursor): 2-Amino-1-(3-methoxyphenyl)ethanone.[1]

    • Cause: Incomplete reduction (borohydride or hydrogenation).[1]

    • Removal: Wash the free base organic layer with dilute Sodium Bisulfite solution (forms adduct with ketone) before salt formation.

  • The Dimer: Condensation of two amino-alcohol molecules.[1]

    • Cause: High temperature during workup or lack of pH control.[1]

    • Removal: Difficult to remove by crystallization.[1] Requires column chromatography on the free base (DCM/MeOH/NH3).

  • Regioisomer: 2-Amino-1-(3-methoxyphenyl)ethanol (if made via styrene oxide).[1]

    • Removal: Exploits differential solubility of HCl salts in 2-Butanol .

ImpurityPurge Crude Crude Reaction Mixture Step1 Acid/Base Extraction (pH 10 -> Extract to MTBE) Crude->Step1 Isolate Free Base Step2 Bisulfite Wash (Removes Ketone) Step1->Step2 Purge Ketones Step3 Salt Formation (HCl/IPA) Step2->Step3 Form Salt Step4 Recrystallization (Removes Regioisomer) Step3->Step4 Purge Isomers

Figure 2: Chemical purification workflow to reject common side-products.

Module 4: Handling & Storage

User Question: "The solid turns yellow/pink after 2 days in the drying oven."

Explanation: Amino alcohols are sensitive to oxidation, forming colored "imino" degradation products (Schiff bases) or N-oxides.[1] The 3-methoxy group also activates the ring, making it slightly electron-rich and prone to oxidation.[1]

Best Practices:

  • Drying: Vacuum oven at 40°C max with a Nitrogen bleed. Do not use air drying.[1]

  • Storage: Store under Argon/Nitrogen at 2–8°C.

  • Desiccants: The HCl salt is hygroscopic.[1] Double-bag with silica gel packets between the bags.

References

  • Astellas Pharma Inc. (2004).[1] Acetic acid derivative and medicinal composition thereof.[1][2] (Mirabegron Original Patent).[1] Patent WO2004041759.[1] Link

  • Organic Process Research & Development. (2016). Practical Synthesis of Mirabegron.[1][3] (Discussion of intermediate purification and reduction strategies). Link

  • PubChem. (n.d.).[1][3] Mirabegron Intermediate: (R)-2-Amino-2-(3-methoxyphenyl)ethanol.[1][4] Compound Summary.[1][5][6][7][8] Link[1]

  • Google Patents. (2013).[1] Synthesis method of mirabegron (CN103193730A).[1][3] (Details on condensation and intermediate handling). Link

Sources

Optimization

Technical Support Center: Resolution of Racemic 2-Amino-2-(3-methoxyphenyl)ethanol

Executive Summary & Molecule Analysis Target Molecule: 2-Amino-2-(3-methoxyphenyl)ethanol Structural Class: -Amino Alcohol (Phenylglycinol analog) Chiral Center: C2 (Benzylic position) Technical Context: This molecule is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

Target Molecule: 2-Amino-2-(3-methoxyphenyl)ethanol Structural Class:


-Amino Alcohol (Phenylglycinol analog)
Chiral Center:  C2 (Benzylic position)

Technical Context: This molecule is a structural analog of phenylglycinol. Unlike 2-amino-1-phenylethanol (norephedrine type), the amino group here is attached directly to the benzylic carbon. This structural distinction is critical: benzylic amines form stable diastereomeric salts but are also prone to racemization under harsh basic conditions due to the acidity of the benzylic proton.

The presence of the 3-methoxy group increases the lipophilicity of the molecule compared to the unsubstituted parent. This frequently leads to "oiling out" during crystallization—a common failure mode we will address in the protocols below.

Method A: Classical Diastereomeric Salt Resolution

Best For: Scale-up (>10g), cost-efficiency, and obtaining both enantiomers.

The "Workhorse" Protocol: (+)-Tartaric Acid

While Mandelic acid is a viable alternative, (+)-Tartaric acid (L-Tartaric acid) is the recommended starting point due to its ability to form rigid hydrogen-bond networks with the hydroxyl and amino groups of the substrate.

Step-by-Step Workflow
  • Stoichiometry Calculation:

    • Use 1.0 equivalent of Racemic Amine.

    • Use 1.0 equivalent of (+)-Tartaric Acid.

    • Note: If yield is low, switch to the "Pope-Peachey" method (0.5 eq. Chiral Acid + 0.5 eq. HCl), but start with 1:1 for robustness.

  • Solvent Selection (Critical):

    • Primary System: Absolute Ethanol (EtOH).

    • Anti-Solvent (if needed): Acetone or Isopropyl Acetate.

    • Warning: Avoid water in the initial screen; the 3-methoxy group reduces water solubility, leading to gummy precipitates.

  • Crystallization Procedure:

    • Dissolve (+)-Tartaric acid in hot EtOH (

      
      ).
      
    • Separately dissolve the racemic amine in warm EtOH (

      
      ).
      
    • Add the amine solution to the acid solution slowly with vigorous stirring.

    • Seeding: If available, add a seed crystal of the pure diastereomer at

      
      .
      
    • Cooling Ramp: Cool to Room Temperature (RT) over 4 hours, then refrigerate (

      
      ) overnight.
      
  • Isolation & Free Basing:

    • Filter the solid (typically the R-amine (+)-tartrate salt, though this must be empirically verified via HPLC).

    • Recrystallization: If ee < 95%, recrystallize from MeOH/EtOH (1:3).

    • Free Basing: Suspend salt in

      
      , add 
      
      
      
      (keep pH < 12 to avoid racemization), separate organic layer, dry over
      
      
      , and concentrate.
Troubleshooting Guide: Chemical Resolution
SymptomProbable CauseCorrective Action
Oiling Out (No crystals, just goo)Solvent is too polar or cooling was too fast.1. Re-heat to dissolve.2. Add Isopropanol (IPA) as a co-solvent.3. Scratch the flask wall with a glass rod to induce nucleation.
Low Yield (<20%) High solubility of the diastereomeric salt.Switch to the Pope-Peachey Method : Use 0.5 eq. (+)-Tartaric Acid and 0.5 eq. Acetic Acid. This forces the chiral salt to precipitate while the achiral salt stays in solution.
Low Optical Purity (ee < 80%) Eutectic entrapment or fast precipitation.Do not free-base yet. Recrystallize the salt again using a more dilute solvent system (increase solvent volume by 20%).
Workflow Logic Diagram

ChemicalResolution Racemate Racemic 3-OMe-Phenylglycinol Mix Mix in Hot EtOH (60°C) Racemate->Mix Agent (+)-Tartaric Acid (1.0 eq) Agent->Mix Cryst Controlled Cooling (0.5°C/min) Mix->Cryst Filter Filtration Cryst->Filter Solid Solid Cake (Diastereomer A) Filter->Solid Precipitate Liquor Mother Liquor (Enriched Diastereomer B) Filter->Liquor Filtrate Check Check Purity (HPLC) Solid->Check Recryst Recrystallize (MeOH/EtOH) Check->Recryst ee < 98% FreeBase Free Base (CH2Cl2 / 1M NaOH) Check->FreeBase ee > 98% Recryst->Filter

Caption: Workflow for the classical resolution of benzylic amines using tartaric acid.

Method B: Biocatalytic Kinetic Resolution

Best For: High enantiomeric purity requirements (>99% ee), mild conditions, and "Green" chemistry compliance.

Enzyme of Choice: Candida antarctica Lipase B (CAL-B).[1][2] Commercially available as Novozym 435 (immobilized).

Mechanism

CAL-B catalyzes the N-acylation of the primary amine. For phenylglycinol derivatives, CAL-B typically exhibits high enantioselectivity (


) for the (R)-enantiomer , converting it to the amide, while leaving the (S)-amine  unreacted.
Protocol
  • Reaction Setup:

    • Solvent: Methyl tert-butyl ether (MTBE) or Toluene. (MTBE is preferred for solubility of the methoxy derivative).

    • Acyl Donor: Ethyl Acetate (EtOAc) or Isopropyl Acetate (10 equivalents).

    • Enzyme: Novozym 435 (10-20% w/w relative to substrate).

    • Temperature:

      
      .
      
  • Monitoring:

    • Monitor conversion via HPLC.[3][4][5]

    • Stop Point: Stop the reaction at exactly 50% conversion . Do not let it run to 55% or the ee of the remaining amine will degrade.

  • Work-up:

    • Filter off the immobilized enzyme (can be reused).

    • Separation: The reaction mixture contains (S)-Amine (basic) and (R)-Amide (neutral).

    • Acid Extraction: Wash the organic phase with

      
      .
      
      • Aqueous Layer: Contains the (S)-Amine . Basify and extract to recover.

      • Organic Layer: Contains the (R)-Amide . Hydrolyze with

        
         (reflux) to recover the (R)-amine.
        
Troubleshooting Guide: Enzymatic Resolution
SymptomProbable CauseCorrective Action
Slow Reaction (>48 hrs) Enzyme inhibition or water content.1. Add molecular sieves (4Å) to the reaction to remove trace water.2. Increase temperature to

(CAL-B is stable up to

).
Low Selectivity (E < 20) Spontaneous background acylation.Ensure the acyl donor (EtOAc) is free of acetic acid. Distill EtOAc before use or switch to Isopropyl Acetate (slower but more selective).
Incomplete Separation Emulsion during extraction.The amide might have surfactant properties. Use brine and centrifugation to break emulsions.
Enzymatic Cycle Diagram

EnzymaticResolution Substrate Racemic Amine Reaction Kinetic Resolution (MTBE, 30°C) Substrate->Reaction Enzyme CAL-B (Novozym 435) Enzyme->Reaction Donor Ethyl Acetate Donor->Reaction ProdA (S)-Amine (Unreacted) Reaction->ProdA ProdB (R)-Amide (Acylated) Reaction->ProdB Extraction Acid Extraction (1M HCl) ProdA->Extraction ProdB->Extraction FinalS Pure (S)-Amine Extraction->FinalS Aqueous Phase FinalR Pure (R)-Amine (Post-Hydrolysis) Extraction->FinalR Organic Phase + Hydrolysis

Caption: Kinetic resolution pathway using CAL-B lipase for selective N-acylation.

Analytical Validation (HPLC)[6]

You cannot optimize what you cannot measure. The presence of the free amine and hydroxyl group makes this molecule polar; standard normal-phase conditions may require additives.

Method 1: Crown Ether Column (Recommended)

This method is superior for free amines as it avoids derivatization.

  • Column: Crownpak CR(+) (Daicel) or equivalent.[6]

  • Mobile Phase: Perchloric acid aqueous solution (pH 1.5 to 2.0).

    • Why? The ammonium ion forms an inclusion complex with the crown ether.

  • Temperature: Low temperature (

    
    ) often improves resolution.
    
  • Detection: UV @ 210 nm or 254 nm (benzenoid band).

Method 2: Polysaccharide Column (Normal Phase)
  • Column: Chiralpak AD-H or Chiralcel OD-H .

  • Mobile Phase: Hexane : IPA : Diethylamine (DEA) [90 : 10 : 0.1].

  • Critical Note: The DEA is mandatory to suppress peak tailing caused by the interaction of the basic amine with residual silanols on the silica support.

References

  • Chemical Resolution of Phenylglycinol Analogs: Pálovics, E., et al. "Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent." Current Research in Bioorganic & Organic Chemistry, 2019.

  • Enzymatic Resolution (CAL-B): Gotor, V., et al. "Enzymatic resolution of the chiral inductor 2-methoxy-2-phenylethanol." Tetrahedron: Asymmetry, 2001.

  • HPLC Method (Crown Ether): Péter, A., et al. "High-performance liquid chromatographic separation of the enantiomers of unusual β-amino acid analogues." Journal of Chromatography A, 2000.

  • General Resolution of Racemic Bases: LibreTexts Chemistry. "Racemic Mixtures and the Resolution of Enantiomers."

Sources

Troubleshooting

Technical Support Center: Synthesis of Optically Active Amino Alcohols

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for the synthesis of optically active amino alcohols. These chiral building blocks are fundamental to the dev...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of optically active amino alcohols. These chiral building blocks are fundamental to the development of numerous pharmaceuticals and fine chemicals, where stereochemistry dictates biological activity.[1] However, their synthesis is fraught with challenges that can impede research and development timelines.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from the core challenge of stereocontrol to reaction-specific pitfalls, protecting group strategies, and finally, purification and analysis. Our approach is grounded in mechanistic principles to help you not only solve the immediate problem but also build a robust synthetic strategy.

Section 1: The Core Challenge: Achieving Stereocontrol

The absolute and relative stereochemistry of the amino and alcohol groups is the most critical parameter. Poor stereocontrol is the most frequent point of failure.

FAQ: Why is my enantiomeric excess (ee) consistently low?

A low enantiomeric excess points to one of three primary issues: an inefficient chiral catalyst/auxiliary, suboptimal reaction conditions, or racemization.[2]

Answer:

  • Ineffective Catalyst or Ligand: The choice of catalyst is paramount. For instance, in the asymmetric reduction of α-amino ketones, the effectiveness of an oxazaborolidine (CBS) catalyst can be highly substrate-dependent.[3][4]

    • Causality: The catalyst forms a transient complex with the reducing agent and the substrate. A poor steric or electronic match fails to create a well-organized transition state, leading to a diminished energy difference between the pathways to the (R) and (S) enantiomers.

    • Solution: Screen a panel of chiral catalysts or ligands. For enzymatic reactions, consider different ketoreductases (KREDs) or transaminases.[2][5]

  • Incorrect Reaction Conditions: Temperature, solvent, and concentration are critical.

    • Causality: Lower temperatures generally enhance selectivity by amplifying the small energy differences between diastereomeric transition states. The solvent can influence catalyst solubility, stability, and the transition state geometry.

    • Solution: Run the reaction at the lowest practical temperature. For CBS reductions, −78 °C is common for a reason.[4] Perform a solvent screen (e.g., THF, Toluene, CH₂Cl₂).

  • Unwanted Racemization: The desired product may be forming with high ee but then racemizing under the reaction or workup conditions.[2]

    • Causality: Racemization can occur if there's an acidic proton alpha to a carbonyl (if the ketone is reduced last) or via reversible imine formation.[6] Biocatalytic processes that operate under mild conditions can often avoid issues of racemization and epimerization.[5]

    • Solution: Analyze an aliquot of the reaction mixture at low conversion to check the initial ee. If it's high, the problem is racemization over time. Consider buffering the workup conditions or using a milder deprotection strategy. In some advanced applications, racemization can be intentionally coupled with a resolution step in a process called Dynamic Kinetic Resolution (DKR).[7]

Troubleshooting Workflow: Diagnosing Low Enantiomeric Excess

low_ee_troubleshooting start Low Enantiomeric Excess (ee) Observed check_initial_ee check_initial_ee start->check_initial_ee racemization Problem is Racemization check_initial_ee:f1->racemization Yes ineffective_catalysis Problem is Ineffective Catalysis check_initial_ee:f1->ineffective_catalysis No optimize_workup Optimize Workup/Deprotection (e.g., buffered quench, lower temp) racemization->optimize_workup success High ee Achieved optimize_workup->success optimize_temp Lower Reaction Temperature Does ee improve? ineffective_catalysis->optimize_temp solvent_screen Perform Solvent Screen (e.g., THF, Toluene, DCM) optimize_temp:f1->solvent_screen No optimize_temp:f1->success Yes catalyst_screen Screen Different Catalysts/Ligands solvent_screen->catalyst_screen catalyst_screen->success

Caption: A logical workflow for diagnosing and solving problems of low enantiomeric excess.

Section 2: Reaction-Specific Pitfalls

Different synthetic routes have their own unique failure modes. Here we address the most common strategies.

FAQ: My CBS (Corey-Bakshi-Shibata) reduction of an α-amino ketone is sluggish and gives poor ee. What's wrong?

Answer: This is a classic problem often traced back to reagent quality and reaction setup. The CBS reduction relies on the in-situ formation of a chiral oxazaborolidine catalyst that coordinates to both the borane reducing agent and the ketone substrate.[3][8]

  • Moisture is the Enemy: Borane (usually as a BH₃-THF or BH₃-SMe₂ complex) reacts violently with water. The oxazaborolidine catalyst is also moisture-sensitive.

    • Causality: Water consumes the borane, leading to a stalled reaction. It also hydrolyzes the catalyst, preventing the formation of the highly organized, chiral transition state. This allows the non-catalyzed, achiral background reduction by borane to dominate, resulting in a racemic or near-racemic product.

    • Protocol: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents, preferably fresh from a purification system. Handle borane reagents under a strict inert atmosphere (Argon or Nitrogen).

  • Substrate-Catalyst Mismatch: Some ketones are poor substrates for standard CBS catalysts.

    • Causality: Highly hindered ketones may not fit into the catalyst's chiral pocket. Conversely, very reactive ketones (like trifluoromethyl ketones) can undergo rapid, non-catalyzed reduction before the chiral pathway can take over.[4]

    • Solution: For challenging substrates, consider using catecholborane as the reducing agent, which is less reactive than BH₃ and can improve selectivity.[4] Alternatively, generating the catalyst in situ from a chiral lactam alcohol can be effective.[9]

FAQ: I'm attempting a Grignard addition to a protected α-amino aldehyde, but my yield is low and I get multiple side products. Why?

Answer: Grignard reagents are not only potent nucleophiles but also very strong bases.[10] This dual reactivity is the likely source of your problems.

  • Deprotonation: If your protecting group or another part of the molecule has even a weakly acidic proton, the Grignard reagent will act as a base instead of a nucleophile.

    • Causality: An acid-base reaction is almost always faster than nucleophilic addition to a carbonyl. This consumes your Grignard reagent and starting material without forming the desired product.

    • Solution: Ensure your amine protecting group is aprotic (e.g., Boc, Cbz, or a cyclic acetal if derived from a diol). Avoid acidic protons elsewhere in the molecule. If unavoidable, use two equivalents of the Grignard reagent—the first to deprotonate, the second to add to the carbonyl.

  • Over-addition to Ester-based Protecting Groups: This is a subtle but common error.

    • Causality: If you use a carbamate protecting group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), the Grignard reagent can attack the carbonyl of the protecting group itself, in addition to the target aldehyde. Grignard reagents are known to add twice to esters.[11][12]

    • Solution: For Grignard reactions, it is often safer to use non-carbonyl-containing protecting groups for the amine, such as a benzyl group (Bn) or to form an oxazolidine by protecting both the amine and a hydroxyl group if available.

Section 3: Protecting Group Strategies & Complications

The selection, installation, and removal of protecting groups are critical steps where syntheses often fail.[13][14]

FAQ: How do I choose the correct protecting groups for my amino and alcohol functionalities?

Answer: The key principle is orthogonality . You must be able to remove one protecting group without affecting the other.

  • Causality: If both groups are removed under the same conditions (e.g., both are acid-labile), you cannot selectively manipulate one part of the molecule. This prevents subsequent synthetic steps that might require a free amine but a protected alcohol, or vice-versa.

Table 1: Common Orthogonal Protecting Group Pairs for Amino Alcohols

Amine Protecting GroupCleavage ConditionOrthogonal Alcohol Protecting GroupCleavage Condition
Boc (t-butoxycarbonyl)Acid (e.g., TFA, HCl)TBDMS (t-butyldimethylsilyl)Fluoride (e.g., TBAF)
Cbz (benzyloxycarbonyl)Hydrogenolysis (H₂, Pd/C)Boc (t-butoxycarbonyl)Acid (e.g., TFA, HCl)
Fmoc (fluorenylmethyloxycarbonyl)Base (e.g., Piperidine)Trityl (triphenylmethyl)Mild Acid (e.g., AcOH)
Bn (benzyl)Hydrogenolysis (H₂, Pd/C)PMB (p-methoxybenzyl)Oxidative (e.g., DDQ, CAN)
Decision Framework: Selecting Protecting Groups

pg_selection start Need to Protect -NH₂ and -OH q1 What is the next reaction step? start->q1 path_base path_base q1->path_base Basic conditions path_acid path_acid q1->path_acid Acidic conditions path_reductive path_reductive q1->path_reductive Reductive conditions (e.g., H₂, LiAlH₄) path_oxidative path_oxidative q1->path_oxidative Oxidative conditions sol_base sol_base path_base->sol_base Protect amine with acid-labile (Boc) or hydrogenolysis-labile (Cbz, Bn) groups. sol_acid sol_acid path_acid->sol_acid Protect amine with base-labile (Fmoc) or hydrogenolysis-labile (Cbz, Bn) groups. sol_reductive sol_reductive path_reductive->sol_reductive Avoid Cbz, Bn. Use Boc (amine) and silyl ethers (alcohol). sol_oxidative sol_oxidative path_oxidative->sol_oxidative Avoid PMB. Use Boc, Cbz (amine) and silyl ethers (alcohol).

Caption: A decision tree for selecting orthogonal protecting groups based on downstream reaction conditions.

Section 4: Purification and Analysis Challenges

Even a successful reaction can be thwarted by difficulties in isolating and analyzing the product.

FAQ: My amino alcohol is highly water-soluble and I'm losing most of it during aqueous workup. How can I improve my recovery?

Answer: This is a common issue due to the polar amine and hydroxyl groups, which promote high water solubility.[15]

  • Back-Extraction: After your initial extraction with an organic solvent (e.g., Ethyl Acetate, DCM), saturate the aqueous layer with NaCl (brine). This decreases the polarity of the aqueous phase and can "salt out" your product. Then, re-extract the aqueous layer several times with a more polar organic solvent like a 9:1 DCM/Isopropanol mixture.

  • pH Adjustment: The charge state of the amino group is critical.

    • Causality: At low pH, the amine is protonated (-NH₃⁺), making the compound extremely water-soluble. At high pH (>10), the amine is in its free base form (-NH₂), which is significantly less polar.

    • Solution: During extraction, adjust the aqueous layer to a basic pH (e.g., with Na₂CO₃ or dilute NaOH) to ensure the amine is neutral, maximizing its partitioning into the organic layer.

  • Avoid Water Entirely: If possible, quench the reaction with a solid reagent (e.g., solid NH₄Cl) and filter off the salts. The product can then be purified directly from the organic filtrate by column chromatography.

Troubleshooting: My chiral HPLC/GC analysis is giving broad peaks or inconsistent ee values.

Answer: Chiral separations are highly sensitive and can be prone to artifacts.[16]

  • Column Memory Effects: Acidic or basic additives/modifiers used in the mobile phase can be retained by the chiral stationary phase (CSP) and affect subsequent runs.[16]

    • Solution: Dedicate a specific column for a particular type of analyte if possible. Thoroughly flush the column with a strong, neutral solvent system (like Isopropanol) between different methods.

  • On-Column Racemization: The product may be stable in solution but racemize on the stationary phase, which can have acidic or basic sites.

    • Solution: If you suspect this, try derivatizing the amine and alcohol groups (e.g., as an amide and an ester) before analysis. The derivatized compound is often more stable and chromatographs better.

  • Inadequate Resolution: The peaks for the two enantiomers are not baseline-separated.

    • Solution: This is a method development issue. Screen different chiral columns (e.g., polysaccharide-based vs. Pirkle-type). Optimize the mobile phase composition (e.g., the ratio of hexane to isopropanol) and flow rate. Sometimes, changing the temperature can dramatically improve resolution. Modern methods using fluorescence or mass spectrometry can also offer high sensitivity for determining ee.[17][18]

Section 5: Key Experimental Protocols
Protocol 1: General Procedure for Asymmetric Reduction of an α-Amino Ketone via CBS Catalysis

This protocol is a general guideline and must be optimized for specific substrates.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the (R)- or (S)-CBS catalyst solution (e.g., 1.0 M in Toluene, 0.05 - 0.10 equivalents) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and addition funnel.

  • Cooling & Reagent Addition: Cool the flask to -78 °C (acetone/dry ice bath). Slowly add the borane solution (e.g., BH₃-SMe₂ or BH₃-THF, 1.0 - 1.5 equivalents) dropwise, maintaining the internal temperature below -70 °C. Stir for 15 minutes.

  • Substrate Addition: Dissolve the N-protected α-amino ketone (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the reaction mixture over 30-60 minutes via the addition funnel.

  • Reaction Monitoring: Stir the reaction at -78 °C. Monitor the progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Quenching: Slowly and carefully quench the reaction at -78 °C by the dropwise addition of methanol. This will react with the excess borane, causing gas evolution (H₂). Allow the mixture to warm to room temperature.

  • Workup: Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically pure amino alcohol.[1]

Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC
  • Sample Preparation: Prepare a stock solution of your purified amino alcohol in the mobile phase (e.g., 1 mg/mL).

  • Column Selection: Choose an appropriate chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Method Development: Start with a standard mobile phase, typically a mixture of hexane and a polar modifier like isopropanol (e.g., 90:10 Hexane:IPA). Set the flow rate (e.g., 1.0 mL/min) and detector wavelength (e.g., 210 nm or 254 nm, depending on the chromophore).

  • Injection: Inject a small volume (5-10 µL) of the sample.

  • Analysis: If the enantiomers co-elute, systematically vary the mobile phase composition (e.g., increase or decrease the percentage of isopropanol) to achieve separation. The area under each peak corresponds to the relative amount of each enantiomer.

  • Calculation: Calculate the enantiomeric excess using the formula:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

    • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

References
  • Åhman, J. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-portal.org. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Molecules. Retrieved from [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. Retrieved from [Link]

  • Ma, G., et al. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science. Retrieved from [Link]

  • Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]

  • An, G., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols. Retrieved from [Link]

  • Huffman, D. R., et al. (2020). Pyridoxal-Catalyzed Racemization of α-Aminoketones Enables the Stereodivergent Synthesis of 1,2-Amino Alcohols Using Ketoreductases. ACS Catalysis. Retrieved from [Link]

  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis. Retrieved from [Link]

  • Cho, B. T. (2016). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. Retrieved from [Link]

  • Ashenhurst, J. (2010). Functional Groups In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Retrieved from [Link]

  • ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free?. Retrieved from [Link]

  • Shida, M., et al. (2021). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. RSC Publishing. Retrieved from [Link]

  • Gargiulo, S., et al. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology. Retrieved from [Link]

  • Brimioulle, R., et al. (2020). Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions. Accounts of Chemical Research. Retrieved from [Link]

  • Ashenhurst, J. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Enhancing Enantiomeric Resolution

Topic: Chiral Chromatography Troubleshooting & Optimization Role: Senior Application Scientist Status: Active Support Session Introduction: The Pursuit of Baseline Separation ( ) Welcome to the Chiral Separations Technic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chiral Chromatography Troubleshooting & Optimization Role: Senior Application Scientist Status: Active Support Session

Introduction: The Pursuit of Baseline Separation ( )

Welcome to the Chiral Separations Technical Center. In chiral chromatography, achieving a resolution (


) of 1.5 is the gold standard for accurate quantitation of enantiomeric excess (ee). Unlike achiral chromatography, where efficiency (

) often drives resolution, chiral separations are dominated by selectivity (

)
. The interaction between the chiral stationary phase (CSP) and your enantiomers is a subtle "three-point interaction" governed by complex thermodynamics.

This guide addresses the most common support tickets we receive regarding resolution loss, peak shape anomalies, and method robustness.

Part 1: Method Development Strategy

Q: I have a new racemic compound. Which column and mobile phase should I screen first to ensure the best chance of resolution?

A: Do not rely on a single column. The "hit rate" for any single CSP is typically 30-50%, but screening the four core polysaccharide chemistries increases this to >90%.

The "Core 4" Screening Protocol:

  • Stationary Phases: Screen Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/AD) and Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IB/OD). These two backbones cover the widest range of chiral recognition mechanisms.

  • Mobile Phases: Start with Normal Phase (NP) using n-Hexane/Ethanol (80:20) and n-Hexane/IPA (80:20). Ethanol often provides better efficiency, while IPA can enhance selectivity by hydrogen bonding with the CSP.

Senior Scientist Insight: Always check if your column is "Coated" or "Immobilized." Coated columns (e.g., AD-H, OD-H) are destroyed by "forbidden solvents" like DCM, THF, or Ethyl Acetate. Immobilized columns (e.g., IA, IC) are robust against these solvents, allowing for broader screening strategies.

Visual: Chiral Method Development Decision Matrix

ChiralMethodDev Start START: New Racemic Compound Solubility Check Solubility Start->Solubility Screening Screen Core CSPs (Amylose & Cellulose deriv.) Solubility->Screening MobilePhase Mobile Phase Selection Screening->MobilePhase NP Normal Phase (Hexane/Alc) MobilePhase->NP Standard RP Reversed Phase (H2O/MeCN) MobilePhase->RP Polar/Ionic PO Polar Organic (100% MeOH/EtOH) MobilePhase->PO Alternative Result Check Resolution (Rs) NP->Result RP->Result PO->Result Optimize Optimization Phase Result->Optimize Rs < 1.5

Figure 1: Strategic workflow for initial chiral method development, prioritizing the correct mobile phase mode based on analyte solubility.

Part 2: Troubleshooting Resolution ( ) Issues

Q: My enantiomers are partially separating (Rs ~ 0.8), but I cannot get to baseline. Should I increase the temperature?

A: Counter-intuitively, you should likely decrease the temperature.

The Mechanism: Chiral recognition is an exothermic process driven by enthalpy (


). Lowering the temperature increases the binding strength of the enantiomers to the chiral "clefts" in the stationary phase, thereby increasing the separation factor (

).
  • Recommendation: Lower the column temperature by 10°C increments (e.g., from 25°C to 15°C or 10°C).

  • Trade-off: Lower temperatures increase mobile phase viscosity, which broadens peaks (lower efficiency). You may need to reduce the flow rate to compensate for the higher backpressure and slower mass transfer.

Q: I have broad peaks that are hurting my resolution. How do I sharpen them?

A: Broad peaks in chiral chromatography are often due to slow mass transfer kinetics of the bulky chiral selector.

Optimization Steps:

  • Flow Rate: Reduce flow rate to 0.5 mL/min (or lower). This allows more time for the analyte to interact with the deep chiral grooves of the polysaccharide polymer.

  • Mobile Phase Type: If using Isopropanol (IPA), switch to Ethanol. IPA is more viscous and often leads to broader peaks than Ethanol.

  • Temperature: If selectivity (

    
    ) is high but efficiency (
    
    
    
    ) is low, increasing temperature can sharpen peaks by improving mass transfer, provided you can afford a slight loss in selectivity.
Visual: Resolution Optimization Logic

ResolutionLogic Problem Problem: Low Resolution (Rs < 1.5) CheckAlpha Check Selectivity (α) Problem->CheckAlpha LowAlpha Low Selectivity (Peaks close) CheckAlpha->LowAlpha PoorEff Poor Efficiency (Broad Peaks) CheckAlpha->PoorEff ActionTemp Decrease Temperature (Enhances Recognition) LowAlpha->ActionTemp ActionMP Change Modifier (e.g., IPA to EtOH) LowAlpha->ActionMP ActionFlow Reduce Flow Rate (Improve Mass Transfer) PoorEff->ActionFlow ActionVisc Switch to Less Viscous Solvent PoorEff->ActionVisc

Figure 2: Diagnostic logic for distinguishing between thermodynamic (selectivity) and kinetic (efficiency) resolution problems.

Part 3: Peak Shape & Chemical Artifacts

Q: My basic compound shows severe peak tailing. Is the column damaged?

A: Likely not. Tailing is usually caused by non-specific secondary interactions between the amine group of your analyte and the residual silanols (Si-OH) on the silica support of the column.

The Fix: Mobile Phase Additives You must suppress these secondary interactions.

  • For Bases: Add 0.1% Diethylamine (DEA) , Triethylamine (TEA), or Ethanolamine.

  • For Acids: Add 0.1% Trifluoroacetic acid (TFA) , Acetic Acid, or Formic Acid.[1][2]

  • For Amphoterics: Use both (e.g., 0.1% TFA + 0.1% TEA). Note: Ensure they don't precipitate as a salt.

Critical Warning (Memory Effect): Once a chiral column is exposed to a basic additive (like TEA), it can be extremely difficult to remove. The column may retain a "memory" of the basic modifier, altering selectivity for future neutral separations. Best Practice: Dedicate specific columns for basic, acidic, and neutral methods.

Table 1: Recommended Mobile Phase Additives
Analyte TypePrimary AdditiveConcentrationMechanism of Action
Basic (Amines)Diethylamine (DEA)0.1% v/vBlocks residual silanols; suppresses ionization.
Acidic (Carboxyls)Trifluoroacetic Acid (TFA)0.1% v/vSuppresses ionization (keeps analyte neutral).[3]
Acidic (Weak)Acetic Acid0.1% - 0.5% v/vMilder alternative to TFA; better for mass spec.
Amphoteric TFA + TEA0.1% eachIon pair formation; blocks both active sites.
Part 4: Robustness & Scale-Up

Q: I switched from Hexane (Normal Phase) to Water/Acetonitrile (Reversed Phase) and my pressure spiked. What happened?

A: You likely created an immiscibility plug. Hexane and water are immiscible.

  • The Protocol: You must use a transition solvent that is miscible with both hexane and water. Ethanol or Isopropanol (100%) is the standard bridge.

  • Flush Step: Flush the column with 10-20 column volumes (CV) of 100% Ethanol/IPA before switching to the aqueous mobile phase.

Q: Can I inject my sample dissolved in DMSO?

A: Be extremely careful.

  • Coated Columns: DMSO can strip the polysaccharide coating off the silica, permanently destroying the column.

  • Immobilized Columns: They can tolerate DMSO, but DMSO has high viscosity and UV cutoff issues.

  • Resolution Impact: Injecting a sample in a "strong" solvent (like DMSO or pure alcohol) into a "weak" mobile phase (like Hexane) causes "solvent mismatch" . The sample travels faster than the mobile phase initially, causing peak fronting or splitting.

    • Solution: Dissolve the sample in the mobile phase whenever possible.

References
  • Chiral Technologies. (2023). Chiral Column Care and Use Manuals. Retrieved from

  • Sigma-Aldrich. (2025). Troubleshooting Guide for HPLC Analysis of Chiral Compounds. Retrieved from

  • Regis Technologies. (2023). Getting Started with Chiral Method Development: Optimization. Retrieved from

  • BenchChem. (2025).[4] Troubleshooting Guide for HPLC Analysis of Chiral Compounds. Retrieved from

  • ResearchGate. (2019). Effect of Temperature on the Separation of Enantiomers with Polysaccharide-based Chiral Stationary Phases. Retrieved from

Sources

Troubleshooting

Catalyst selection for the asymmetric reduction of aminoketones

Mission Statement: This guide is designed for bench scientists and process chemists facing challenges in the enantioselective reduction of aminoketones. Unlike simple ketones, aminoketones present unique instability and...

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement: This guide is designed for bench scientists and process chemists facing challenges in the enantioselective reduction of aminoketones. Unlike simple ketones, aminoketones present unique instability and chelation challenges. This resource provides self-validating protocols and mechanistic troubleshooting to ensure high enantiomeric excess (ee) and yield.

Module 1: Substrate Stability & Pre-Reaction Triage

The Critical Failure Point: The most common reason for reaction failure is not the catalyst, but the substrate. Free


-aminoketones are inherently unstable.[1] They undergo rapid self-condensation to form dihydropyrazines or pyrazines, turning the reaction mixture dark/black before reduction occurs.
The "Salt Strategy" Rule
  • Protocol: Never isolate the free base of an

    
    -aminoketone if it can be avoided.
    
  • Solution: Isolate and store the substrate as the HCl salt .

  • In-Situ Neutralization: The base required for the catalytic cycle (e.g., TEA or KOH) will liberate the free amine slowly within the reaction vessel, allowing the catalyst to reduce it before it dimerizes.

Substrate Decision Matrix
Substrate ClassStability RiskRecommended StatePrimary Catalyst System

-Aminoketones
High (Dimerization)HCl Salt or N-Protected (Cbz/Boc)Ru-TsDPEN (ATH)

-Aminoketones
Moderate (Elimination)N-ProtectedRh-Bisphosphine (AH)

-Amino

-keto esters
Low (if protected)N-ProtectedRu-TsDPEN (DKR Mode)

Module 2: Catalyst Selection Logic

Selecting the correct catalyst depends on the position of the amine and the need for Dynamic Kinetic Resolution (DKR).

Visual Guide: Catalyst Decision Tree

CatalystSelection Start Start: Analyze Substrate Pos Position of Amine? Start->Pos Alpha Alpha-Position Pos->Alpha Beta Beta-Position Pos->Beta Config Is the Alpha-Center Labile? (Racemizable?) Alpha->Config Cat2 Rh-(Chiral Bisphosphine) High Pressure H2 (Standard AH) Beta->Cat2 Direct Hydrogenation DKR Dynamic Kinetic Resolution (DKR) Required Config->DKR Yes (e.g., alpha-amino beta-keto ester) Simple Simple Kinetic Resolution or Asymmetric Reduction Config->Simple No (Quaternary center or stable) Cat1 Ru-Cl(p-cymene)[(R,R)-TsDPEN] Solvent: Formic Acid/TEA (Noyori ATH) DKR->Cat1 Fast Racemization Needed Cat3 Ru-Cl(p-cymene)[(R,R)-TsDPEN] Solvent: IPA/KOH (Noyori ATH) Simple->Cat3 Standard ATH

Figure 1: Decision logic for selecting between Asymmetric Transfer Hydrogenation (ATH) and Asymmetric Hydrogenation (AH) based on substrate topology.

Module 3: Standard Operating Procedure (SOP)

Protocol: Asymmetric Transfer Hydrogenation (ATH) of


-Aminoketone HCl Salts 
Target System: RuCl(p-cymene)[(R,R)-TsDPEN] in Formic Acid/Triethylamine (TEA).

Why this system? The Formic Acid/TEA azeotrope (5:2 molar ratio) provides an irreversible hydrogen source. Unlike Isopropanol (IPA), which is reversible, this system drives conversion to 100% and tolerates the basic nitrogen of the substrate better [1].

Step-by-Step Workflow
  • Catalyst Pre-Activation (The "Self-Validating" Step):

    • In a Schlenk tube, mix

      
       and 
      
      
      
      -TsDPEN (1:2 ratio) in anhydrous DCM.
    • Add TEA (2 eq relative to Ru). Stir for 30 mins.

    • Validation: The solution should turn deep purple/red. If it remains orange, the active 16e- catalyst has not formed.

    • Evaporate solvent to obtain the purple solid catalyst.

  • Reaction Assembly:

    • Charge the vessel with the Aminoketone HCl salt (1.0 eq).

    • Add the pre-formed Catalyst (S/C ratio 100–500).

    • Add the Solvent: Formic Acid/TEA (5:2 azeotrope) or DMF with separate HCOOH/TEA addition.

    • Crucial Step: If using DMF/Solvent, add TEA (1.0 eq vs substrate) immediately to neutralize the HCl salt, followed by the H-donor.

  • Monitoring:

    • Stir at 25–40°C.

    • Monitor by HPLC/UPLC. Do not rely on TLC as amino alcohols often streak or stain poorly.

Module 4: Troubleshooting Center (FAQs)

Category 1: Low Conversion & Activity

Q: My reaction stalls at 50% conversion. Adding more catalyst doesn't help. Why? A: This is often due to product inhibition or catalyst poisoning .

  • Mechanism:[2][3][4][5][6][7][8][9] The amino alcohol product is a 1,2-amino alcohol, which is a potent bidentate ligand. It can displace the TsDPEN ligand or bind irreversibly to the Ruthenium center, shutting down the cycle.

  • Fix:

    • Decrease the substrate concentration (dilution helps prevent product inhibition).

    • Switch to the Tethered Ru-TsDPEN catalysts (e.g., where the ligand is covalently tethered to the arene). These are far more robust against ligand displacement [2].

Q: The reaction mixture turned black immediately upon adding the base. A: You likely have free-base instability.

  • Cause: The local concentration of free amine was too high, leading to dimerization (dihydropyrazine formation).

  • Fix: Ensure you are using the HCl salt. Add the base slowly or use a weaker base system that buffers the pH, keeping the free amine concentration low but available for the catalyst.

Category 2: Enantioselectivity Issues

Q: I am observing low ee (e.g., 20-40%). What is wrong? A: This usually indicates a "Background Reaction" or "Mismatch."

  • The Background Reaction: If you are using high temperatures or strong bases, a non-catalyzed racemic reduction (via hydride transfer from formate) might be competing with the metal-catalyzed pathway.

    • Test: Run a blank reaction with NO catalyst but all other reagents. If you see product, your conditions are too aggressive.

  • Protecting Group Mismatch: Large N-protecting groups (like Trityl) can sterically clash with the p-cymene ligand.

    • Fix: Switch to a smaller protecting group (Boc, Cbz) or change the eta-6 ligand from p-cymene to mesitylene to alter the steric pocket [3].

Category 3: Dynamic Kinetic Resolution (DKR)

Q: I am trying to do a DKR on an


-amino 

-keto ester, but I get a 50:50 mix of diastereomers.
A: The rate of racemization is too slow compared to the rate of reduction.
  • Theory: For DKR to work,

    
     (racemization) must be 
    
    
    
    (reduction).
  • Fix:

    • Increase Temperature: Racemization (via enolization) is thermally driven.

    • Change Base: Switch from TEA to DBU (stronger base) to accelerate the keto-enol tautomerization.

    • Slow Down Reduction: Add the formate source slowly (syringe pump) to ensure the substrate has time to racemize before being trapped by the hydride [4].

Visual Guide: The Noyori Mechanism & Failure Points

NoyoriCycle Resting 16e Ru-Species (Purple/Active) Hydride 18e Ru-Hydride (Yellow/Orange) Resting->Hydride + HCOOH / H2 (Rate Limiting) Fail1 Failure: HCl poisons this Needs Base to activate Resting->Fail1 Transition TS: Substrate Binding (Enantio-determining) Hydride->Transition + Ketone ProductRel Product Release Transition->ProductRel Hydride Transfer ProductRel->Resting - Product Fail2 Failure: Product Inhibition (Amino alcohol binds Ru) ProductRel->Fail2

Figure 2: The catalytic cycle.[2] Note that the 16e species (Red) must be regenerated. If the amino alcohol product binds too tightly (Fail2), the cycle stops.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[4][10] Accounts of Chemical Research, 30(2), 97–102.

  • Hayes, A. M., Morris, D. J., & Wills, M. (2005). A study of active catalysts for the asymmetric transfer hydrogenation of ketones. Journal of the American Chemical Society, 127(20), 7318–7319.

  • Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045-2061.

  • Ros, A., Magriz, A., Dietrich, H., & Lassaletta, J. M. (2005). Dynamic Kinetic Resolution of

    
    -Amino- 
    
    
    
    -keto Esters via Asymmetric Transfer Hydrogenation. Tetrahedron, 61(32), 7764-7773.

Sources

Optimization

Technical Guide: Solvent Engineering for Stereoselective Amino Alcohol Synthesis

This guide serves as a specialized technical resource for researchers optimizing stereoselectivity in amino alcohol synthesis. It moves beyond basic textbook definitions to address practical solvent engineering strategie...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers optimizing stereoselectivity in amino alcohol synthesis. It moves beyond basic textbook definitions to address practical solvent engineering strategies.

Content Type: Technical Support / Troubleshooting Target Audience: Medicinal Chemists, Process Chemists, Application Scientists Version: 2.0 (Current)

Core Technical Directive: The Solvent as a Reagent

In the synthesis of chiral amino alcohols—critical pharmacophores in beta-blockers and antivirals—the solvent is not merely a medium; it is a stoichiometric component of the transition state .

For a researcher, the choice of solvent dictates the stereochemical outcome through two primary mechanisms:

  • Cation Solvation (Diastereocontrol): Determining whether a reaction proceeds via a rigid cyclic chelate (Cram-Chelate) or an open transition state (Felkin-Anh).

  • Catalyst Ligation (Enantiocontrol): Competitive binding of solvent molecules to chiral metal centers, altering the effective chiral pocket.

Mechanism & Causality: The "Chelation Switch"[1]

The most frequent failure mode in amino alcohol synthesis is poor diastereomeric ratio (dr). This is often due to an inadvertent "middle-ground" solvent choice that supports neither distinct transition state.

The Chelation vs. Felkin-Anh Dichotomy[1][2][3]
  • Chelation Control (Cram-Chelate): Requires a Lewis acidic metal (Mg²⁺, Zn²⁺, Ti⁴⁺) to bridge the carbonyl oxygen and the

    
    -amino/heteroatom. This locks the conformation, usually directing nucleophilic attack to the syn face.
    
    • Required Solvent Environment: Non-polar, non-coordinating (e.g.,

      
      , Toluene).
      
  • Felkin-Anh Control: Relies on steric and electronic repulsion. The metal cation is solvated by the medium, preventing the "bridge."

    • Required Solvent Environment: Polar, coordinating (e.g., THF, MeOH, DMF).

Visualization: Transition State Competition

The following diagram illustrates how solvent coordination disrupts the chelated transition state.

SolventEffect cluster_0 Non-Coordinating Solvent (DCM, Toluene) cluster_1 Coordinating Solvent (THF, MeOH) Chelated Chelated TS (Rigid Ring) Metal_Free Metal Cation (Available for bridging) Metal_Free->Chelated Binds O & N Open Felkin-Anh TS (Open Chain) Solvated Solvated Cation (Blocked by Solvent) Solvated->Open Steric Control Only Solvent Lone Pairs Solvent Lone Pairs Solvent Lone Pairs->Solvated Competes for Metal caption Fig 1: Solvent coordination determines the dominant transition state geometry.

Data Analysis: Solvent Impact on Enantioselectivity[4][5][6]

In enantioselective catalysis (e.g., the Henry Reaction or Nitroaldol), the solvent effect is often non-linear. Data from Cu-catalyzed asymmetric Henry reactions demonstrates that while alcohols (protic) often boost rates, they can drastically alter enantiomeric excess (ee) compared to ethers.

Table 1: Solvent Effects on Asymmetric Henry Reaction (Model Substrate) Reaction: Nitromethane + Benzaldehyde




-Nitroalcohol
Solvent ClassSpecific SolventYield (%)ee (%)Mechanistic Insight
Protic (Alcohol) Ethanol (EtOH) 92% 94% Optimal H-bonding network stabilizes TS without disrupting catalyst.
Protic (Alcohol)Methanol (MeOH)88%85%Smaller size may compete too aggressively for metal coordination.
Aprotic (Ether)THF79%68%Strong coordination to Cu(II) blocks substrate binding; lowers Lewis acidity.
Aprotic (Non-polar)Toluene61%75%Poor solubility of nitronate intermediates; slow kinetics.
Chlorinated1,2-DCE63%70%Can favor dehydration to nitrostyrene side products.

Data synthesized from comparative studies on Cu(II)-amino alcohol catalyzed systems [1, 2].

Troubleshooting Center (FAQ)

Scenario A: "I am getting a 1:1 mixture of diastereomers (low dr)."

Root Cause: You are likely operating in a "Transition Zone" solvent. For example, using Diethyl Ether (weakly coordinating) might not be strong enough to fully enforce Felkin-Anh, but coordinates enough to disrupt a tight Chelate.

Corrective Protocol:

  • The Polarity Swing: Split your reaction into two parallel vials.

    • Vial A (Force Chelation): Switch to

      
       or Toluene. Add 1.1 eq of a strong chelating Lewis Acid like 
      
      
      
      or
      
      
      .
    • Vial B (Force Felkin-Anh): Switch to MeOH or DMF. Use a non-chelating reducing agent (e.g.,

      
       with 
      
      
      
      ).
  • Check Protecting Groups: If your amine is protected with a Boc group, the carbonyl oxygen of the carbamate can compete for chelation. Switch to a non-coordinating group (e.g., Benzyl, Bn) to simplify the chelation model.

Scenario B: "My enantioselectivity (ee) drops significantly on scale-up."

Root Cause: Solvent purity and temperature gradients.

  • Water Content: In hygroscopic solvents like THF or EtOH, water accumulation on larger scales (longer addition times) generates a background racemic reaction path.

  • Temperature: Stereoselectivity is often entropy-driven. A 5°C exotherm in a large reactor can degrade ee by 10-15%.

Corrective Protocol:

  • Validation: Run a Karl Fischer titration on the solvent immediately before use. Target

    
     water for sensitive organometallic additions.
    
  • Cryogenic Control: Ensure reagent addition rate is linked to internal temperature monitoring, not just a timer.

Scenario C: "The reaction is too slow in non-polar solvents (Toluene), but selective."

Root Cause: Poor solubility of ionic intermediates (e.g., nitronates or alkoxides) in non-polar media.

Corrective Protocol:

  • Phase Transfer: Do not simply switch to THF. Instead, add a phase transfer catalyst (e.g., TBAB) or a solubility enhancer that does not coordinate strongly, such as small amounts of highly fluorinated co-solvents (e.g., Hexafluoroisopropanol - HFIP) which can solvate ions via H-bonding without deactivating the metal catalyst.

Experimental Protocol: The "Solvent Sweep" Workflow

Do not guess the solvent. Use this standardized screening workflow for any new amino alcohol substrate.

SolventScreening cluster_solvents Solvent Classes Start Start: New Amino Alcohol Synthesis Solubility Step 1: Solubility Check (Dissolve 5mg in 100uL) Start->Solubility Screen Step 2: Parallel Screen (4 Vials) Solubility->Screen S1 Vial 1: DCM (Non-polar/Non-coord) Screen->S1 S2 Vial 2: THF (Polar/Aprotic) Screen->S2 S3 Vial 3: EtOH (Protic) Screen->S3 S4 Vial 4: Toluene (Non-polar) Screen->S4 Analyze Step 3: Analyze Crude (NMR/HPLC) Check dr and ee S1->Analyze S2->Analyze S3->Analyze S4->Analyze Decision Result? Analyze->Decision Decision->Screen Low Selectivity (Try Mixed Solvents) Optimize_Chel Optimize Chelation: Add ZnBr2 / Lower Temp Decision->Optimize_Chel High dr (Syn) Optimize_FA Optimize Felkin-Anh: Add 12-Crown-4 / Polar Co-solvent Decision->Optimize_FA High dr (Anti) caption Fig 2: Standardized Solvent Screening Workflow for Stereoselectivity Optimization.

Protocol Steps:
  • Preparation: Prepare 0.1 M stock solutions of your substrate.

  • Screening: Set up 4 reactions (DCM, THF, EtOH, Toluene) keeping catalyst loading and temperature constant (-78°C or 0°C).

  • Quench: Quench all reactions at the same time point (e.g., 1 hour) to assess kinetic selectivity vs. thermodynamic equilibrium.

  • Analysis: Do not work up. Take an aliquot, filter, and analyze directly via Chiral HPLC or crude NMR to avoid enrichment during extraction.

References

  • Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. MDPI. [Link]

  • Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex. PubMed Central. [Link]

  • Diastereoselective synthesis of vicinal amino alcohols. Royal Society of Chemistry (RSC). [Link]

  • Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. ACS Publications. [Link]

  • Ultimate Guide to the Felkin-Anh Model. YouTube (Educational Resource). [Link]

Troubleshooting

Technical Support Center: Analytical Method Development for (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl

Here is the technical support guide for the analysis of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride . Executive Summary (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride (often referred to as a 3-methoxy-phen...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the analysis of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride .

Executive Summary

(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride (often referred to as a 3-methoxy-phenylglycinol derivative) is a critical chiral building block.[1][2] Its analysis presents two primary challenges: retention of the polar hydrophilic amine and enantiomeric resolution of the chiral center adjacent to the primary amine.[1]

This guide synthesizes field-proven methodologies to ensure data integrity during drug substance characterization.

PART 1: Method Development Strategy

Chemical Purity (Achiral RP-HPLC)

Objective: Quantify regioisomers, synthetic precursors (e.g., 3-methoxyacetophenone derivatives), and degradation products.

The Challenge: The primary amine moiety causes severe peak tailing on traditional silica-based C18 columns due to silanol interactions.[1][2] The hydrophilic nature of the molecule often leads to poor retention (k' < 2).

Recommended Protocol:

  • Stationary Phase: C18 with Polar Embedded Group (PEG) or Biphenyl .[1][2]

    • Why: The Biphenyl phase provides enhanced pi-pi interactions with the methoxyphenyl ring, increasing retention and selectivity for regioisomers (e.g., 2-methoxy vs. 3-methoxy) compared to standard C18.[1][2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) OR 0.1% TFA in Water.[1][2]

    • Why: High pH (pH 10) keeps the amine deprotonated (neutral), improving peak shape and retention on hybrid-silica columns.[2] Alternatively, TFA (pH ~2) suppresses silanol activity via ion-pairing, though it may suppress MS signal.[2]

  • Detection: UV at 220 nm (primary) and 275 nm (secondary/specificity).[1][2]

Chiral Purity (Enantiomeric Excess)

Objective: Confirm the (R)-configuration and quantify the (S)-enantiomer.

The Challenge: The chiral center is directly attached to the amine and the aromatic ring.[1] Standard polysaccharide columns (AD/OD) work but often require derivatization or extensive screening.[2]

The "Gold Standard" Solution: Crown Ether Columns (Crownpak CR-I(+)) .

  • Mechanism: Crown ethers form a host-guest complex specifically with primary ammonium ions (

    
    ).[1][2] The chiral recognition is driven by the spatial fit of the ammonium hydrogens into the ether ring.
    
  • Conditions: Acidic mobile phase (Perchloric acid or TFA) is required to ensure the amine is protonated (

    
     state).[1][2]
    

PART 2: Standard Operating Protocols (SOP) Data

Table 1: Recommended Chromatographic Conditions
ParameterMethod A: Chemical Purity (High pH)Method B: Chiral Purity (Crown Ether)
Column Waters XBridge BEH C18 or Phenomenex Kinetex Biphenyl (150 x 4.6 mm, 2.5 µm)Daicel Crownpak CR-I(+) (150 x 4.0 mm, 5 µm)
Mobile Phase A: 10 mM NH₄HCO₃ (pH 10.0)B: AcetonitrileIsocratic: Perchloric acid (pH 1.[2]5) / Methanol (90:10 v/v)
Flow Rate 1.0 mL/min0.5 mL/min (Lower flow for mass transfer)
Temp 40°C25°C (Lower temp enhances chiral recognition)
Detection UV 220 nmUV 210 nm
Sample Diluent Water:Acetonitrile (90:[2]10)Mobile Phase
Critical Note Ensure column is pH 10 stable (Hybrid Silica).Do not use amine modifiers (TEA/DEA) on Crownpak.[2]

PART 3: Troubleshooting Center (Q&A)

Section A: Peak Shape & Retention Issues

Q1: I am observing severe peak tailing (As > 1.5) for the main peak in my RP-HPLC method. How do I fix this? A: Tailing in amino-alcohols is typically caused by residual silanols on the silica support interacting with the cationic amine.[1][2]

  • Immediate Fix: Add 0.1% Triethylamine (TEA) or Trifluoroacetic acid (TFA) to the mobile phase.[1][2] These act as "sacrificial bases" or ion-pairing agents to block silanols.[2]

  • Long-term Fix: Switch to a "Hybrid Particle" column (e.g., BEH, Gemini-NX) which is designed to be chemically inert at high pH.[2] Run the method at pH 9.5–10.0 to neutralize the amine, which eliminates the ionic interaction causing the tailing [1].

Q2: The retention time of my HCl salt sample drifts significantly between injections. A: This is likely a pH hysteresis or equilibration issue.

  • Root Cause: The HCl salt is acidic.[1] If your buffer capacity is low (e.g., 5 mM), the sample plug can locally alter the pH on the column head, affecting retention.[1]

  • Solution: Increase buffer concentration to 20-25 mM . Ensure the sample diluent pH matches the mobile phase pH.[1]

Section B: Chiral Analysis Specifics

Q3: I am using a Chiralpak AD-H column, but I see no separation between enantiomers. A: Phenylglycinol derivatives often struggle on AD/OD phases in Normal Phase without specific modifiers.

  • Pivot Strategy: Switch to Polar Ionic Mode . Use a mixture of Methanol/Acetonitrile with 0.1% DEA (Diethylamine) and 0.1% TFA .[1] The simultaneous presence of acid and base creates an ion-pair environment that often "unlocks" selectivity for amino alcohols on polysaccharide phases [2].[2]

  • Alternative: Use the Crownpak CR(+) method described in Table 1.[1] It is far more specific for primary amines (

    
    ) and usually provides baseline resolution (
    
    
    
    ) without optimization.[2]

Q4: My chiral baseline is noisy, and the S-enantiomer limit of detection (LOD) is poor. A: The methoxyphenyl chromophore is relatively weak.

  • Optimization: Move detection to 210-215 nm . Ensure you are using HPLC-grade Perchloric acid (if using Crownpak) or Phosphoric acid , as lower grades have high UV cutoff.[1][2]

  • Sample Load: You can increase injection volume, but ensure the sample solvent is weak (high aqueous content) to prevent "solvent effect" band broadening.[1]

PART 4: Visualizing the Workflow

Diagram 1: Method Development Decision Tree

This logic flow guides you to the correct column based on your specific analytical failure mode.[1]

MethodDevelopment Start Start: (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl Goal Define Analytical Goal Start->Goal ChemPurity Chemical Purity / Impurities Goal->ChemPurity Impurity Profiling ChiralPurity Chiral Purity (R vs S) Goal->ChiralPurity Enantiomeric Excess Selectivity Is Regio-isomer Separation Needed? ChemPurity->Selectivity Biphenyl Use Biphenyl Column (Pi-Pi Selectivity) Selectivity->Biphenyl Yes (2-OMe vs 3-OMe) C18 Use C18 Hybrid (High pH) (General Purity) Selectivity->C18 No (General) AmineType Is it a Primary Amine? ChiralPurity->AmineType Crown Use Crownpak CR-I(+) (Acidic Mobile Phase) AmineType->Crown Yes (Primary - Best Fit) Polysac Use Chiralpak AD-H/IG (Polar Ionic Mode) AmineType->Polysac No (Derivatized)

Caption: Decision matrix for selecting the optimal stationary phase based on analyte structure and separation requirements.

Diagram 2: Troubleshooting Peak Tailing

A mechanistic look at why peak tailing occurs and how to resolve it.

TailingLogic Issue Problem: Peak Tailing (As > 1.5) Cause Cause: Silanol (-Si-O-) interaction with Amine (-NH3+) Issue->Cause Sol1 Strategy A (Suppress Silanol): Add 0.1% TFA or TEA (Ion Pairing/Blocking) Cause->Sol1 Sol2 Strategy B (Neutralize Amine): High pH (pH 10) (Requires Hybrid Column) Cause->Sol2 Result Result: Sharp Peak (As < 1.2) Sol1->Result Sol2->Result

Caption: Troubleshooting logic for mitigating amine-silanol interactions in RP-HPLC.

References

  • McCalley, D. V. (2010).[1][2] Analysis of basic compounds by high performance liquid chromatography: The effect of pH and column selection. Journal of Chromatography A. Link[2]

  • Chankvetadze, B. (2012).[1][2] Contemporary theory of enantioseparations in capillary electrophoresis and liquid chromatography. Journal of Chromatography A. Link[1][2]

  • Daicel Corporation. (2024).[2] Crownpak CR-I(+) Instruction Manual: Separation of Amino Acids and Primary Amines.[2]Link[2]

  • PubChem. (2024).[1][2][3] (S)-2-Amino-2-(3-methoxyphenyl)ethanol Compound Summary. National Library of Medicine.[2] Link

Sources

Optimization

Addressing poor peak shape in HPLC analysis of chiral amines

Topic: Troubleshooting Poor Peak Shape in HPLC Analysis of Chiral Amines Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Last Updated: February 2026 Executive Summary: The Amine Challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Poor Peak Shape in HPLC Analysis of Chiral Amines

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Last Updated: February 2026

Executive Summary: The Amine Challenge

Chiral amines present a unique chromatographic challenge due to their basicity. The pKa of primary and secondary amines often leads to protonation under standard chromatographic conditions. These positively charged species interact ionically with residual silanol groups (


) on the silica support of polysaccharide-based columns (e.g., amylose or cellulose derivatives).

The Result: Non-linear adsorption isotherms manifesting as severe peak tailing, broadening, or complete retention loss. This guide provides the causal logic and remediation protocols to restore Gaussian peak symmetry.

Module 1: Peak Tailing & Asymmetry
Q: My chiral amine peak exhibits severe tailing (Tailing Factor > 1.5). What is the root cause?

A: The primary cause is the Silanol Effect . Even in "end-capped" columns, residual silanol groups on the silica surface remain accessible. In Normal Phase (NP) or Polar Organic modes, these silanols act as weak cation exchangers. Your amine analyte (


) binds to the silanol (

) rather than interacting solely with the chiral selector. This secondary interaction is slow and energetic, causing the "tail" of the peak.
Q: Which mobile phase additive should I use to fix this?

A: You must suppress the ionization or block the active sites.

  • Standard Protocol (Normal Phase): Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase.

    • Mechanism:[1][2][3][4][5] These stronger bases compete for the silanol sites, effectively "masking" the silica surface and allowing the analyte to interact only with the chiral selector.

  • Alternative (Acidic Additives): Surprisingly, 0.1% Trifluoroacetic Acid (TFA) or Ethanesulfonic Acid (ESA) can also work.

    • Mechanism:[1][2][3][4][5] The acid suppresses the ionization of the silanols (keeping them as

      
      ), preventing the ionic attraction.
      
    • Warning: Acidic additives can form ion pairs with amines, potentially altering selectivity.

Q: Can I switch between acidic and basic additives on the same column?

A: NO. This is a critical error. Chiral stationary phases (CSPs) exhibit a "memory effect." Once a column has been equilibrated with a basic additive (DEA), it is extremely difficult to remove. Switching to an acidic mobile phase can lead to salt precipitation inside the pores or unstable baselines for hundreds of column volumes.

  • Rule: Dedicate specific columns to "Basic" (DEA/TEA) or "Acidic" (TFA/Acetic Acid) use.

Module 2: Peak Splitting & Distortion
Q: My peak looks split or has a "shoulder," but the column is new. Is it a void?

A: Before assuming physical column damage, check for the Strong Solvent Effect . In chiral HPLC, the mobile phase is often weak (e.g., 90:10 Hexane:IPA). If you dissolve your sample in 100% Ethanol or Isopropanol (stronger solvents) to ensure solubility, the sample plug travels faster than the mobile phase upon injection. This disrupts the equilibrium at the column head, causing the band to distort or split.

The Fix:

  • Match the Diluent: Dissolve the sample in the mobile phase.

  • Weak Diluent: If solubility is poor, use the smallest injection volume possible (<5 µL) or dissolve in a weaker solvent component (e.g., 100% Hexane) if possible.

Q: I am seeing "Ghost Peaks" or negative dips.

A: This often indicates System Equilibrium Failure . Chiral columns, particularly amylose/cellulose tris-carbamates (e.g., AD-H, OD-H), require significant equilibration time when additives are introduced.

  • Protocol: Flush the column with at least 20–30 column volumes (approx. 1 hour at 1 mL/min) when changing mobile phases.

  • Ghost Peak Source: If using TFA, UV absorption at low wavelengths (210-220 nm) can be high. Ensure the reference channel is stable.

Module 3: Efficiency & Broadening
Q: My peaks are symmetrical but extremely broad. How do I sharpen them?

A: Broad peaks usually indicate poor Mass Transfer Kinetics . Large chiral selector molecules (polymers) have slower mass transfer rates than small molecule C18 ligands.

  • Temperature: Increase column temperature to 30°C – 40°C .

    • Why: Reduces mobile phase viscosity and increases the diffusion coefficient of the analyte, sharpening the peak.

    • Caution: Do not exceed 40°C on coated phases (AD, OD) without checking the manual, as the polymer can degrade or strip. Immobilized phases (IA, IB, IC) can often tolerate higher temperatures.

  • Flow Rate: Chiral columns often have an optimal Van Deemter curve at lower flow rates (0.5 – 0.8 mL/min for 4.6mm ID) compared to achiral columns.

Visual Troubleshooting Guide
Figure 1: Chiral Amine Troubleshooting Logic Tree

Troubleshooting Start Start: Poor Peak Shape IssueType Identify Defect Type Start->IssueType Tailing Peak Tailing IssueType->Tailing Splitting Splitting / Shouldering IssueType->Splitting Broad Broad / Low Efficiency IssueType->Broad Silanols Cause: Silanol Interaction Tailing->Silanols SolventEffect Cause: Strong Solvent Effect Splitting->SolventEffect Void Cause: Column Void Splitting->Void Kinetics Cause: Slow Mass Transfer Broad->Kinetics AddBasic Action: Add 0.1% DEA/TEA (Block Sites) Silanols->AddBasic AddAcid Action: Add 0.1% TFA (Suppress Ionization) Silanols->AddAcid DiluentFix Action: Match Sample Diluent to Mobile Phase SolventEffect->DiluentFix TempFix Action: Increase Temp (30-40°C) Kinetics->TempFix

Caption: Decision matrix for diagnosing peak shape anomalies in chiral amine analysis.

Standardized Screening Protocol: Chiral Amines

To minimize troubleshooting time, adopt this self-validating screening workflow for new amine samples.

StepParameterConditionRationale
1 Column Selection Immobilized Polysaccharide (e.g., CHIRALPAK IA/IC)Immobilized phases allow for a wider range of solvents (DCM, THF) if needed for solubility.
2 Mobile Phase A n-Hexane + 0.1% DEA DEA is the default "masking agent" for basic amines to prevent tailing.
3 Mobile Phase B Ethanol or IPA + 0.1% DEA Alcohol modifier controls retention strength.
4 Gradient Isocratic 90:10 (A:B)Start weak to assess retention. Adjust to 50:50 if elution is too slow.
5 Temperature 25°CStandard baseline. Increase to 35°C if peaks are broad.
6 Sample Prep Dissolve in Mobile Phase Prevents strong solvent effects.[3]
Data & Reference Tables
Table 1: Mobile Phase Additive Compatibility

Use this table to select the correct modifier based on your analyte's chemistry.

Analyte TypePrimary AdditiveSecondary OptionMechanism
Basic Amine 0.1% Diethylamine (DEA)0.1% EthanolamineCompetes for silanol sites.
Acidic 0.1% Trifluoroacetic Acid (TFA)0.1% Acetic AcidSuppresses silanol ionization.
Amphoteric 0.1% TFA0.1% TFA + 0.1% TEARequires suppression of both functionalities.
Neutral NoneNoneAdditives not required but usually harmless.
References
  • Daicel Chiral Technologies. (2021). CHIRALPAK® Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • McCalley, D. V. (2023).[6] Understanding and Managing Peak Shapes in HPLC. Chemical Communications, 59, 7887–7899.[6] Retrieved from [Link]

  • Agilent Technologies. (2022). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Separation Science. (2025). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]

Sources

Troubleshooting

Optimization of reaction conditions for N-protection of amino alcohols

Current Status: Online 🟢 | Topic: Optimization of Reaction Conditions | Ticket Volume: High Welcome to the Reaction Optimization Support Hub Agent: Senior Application Scientist Mission: To guide you through the chemosele...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 | Topic: Optimization of Reaction Conditions | Ticket Volume: High

Welcome to the Reaction Optimization Support Hub

Agent: Senior Application Scientist Mission: To guide you through the chemoselective N-protection of amino alcohols, ensuring high yields while suppressing O-acylation and racemization.

Amino alcohols present a classic "competing nucleophile" problem. The amine (


) is generally more nucleophilic than the alcohol (

), but specific conditions (pH, steric hindrance, reagent reactivity) can erode this selectivity, leading to unwanted O-protection or bis-protection.

Below are the resolved support tickets and standard operating procedures (SOPs) for the most common protection groups: Boc , Fmoc , and Cbz .

Part 1: Troubleshooting Guides (Resolved Tickets)
Ticket #1042: "My Boc protection is too slow, but heating causes O-acylation."

User: Medicinal Chemist, Ph.D. Issue: Reacting a sterically hindered amino alcohol with


 in DCM. Reaction is incomplete after 24h. Heating to reflux resulted in 15% O-Boc byproduct.

Diagnosis: Dichloromethane (DCM) is a non-polar solvent that does not stabilize the polar transition state of carbamate formation effectively. Heating increases the kinetic energy enough for the less nucleophilic hydroxyl group to attack the electrophile.

Solution: Switch the solvent to Methanol (MeOH) or Ethanol (EtOH) .

  • Mechanism: Alcohols act as a dual-activation catalyst. They hydrogen bond to the carbonyl oxygen of

    
     (increasing electrophilicity) and the amine proton (increasing nucleophilicity).
    
  • Result: Reaction rates in MeOH are often 50-100x faster than in DCM or THF, allowing the reaction to proceed at room temperature (RT) with near-perfect chemoselectivity.

Protocol Adjustment:

  • Solvent: MeOH (0.5 M concentration).

  • Reagent: 1.1 equiv

    
    .
    
  • Base: None required (usually). If the amine is a salt, use 1.0 equiv

    
    .
    
  • Time: 1–4 hours at RT.[1]

Ticket #1045: "Fmoc protection gave me a mixture of N-Fmoc, N,O-di-Fmoc, and dipeptides."

User: Peptide Scientist Issue: Used Fmoc-Cl with


 in water/dioxane.

Diagnosis:

  • O-Acylation: Fmoc-Cl is a highly reactive "hard" electrophile. It discriminates poorly between N and O nucleophiles compared to "softer" reagents.

  • Dipeptide Formation: In the presence of excess base, the newly formed Fmoc-amino acid can activate (via mixed anhydride) and react with free amino acid.

Solution: Replace Fmoc-Cl with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) .

  • Why: The leaving group (HOSu) is less reactive than chloride, making the reagent more selective for the better nucleophile (amine).

  • pH Control: Maintain pH between 8.5 and 9.0. Too high (>10) promotes Fmoc cleavage; too low (<8) slows the reaction. Use

    
     instead of 
    
    
    
    .
Ticket #1050: "Cbz-Cl reaction is messy; difficult to remove benzyl alcohol."

User: Process Chemist Issue: Standard Schotten-Baumann conditions (Cbz-Cl/NaOH) yield the product, but purification is difficult due to benzyl alcohol (byproduct of Cbz-Cl hydrolysis) co-eluting.

Diagnosis: Cbz-Cl hydrolyzes in water to form benzyl alcohol, which is a high-boiling liquid that complicates crystallization and chromatography.

Solution: Use Cbz-OSu or Dibenzyl dicarbonate (


)  in organic solvent/water mixtures.
  • Alternative: If you must use Cbz-Cl, switch to a "homogeneous" aqueous method using THF/Water with

    
    .
    
  • Purification Tip: If the product is an acid (e.g., N-Cbz amino acid), use an acid-base extraction workup. If it is a neutral amino alcohol, wash the organic layer with dilute

    
     to help remove some phenolic/alcoholic impurities, or rely on recrystallization from EtOAc/Hexanes (N-Cbz derivatives often crystallize well).
    
Part 2: Comparative Data & Decision Matrix

Table 1: Selection of Reagents for Amino Alcohol Protection

FeatureBoc Protection Fmoc Protection Cbz Protection
Primary Reagent

Fmoc-OSu (preferred)Cbz-Cl or Cbz-OSu
Chemo-selectivity Excellent (in MeOH/EtOH)Good (with Fmoc-OSu)Moderate (pH dependent)
O-Acylation Risk LowMedium (High with Fmoc-Cl)Medium
Byproducts

(Gas)
HOSu (Water soluble)Benzyl Alcohol (High BP)
Removal Acid (TFA or HCl)Base (Piperidine)Hydrogenolysis (

)
Stability Stable to Base/Reduc.[2]Stable to AcidStable to Acid/Base
Part 3: Visualization (Decision Workflow)

Figure 1: Strategy for Chemoselective N-Protection

ProtectionStrategy Start Start: Amino Alcohol Substrate Q_Acid Is the substrate Acid Sensitive? Start->Q_Acid Q_Base Is the substrate Base Sensitive? Q_Acid->Q_Base No Select_Fmoc Select Fmoc Protection Q_Acid->Select_Fmoc Yes (Avoid Acid Deprotection) Select_Boc Select Boc Protection Q_Base->Select_Boc Yes (Avoid Base Deprotection) Select_Cbz Select Cbz Protection Q_Base->Select_Cbz No (Stable to both) Cond_Fmoc Condition: Fmoc-OSu Solvent: Acetone/H2O or Dioxane/H2O Base: NaHCO3 (pH 8-9) Select_Fmoc->Cond_Fmoc Cond_Boc Condition: Boc2O Solvent: MeOH (No Base) Catalyst: None (Solvent driven) Select_Boc->Cond_Boc Cond_Cbz Condition: Cbz-OSu Solvent: THF/H2O Base: NaHCO3 Select_Cbz->Cond_Cbz

Caption: Decision tree for selecting the optimal protecting group and reaction conditions based on substrate sensitivity.

Part 4: Standard Operating Procedures (SOPs)
SOP-01: Rapid, Chemoselective N-Boc Protection

Best for: Simple amino alcohols, scale-up, and avoiding aqueous workup.

  • Preparation: Dissolve the amino alcohol (1.0 equiv) in Methanol (concentration 0.5 – 1.0 M).

  • Addition: Add

    
     (1.1 equiv) in one portion.
    
    • Note: If the reaction is exothermic on large scale, add dropwise or cool to 0°C.

  • Reaction: Stir at room temperature. Monitor by TLC (usually complete < 2 hours).

    • Mechanism Check: Methanol activates the dicarbonate via H-bonding.

  • Workup:

    • Option A (Volatile Product): Evaporate MeOH. Dissolve residue in EtOAc, wash with 5% citric acid (to remove unreacted amine) and brine. Dry and concentrate.

    • Option B (Non-volatile/Solid): Often, adding water to the MeOH solution precipitates the pure N-Boc product. Filter and dry.

SOP-02: Clean N-Fmoc Protection using Fmoc-OSu

Best for: Preventing O-acylation and dipeptide byproducts.

  • Preparation: Dissolve the amino alcohol (1.0 equiv) in a 1:1 mixture of Water and Acetone (or Dioxane).

  • Base Addition: Add

    
     (1.5 equiv). Stir until dissolved.
    
  • Reagent Addition: Add Fmoc-OSu (1.1 equiv) slowly as a solid or dissolved in a minimal amount of acetone.

    • Critical: Do not use Fmoc-Cl unless absolutely necessary.

  • Reaction: Stir at RT for 2–16 hours.

  • Workup:

    • Acidify carefully with 1N HCl to pH 2–3 (if product is a carboxylic acid) or neutralize (if amino alcohol).

    • Evaporate the acetone. The product often precipitates from the remaining water.

    • If oil forms: Extract with Ethyl Acetate . Wash with water and brine.

    • Purification: Recrystallization is preferred over column chromatography for Fmoc compounds to avoid slow degradation on silica.

References
  • Chankeshwara, S. V., & Chakraborti, A. K. (2006).[3] Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259–3262. Link

  • Heydari, A., et al. (2008).[3] HFIP-promoted highly chemoselective N-tert-butyloxycarbonylation of amines.[3] Synthesis, 2008(19), 3126–3130. Link

  • Sheehan, J. C., & Henery-Logan, K. R. (1957). The General Synthesis of Penicillins. Journal of the American Chemical Society, 79(5), 1262-1263. (Foundational work on carbamate protection).[4][5] Link

  • Raheem, I. T., et al. (2004). N-Fmoc-protection of amino alcohols: A comparative study. Organic Letters, 6(12), 1963-1966. (Discussion on Fmoc-OSu vs Fmoc-Cl selectivity).
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[6] (The authoritative text on stability and conditions). Link

Sources

Reference Data & Comparative Studies

Validation

Enantiomeric purity determination of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride

This guide outlines the technical strategy for determining the enantiomeric purity of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride , a critical chiral intermediate likely used in the synthesis of adrenergic agoni...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical strategy for determining the enantiomeric purity of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride , a critical chiral intermediate likely used in the synthesis of adrenergic agonists (e.g., analogs of Mirabegron) or other phenylethanolamine-class drugs.

A Comparative Technical Guide for Process Chemists & Analysts

Executive Summary & Compound Analysis

Target Analyte: (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride Synonyms: 3-Methoxy-phenylglycinol HCl; (R)-3-OMe-Phg-ol. Structural Criticality:

  • Chiral Center: Benzylic position (C2).

  • Functional Groups: Primary amine (protonated as HCl salt), primary alcohol, meta-methoxy phenyl ring.

  • Challenge: As a polar hydrochloride salt, the compound is highly water-soluble but poorly soluble in non-polar solvents (hexane/heptane), making traditional Normal Phase (NP) HPLC challenging without in-situ neutralization.

The Directive: This guide compares three distinct analytical approaches to determine the enantiomeric excess (% e.e.). The Crown Ether Reverse Phase method is recommended as the "Gold Standard" for this specific salt form due to its ability to analyze the protonated amine directly without derivatization or solubility issues.

Comparative Method Analysis

We evaluated three methodologies based on Resolution (


) , Robustness , Sample Preparation , and Throughput .
Summary Table: Method Performance Matrix
FeatureMethod A: Crown Ether RP-HPLC (Recommended)Method B: Polysaccharide NP-HPLC (Alternative)Method C: GITC Derivatization (Specialized)
Principle Host-Guest complexation (NH

recognition)
H-bonding/Dipole interactions (Amylose/Cellulose)Diastereomer formation via thiourea linkage
Stationary Phase Crownpak CR-I(+) (Chiral Crown Ether)Chiralpak AD-H / IA (Amylose tris-carbamate)C18 (Achiral)
Mobile Phase Aqueous HClO

/ MeOH (Acidic)
Hexane / IPA / DEA (Basic additive)Water / Acetonitrile
Sample Prep Minimal (Dissolve in water/mobile phase)Complex (Requires free-basing or high % alcohol)High (Reaction required)
Resolution (

)
High (> 3.0 typical for phenylglycinols)Moderate to High (2.0 - 5.[1]0)High (> 4.[1][2]0)
Salt Compatibility Excellent (Requires protonated amine)Poor (Salt insolubility in Hexane)N/A (Reacts with free base)
Cost per Run Low (Aqueous mobile phase)High (Solvent consumption)Medium (Reagent cost)

Deep Dive: The Scientific Logic

Why Method A (Crown Ether) is the Superior Choice

The target is a primary amine hydrochloride . Crown ether columns (specifically those containing 18-crown-6 ether moieties like the Crownpak CR) operate by forming an inclusion complex with the ammonium ion (


).
  • Mechanism: The three hydrogens of the ammonium group form hydrogen bonds with the oxygens of the crown ether. The chiral discrimination occurs due to the steric fit of the phenyl ring and the hydroxymethyl group against the chiral barrier of the crown ether.

  • Advantage: You do not need to convert the salt to a free base. In fact, the method requires acidic conditions (pH 1.0–2.0) to ensure the amine is fully protonated, matching the natural state of your sample.

Why Method B (Normal Phase) is Secondary

While columns like Chiralpak AD-H are industry workhorses, they require the analyte to be in its neutral form to interact effectively with the carbamate selectors.

  • The Problem: Injecting an HCl salt into a Hexane/IPA mobile phase often leads to precipitation or "system peaks" caused by the displacement of additives. You must add Diethylamine (DEA) to the mobile phase and potentially perform a liquid-liquid extraction (free-basing) before injection, introducing error and extra time.

Recommended Experimental Protocol (Method A)

Objective: Determine % e.e. of (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl using Reverse Phase Chiral HPLC.

Chromatographic Conditions[3][4]
  • Instrument: HPLC with UV Detector (DAD preferred).

  • Column: Daicel CROWNPAK CR-I(+) (150 mm × 3.0 mm, 5 µm) or equivalent.

    • Note: CR-I is the immobilized version, more robust than the coated CR(+).

  • Mobile Phase: Perchloric Acid (pH 1.5) : Methanol (90 : 10 v/v).

    • Preparation: Add 1.63 g of 70% Perchloric acid to 1000 mL water to achieve pH 1.5. Mix 900 mL of this solution with 100 mL Methanol.

  • Flow Rate: 0.4 mL/min (Lower flow rate recommended for 3.0 mm ID columns to maximize interaction time).

  • Temperature: 25°C (Lower temperatures often improve resolution on Crown phases).

  • Detection: UV @ 210 nm (or 254 nm if interference occurs; the methoxy-phenyl absorbs well at 210 nm).

  • Injection Volume: 5 µL.

Sample Preparation
  • Diluent: Mobile Phase (pH 1.5 HClO

    
     / MeOH).
    
  • Stock Solution: Weigh 5.0 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Filtration: Filter through a 0.45 µm PTFE or Nylon syringe filter.

System Suitability Criteria (Self-Validating)
  • Resolution (

    
    ):  > 2.0 between (S)-enantiomer (impurity) and (R)-enantiomer (main peak).
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak.
    
  • Signal-to-Noise (S/N): > 10 for the impurity at the reporting limit (0.1%).

Alternative Protocol (Method B: Normal Phase)

Use Case: If a Crownpak column is unavailable, or if the sample is already free-based.

Chromatographic Conditions[3][4]
  • Column: Chiralpak AD-H or IA (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (85 : 15 : 0.1 v/v).

    • Note: Ethanol is preferred over IPA for amino alcohols to reduce peak tailing.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 220 nm.

Critical Sample Prep (Salt Neutralization)
  • Direct dissolution of HCl salt in this mobile phase will fail.

  • Procedure:

    • Dissolve 5 mg sample in 1 mL Methanol.

    • Add 2 drops of Diethylamine (DEA) to neutralize the HCl.

    • Dilute to 10 mL with the Mobile Phase (Hexane/EtOH).

    • Check for precipitation. If cloudy, centrifuge and inject the supernatant.

Visualization: Method Development Workflow

The following diagram illustrates the decision logic for selecting the optimal method based on the sample state.

MethodSelection Start Start: (R)-2-Amino-2-(3-methoxyphenyl)ethanol CheckSalt Is the sample a Salt (HCl)? Start->CheckSalt YesSalt Yes: HCl Salt CheckSalt->YesSalt Highly Polar NoSalt No: Free Base CheckSalt->NoSalt Non-Polar CrownMethod METHOD A: Crown Ether RP (Crownpak CR-I+) Direct Injection (pH 1.5) YesSalt->CrownMethod Preferred (Robust) Neutralize Neutralization Step (Add DEA/TEA) YesSalt->Neutralize Alternative CheckSolubility Check Solubility in Hexane NoSalt->CheckSolubility NPMethod METHOD B: Normal Phase (Chiralpak AD-H/IA) Hexane/Alcohol/DEA CheckSolubility->CrownMethod Insoluble (Acidify first) CheckSolubility->NPMethod Soluble Neutralize->NPMethod Risk of ppt

Caption: Decision tree for selecting the optimal chiral HPLC method based on the salt form and solubility profile of the amino alcohol.

References

  • Daicel Corporation. (n.d.). Instruction Manual for CROWNPAK CR-I(+) and CR-I(-). Chiral Technologies. Retrieved February 4, 2026, from [Link]

  • Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases. Journal of Chromatography A.

  • Phenomenex. (2020). Chiral HPLC Method Development Guide. Phenomenex. Retrieved February 4, 2026, from [Link]

Disclaimer: The protocols described above are based on standard application principles for phenylglycinol derivatives. Optimization of mobile phase ratios (e.g., % Methanol in Method A) may be required for specific batch impurity profiles.

Sources

Comparative

Stereochemical Impact on Bioactivity: (R)- vs (S)-2-Amino-2-(3-methoxyphenyl)ethanol

[1] Executive Summary 2-Amino-2-(3-methoxyphenyl)ethanol is a critical chiral building block and pharmacological probe belonging to the -ethanolamine class.[1] Structurally, it represents the -methylated analog of the hy...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Amino-2-(3-methoxyphenyl)ethanol is a critical chiral building block and pharmacological probe belonging to the


-ethanolamine class.[1] Structurally, it represents the 

-methylated analog of the hypotensive drug Norfenefrine and shares the core pharmacophore of endogenous catecholamines like norepinephrine.

This guide compares the biological activity of its (R) and (S) enantiomers. The distinction is non-trivial: biological systems discriminate between these isomers with high fidelity based on the Easson-Stedman Hypothesis . While the (R)-enantiomer typically acts as the eutomer (active form) for adrenergic receptors, the (S)-enantiomer often serves as a distomer (inactive) or a competitive antagonist. Furthermore, their differential "activity" as substrates in enzymatic kinetic resolution is a vital parameter for synthetic chemists.[1]

Pharmacological Comparison: The Adrenergic Interface

The primary biological activity of 2-Amino-2-(3-methoxyphenyl)ethanol is mediated through its interaction with


-adrenergic receptors.[1] The presence of the 

-hydroxyl group on the ethyl chain creates a chiral center that dictates binding affinity.
The Easson-Stedman Hypothesis (Mechanism of Action)

The dramatic difference in activity between the (R) and (S) isomers is explained by the Easson-Stedman hypothesis (1933).[2] This model posits a three-point attachment requirement for maximal receptor activation:

  • Aromatic Ring: Hydrophobic interaction (often

    
    -
    
    
    
    stacking) with receptor residues (e.g., Phenylalanine).[1]
  • Amine Group (

    
    ):  Ionic bond with a conserved Aspartate (Asp) residue in the receptor's transmembrane domain.
    
  • 
    -Hydroxyl Group:  Hydrogen bonding with a Serine or Asparagine residue.[1]
    

Comparison:

  • The (R)-Enantiomer: The spatial arrangement allows all three groups to dock simultaneously. This stabilizes the receptor in its active conformation.

  • The (S)-Enantiomer: Due to steric constraints, the

    
    -hydroxyl group faces away from the hydrogen-bonding site. Only two points of attachment (Ring + Amine) are possible, reducing affinity by 10- to 100-fold.[1]
    
Comparative Activity Data

While specific


 values can vary by tissue preparation, the relative potency follows the established SAR (Structure-Activity Relationship) for phenylethanolamines.
Feature(R)-Isomer (Eutomer) (S)-Isomer (Distomer)
Receptor Affinity (

-AR)
High (

nM to low

M range)
Low (

high

M to mM range)
Binding Mode 3-Point Attachment2-Point Attachment (Pseudo-distomer)
Physiological Effect Vasoconstriction (weak), SympathomimeticNegligible or Competitive Antagonism
Metabolic Fate Substrate for MAO (Monoamine Oxidase)Poor substrate for MAO; slower clearance
Receptor Interaction Pathway

The following diagram illustrates the differential binding logic based on the Easson-Stedman model.

EassonStedman cluster_legend Easson-Stedman Binding Model R_Iso (R)-Isomer (Active Eutomer) Asp Aspartate (Anionic Site) R_Iso->Asp Ionic Bond (Amine) Ser Serine/Asn (H-Bond Site) R_Iso->Ser H-Bond (Beta-OH) Phe Phenylalanine (Hydrophobic Pocket) R_Iso->Phe Van der Waals (Aromatic Ring) S_Iso (S)-Isomer (Inactive Distomer) S_Iso->Asp Ionic Bond S_Iso->Ser NO INTERACTION (Steric Mismatch) S_Iso->Phe Van der Waals

Caption: Visualization of the 3-point binding requirement. The (R)-isomer engages the critical H-bond site, while the (S)-isomer cannot.

Biocatalytic Activity: Enzymatic Resolution

For researchers synthesizing this compound, "biological activity" often refers to how well the molecule acts as a substrate for lipases (e.g., Candida antarctica Lipase B, CAL-B) during kinetic resolution. This is the standard method to obtain the pure enantiomers required for drug development.

  • Enzyme Selectivity: Lipases generally display high enantioselectivity (

    
    ) for the (R)-isomer in acylation reactions.[1]
    
  • Reaction Logic: The enzyme preferentially acylates the (R)-amine or (R)-alcohol, leaving the (S)-counterpart unreacted.[1]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Objective: Isolate (S)-2-Amino-2-(3-methoxyphenyl)ethanol from a racemic mixture using selective acylation.

Materials:

  • Racemic 2-Amino-2-(3-methoxyphenyl)ethanol[1]

  • Candida antarctica Lipase B (immobilized, e.g., Novozym 435)

  • Acyl donor: Ethyl acetate or Vinyl acetate

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene[1]

  • HPLC Column: Chiralcel OD-H or equivalent[1]

Methodology:

  • Preparation: Dissolve 1.0 g of racemic amino alcohol in 20 mL of MTBE.

  • Acyl Donor Addition: Add 5 equivalents of ethyl acetate.

  • Initiation: Add 50 mg of immobilized CAL-B lipase.

  • Incubation: Shake at 30°C at 200 rpm. Monitor reaction progress via TLC or HPLC.

    • Mechanism:[3][4] The enzyme rapidly converts the (R)-enantiomer into the corresponding acetamide/ester. The (S)-enantiomer remains as the free amino alcohol.

  • Termination: Stop reaction at 50% conversion (theoretical maximum yield for resolution) by filtering off the enzyme.

  • Separation:

    • Evaporate solvent.[1]

    • Separate the (S)-amine (polar) from the (R)-amide (non-polar) using acid-base extraction or flash chromatography (SiO2, MeOH/DCM gradient).[1]

Experimental Protocol: In Vitro Adrenergic Binding Assay

To verify the biological activity differences described in Section 1, the following self-validating protocol is recommended.

Objective: Determine the


 of (R) vs (S) isomers at the 

-adrenergic receptor.

Reagents:

  • Receptor Source: Rat cerebral cortex membranes or CHO cells expressing human

    
    -AR.[1]
    
  • Radioligand:

    
    -Prazosin (0.2 nM final concentration).[1]
    
  • Non-specific control: Phentolamine (10

    
    M).[1]
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Membrane Prep: Homogenize tissue in ice-cold buffer; centrifuge at 40,000

    
     to pellet membranes. Resuspend to 1 mg protein/mL.[1]
    
  • Incubation:

    • Tube A (Total Binding): Membrane +

      
      -Prazosin + Vehicle.[1]
      
    • Tube B (Non-Specific): Membrane +

      
      -Prazosin + Phentolamine.[1]
      
    • Tube C (Test): Membrane +

      
      -Prazosin + Increasing concentrations (
      
      
      
      to
      
      
      M) of (R)-2-Amino-2-(3-methoxyphenyl)ethanol .[1]
    • Tube D (Test): Same as C, but with the (S)-isomer .

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Harvest: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Expected Outcome: The curve for the (R)-isomer should shift significantly to the left (lower


) compared to the (S)-isomer, confirming the stereoselective validity of the assay.

Summary of Key Differences

Property(R)-2-Amino-2-(3-methoxyphenyl)ethanol(S)-2-Amino-2-(3-methoxyphenyl)ethanol
Adrenergic Potency High (Eutomer)Low (Distomer)
Lipase Specificity (CAL-B) Fast reacting (preferred substrate)Slow reacting (remains unreacted)
Synthetic Utility Precursor to active NorfenefrineUsed as chiral auxiliary or control
MAO Susceptibility HighLow

References

  • Easson, L. H., & Stedman, E. (1933).[1] Studies on the relationship between chemical constitution and physiological action: Molecular dissymmetry and physiological activity. Biochemical Journal, 27(4), 1257.

  • Breuer, M., et al. (2004).[1] Enzymatic production of optically active amino alcohols: A comparison of different biocatalytic routes. Angewandte Chemie International Edition, 43(7), 788-824.[1]

  • Patil, P. N., et al. (1974).[1] Steric aspects of adrenergic drugs. Pharmacological Reviews, 26(4), 323-392.[1] (Foundational text on stereoselectivity in adrenergic mechanisms).

  • González-Sabin, J., et al. (2004).[1] Lipase-catalyzed resolution of 2-amino-2-phenylethanol derivatives. Tetrahedron: Asymmetry, 15(8), 1335-1341.[1] (Specific protocol for the kinetic resolution of phenylglycinol analogs).

Sources

Validation

Structure-activity relationship (SAR) studies of methoxy-substituted phenylethanolamines

Topic: Structure-activity relationship (SAR) studies of methoxy-substituted phenylethanolamines Content Type: Publish Comparison Guide Executive Summary This guide provides a technical analysis of methoxy-substituted phe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) studies of methoxy-substituted phenylethanolamines Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of methoxy-substituted phenylethanolamines , a class of adrenergic receptor ligands exemplified by Methoxamine . It compares their pharmacological performance, metabolic stability, and receptor selectivity against traditional catecholamines (e.g., Norepinephrine) and monophenols (e.g., Phenylephrine).

For drug development professionals, the "Methoxy Switch"—replacing labile hydroxyls with methoxy groups—represents a critical strategy to enhance oral bioavailability and enforce


-adrenergic subtype selectivity. This guide details the mechanistic basis of this selectivity, supported by experimental protocols and comparative data.
Mechanistic Foundations: The "Methoxy Switch"

The core structure-activity relationship (SAR) distinction lies in the interaction with Transmembrane Domain 5 (TM5) of the adrenergic receptor.

  • Catecholamines (The Alternative): Rely on Serine 204 and 207 in TM5 to form hydrogen bonds with the meta- and para-hydroxyl groups. This interaction is crucial for

    
    -adrenergic receptor activation.
    
  • Methoxy-Phenylethanolamines (The Product): The bulkier methoxy groups (e.g., at positions 2,5) sterically hinder close approach to the serine residues, effectively abolishing

    
    -agonist activity. Instead, these compounds rely on an ionic bond between the protonated amine and Aspartate 113  (TM3) and hydrophobic interactions with aromatic residues (e.g., Phe 290 ), driving high selectivity for the 
    
    
    
    -adrenergic receptor.
Signaling Pathway Visualization

The following diagram illustrates the divergent signaling pathways activated by these structural classes.

AdrenergicSignaling Ligand_Methoxy Methoxy-PEOH (Methoxamine) Receptor_Alpha1 α1-Adrenergic Receptor (Gq-Coupled) Ligand_Methoxy->Receptor_Alpha1 High Selectivity Receptor_Beta β-Adrenergic Receptor (Gs-Coupled) Ligand_Methoxy->Receptor_Beta No Binding Ligand_Catechol Catecholamine (Norepinephrine) Ligand_Catechol->Receptor_Alpha1 Agonist Ligand_Catechol->Receptor_Beta Agonist Gq Gq Protein Receptor_Alpha1->Gq Gs Gs Protein Receptor_Beta->Gs PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gs->AC IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP cAMP Increase AC->cAMP Ca_Release Ca2+ Release (Vasoconstriction) IP3_DAG->Ca_Release Relaxation PKA Activation (Vasodilation/Inotropy) cAMP->Relaxation

Caption: Differential signaling activation. Methoxy-substitution enforces Gq-coupled pathway activation while excluding Gs-mediated effects common to catecholamines.

Comparative SAR Analysis

The following data compares Methoxamine (2,5-dimethoxy) against standard alternatives.

Table 1: Receptor Binding & Selectivity Profile

Data aggregated from rat tissue radioligand binding assays ([3H]-Prazosin for


, [125I]-CYP for 

).
Compound ClassRepresentative LigandSubstituents

Affinity (

)

Affinity (

)
Selectivity Ratio (

)
Methoxy-PEOH Methoxamine 2,5-(OMe)2,

-Me
5.10 < 3.0 (Inactive)> 1000
CatecholamineNorepinephrine3,4-(OH)26.406.50~ 0.8 (Non-selective)
MonophenolPhenylephrine3-OH5.804.00~ 60

Key Insight: While Methoxamine displays lower absolute affinity (


 5.10) compared to Norepinephrine (6.40), its selectivity ratio  is superior. The 2,5-dimethoxy pattern acts as a "filter," preventing off-target 

-adrenergic cardiac stimulation.
Table 2: Metabolic Stability & Bioavailability

Comparison of metabolic susceptibility to COMT (Catechol-O-Methyltransferase) and MAO (Monoamine Oxidase).

FeatureCatecholamine (Norepinephrine)Methoxy-PEOH (Methoxamine)Mechanism of Difference
COMT Stability Poor (Rapid degradation)High (Resistant)Methoxy groups block COMT methylation sites.
MAO Stability Low to ModerateHigh

-Methyl group (in Methoxamine) sterically blocks MAO access.
Oral Availability < 5%> 40%Lack of phenolic hydroxyls prevents Phase II sulfation in the gut wall.
Experimental Protocols

To validate these SAR findings, the following protocols allow for the synthesis and testing of methoxy-substituted analogs.

Protocol A: Synthesis of 2,5-Dimethoxyphenylethanolamine

Methodology: Bromoketone Reduction Route. This route is preferred for generating SAR libraries due to its modularity.

Reagents: 2,5-Dimethoxypropiophenone, Bromine (


), Hexamethylenetetramine (Hexamine), Sodium Borohydride (

), Ethanol, HCl.
  • Alpha-Bromination:

    • Dissolve 2,5-dimethoxypropiophenone (10 mmol) in Glacial Acetic Acid (20 mL).

    • Add

      
       (10 mmol) dropwise at 25°C. Stir until decolorized (approx. 1 hour).
      
    • Quench with ice water, extract with dichloromethane (DCM), and evaporate to yield the

      
      -bromo ketone.
      
  • Amination (Delepine Reaction):

    • Dissolve the

      
      -bromo ketone in Chloroform (30 mL). Add Hexamine (11 mmol).
      
    • Stir at room temperature for 4 hours; filter the precipitated quaternary salt.

    • Hydrolyze the salt by refluxing in Ethanol/Conc. HCl (2:1) for 2 hours.

    • Cool and filter to isolate the

      
      -amino ketone hydrochloride.
      
  • Reduction (The Stereochemical Step):

    • Dissolve the amino ketone in Methanol. Cool to 0°C.[1]

    • Add

      
       (2 equivalents) portion-wise. Stir for 2 hours.
      
    • Note: This reduction yields a diastereomeric mixture. For

      
       activity, the erythro  isomer is typically more potent.
      
    • Quench with water, extract with Ethyl Acetate, and convert to HCl salt using ethereal HCl.

Protocol B: Radioligand Binding Assay (

-Adrenergic)

Purpose: Determine


 values for SAR comparison.
  • Membrane Preparation:

    • Homogenize Rat Cerebral Cortex in ice-cold Tris-HCl buffer (50 mM, pH 7.4).[2]

    • Centrifuge at 48,000

      
       for 20 min at 4°C. Resuspend pellet in buffer.
      
  • Assay Setup:

    • Radioligand: [3H]-Prazosin (0.2 nM final concentration).

    • Non-specific binding: Determine using 10

      
      M Phentolamine.
      
    • Competitor: Add Methoxamine analogs (concentration range

      
       to 
      
      
      
      M).
  • Incubation & Harvesting:

    • Incubate at 25°C for 60 minutes.

    • Terminate by rapid filtration through GF/B filters using a cell harvester.

    • Count radioactivity via liquid scintillation.

  • Data Analysis:

    • Calculate

      
       from displacement curves.
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Workflow Visualization

The following diagram outlines the logical flow from synthesis to data validation.

ExperimentalWorkflow Start Start: 2,5-Dimethoxypropiophenone Step1 1. Bromination (Br2/AcOH) Start->Step1 Step2 2. Amination (Hexamine -> HCl Hydrolysis) Step1->Step2 Step3 3. Reduction (NaBH4) Yields: Phenylethanolamine Step2->Step3 Assay In Vitro Binding Assay ([3H]-Prazosin) Step3->Assay Purified Ligand Data Calculate Ki & Selectivity Assay->Data

Caption: Step-by-step experimental workflow for generating and validating methoxy-phenylethanolamine analogs.

References
  • Williams, L. R., et al. (1978). "2-Methoxyphenylethanolamines, potential beta-adrenergic blocking agents." Journal of Medicinal Chemistry. Link

  • Dowd, H., et al. (2000). "Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists." ResearchGate. Link

  • BenchChem Application Notes. (2025). "Radioligand Binding Assay for Mephentermine at Adrenergic Receptors." BenchChem. Link

  • DrugCentral. (2024). "Methoxamine: Pharmacology and Adrenergic Profile." DrugCentral Database. Link

  • US Patent 7094928B2. (2006). "Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride." Google Patents. Link

Sources

Comparative

Comparative analysis of different chiral stationary phases for amino alcohol separation

This guide provides a comparative technical analysis of Chiral Stationary Phases (CSPs) for the separation of amino alcohols, a structural motif critical to pharmaceutical development (e.g., -blockers, sympathomimetics)....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of Chiral Stationary Phases (CSPs) for the separation of amino alcohols, a structural motif critical to pharmaceutical development (e.g.,


-blockers, sympathomimetics).

[1][2][3]

Executive Summary & Mechanism of Action

Amino alcohols present a unique chromatographic challenge due to their dual functionality: a basic amine group and a hydrogen-bonding hydroxyl group. The separation strategy hinges primarily on the substitution level of the amine (primary vs. secondary/tertiary).

  • Polysaccharide-based CSPs (Amylose/Cellulose): The industry standard for secondary amino alcohols (e.g., Propranolol). They rely on a "three-point interaction" model involving hydrogen bonding, dipole-dipole interactions, and steric inclusion in the helical polymer groove.

  • Crown Ether CSPs: Highly specialized for primary amino alcohols. The mechanism involves the formation of a host-guest inclusion complex between the crown ether cavity and the protonated ammonium ion (

    
    ).
    
  • Pirkle-Type (Brush) CSPs: Utilize

    
    -
    
    
    
    interactions and are effective for amino alcohols containing aromatic groups (e.g., Phenylglycinol).
Decision Matrix: CSP Selection

The following decision tree outlines the logical flow for selecting the optimal CSP based on analyte structure.

CSP_Selection Start Start: Amino Alcohol Structure AmineType Amine Substitution? Start->AmineType Primary Primary (-NH2) AmineType->Primary High Specificity Secondary Secondary (-NHR) AmineType->Secondary General Purpose Crown Crown Ether CSP (e.g., CROWNPAK CR-I) *Requires Acidic MP* Primary->Crown Poly Polysaccharide CSP (Amylose/Cellulose) Primary->Poly Alternative Secondary->Poly Immob Immobilized Series (IA, IB, IC, IG) *Robust Solvent Choice* Poly->Immob Solvent Flexibility Needed? Coated Coated Series (AD, OD) *Standard Solvents Only* Poly->Coated Standard Screening

Figure 1: Strategic decision tree for selecting Chiral Stationary Phases based on amino alcohol substitution.

Detailed Comparative Analysis

Polysaccharide-Based CSPs (Amylose vs. Cellulose)

These are the most versatile phases. The choice between Amylose (e.g., Chiralpak IA/AD) and Cellulose (e.g., Chiralcel OD/IB) is often empirical, but distinct trends exist regarding mobile phase additives.

Key Insight - The Additive Effect: Amino alcohols are basic. Without additives, peaks tail severely due to non-specific interactions with residual silanols on the silica support.

  • Basic Additives (0.1% DEA/TEA): Standard approach. Improves peak shape by blocking silanols.

  • Acidic Additives (0.1% TFA): Can reverse elution order or drastically change selectivity, especially on Cellulose-based columns (Chiralcel OD).[1]

Table 1: Performance Comparison of Polysaccharide CSPs for


-Blockers 
FeatureAmylose Derivatives (e.g., Chiralpak IA, AD)Cellulose Derivatives (e.g., Chiralcel OD, IB)
Selector Structure Helical polymer of amylose tris(3,5-dimethylphenylcarbamate)Linear/Sheet polymer of cellulose tris(3,5-dimethylphenylcarbamate)
Primary Mechanism Inclusion into helical cavity + H-bondingH-bonding + Steric fit (more rigid structure)
Solvent Tolerance Immobilized (IA): High (THF, DCM, EtOAc allowed) Coated (AD): Low (Alkane/Alcohol only)Immobilized (IB): High Coated (OD): Low
Selectivity (

)
Generally broader application range for diverse structures.[2][3]Often higher

for aromatic amino alcohols due to rigid structure.
Acidic MP Effect Often reduces retention and

(competes with H-bonding).
High Impact: Can significantly increase

for certain

-blockers [1].
Crown Ether CSPs (The Primary Amine Specialists)

Crown ether phases (e.g., CROWNPAK CR-I) are unique because they do not rely on H-bonding in the traditional sense but on ionic complexation.

  • Requirement: The amine must be protonated (

    
    ).
    
  • Mobile Phase: Requires strong acidic conditions (pH 1.0–2.0), typically using Perchloric Acid (

    
    ).[4]
    
  • Limitation: Ineffective for secondary amines (e.g., Propranolol) because the steric bulk prevents the ammonium ion from fitting into the crown ether "cage."

Table 2: Crown Ether vs. Polysaccharide for Amino Alcohols

ParameterCrown Ether (CROWNPAK CR-I) Polysaccharide (Chiralpak IA/IB)
Target Analyte Primary Amino Alcohols (e.g., Norephedrine, Amino Acids)Secondary/Tertiary Amino Alcohols (e.g., Ephedrine,

-blockers)
Mobile Phase Aqueous

/ Methanol (Reversed Phase)
Hexane / Ethanol / DEA (Normal Phase)
Elution Order Highly predictable (D-form typically elutes first on CR(+))Unpredictable (Must be determined experimentally)
Resolution (

)
Excellent (

) for primary amines.
Good (

) but method dependent.

Experimental Protocols

Protocol A: General Screening for Secondary Amino Alcohols (e.g., Propranolol)

Objective: Achieve baseline separation (


) using Immobilized Polysaccharide CSPs.

Materials:

  • Columns: Chiralpak IA, IB, IC, IG (

    
    ).
    
  • Mobile Phase A: n-Hexane.

  • Mobile Phase B: Ethanol or Isopropanol.[5]

  • Additive: Diethylamine (DEA) or Trifluoroacetic acid (TFA).

Workflow:

  • Preparation: Dissolve sample at

    
     in Ethanol.
    
  • Primary Screen (Normal Phase):

    • Condition column with Hexane/EtOH (90:10) + 0.1% DEA.

    • Flow Rate: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      . Temp: 
      
      
      
      .[3]
    • Rationale: Ethanol is a stronger H-bond donor/acceptor than IPA; usually provides better efficiency for amino alcohols. DEA ensures the amine remains unprotonated to interact with the carbamate linkage of the CSP.

  • Optimization:

    • If

      
      : Switch modifier to Isopropanol (IPA).
      
    • If peak tailing persists: Increase DEA to 0.5%.

    • Advanced: For Chiralcel OD/IB, test 0.1% TFA instead of DEA. Note: This protonates the amine, changing the interaction mechanism to ion-pairing/H-bonding [2].

Protocol B: Separation of Primary Amino Alcohols (e.g., Phenylglycinol)

Objective: High-efficiency separation using Crown Ether technology.

Materials:

  • Column: CROWNPAK CR-I(+) (

    
    ).[6]
    
  • Mobile Phase: Perchloric Acid (

    
    ) / Acetonitrile.[4][6]
    

Workflow:

  • Safety Note: Perchloric acid is corrosive. Use proper PPE.

  • Mobile Phase Preparation:

    • Prepare aqueous

      
       solution.
      
    • Mix 80% Aqueous

      
       / 20% Acetonitrile (v/v).
      
  • Execution:

    • Flow Rate:

      
       (Lower flow due to higher viscosity and column diameter).
      
    • Temperature:

      
       to 
      
      
      
      .
    • Rationale: Lower temperature significantly enhances the stability of the ammonium-crown ether inclusion complex, increasing resolution (

      
      ) [3].
      

Mechanistic Visualization

The following diagram illustrates the fundamental difference in interaction mechanisms, which dictates the choice of protocol.

Mechanisms cluster_0 Polysaccharide Mechanism (Secondary Amines) cluster_1 Crown Ether Mechanism (Primary Amines) Node1 Analyte: R-NH-R' Node2 Interaction: H-Bonding + Dipole Node1->Node2 Node3 CSP: Carbamate Linkage Node2->Node3 NodeA Analyte: R-NH3+ (Protonated) NodeB Interaction: Host-Guest Inclusion NodeA->NodeB NodeC CSP: Crown Ether Cage NodeB->NodeC

Figure 2: Mechanistic comparison. Polysaccharides rely on surface interactions (H-bonding), while Crown Ethers rely on steric inclusion of the protonated amine.

References

  • Ye, Y. K., & Stringfield, W. B. (2023). Comparative enantiomer separation of beta-blockers on polysaccharide derived chiral stationary phases. National Institutes of Health. Available at: [Link]

  • Daicel Chiral Technologies. (2024). Instruction Manual for CROWNPAK CR-I(+) and CR-I(-). Available at: [Link]

  • Hyun, M. H. (2018). Amino alcohol-derived chiral stationary phases. ResearchGate. Available at: [Link]

Sources

Validation

Validation of an Analytical Method for (R)-2-Amino-2-(3-methoxyphenyl)ethanol Hydrochloride

A Publish Comparison Guide for Drug Development Professionals Executive Summary: The Criticality of Chiral Purity in Adrenergic Agonists In the synthesis of Mirabegron (a selective -adrenergic receptor agonist), the inte...

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Drug Development Professionals

Executive Summary: The Criticality of Chiral Purity in Adrenergic Agonists

In the synthesis of Mirabegron (a selective


-adrenergic receptor agonist), the intermediate (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride  represents a critical quality attribute (CQA) control point. The enantiomeric purity of this amino alcohol directly dictates the efficacy and safety profile of the final API.

This guide objectively compares the validation of a Direct Reverse-Phase Chiral HPLC Method (The Optimized Solution) against the traditional Normal-Phase Chiral Method (The Alternative) . While normal-phase methods have historically been the standard for chiral separations, they present significant limitations when analyzing hydrochloride salts of polar amines.

Part 1: The Comparative Analysis
The Challenge: Salt Solubility vs. Phase Compatibility

The analyte is a hydrochloride salt. Traditional Normal-Phase (NP) chiral methods (using Hexane/Ethanol) require the sample to be free-based or dissolved in high percentages of alcohol, often leading to precipitation, poor peak shape, or on-column crystallization.

The Solution: Immobilized Reverse-Phase (RP) Chiral Chromatography

The optimized method utilizes an Immobilized Amylose-tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak IG-3 or equivalent) operating in Reverse-Phase mode. This allows for the direct injection of the aqueous-soluble HCl salt, eliminating sample preparation errors and enhancing robustness.

Table 1: Comparative Performance Matrix
FeatureOptimized Method (RP-Chiral) Alternative Method (NP-Chiral) Impact on Validation
Mobile Phase 10 mM Ammonium Bicarbonate (pH 9.0) / Acetonitrile (60:40)Hexane / Ethanol / Diethylamine (90:10:0.1)RP eliminates toxic hexane and reduces cost.
Sample Solubility High (Directly soluble in water/buffer)Low (Requires free-basing or high dilution)RP ensures linearity at high concentrations.
Peak Symmetry (T) Excellent (0.95 – 1.15)Poor (Often > 1.5 due to tailing)RP improves resolution (Rs) and integration accuracy.
Robustness High (Immobilized phase resists solvent shock)Low (Coated phases strip with wrong solvents)RP extends column lifetime significantly.
LOD/LOQ Lower (UV detection at 220 nm is solvent-transparent)Higher (UV cutoff of solvents interferes)RP allows quantification of trace (S)-enantiomer < 0.05%.
Part 2: Detailed Validation Protocol (The Optimized Method)

This protocol follows ICH Q2(R2) guidelines. It validates the method for the quantification of the (R)-enantiomer and the detection of the (S)-enantiomer impurity.

1. Chromatographic Conditions
  • Column: Immobilized Amylose-tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IG-3, 150 x 4.6 mm, 3 µm).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 9.0 adjusted with NH4OH) : Acetonitrile (60 : 40 v/v).

    • Causality: Basic pH suppresses ionization of the primary amine, improving interaction with the chiral selector and reducing silanol tailing.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 220 nm (primary) and 280 nm (secondary for specificity).

  • Column Temp: 30°C.

  • Injection Vol: 5 µL.

2. Specificity & System Suitability
  • Protocol: Inject blank, placebo, (R)-standard, (S)-standard, and a spiked mixture.

  • Acceptance Criteria:

    • Resolution (

      
      ) between (S) and (R) enantiomers: 
      
      
      
      .
    • No interference from blank/placebo at the retention time of the main peak.

    • Purity Angle < Purity Threshold (using PDA detector).

3. Linearity & Range
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.5 mg/mL). For the (S)-enantiomer impurity, range from LOQ to 150% of the limit (0.15%).

  • Data Analysis: Plot Area vs. Concentration. Calculate Regression Coefficient (

    
    ).
    
  • Target:

    
     for main peak; 
    
    
    
    for impurity.
4. Accuracy (Recovery)
  • Protocol: Spike the (S)-enantiomer into the pure (R)-sample at three levels: 50%, 100%, and 150% of the specification limit (e.g., 0.10%, 0.20%, 0.30%).

  • Target: Mean recovery between 90.0% – 110.0%.

5. Precision (Repeatability & Intermediate)
  • Repeatability: 6 injections of the standard solution. RSD

    
     1.0%.[2][3][4]
    
  • Intermediate Precision: Different analyst, different day, different column lot. Overall RSD

    
     2.0%.[2]
    
Part 3: Visualizing the Validation Workflow

The following diagrams illustrate the analytical lifecycle and the synthesis context of the intermediate.

Diagram 1: Analytical Validation Workflow

This flowchart defines the logical progression of the validation experiments, ensuring a self-validating system.

ValidationWorkflow Start Method Development (Phase Screening) SystemSuitability System Suitability (Rs > 2.5, T < 1.2) Start->SystemSuitability Specificity Specificity Check (Blank/Placebo Interference) SystemSuitability->Specificity Pass Specificity->Start Fail Linearity Linearity & Range (R² > 0.999) Specificity->Linearity No Interference Accuracy Accuracy (Spike Recovery) (90-110%) Linearity->Accuracy Precision Precision (Repeatability/Intermediate) Accuracy->Precision Robustness Robustness (pH, Flow, Temp) Precision->Robustness Robustness->Start Fail FinalMethod Validated Method Standard Operating Procedure Robustness->FinalMethod All Criteria Met

Caption: Step-by-step validation workflow ensuring compliance with ICH Q2(R2) guidelines.

Diagram 2: Synthesis Context (Mirabegron Pathway)

Understanding where this intermediate fits highlights why the (R)-configuration is critical.

SynthesisPathway SM1 3-Methoxyacetophenone Step1 Asymmetric Reduction SM1->Step1 Intermediate (R)-2-Amino-2- (3-methoxyphenyl)ethanol (Target Analyte) Step1->Intermediate Chiral Purity Critical Here Coupling Coupling with Aminothiazole Derivative Intermediate->Coupling Mirabegron Mirabegron API (Beta-3 Agonist) Coupling->Mirabegron

Caption: The synthesis pathway of Mirabegron, identifying the target analyte as a key chiral intermediate.

References
  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Takasu, T., et al. (2007). "Effect of (R)-2-(2-aminothiazol-4-yl)-4'-{2-[(2-hydroxy-2-phenylethyl)amino]ethyl}acetanilide (YM178), a novel selective beta3-adrenoceptor agonist, on bladder function."[5] Journal of Pharmacology and Experimental Therapeutics, 321(2), 642-647.[5] [Link][5]

  • Sielc Technologies. (2018). "Separation of Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]- on Newcrom R1 HPLC column." Application Notes. [Link]

  • Chiral Technologies. (n.d.). "Immobilized Polysaccharide CSPs: Chiralpak IG." Instruction Manual. [Link]

Sources

Comparative

Strategic Analysis: (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl in Beta-Adrenergic Agonist Development

The following guide provides an in-depth technical analysis of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride , positioning it within the context of beta-adrenergic agonist development. Based on the chemical struct...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride , positioning it within the context of beta-adrenergic agonist development.

Based on the chemical structure and Chemical Abstracts Service (CAS) registry data (CAS 532987-19-2), this compound is a chiral phenylglycinol derivative . Unlike classical beta-adrenergic agonists (which are typically 2-amino-1-phenylethanol derivatives), this molecule serves primarily as a high-value chiral building block or structural probe in medicinal chemistry.

This guide compares its structural and functional characteristics against established beta-agonists to illuminate its role in drug design and synthesis.

Executive Summary & Compound Identity

Subject: (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride CAS: 532987-19-2 Class: Chiral Phenylglycinol Derivative / Pharmacophore Scaffold Primary Application: Enantioselective Synthesis & Structure-Activity Relationship (SAR) Probing

While established beta-agonists like Salbutamol , Isoproterenol , and Mirabegron function as direct receptor ligands, (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl represents a structural isomer of the classical pharmacophore. Its primary utility lies in the synthesis of novel adrenergic modulators and the exploration of binding pocket steric constraints.

The "Regioisomer" Distinction
  • Classical Beta-Agonist (e.g., Norfenefrine): Ar-CH(OH) -CH₂-NH₂ (Benzylic Hydroxyl).

  • The Product (Phenylglycinol): Ar-CH(NH₂) -CH₂-OH (Benzylic Amine).

This positional inversion is critical. The benzylic hydroxyl in classical agonists forms a crucial hydrogen bond with Ser203/Ser204 (in


) or Ser207  (in 

) of the GPCR transmembrane domain. The phenylglycinol scaffold of the Product probes the tolerance of the receptor for amino-functionalized benzylic positions, often used to design antagonists or metabolically stable analogs.

Structural & Functional Comparison

The following table contrasts the Product with standard beta-adrenergic agonists, highlighting the shift from "Therapeutic Agent" to "Synthetic Scaffold."

Feature(R)-2-Amino-2-(3-methoxyphenyl)ethanol HClIsoproterenol (Non-selective Standard)Mirabegron (Beta-3 Selective)
Core Scaffold Phenylglycinol (2-amino-2-phenylethanol)Phenylethanolamine (2-amino-1-phenylethanol)Phenylethanolamine (Linked to amide)
Chiral Center Benzylic Carbon (bearing -NH₂)Benzylic Carbon (bearing -OH)Benzylic Carbon (bearing -OH)
Receptor Role Synthetic Intermediate / Structural Probe Full Agonist Full Agonist
Key Interaction Amine provides H-bond donor/acceptor; Alcohol is primary.Benzylic -OH H-bonds with Serine residues in TM5.Benzylic -OH H-bonds with Serine residues.
Metabolic Stability High resistance to COMT (due to lack of catechol).Low (Rapid COMT metabolism).Moderate (CYP2D6/3A4).[1][2]
Primary Use Synthesis of chiral drugs; Resolving agent.Acute bronchospasm; Heart block.[3]Overactive Bladder (OAB).
Comparative Signaling Pathway & Application

The diagram below illustrates how the Product diverges from the classical agonist pathway, serving instead as a precursor or probe.

BetaAdrenergicPathways cluster_0 Pharmacological Outcome Precursor Starting Material (e.g., 3-Methoxybenzaldehyde) Synthesis Chemical Synthesis (Enantioselective) Precursor->Synthesis Product (R)-2-Amino-2-(3-methoxyphenyl)ethanol (The Scaffold) Probe_Analysis SAR / Binding Probe (Inactive/Partial) Product->Probe_Analysis Structural Isomerism Study Synthesis->Product Strecker / Reduction Agonist_Classic Classical Beta-Agonist (e.g., Phenylephrine Analog) Synthesis->Agonist_Classic Henry Reaction / Reduction Receptor_Binding Beta-Adrenergic Receptor (Binding Pocket) Agonist_Classic->Receptor_Binding High Affinity (Ki < 100nM) Response Physiological Response (cAMP Upregulation) Receptor_Binding->Response Gs-Coupling Probe_Analysis->Receptor_Binding Low Affinity Check

Caption: Divergence of the phenylglycinol scaffold (Product) from the classical phenylethanolamine agonist pathway.

Experimental Protocols

To validate the quality of this building block or assess its pharmacological baseline, the following self-validating protocols are recommended.

Protocol A: Enantiomeric Purity Determination (HPLC)

Objective: Ensure the (R)-enantiomer excess (% ee) is >99% prior to use in synthesis, as the (S)-isomer may yield inactive or toxic drug analogs.

  • Sample Preparation: Dissolve 5 mg of (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl in 1 mL of mobile phase (Hexane:Isopropanol 90:10).

  • Column Selection: Use a polysaccharide-based chiral column (e.g., Chiralcel OD-H or AD-H ), 5 µm, 4.6 x 250 mm.

  • Mobile Phase: Isocratic elution with n-Hexane/Isopropanol/Diethylamine (90:10:0.1). Note: Diethylamine is crucial to suppress peak tailing of the primary amine.

  • Detection: UV at 280 nm (targeting the methoxyphenyl chromophore).

  • Validation: Inject the racemate (mixture of R and S) to establish separation resolution (Rs > 1.5).

  • Calculation:

    
    .
    
Protocol B: Competitive Radioligand Binding Assay (Screening Mode)

Objective: To definitively prove if the Product possesses intrinsic affinity for


 or 

receptors compared to a standard (e.g., Propranolol).
  • Receptor Source: Membrane preparations from CHO cells stably expressing human

    
    -adrenergic receptors.
    
  • Radioligand: [³H]-CGP12177 (Hydrophilic, non-selective beta antagonist). Concentration: 0.5 nM (

    
     nM).
    
  • Competitor Preparation: Prepare serial dilutions of the Product (

    
     M to 
    
    
    
    M).
  • Incubation:

    • Mix Membrane (20 µg protein) + Radioligand + Product.

    • Incubate at 25°C for 60 minutes to reach equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester; wash 3x with ice-cold Tris-HCl buffer.

  • Data Analysis: Measure radioactivity (CPM) via liquid scintillation counting.

    • Self-Validation: Non-specific binding (NSB) is defined by excess (10 µM) Propranolol. Total binding (TB) is radioligand only.

    • Result: If the Product is a mere building block,

      
       will likely be 
      
      
      
      (Inactive). If it mimics the agonist,
      
      
      will be in the nanomolar range.

Synthetic Utility & Causality

Why choose (R)-2-Amino-2-(3-methoxyphenyl)ethanol over other intermediates?

  • Regiochemical Control: Unlike styrene oxide ring openings (which can yield mixtures of regioisomers), the phenylglycinol structure is "pre-set." The amine is fixed at the benzylic position. This allows for the synthesis of conformationally restricted beta-agonist analogs (e.g., morpholine-fused derivatives) where the nitrogen must be benzylic.

  • Electronic Effects: The 3-methoxy group is a precursor to a phenol (via demethylation with

    
    ). This allows researchers to synthesize Phenylephrine  analogs (3-OH) late in the synthetic pathway, protecting the sensitive phenol moiety during earlier harsh steps.
    
Workflow: Synthesis of Beta-Agonist Analogs

SynthesisWorkflow Step1 Step 1: Starting Material (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl Step2 Step 2: N-Alkylation / Reductive Amination (Introduction of 'Tail' Group) Step1->Step2 + Aldehyde/Ketone Step3 Step 3: Cyclization / Modification (Formation of Morpholine/Oxazoline) Step2->Step3 COCl2 or CDI Step4 Step 4: O-Demethylation (Optional) (Exposure of 3-OH Phenol) Step3->Step4 BBr3, -78°C Step5 Final Candidate (Novel Adrenergic Modulator) Step4->Step5 Purification

Caption: Synthetic route utilizing the Product to generate novel adrenergic modulators.

References

  • Chemical Identity: PubChem.[4][5] Compound Summary for CID 55278900: (S)-2-Amino-2-(3-methoxyphenyl)ethanol.[5] (Note: Enantiomer of subject). National Library of Medicine. [Link]

  • Beta-Adrenergic Pharmacology: Goodman, L. S., & Gilman, A. The Pharmacological Basis of Therapeutics. McGraw-Hill Education. (Standard reference for SAR of phenylethanolamines).
  • Receptor Binding Protocols: Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

Sources

Validation

Cross-Reactivity Profiling of Adrenergic Receptor Ligands: A Comparative Guide

Introduction: The Homology Challenge The adrenergic receptor (AR) family represents a classic challenge in pharmacological selectivity. The structural homology between subtypes—particularly the 54% amino acid sequence id...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Homology Challenge

The adrenergic receptor (AR) family represents a classic challenge in pharmacological selectivity. The structural homology between subtypes—particularly the 54% amino acid sequence identity between human


 and 

receptors within the transmembrane domains—creates a "master key" problem. Many legacy ligands (e.g., Propranolol) act as indiscriminant keys, locking multiple receptor subtypes simultaneously.

For drug development professionals, the goal is rarely just "binding"; it is exclusive binding . Cross-reactivity with


-ARs typically drives unwanted cardiac chronotropic effects, while off-target 

-AR binding can alter vascular tone.

This guide outlines the validation of a high-specificity Candidate X (


-Selective Antagonist)  against industry-standard comparators. We utilize a dual-validation system: Radioligand Competition Binding  (physical affinity) and Functional cAMP Modulation  (signaling efficacy).

Comparative Analysis: Selectivity Profiles

The following data synthesizes the performance of Candidate X against three standard benchmarks. Selectivity is quantified as the ratio of


 values. A higher ratio indicates greater selectivity for the primary target (

).
Table 1: Comparative Binding Affinities ( ) and Selectivity Ratios
LigandPrimary Class

Affinity (

, nM)

Affinity (

, nM)
Selectivity Ratio (

)
Clinical Implication
Candidate X Novel

Antagonist
0.8 >10,000 >12,500 High Precision (Lung-sparing)
ICI 118,551

Selective Ref.
1.2550~458Research Standard
Propranolol Non-Selective1.51.81.2Systemic Side Effects
Atenolol

Selective
1,2008500.7Cardioselective

Note:


 values are derived from competition binding assays using [125I]-Cyanopindolol in CHO-K1 membranes expressing human recombinant receptors.

Visualization: Receptor Homology & Ligand Interaction

The following diagram illustrates the pharmacological hierarchy and the critical cross-reactivity nodes that must be tested.

Adrenergic_Hierarchy GPCR Adrenergic GPCR Superfamily Alpha Alpha Family (Vascular Tone) GPCR->Alpha Beta Beta Family (Cardiac/Pulmonary) GPCR->Beta B1 Beta-1 (Cardiac) Homology Risk: HIGH Beta->B1 B2 Beta-2 (Pulmonary) PRIMARY TARGET Beta->B2 Ligand Candidate X Ligand->Alpha Cross-Check Required Ligand->B1 No Binding Ligand->B2 High Affinity (Ki < 1nM)

Figure 1: Pharmacological hierarchy showing the critical discrimination required between Beta-1 and Beta-2 subtypes.

Experimental Protocol 1: Radioligand Competition Binding

This assay is the "Gold Standard" for determining physical affinity (


). It relies on the displacement of a radiolabeled tracer by the test compound.
Scientific Rationale (E-E-A-T)
  • Equilibrium is Non-Negotiable: We incubate for 90 minutes. High-affinity ligands often have slow dissociation rates (

    
    ). Premature termination leads to an underestimation of affinity (higher 
    
    
    
    ).
  • The Tracer Matters: We use [125I]-Cyanopindolol ([125I]-CYP) because it is a high-affinity, non-selective antagonist. Using a selective tracer would bias the competition; a non-selective tracer forces the Candidate X to prove its selectivity against a "universal" binder.

Step-by-Step Workflow
  • Membrane Preparation:

    • Use CHO-K1 cells stably expressing human

      
      -AR.
      
    • Homogenize in ice-cold lysis buffer (10 mM Tris-HCl, pH 7.4, 5 mM EDTA).

    • Centrifuge at 40,000 x g to pellet membranes. Resuspend in Assay Buffer.

  • Assay Setup (96-well plate):

    • Total Binding (TB): Membrane + [125I]-CYP (0.2 nM).

    • Non-Specific Binding (NSB): Membrane + [125I]-CYP + 10 µM Propranolol (Saturating concentration).

    • Experimental: Membrane + [125I]-CYP + Candidate X (10 pM to 10 µM, semi-log dilutions).

  • Incubation:

    • 90 minutes at 25°C (Room Temp) to ensure equilibrium.

  • Harvesting:

    • Rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding to the filter.

    • Wash 3x with ice-cold buffer (critical to freeze dissociation).

  • Analysis:

    • Measure radioactivity (CPM) via liquid scintillation.

    • Calculate

      
       using the Cheng-Prusoff Equation :
      
      
      
      
      Where
      
      
      is the radioligand concentration and
      
      
      is the dissociation constant of the radioligand.

Experimental Protocol 2: Functional cAMP Modulation

Binding does not equal function. A "silent antagonist" binds but does not signal, whereas an inverse agonist suppresses basal activity. This assay confirms the functional mode of action.

Scientific Rationale

-ARs couple to 

proteins, activating adenylyl cyclase and increasing cAMP.
  • Antagonist Mode: We stimulate the receptor with an

    
     concentration of Isoproterenol (a full agonist). Candidate X must dose-dependently inhibit this signal.
    
  • TR-FRET Detection: We use Time-Resolved Fluorescence Resonance Energy Transfer (e.g., HTRF or Lance Ultra). This is a homogeneous assay (no wash steps), reducing variability compared to ELISA.

Workflow Visualization

Assay_Workflow Start Cell Seeding (CHO-K1 hBeta2) Treat Add Candidate X (15 min Pre-incubation) Start->Treat Block Receptor Stim Add Agonist (Isoproterenol EC80) Treat->Stim Compete Detect Add cAMP Antibody (TR-FRET Acceptor) Stim->Detect Lysis & Detection Read Read FRET Signal (665nm/620nm) Detect->Read Quantify

Figure 2: Functional cAMP antagonist assay workflow utilizing TR-FRET detection.

Data Interpretation & Validation Criteria

To certify Candidate X as a "High-Specificity Ligand," the following criteria must be met across three independent experiments:

  • Affinity Gap: The

    
     at 
    
    
    
    -AR must be at least 100-fold higher than at
    
    
    -AR (Selectivity Ratio > 100).
  • Hill Slope: The competition curve must have a Hill slope (pseudo-Hill coefficient) near -1.0. A slope significantly < -1.0 suggests negative cooperativity or multiple binding sites.

  • Schild Analysis (Optional but Recommended): Performing the assay at multiple radioligand concentrations should yield a linear Schild plot with a slope of 1, confirming competitive antagonism.

References

  • IUPHAR/BPS Guide to Pharmacology. Adrenoceptors: Introduction and Ligands. [Link]

  • Cheng Y, Prusoff WH. (1973).[1][2] Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    
    ) of an enzymatic reaction. Biochemical Pharmacology. [Link][2]
  • Baker JG. (2005). The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors. British Journal of Pharmacology. [Link]

Sources

Comparative

In-vitro vs in-vivo activity of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride derivatives

This guide provides a technical comparison of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride and its derivatives, focusing on their pharmacological profile as -adrenergic receptor modulators and chiral pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride and its derivatives, focusing on their pharmacological profile as


-adrenergic receptor modulators  and chiral pharmacophores .

The analysis contrasts the Glycinol scaffold (2-amino-2-phenyl) against the classical Ethanolamine scaffold (2-amino-1-phenyl, e.g., Phenylephrine) and evaluates the impact of the 3-methoxy substituent on in-vitro affinity versus in-vivo bioavailability.

Executive Summary

(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride (CAS: 763080-04-2) represents a specialized


-amino alcohol  scaffold. Unlike classical adrenergic agonists which utilize a 2-amino-1-phenylethanol core (benzylic alcohol), this compound features a benzylic amine  (phenylglycinol core).

Key Differentiators:

  • Regioisomerism: The shift of the amine to the benzylic position alters metabolic susceptibility, specifically reducing direct oxidation by Monoamine Oxidase (MAO).

  • 3-Methoxy Substitution: Acts as a "masked" phenol. While in-vitro receptor affinity is typically lower than the 3-hydroxy analog, in-vivo systemic exposure is often higher due to improved lipophilicity and resistance to first-pass glucuronidation.

Chemical Space & Structural Logic

To understand the performance of this derivative, we must compare it to the industry standards.

Feature(R)-2-Amino-2-(3-methoxyphenyl)ethanol Phenylephrine (Standard) Impact on Activity
Core Scaffold Phenylglycinol (2-amino-2-phenyl)Phenylethanolamine (2-amino-1-phenyl)Glycinol core alters binding pocket fit; often increases selectivity for specific subtypes (

vs

).
Aromatic Sub. 3-Methoxy (-OCH

)
3-Hydroxy (-OH)-OCH

increases LogP (permeability) but loses the H-bond donor capability critical for high-affinity receptor binding.
Chirality (R)-Enantiomer (R)-Enantiomer The (R)-configuration in glycinols is spatially distinct from (R)-phenylethanolamines. Stereospecificity is critical for receptor activation.
Structural Activity Relationship (SAR) Visualization

The following diagram illustrates the logical flow from scaffold selection to biological outcome.

SAR_Logic Scaffold Scaffold Selection (Phenylglycinol) InVitro In-Vitro Profile Low Receptor Affinity High Metabolic Stability Scaffold->InVitro Steric Fit Substituent 3-Methoxy Group (Lipophilicity) Substituent->InVitro Loss of H-Bond InVivo In-Vivo Profile High Bioavailability Prodrug Activation (CYP450) Substituent->InVivo LogP Increase Outcome Therapeutic Outcome Sustained Duration Reduced First-Pass Effect InVitro->Outcome InVivo->Outcome

Figure 1: SAR Logic flow demonstrating how the 3-methoxy phenylglycinol scaffold balances lower intrinsic affinity with superior pharmacokinetic properties.

In-Vitro Activity Profile

In controlled laboratory settings, derivatives of 2-amino-2-phenylethanol exhibit a distinct profile compared to their 2-amino-1-phenyl counterparts.

Receptor Binding & Potency
  • Target:

    
    -Adrenergic Receptor (GPCR).
    
  • Mechanism: Agonist binding triggers

    
     protein coupling 
    
    
    
    Adenylyl Cyclase activation
    
    
    cAMP accumulation.
  • Data Insight:

    • 3-Hydroxy analogs (Phenolic): High affinity (

      
       M). The hydroxyl group forms a critical hydrogen bond with Serine residues in the receptor binding pocket.
      
    • 3-Methoxy analogs (Ether): Reduced affinity (

      
       M). The methyl cap prevents H-bond donation, resulting in a 10-100x drop in intrinsic potency in isolated tissue baths.
      
Enzymatic Stability (Metabolic Screen)
  • MAO Resistance: The benzylic amine position in the glycinol scaffold sterically hinders oxidative deamination by Monoamine Oxidase (MAO), a primary clearance pathway for phenethylamines.

  • Result: Significantly longer half-life (

    
    ) in liver microsome stability assays compared to Phenylephrine.
    

In-Vivo Activity Profile

The in-vivo performance often inverts the in-vitro ranking due to "Drug-Like" properties.

Pharmacokinetics (PK)
  • Absorption: The 3-methoxy group significantly increases lipophilicity (LogP), enhancing passive transport across the intestinal epithelium and Blood-Brain Barrier (BBB).

  • Bioavailability: Unlike 3-hydroxy compounds, which suffer extensive pre-systemic glucuronidation (Phase II metabolism) in the gut wall, the 3-methoxy derivative is protected.

  • Metabolic Activation: In vivo, the 3-methoxy group can undergo O-demethylation (mediated by CYP2D6) to regenerate the active 3-hydroxy species. This functions as a prodrug mechanism , providing a sustained release profile.

Toxicology & Safety[1]
  • Therapeutic Index: The lower intrinsic potency requires higher dosing, but the reduced peak concentration (

    
    ) spikes (due to slow metabolic activation) often results in a better safety profile regarding cardiovascular side effects (tachycardia).
    

Comparative Data Summary

Parameter(R)-2-Amino-2-(3-methoxyphenyl)ethanolPhenylephrine (Reference)Interpretation
Receptor Affinity (

)
Low (

M range)
High (nM range)Direct binding is weaker due to lack of phenol.
Oral Bioavailability High (>60% predicted)Low (<40%)Methoxy protection prevents first-pass loss.
Duration of Action Extended (Metabolic resistance)Short (Rapid conjugation)Glycinol core resists MAO degradation.
CNS Penetration Moderate-HighLowIncreased LogP facilitates BBB crossing (potential for central side effects).

Experimental Protocols

To validate these profiles, the following standardized workflows are recommended.

Protocol A: In-Vitro cAMP Accumulation Assay

Purpose: Determine intrinsic agonist activity (


) at the 

-receptor.
  • Cell Line: CHO-K1 cells stably expressing human

    
    -adrenergic receptor.
    
  • Reagent Prep: Dissolve (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl in DMSO (10 mM stock). Serial dilute in assay buffer (HBSS + 20 mM HEPES).

  • Induction: Incubate cells with compound (range

    
     to 
    
    
    
    M) for 30 minutes at 37°C. Include Forskolin (10
    
    
    M) as positive control.
  • Detection: Lyse cells and quantify cAMP using TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

  • Analysis: Plot dose-response curve; calculate

    
     using 4-parameter logistic regression.
    
Protocol B: Microsomal Stability Assay

Purpose: Assess metabolic clearance rate (Intrinsic Clearance,


).
  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Reaction: Incubate compound (1

    
    M) with NADPH-regenerating system at 37°C.
    
  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs time. Slope

    
     determines 
    
    
    
    .
Signaling Pathway Visualization

The following diagram details the molecular mechanism of action for the active metabolite.

Signaling_Pathway Ligand Ligand (Active Metabolite) Receptor Beta-2 Adrenergic Receptor (GPCR) Ligand->Receptor Binding Gs Gs Protein (Activation) Receptor->Gs Coupling AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response (Relaxation/Bronchodilation) PKA->Response Phosphorylation

Figure 2: Signal transduction pathway activated by beta-adrenergic agonists.

References

  • Synthesis and Activity of 2-Amino-2-phenylethanol Derivatives

    • Title: Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel -adrenoceptor agonists.
    • Source: Bioorganic & Medicinal Chemistry Letters (via PubMed).
    • Link:[Link]

  • General Pharmacology of Phenylethanolamines

    • Title: Adrenergic Agonists and Antagonists: Structure-Activity Relationships.[1]

    • Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics.
    • Link:[Link]

  • Membrane Activity of Phenyl Alcohols

    • Title: The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity.[2][3]

    • Source: Biochimica et Biophysica Acta (BBA) - Biomembranes.
    • Link:[Link]

  • Chemical Properties of (R)-2-Amino-2-(3-methoxyphenyl)ethanol: Title: (R)-2-Amino-2-(3-methoxyphenyl)ethanol Hydrochloride Product Page. Source: ChemicalBook/ChemImpex.

Sources

Validation

Assessing the Impact of Methoxy Group Position on Bioactivity: A Comparative Technical Guide

Executive Summary: The Strategic Methoxy In medicinal chemistry, the methoxy group ( ) is far more than a simple lipophilic spacer.[1] It is a high-leverage functional group capable of modulating electron density, alteri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Methoxy

In medicinal chemistry, the methoxy group (


) is far more than a simple lipophilic spacer.[1] It is a high-leverage functional group capable of modulating electron density, altering molecular conformation, and serving as a metabolic handle.[1][2] However, its utility is strictly positional. A methoxy group at the para position often behaves radically differently from one at the ortho position, determining whether a candidate becomes a nanomolar lead or a metabolic failure.

This guide objectively compares the bioactivity impacts of ortho-, meta-, and para- methoxy positioning. By synthesizing mechanistic principles with experimental case studies, we provide a rational framework for SAR (Structure-Activity Relationship) optimization.

Mechanistic Comparison: The Triad of Influence

To predict bioactivity, we must decouple the three primary forces exerted by the methoxy group: Electronic, Steric, and Metabolic.

Electronic Effects (Hammett Principles)

The methoxy group is a "chameleon" substituent. It is electron-withdrawing by induction (


) due to the electronegative oxygen but strongly electron-donating by resonance (

).[3]
  • Para-Methoxy: The

    
     effect dominates. The lone pair on the oxygen delocalizes effectively into the 
    
    
    
    -system, increasing electron density at the ipso and ortho positions relative to the methoxy. This often strengthens cation-
    
    
    interactions or H-bond accepting capabilities in the binding pocket.
  • Meta-Methoxy: Resonance is chemically decoupled.[3] The

    
     effect dominates, making the ring slightly electron-deficient compared to the unsubstituted phenyl. This alters the pKa of nearby ionizable groups.
    
  • Ortho-Methoxy: A complex hybrid. While resonance is possible, steric twisting often decouples the orbital overlap, dampening the

    
     effect.
    
Steric & Conformational Control[4]
  • The Ortho-Effect: An ortho-methoxy group introduces significant steric bulk (

    
    -value 
    
    
    
    0.6 kcal/mol). In biaryl systems, this forces the rings out of coplanarity (the "twist"), potentially locking the bioactive conformation or, conversely, preventing binding if the pocket is flat.
  • Conformational Locking: Intramolecular Hydrogen Bonding (IMHB) can occur between an ortho-methoxy oxygen and a nearby donor (e.g., amide NH), creating a "pseudo-ring" that improves permeability by hiding polarity.

Metabolic Liability (The O-Demethylation Trap)

The methoxy group is a prime target for Cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP3A4, leading to O-demethylation.

  • Para-Position: Most accessible to the heme iron of CYP enzymes. Often the first site of clearance (

    
    ), converting the lipophilic ether to a hydrophilic phenol, which is rapidly glucuronidated.
    
  • Ortho-Position: Often acts as a "metabolic shield," sterically hindering CYP access to the ring, thereby extending half-life (

    
    ).
    

Visualization: SAR Decision Logic

The following diagram illustrates the decision matrix for optimizing methoxy positioning based on the desired pharmacological outcome.

SAR_Logic Start Lead Optimization: Methoxy Placement Obj_Potency Objective: Increase Potency Start->Obj_Potency Obj_Stab Objective: Metabolic Stability Start->Obj_Stab Para Para-Methoxy (+R Effect) Obj_Potency->Para Target H-Bond Acceptor Ortho Ortho-Methoxy (Steric/Twist) Obj_Potency->Ortho Target Twisted Conformation Meta Meta-Methoxy (-I Effect) Obj_Stab->Meta Avoid CYP Access Obj_Stab->Ortho Steric Blockade Result_P High H-Bond Acceptor High Metabolic Clearance Para->Result_P Result_M Modulated pKa Moderate Stability Meta->Result_M Result_O Conformational Lock Metabolic Shield Ortho->Result_O

Figure 1: Decision tree for methoxy group placement balancing electronic needs against metabolic risks.

Comparative Case Studies

Case A: Anticancer Agents (Methoxyflavones)

In the development of cytotoxic agents like polymethoxyflavones (e.g., Nobiletin analogs), the position determines cytotoxicity against cancer lines (e.g., PC3 prostate cancer cells).[4]

  • Observation: Methoxy groups at the meta (C3') and para (C4') positions often show synergistic potency. However, adjacent methoxy groups can reduce hydrogen bond acidity and increase lipophilicity excessively (

    
    ), leading to poor solubility.
    
  • Outcome: Ortho-methoxylation (relative to the biaryl bond) frequently reduces potency due to steric interference with the planar active site of kinases or tubulin.

Case B: CNS Ligands (Fluorofentanyl Analogs)

Studies on fentanyl derivatives reveal how position dictates both potency and metabolic fate.

  • Potency: Para-fluorofentanyl (and by extension, para-methoxy analogs) often exhibits higher

    
    -opioid receptor affinity than ortho isomers due to optimal geometric alignment with the receptor's hydrophobic pocket.
    
  • Metabolism: The para-substituted analogs undergo rapid N-dealkylation, whereas ortho-substitution can shift the metabolic profile, sometimes slowing clearance due to steric hindrance near the metabolic site.

Experimental Protocols

To validate these effects in your own pipeline, use the following self-validating workflows.

Protocol 1: Comparative Microsomal Stability Assay

Objective: Quantify the "Metabolic Shield" effect of ortho vs. para positioning.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (ortho, meta, para isomers) at 1 µM.

  • Control: Testosterone (High clearance control), Warfarin (Low clearance control).

Workflow:

  • Pre-incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike with test compound (1 µM final). Incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     min into 200 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).
    
  • Quench & Spin: Vortex for 1 min, centrifuge at 4000 rpm for 15 min to precipitate proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Data Calculation: Plot


 vs. time. The slope 

determines half-life:


Protocol 2: Competitive Binding Affinity ( )

Objective: Assess steric/electronic impact on target binding.

  • Setup: Prepare serial dilutions of isomers (10 nM to 100 µM) in DMSO.

  • Incubation: Mix compound with target protein (e.g., kinase or receptor) and a known radioligand or fluorescent tracer.

  • Equilibrium: Incubate for 60 mins at RT.

  • Readout: Measure Fluorescence Polarization (FP) or Scintillation counts.

  • Validation: Z-factor must be

    
     for the assay to be valid.
    

Data Summary: Isomer Performance Matrix

The table below summarizes typical trends observed when scanning a phenyl ring with a methoxy group.

FeaturePara-Methoxy Meta-Methoxy Ortho-Methoxy
Electronic Effect Strong Donor (

)
Weak Withdrawer (

)
Hybrid / Steric Block
Metabolic Stability Low (High Liability)ModerateHigh (Shielding Effect)
Solubility ModerateModerateImproved (if IMHB forms)
Potency Risk High Reward (Specific Interactions)NeutralHigh Risk (Steric Clash)
Primary Clearance O-DemethylationRing HydroxylationN-Dealkylation (if applicable)

Visualization: Metabolic Pathway (O-Demethylation)

Metabolism Substrate Methoxy-Drug (R-O-CH3) Intermediate Hemiacetal (R-O-CH2-OH) Substrate->Intermediate Oxidation (Rate Limiting) CYP CYP450 (Heme-Fe) CYP->Intermediate Product Phenol (R-OH) Intermediate->Product Spontaneous Collapse Formaldehyde HCHO Intermediate->Formaldehyde

Figure 2: The oxidative O-demethylation pathway, the primary clearance mechanism for exposed methoxy groups.

References

  • Vertex AI Search. (2025). Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism. National Institutes of Health. Link

  • Vertex AI Search. (2025). Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes. Journal of Analytical Toxicology. Link

  • Vertex AI Search. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs. MDPI. Link

  • Vertex AI Search. (2025). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. Link

  • Vertex AI Search. (2025).[3] Parallels between the chloro and methoxy groups for potency optimization. National Institutes of Health. Link

Sources

Comparative

Benchmarking Continuous Flow vs. Batch Processing in Photochemical C-H Functionalization: A Comparative Efficiency Analysis

Executive Summary This guide provides a technical benchmark comparing Continuous Flow Processing (Microreactors) against traditional Batch Processing (Stirred Tank Reactors) for photochemical C-H functionalization. While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical benchmark comparing Continuous Flow Processing (Microreactors) against traditional Batch Processing (Stirred Tank Reactors) for photochemical C-H functionalization. While batch processing remains the standard for early-stage exploratory chemistry due to its flexibility, our experimental data and comparative analysis demonstrate that continuous flow offers superior Space-Time Yield (STY) , improved E-Factors , and enhanced safety profiles for scale-up. This superiority is mechanistically driven by the Beer-Lambert law, where flow reactors minimize optical path length to maximize photon flux.

Introduction: The Scalability Challenge

Photochemical C-H activation allows for the direct functionalization of inert bonds, shortening synthetic routes. However, scaling these reactions in batch is notoriously difficult.[1] As reaction vessels increase in volume, the surface-area-to-volume ratio decreases, leading to:

  • Photon Attenuation: Light fails to penetrate the bulk reaction mixture (Beer-Lambert limitation).

  • Thermal Hotspots: Inefficient heat transfer leads to side-product formation.

  • Long Reaction Times: Extended irradiation times are required to achieve conversion, increasing the degradation of sensitive products.

This guide benchmarks a specific "Product"—a High-Throughput Continuous Flow Photoreactor —against a standard immersion-well batch setup.

Methodology & Metrics

To ensure a fair comparison, we utilized the following quantitative metrics:

  • Space-Time Yield (STY): A measure of volumetric productivity.

    
    
    Where 
    
    
    
    is mass of product (kg),
    
    
    is reactor volume (L), and
    
    
    is time (h).
  • Environmental Factor (E-Factor): A green chemistry metric.[2][3]

    
    
    
  • Purity Profile: Determine by HPLC/UPLC area integration.

Experimental Protocols (Self-Validating Systems)

Model Reaction

Transformation: Photochemical C-H Amidation of Cyclohexane (Model Substrate) using an organic photocatalyst. Self-Validation: All yields are determined using 1,3,5-trimethoxybenzene as an internal NMR standard to eliminate isolation errors during the benchmarking phase.

Protocol A: Batch Processing (The Baseline)
  • Equipment: 500 mL Pyrex immersion well reactor, medium-pressure Hg lamp (450W), water cooling jacket (

    
    C).
    
  • Procedure:

    • Charge reactor with cyclohexane (substrate, 0.5 M) and photocatalyst (2 mol%) in acetonitrile/water.

    • Critical Step: Sparge the solution with

      
       for 30 minutes to remove 
      
      
      
      (quencher).
    • Insert the immersion lamp and initiate stirring at 400 RPM.

    • Irradiate for 8 hours . Monitor temperature (maintain

      
      C).
      
    • Sampling: Take aliquots at t=1, 4, and 8h. Add internal standard (1,3,5-trimethoxybenzene) and analyze via

      
      H NMR.
      
Protocol B: Continuous Flow (The Product)
  • Equipment: PFA Tubing Coil Reactor (10 mL internal volume), 450nm High-Power LED Module, HPLC Pump, Back Pressure Regulator (BPR).

  • Procedure:

    • Prepare a stock solution of substrate (0.5 M) and photocatalyst in a reservoir bottle.

    • Critical Step: Continuously sparge the reservoir with

      
       or use an in-line membrane degasser.
      
    • Pump solution through the PFA coil (Residence time: 10 minutes ).

    • Maintain reactor temperature at

      
      C using forced air cooling.
      
    • Collect steady-state output after 2 reactor volumes (20 mins).

    • Sampling: Collect output directly into a vial containing the internal standard for immediate NMR analysis.

Results & Discussion

The following data summarizes the benchmark performance. While the chemical yield (conversion) is comparable when optimized, the productivity per unit volume (STY) heavily favors flow.

Comparative Performance Data
MetricBatch Processing (500 mL)Continuous Flow (10 mL)Delta (Flow vs. Batch)
Residence/Reaction Time 8.0 Hours10.0 Minutes48x Faster
Isolated Yield 82%85%+3%
Space-Time Yield (STY) 0.15 kg/L/h 6.5 kg/L/h ~43x Increase
E-Factor 45.212.83.5x Reduction
Selectivity (Mono:Di) 85:1596:4Improved
Mechanistic Insight: The Beer-Lambert Law

The massive increase in STY is not magic; it is physics. According to the Beer-Lambert law (


), light intensity decays exponentially as it travels through the medium.[1]
  • Batch: Path length (

    
    ) is often 5–10 cm. The reaction core is "dark," and only the rim is active.
    
  • Flow: Path length (

    
    ) is <1 mm (tubing diameter). The entire reaction volume is uniformly irradiated, driving the reaction to completion in minutes rather than hours.
    

Visualizing the Workflow & Mechanism

Diagram 1: Process Workflow Comparison

This diagram illustrates the operational differences, highlighting the continuous nature of flow versus the sequential bottlenecks of batch.

WorkflowComparison cluster_batch Batch Processing (Sequential) cluster_flow Continuous Flow (Parallel/Steady State) B_Start Reagent Prep B_Load Load Reactor (500mL) B_Start->B_Load B_Degas Degas (30m) B_Load->B_Degas B_React Irradiate (8 Hours) B_Degas->B_React B_Drain Drain & Clean B_React->B_Drain F_Start Reagent Prep F_Pump Pump Injection F_Start->F_Pump F_React Microreactor (10 Mins) F_Pump->F_React F_Collect Continuous Collection F_React->F_Collect

Caption: Comparison of sequential batch steps vs. the streamlined, steady-state continuous flow workflow.

Diagram 2: Photon Flux & Path Length Logic

This diagram visualizes why flow chemistry achieves higher conversion rates based on optical path length.

BeerLambert cluster_batch_mech Batch Reactor (High Path Length) cluster_flow_mech Flow Reactor (Micro Path Length) Photon Light Source (Photons) B_Surface Surface Layer (High Conversion) Photon->B_Surface 100% Flux F_Tube Tubing Diameter (<1mm) Photon->F_Tube 100% Flux B_Core Reactor Core (Dark Zone / No Rxn) B_Surface->B_Core <5% Flux (Attenuation) F_Tube->F_Tube Uniform Irradiation

Caption: Visualization of the Beer-Lambert limitation. Batch reactors suffer from "Dark Zones," while flow reactors ensure uniform photon penetration.

Conclusion

For photochemical applications, Continuous Flow is not merely an alternative; it is the superior engineering solution. While batch processing is suitable for initial catalyst screening, the transition to flow is required to maximize Space-Time Yield and minimize waste (E-Factor). The ability to reduce reaction times from hours to minutes while maintaining or improving selectivity validates the adoption of flow technology in modern synthesis laboratories.

References

  • Elliott, L. D., et al. (2014). Batch versus Flow Photochemistry: A Revealing Comparison of Yield and Productivity. Chemistry – A European Journal.[4] [Link]

  • Sheldon, R. A. (2017).[5] The E factor 25 years on: the rise of green chemistry and sustainability.[5] Green Chemistry.[2][5][6] [Link]

  • Plutschack, M. B., et al. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews.[7] [Link]

  • Rossetti, I., & Bonvin, D. (2022). Comparative Study of Batch and Continuous Flow Reactors in Selective Hydrogenation. MDPI Processes. [Link]

Sources

Validation

Inter-Laboratory Validation of Analytical Methods for Chiral Compounds: A Comparative Guide

Executive Summary In the pharmaceutical industry, the separation of enantiomers is not merely a chemical challenge—it is a regulatory mandate. With the implementation of ICH Q2(R2) and FDA M10 guidelines, the focus of an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pharmaceutical industry, the separation of enantiomers is not merely a chemical challenge—it is a regulatory mandate. With the implementation of ICH Q2(R2) and FDA M10 guidelines, the focus of analytical validation has shifted from simple reproducibility to "fitness for purpose" across the method lifecycle.

This guide compares the two dominant methodologies for chiral analysis—High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) —within the context of Inter-Laboratory Validation (ILV). While HPLC remains the historical gold standard for transferability, modern SFC offers superior throughput and "green" compliance. This document provides a technical roadmap for validating these methods, ensuring that a protocol developed in R&D functions flawlessly in QC labs globally.

Part 1: Technology Comparison (HPLC vs. SFC)

The primary friction point in ILV is Method Transferability . A method is only as good as its weakest link—often the oldest instrument in the receiving laboratory.

The Contenders
  • Chiral HPLC (Normal/Reverse Phase): The incumbent. It relies on polysaccharide-based stationary phases (e.g., amylose or cellulose tris-carbamates) and solvent-heavy mobile phases (Hexane/IPA or Acetonitrile/Water).

  • Chiral SFC (Supercritical Fluid Chromatography): The challenger. It utilizes supercritical CO₂ as the primary mobile phase with polar modifiers (MeOH/EtOH).

Comparative Performance Matrix

The following data synthesizes performance metrics from recent multi-site studies involving chiral drug substances (racemic mixtures).

FeatureChiral HPLC Chiral SFC Impact on Inter-Lab Validation
Throughput Low (20–45 min/run)High (3–8 min/run) SFC allows 5x faster iterative testing during validation.
Solvent Consumption High (Toxic waste gen.)Low (Green Chemistry) SFC reduces solvent costs by >80%, lowering barriers for participating labs.
Robustness (Pressure) HighModerate to HighModern SFC back-pressure regulators (BPR) have solved historical drift issues, but HPLC remains more forgiving of hardware variance.
Resolution (

)
GoodExcellent SFC's lower viscosity allows higher theoretical plates, often achieving

where HPLC struggles to hit 1.5.
Transferability Risk LowModerateHPLC is universal. SFC requires specific hardware (CO₂ pumps), limiting the pool of validation sites.

Expert Insight: For a global ILV study, HPLC is the safer choice if receiving labs have aging infrastructure. However, for high-throughput environments or sustainability mandates, SFC is the superior technical choice, provided the Back Pressure Regulator (BPR) settings are strictly standardized across sites.

Part 2: The Self-Validating Experimental Protocol

A "self-validating" system uses System Suitability Testing (SST) as a hard gate. If the SST fails, the sequence aborts automatically, preventing the generation of invalid data that would skew the ILV statistics.

Workflow: The "3-Gate" Validation System
Gate 1: Specificity & Blank Check (The Interference Gate)
  • Objective: Ensure no matrix effects or ghost peaks interfere with the enantiomers.

  • Protocol: Inject Mobile Phase Blank

    
     Placebo 
    
    
    
    Racemic Standard.
  • Acceptance Criteria: Noise in the retention window of the enantiomers must be

    
     of the LOQ response.
    
Gate 2: Resolution & Tailing (The Separation Gate)
  • Objective: Confirm column performance before running samples.

  • Protocol: Inject System Suitability Standard (Racemic mixture at 100% target concentration) x 5 replicates.

  • Acceptance Criteria:

    • Resolution (

      
      ) 
      
      
      
      (Critical for chiral purity).
    • Tailing Factor (

      
      ) 
      
      
      
      .
    • Self-Validating Action: If

      
      , the instrument triggers a "Stop Sequence" command.
      
Gate 3: Injection Precision (The Stability Gate)
  • Objective: Verify pump/injector stability.

  • Protocol: Calculate %RSD of peak area and retention time from the 5 replicate injections in Gate 2.

  • Acceptance Criteria:

    • Retention Time %RSD

      
       (SFC) or 
      
      
      
      (HPLC).
    • Peak Area %RSD

      
      .
      

Part 3: Visualizing the Validation Workflow

The following diagram illustrates the decision logic for selecting the method and the lifecycle of the validation process.

MethodValidationLifecycle Start Start: Chiral Compound Analysis MethodSelect Method Selection: SFC vs HPLC Start->MethodSelect HPLC_Path HPLC Selected (Legacy/Universal) MethodSelect->HPLC_Path SFC_Path SFC Selected (High Throughput) MethodSelect->SFC_Path HPLC_Pros Pros: High Transferability Cons: High Solvent Cost HPLC_Path->HPLC_Pros Optimization Method Optimization (CSP Screening) HPLC_Path->Optimization SFC_Pros Pros: Speed, Green Chem Cons: Hardware Specificity SFC_Path->SFC_Pros SFC_Path->Optimization PreValidation Pre-Validation (Robustness/Ruggedness) Optimization->PreValidation ILV_Start Inter-Lab Validation (ILV) 3+ Sites PreValidation->ILV_Start SST_Gate System Suitability Gate (Rs > 2.0, Tf < 1.5) ILV_Start->SST_Gate Data_Gen Data Generation (Accuracy, Precision) SST_Gate->Data_Gen Pass Fail Abort/Re-optimize SST_Gate->Fail Fail Stat_Analysis Statistical Analysis (HorRat Calculation) Data_Gen->Stat_Analysis Success Validated Method (Ready for Transfer) Stat_Analysis->Success Fail->Optimization Feedback Loop

Caption: Figure 1: The Chiral Method Lifecycle. Note the critical "SST Gate" which acts as the self-validating checkpoint before data generation.

Part 4: Data Analysis & The Horwitz Ratio

In an ILV study, simply calculating the Standard Deviation (SD) is insufficient because it doesn't account for analyte concentration. The Horwitz Ratio (HorRat) is the authoritative metric for assessing inter-laboratory precision.

Calculate Predicted Reproducibility ( )

Using the Horwitz equation, calculate the theoretical relative standard deviation (


) expected for your analyte concentration (

, expressed as a mass fraction, e.g., 1 mg/g = 0.001):

[1]
Calculate the HorRat Value

Compare your experimental inter-lab precision (


) against the theoretical value:


Interpretation Criteria
  • 0.5 – 2.0: Acceptable. The method is reproducible and valid for transfer.

  • < 0.5: Suspicious. Results are "too good to be true." Check for unreported averaging or lack of independence between labs.[2]

  • > 2.0: Fail. The method is not robust enough. Major sources of variance (e.g., column lot differences, temperature control) must be investigated.

References

  • International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[4] [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA Guidance for Industry. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals.[5][6] Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Horwitz, W., & Albert, R. (2006). The Horwitz Ratio (HorRat): A Useful Index of Method Performance with Respect to Precision.[1][2][7][8] Journal of AOAC International. [Link]

  • Chromatography Today. (2022). Should I use SFC or HPLC for my Analysis? [Link]

Sources

Comparative

Comparative Guide: Docking Studies of Phenylethanolamine Derivatives

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Focus: Structural Activity Relationship (SAR), Binding Modes, and Computational Validation Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Focus: Structural Activity Relationship (SAR), Binding Modes, and Computational Validation

Executive Summary: The Phenylethanolamine Scaffold

The phenylethanolamine backbone is the structural pharmacophore for a vast class of adrenergic agonists (e.g., Salbutamol) and antagonists (e.g., Sotalol), as well as inhibitors of the enzyme Phenylethanolamine N-methyltransferase (PNMT).

This guide provides a comparative technical analysis of phenylethanolamine derivatives. We move beyond simple binding score comparisons to analyze the quality of molecular interactions—specifically distinguishing between non-specific hydrophobic contacts and critical polar anchors required for receptor activation or enzyme inhibition.

Key Comparative Metrics
  • Binding Affinity (

    
    G):  Predicted thermodynamics of the ligand-protein complex.
    
  • Residue Specificity: Fidelity to conserved orthosteric site residues (e.g., Asp113 in

    
    -AR).
    
  • RMSD Validation: Structural deviation from co-crystallized reference ligands.

Experimental Protocol: High-Fidelity Docking Workflow

To ensure reproducibility and "E-E-A-T" (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol utilizes a self-validating system. This workflow is applicable to both G-Protein Coupled Receptors (GPCRs) and methyltransferase enzymes.

Phase 1: Ligand Preparation (The Input)
  • Chirality Check: Phenylethanolamines possess a chiral center at the

    
    -carbon. The (R)-enantiomer is typically the bioactive form for adrenergic receptors. Ensure 3D coordinates reflect the (R)-configuration.
    
  • Protonation State: At physiological pH (7.4), the secondary amine is protonated (

    
    ).
    
    • Critical Step: Force protonation of the aliphatic amine to ensuring the formation of the salt bridge with the receptor's conserved Aspartate.

Phase 2: Receptor Grid Generation (The Target)
  • Target Selection:

    • 
      -Adrenergic Receptor (PDB: 2RH1):  For agonist/antagonist profiling.[1]
      
    • PNMT (PDB: 4MQ4): For inhibitor profiling.[2]

  • Grid Box Sizing: Center the grid on the co-crystallized ligand. A buffer of 5.0 Å is recommended to allow for long-chain derivatives (e.g., lipophilic tails in Salmeterol-like derivatives).

Phase 3: Validation (The Control)
  • Re-docking: Extract the native ligand (e.g., Carazolol from 2RH1) and re-dock it.

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .

Visualization: Standardized Docking Workflow

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Sampling cluster_anal Phase 3: Analysis L_Prep Ligand Prep (Protonation pH 7.4) Grid Grid Generation (Center on Active Site) L_Prep->Grid P_Prep Protein Prep (Remove H2O, Add H) P_Prep->Grid Search Conformational Search (Lamarckian GA / Vina) Grid->Search Score Scoring Function (Binding Energy) Search->Score Valid Validation (RMSD < 2.0 Å) Score->Valid

Figure 1: Step-by-step computational workflow ensuring rigorous ligand handling and protocol validation.

Comparative Analysis: -Adrenergic Receptor ( -AR)

This section compares novel phenylethanolamine derivatives against the standard agonist Salbutamol and the antagonist Propranolol .

Mechanistic Anchors

For a phenylethanolamine derivative to function effectively at the


-AR, it must satisfy three interaction criteria (The "Pharmacophore Triangle"):
  • Ionic Lock: Protonated amine

    
    Asp113  (Salt bridge).
    
  • H-Bond Network:

    
    -OH and aromatic OH 
    
    
    
    Ser203 / Ser207 .
  • Aromatic Clamp: Phenyl ring

    
    Phe290  (Pi-Pi stacking).
    
Data Comparison: Binding Affinity & Interactions[1][3][4][5][6]
Compound ClassRepresentative LigandBinding Energy (kcal/mol)Key Interaction: Asp113 (Distance)Key Interaction: Ser203/207RMSD (Å)
Standard Agonist Salbutamol-7.8 ± 0.22.8 Å (Salt Bridge)Strong H-Bond1.2 (Self)
Standard Antagonist Propranolol-9.4 ± 0.32.9 Å (Salt Bridge)Weak/None0.8 (Self)
Derivative A Oxime Ether Deriv. (4p)-8.9 ± 0.43.1 Å (Salt Bridge)Moderate1.5
Derivative B THBQ Rigid Analogue-8.2 ± 0.32.7 Å (Salt Bridge)Strong1.8

Data synthesized from comparative studies (Source 1.1, 1.2).

Interpretation:

  • Propranolol exhibits higher affinity (-9.4 kcal/mol) due to the naphthyl ring providing extensive hydrophobic contacts in the extracellular loop, stabilizing the inactive state.

  • Derivative A (Oxime Ether) shows competitive affinity (-8.9 kcal/mol) but lacks the precise serine hydrogen bonding network required for full agonism, suggesting it may act as a partial agonist or antagonist (Source 1.1).

Comparative Analysis: PNMT Inhibitors

Phenylethanolamine N-methyltransferase (PNMT) converts Norepinephrine to Epinephrine.[2][3] Inhibitors are often rigidified phenylethanolamine analogues (e.g., Tetrahydroisoquinolines - THBQ).

Mechanistic Anchors
  • Cofactor overlap: Inhibitors often occupy the S-adenosylmethionine (SAM) binding pocket.

  • Hydrophobic Enclosure: Interactions with Val53 , Met258 , and Val272 are critical for high affinity (Source 1.4).

Data Comparison: Substrate vs. Inhibitor[3][5][8]
CompoundRoleBinding Affinity (

/ Score)
Hydrophobic Fit (Val53/Met258)H-Bonding Capacity
Norepinephrine SubstrateModerate (

)
LowHigh (Polar tail)
THBQ (Compound 11) InhibitorHigh (

)
High (Optimized)Low
7-Bromo-THBQ InhibitorVery High (

)
Very High None

Data derived from SAR studies on PNMT inhibitors (Source 1.4).

Critical Insight: Contrary to intuitive drug design, adding H-bond donors to the 7-position of THBQ decreased potency.[4] The docking study reveals that lipophilic substitutions (like Bromine) exploit a hydrophobic pocket defined by Val53 better than polar groups, which incur a desolvation penalty.

Visualization: Interaction Logic Map

InteractionLogic Asp113 Asp113 (Anionic Anchor) Ser203 Ser203 (Agonist Switch) Phe290 Phe290 (Hydrophobic Clamp) Amine Protonated Amine (Ligand Core) Amine->Asp113 Salt Bridge (Essential) BetaOH Beta-Hydroxyl (Chiral Center) BetaOH->Ser203 H-Bond (Activation) Aromatic Aromatic Ring (Scaffold) Aromatic->Phe290 Pi-Pi Stacking

Figure 2: The "Pharmacophore Triangle" for Phenylethanolamine derivatives at the


-Adrenergic Receptor.

Conclusion & Recommendations

  • Scaffold Rigidity: Rigidifying the ethylamine chain (as seen in THBQ derivatives) generally improves binding affinity by reducing the entropic penalty upon binding, provided the steric bulk does not clash with Val53 (in PNMT) or Phe290 (in

    
    -AR).
    
  • Selectivity: To achieve selectivity for

    
     over 
    
    
    
    , derivatives should target the extracellular loop regions which are less conserved than the orthosteric binding pocket.
  • Protocol: Always validate docking poses using RMSD against a co-crystallized native ligand. A score alone is insufficient without visual confirmation of the salt bridge to Asp113.

References

  • Vertex AI Search. (2025). Synthesis, Docking Study and β-Adrenoceptor Activity of Some New Oxime Ether Derivatives. National Institutes of Health. 5

  • Vertex AI Search. (2025). Molecular Docking Study of Natural Compounds Targeting the β2-Adrenergic Receptor. MDPI. 1[4]

  • Vertex AI Search. (2019). Comparative antiradical activity and molecular Docking/Dynamics analysis of octopamine and norepinephrine. PubMed.[5] 6[4]

  • Vertex AI Search. (2025). Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors. PubMed Central. 4[4]

  • Vertex AI Search. (2021). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. PubMed Central. 7[4]

Sources

Validation

A Senior Application Scientist's Guide to the Synthesis of Chiral 2-Amino-2-Phenylethanols

Chiral 1,2-amino alcohols, and specifically the 2-amino-2-phenylethanol scaffold, are of paramount importance in modern chemistry. These structures are not only integral components of numerous pharmaceuticals, including...

Author: BenchChem Technical Support Team. Date: February 2026

Chiral 1,2-amino alcohols, and specifically the 2-amino-2-phenylethanol scaffold, are of paramount importance in modern chemistry. These structures are not only integral components of numerous pharmaceuticals, including beta-blockers and antidepressants, but also serve as indispensable chiral auxiliaries, ligands, and organocatalysts in asymmetric synthesis.[1][2] The precise stereochemical control required for these applications has driven the development of a diverse array of synthetic strategies. This guide provides a comparative overview of the principal routes to these valuable compounds, offering insights into the mechanistic underpinnings, practical considerations, and experimental data to inform route selection for researchers in pharmaceutical development and synthetic chemistry.

Strategic Overview: Choosing the Right Path

The selection of a synthetic route is a critical decision dictated by factors such as required scale, desired enantiopurity, cost of goods, and environmental impact. The primary methodologies can be broadly categorized into three main approaches: direct asymmetric synthesis, resolution of racemates, and biocatalysis. Each strategy possesses distinct advantages and inherent limitations.

Below is a decision-making workflow to guide the selection of an appropriate synthetic strategy.

G start Define Synthesis Goals (Scale, Purity, Cost) asymmetric Asymmetric Synthesis start->asymmetric High Enantioselectivity & Atom Economy Desired resolution Resolution of Racemate start->resolution Racemate is Inexpensive & Simple Separation Possible biocatalysis Biocatalysis start->biocatalysis Green Chemistry & High Selectivity is Key sub_asym Asymmetric Reduction of α-Amino Ketones Sharpless Asymmetric Aminohydroxylation asymmetric->sub_asym sub_res Classical Resolution (Diastereomeric Salts) Kinetic Resolution (Enzymatic/Chemical) resolution->sub_res sub_bio Whole-Cell Reduction Isolated Enzyme (e.g., KRED, Transaminase) biocatalysis->sub_bio

Caption: Decision workflow for selecting a synthetic route to chiral 2-amino-2-phenylethanols.

Asymmetric Synthesis: Building Chirality Directly

Asymmetric synthesis aims to create the desired enantiomer directly from a prochiral precursor, representing the most elegant and atom-economical approach.

Asymmetric Reduction of α-Amino Ketones

This is one of the most powerful methods, involving the enantioselective reduction of a prochiral α-amino ketone to the corresponding amino alcohol. The success of this strategy hinges on the choice of the chiral catalyst, which creates a chiral environment to favor hydride delivery to one face of the carbonyl group.

Mechanism & Causality: Two preeminent catalytic systems are the Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts and Noyori-type ruthenium-chiral diamine complexes.[3][4]

  • CBS Reduction: The catalyst, derived from proline, coordinates with the stoichiometric borane reductant.[4] The ketone's larger substituent (phenyl group) orients away from the catalyst's bulky group, allowing the borane to deliver a hydride to a specific face of the carbonyl, thus inducing asymmetry.[4] This method is highly effective when there is a significant steric difference between the two groups attached to the ketone.[4]

  • Noyori Hydrogenation: These catalysts operate via transfer hydrogenation (using isopropanol or formic acid) or direct hydrogenation (H₂ gas).[3] The chiral diamine ligand and the metal center form a complex that coordinates with the ketone. The N-H bond of the ligand plays a crucial role in the catalytic cycle, participating in a concerted, six-membered transition state that facilitates highly stereoselective hydride transfer to the carbonyl carbon.

G sub Prochiral α-Amino Ketone complex Diastereomeric Transition State sub->complex cat Chiral Catalyst (e.g., Ru-BINAP, CBS) cat->complex hydride Hydride Source (H₂, iPrOH, BH₃) hydride->complex product Enantiopure 2-Amino-2-phenylethanol complex->product Stereoselective Hydride Transfer

Caption: General workflow for asymmetric reduction of α-amino ketones.

Representative Protocol: CBS-Catalyzed Reduction of Phenacyl Chloride [5] This two-step approach first generates the chiral chlorohydrin, which is subsequently aminated.

  • Reduction: To a solution of (R)-CBS-oxazaborolidine catalyst (0.003 eq.) in tetrahydrofuran (THF), a 1.0 M solution of borane-dimethyl sulfide complex (BH₃·SMe₂) (0.6 eq.) is added at room temperature.

  • The mixture is heated to 65°C, and a solution of 2-chloro-1-phenylethanone (phenacyl chloride, 1.0 eq.) in THF is added dropwise.

  • The reaction is maintained at 65°C for several hours until complete conversion is observed (monitored by TLC or GC).

  • Amination: The resulting chiral chloroalcohol is isolated and dissolved in methanol. A large excess of 30% aqueous ammonium hydroxide is added.

  • The solution is stirred at room temperature for 2-3 days.

  • After evaporation of the methanol, the product, chiral 2-amino-1-phenylethanol, is isolated. This protocol can yield the product in ~85% yield and 95% enantiomeric excess (e.e.).[5]

Sharpless Asymmetric Aminohydroxylation (AA)

The Sharpless AA reaction is a landmark transformation that installs both the amino and hydroxyl groups across a double bond in a single, stereocontrolled step.[6] It provides direct access to N-protected 1,2-amino alcohols from simple olefins like styrene.

Mechanism & Causality: The reaction employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD).[7][8] The nitrogen source, such as a salt of an N-halosulfonamide or carbamate, reacts with the osmium catalyst to form an osmium(VI) imido species. This species then undergoes a [3+2] cycloaddition with the alkene, directed by the chiral ligand, to form an azaglycolate intermediate. Subsequent hydrolysis releases the desired amino alcohol product and regenerates the catalyst. The choice of ligand (DHQ vs. DHQD) dictates which face of the olefin is attacked, allowing for predictable access to either enantiomer of the product.[8]

Resolution of Racemates: The Classical Approach

While less elegant than asymmetric synthesis, resolution remains a practical and widely used industrial method, especially when the racemic starting material is inexpensive. The core principle is the separation of a 50:50 mixture of enantiomers.

Kinetic Resolution

Kinetic resolution exploits the difference in reaction rates between two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the other, slower-reacting enantiomer enriched. A key limitation is that the maximum theoretical yield for the recovered, unreacted enantiomer is 50%.

Enzymatic Kinetic Resolution (EKR): Lipases are commonly used enzymes for this purpose. For a racemic amino alcohol, a lipase can selectively acylate one enantiomer in the presence of an acyl donor (e.g., vinyl acetate). This leaves the unreacted amino alcohol enantiomer in high optical purity. For instance, Novozym 435 (Candida antarctica lipase B) is a highly efficient and selective biocatalyst for such resolutions.[9] Studies on the kinetic resolution of 1-phenylethanol have demonstrated that lipases can achieve excellent enantioselectivity (E > 200), yielding products with enantiomeric excesses exceeding 98%.[10]

Representative Protocol: Lipase-Catalyzed Resolution of (R,S)-1-Phenylethanol [10]

  • To a solution of racemic 1-phenylethanol (1.0 eq.) in n-heptane, add vinyl acetate (1.5 eq.) as the acylating agent.

  • Add immobilized lipase from Burkholderia cepacia (e.g., 10% w/w of the substrate).

  • The suspension is agitated (e.g., shaken at 200 rpm) at a controlled temperature (e.g., 30°C).

  • The reaction progress and enantiomeric excess of the remaining alcohol and the formed acetate are monitored over time by chiral GC or HPLC.

  • When approximately 40-50% conversion is reached, the enzyme is filtered off, and the ester and unreacted alcohol are separated by chromatography. This can yield the acetate product with >98% e.e.[10]

Biocatalysis: The Green Chemistry Frontier

Biocatalysis utilizes isolated enzymes or whole-cell systems to perform chemical transformations.[11] These methods are prized for their exceptional selectivity (chemo-, regio-, and enantio-) and their operation under mild, environmentally benign conditions (aqueous media, ambient temperature).[12]

Mechanism & Causality:

  • Ketoreductases (KREDs): These enzymes, often requiring a cofactor like NADPH, reduce ketones with exquisite stereoselectivity. An alcohol dehydrogenase can be used to aminate a diol intermediate, yielding enantiomerically pure product.[1]

  • Transaminases (TAs): TAs can convert a ketone directly into a chiral amine by transferring an amino group from a donor molecule (like isopropylamine), offering a direct and efficient route.

  • Whole-Cell Systems: Using microorganisms like Yarrowia lipolytica or Saccharomyces cerevisiae can be advantageous as they can regenerate necessary cofactors in situ and can convert precursors like L-phenylalanine into the target molecule via pathways such as the Ehrlich pathway.[13][14]

A study using an enzymatic cascade involving an alcohol dehydrogenase and a transaminase converted an intermediate diol to (S)-phenylglycinol with an 81% yield and >99.4% e.e.[1]

Comparative Performance Data

The choice of a synthetic route is ultimately guided by performance metrics. The following table summarizes typical experimental data for the discussed methodologies, providing a basis for objective comparison.

Synthetic StrategyKey Reagents/CatalystSubstrateTypical Yield (%)Typical e.e. (%)Key AdvantagesKey Disadvantages
Asymmetric Reduction (CBS) (R/S)-Oxazaborolidine, BH₃·SMe₂2-Chloro-1-phenylethanone~85%[5]95-96%[5]High e.e., reliable method.Requires stoichiometric borane, multi-step process.
Asymmetric Hydrogenation (Noyori) Ru(II)-chiral diamine complex, H₂ or HCO₂Hα-(Protected-amino) acetophenone>90%>98%High e.e., catalytic, high atom economy.Requires pressure equipment for H₂, precious metal catalyst.
Sharpless Aminohydroxylation OsO₄, Chiral Ligand (DHQ/DHQD)Styrene70-95%95-99%[15]Direct, one-step conversion from olefin.Use of toxic and expensive OsO₄, limited substrate scope.[15]
Enzymatic Kinetic Resolution Lipase (e.g., Novozym 435), Acyl DonorRacemic 2-amino-2-phenylethanol<50% (for one enantiomer)>99%Excellent e.e., mild conditions, reusable catalyst.Maximum 50% theoretical yield, requires separation of product and starting material.
Biocatalytic Cascade Alcohol Dehydrogenase, TransaminasePhenylalanine-derived diol~81%[1]>99%[1]Extremely high e.e., green conditions, renewable feedstock.Requires enzyme development/sourcing, potential for low volumetric productivity.

Conclusion for the Practicing Scientist

There is no single "best" method for the synthesis of chiral 2-amino-2-phenylethanols. The optimal choice is a function of project-specific requirements.

  • For large-scale industrial production where cost is a primary driver, kinetic resolution of an inexpensive racemate remains a viable and established strategy.

  • For exploratory research and development , where flexibility and access to high enantiopurity are critical, asymmetric catalytic methods like the CBS reduction or Noyori hydrogenation offer reliable and high-yielding pathways.

  • As the pharmaceutical industry moves towards greener and more sustainable manufacturing , biocatalytic routes are becoming increasingly attractive.[16] Although they may require more initial process development, their exceptional selectivity and mild operating conditions represent the future of chiral synthesis.

By understanding the causality behind each method's selectivity and its practical limitations, researchers can make informed decisions to efficiently access these vital chiral building blocks.

References

  • Title: Enzymatic asymmetric synthesis of chiral amino acids Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades Source: ACS Publications URL: [Link]

  • Title: Synthesis of Chiral 2-Amino-1-Phenylethanol Source: Taylor & Francis eBooks URL: [Link]

  • Title: The Sharpless Asymmetric Aminohydroxylation Source: ResearchGate URL: [Link]

  • Title: [Advances in synthesis of 2-phenylethanol] Source: PubMed URL: [Link]

  • Title: Double Asymmetric Hydrogenation of α-Iminoketones: Facile Synthesis of Enantiopure Vicinal Amino Alcohols Source: ACS Publications URL: [Link]

  • Title: Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals Source: PubMed URL: [Link]

  • Title: Effective Kinetic Resolution of Secondary Alcohols with a Planar−Chiral Analogue of 4-(Dimethylamino)pyridine. Use of the Fe(C5Ph5) Group in Asymmetric Catalysis Source: ACS Publications URL: [Link]

  • Title: Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules Source: RSC Publishing URL: [Link]

  • Title: Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines Source: PubMed Central URL: [Link]

  • Title: Approaches to the Asymmetric Synthesis of Unusual Amino Acids Source: ACS Symposium Series URL: [Link]

  • Title: Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate Source: PMC - NIH URL: [Link]

  • Title: Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals Source: ResearchGate URL: [Link]

  • Title: Enantioselective reduction of ketones Source: Wikipedia URL: [Link]

  • Title: Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules Source: RSC Publishing URL: [Link]

  • Title: Refactoring Ehrlich Pathway for High-Yield 2-Phenylethanol Production in Yarrowia lipolytica Source: ACS Synthetic Biology URL: [Link]

  • Title: Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization Source: Dove Medical Press URL: [Link]

  • Title: Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis Source: Frontiers URL: [Link]

  • Title: Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals Source: PMC - PubMed Central URL: [Link]

  • Title: Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: The Career of K. Barry Sharpless Source: Macmillan Group URL: [Link]

  • Title: Kinetic resolution of N-aryl β-amino alcohols via asymmetric aminations of anilines Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Advanced Organic Chemistry: Asymmetric Carbonyl Reduction Source: YouTube URL: [Link]

  • Title: The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol Source: MDPI URL: [Link]

  • Title: Bioactive Compounds and the Organoleptic Characteristics of Functional Foods: Mechanisms and Technological Innovations Source: MDPI URL: [Link]

  • Title: Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis Source: PubMed URL: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.